5-Fluoro-2,3-dimethylpyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-2,3-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN/c1-5-3-7(8)4-9-6(5)2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAJZTOMBKYNDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50663846 | |
| Record name | 5-Fluoro-2,3-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50663846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113209-99-7 | |
| Record name | 5-Fluoro-2,3-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50663846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Fluoro-2,3-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Pyridines
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design. The unique physicochemical properties of the fluorine atom—its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and pKa.[1][2] Among the myriad of fluorinated heterocycles, substituted fluoropyridines represent a particularly valuable class of building blocks. This guide provides a comprehensive technical overview of 5-Fluoro-2,3-dimethylpyridine (CAS No. 113209-99-7), a compound of growing interest for synthetic and medicinal chemists. While specific experimental data for this compound is limited, this document synthesizes information from closely related analogues and established chemical principles to offer a robust working guide for researchers.
Compound Profile: this compound
This compound, also known as 5-fluoro-2,3-lutidine, is a pyridine ring substituted with a fluorine atom at the 5-position and methyl groups at the 2- and 3-positions.
| Property | Value | Source |
| CAS Number | 113209-99-7[3][4][5] | ChemScene, MOLBASE |
| Alternate CAS | 1309113-04-9[6] | Parchem |
| Molecular Formula | C₇H₈FN[4] | ChemScene |
| Molecular Weight | 125.14 g/mol [4] | ChemScene |
| SMILES | CC1=CC(=CN=C1C)F[4] | ChemScene |
| IUPAC Name | This compound | N/A |
| Predicted LogP | 1.84[3] | MOLBASE |
| Predicted TPSA | 12.89 Ų[4] | ChemScene |
Note on CAS Numbers: While CAS number 1309113-04-9 is listed by some suppliers, CAS number 113209-99-7 appears to be more consistently referenced in chemical databases for this structure.
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway: Balz-Schiemann Reaction
The Balz-Schiemann reaction is a well-established method for the introduction of fluorine onto an aromatic ring, proceeding through a diazonium salt intermediate.[7][8] The key precursor for the synthesis of this compound via this route would be 2,3-Dimethyl-5-aminopyridine.
Diagram 1: Proposed Synthesis of this compound via Balz-Schiemann Reaction
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol (Hypothetical)
Step 1: Diazotization of 2,3-Dimethyl-5-aminopyridine
-
In a well-ventilated fume hood, dissolve 2,3-Dimethyl-5-aminopyridine in an aqueous solution of fluoroboric acid (HBF₄) at 0-5 °C with constant stirring. The use of fluoroboric acid is a key component of the Balz-Schiemann reaction.[8]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the reaction mixture, maintaining the temperature below 5 °C. The reaction is typically exothermic.
-
Continue stirring the mixture at low temperature for an additional 30-60 minutes to ensure complete formation of the diazonium tetrafluoroborate salt. The salt may precipitate from the solution.
Step 2: Thermal Decomposition to this compound
-
Isolate the precipitated diazonium salt by filtration and wash with cold water, followed by a cold, non-polar solvent (e.g., diethyl ether) to remove residual acid and water.
-
Carefully dry the diazonium salt under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care and behind a blast shield.
-
Gently heat the dried diazonium salt in an inert, high-boiling point solvent or neat. The decomposition, which liberates nitrogen gas and boron trifluoride, should be controlled to avoid a runaway reaction.[8]
-
The crude this compound can then be purified by distillation or column chromatography.
Physicochemical Properties and Spectroscopic Analysis
While experimental data for this compound is scarce, we can infer its properties from closely related analogues such as 2,3-lutidine (2,3-dimethylpyridine) and 5-fluoro-2-methylpyridine.
| Property | 2,3-Lutidine | 5-Fluoro-2-methylpyridine | This compound (Predicted) |
| Boiling Point | 162-163 °C[10][11] | 114.7 °C | 130-150 °C |
| Melting Point | -15 °C[10][11] | N/A (Liquid at RT) | < 0 °C |
| Density | 0.945 g/mL at 25 °C[10][11] | N/A | ~1.0-1.1 g/mL |
| Refractive Index | n20/D 1.508[10] | N/A | ~1.49-1.51 |
The introduction of a fluorine atom generally lowers the boiling point compared to its non-fluorinated counterpart due to reduced intermolecular van der Waals forces, although this can be offset by increased polarity. The density is expected to be slightly higher than that of 2,3-lutidine due to the higher atomic mass of fluorine compared to hydrogen.
Spectroscopic Characterization
The structural elucidation of this compound would rely on a combination of NMR spectroscopy (¹H, ¹³C, and ¹⁹F) and mass spectrometry.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the two methyl groups and the two aromatic protons. The fluorine atom will cause splitting of the signals of the nearby aromatic protons (H-4 and H-6) due to H-F coupling.
-
¹³C NMR: The carbon NMR will show distinct signals for the seven carbon atoms. The carbon directly attached to the fluorine (C-5) will exhibit a large one-bond C-F coupling constant. The adjacent carbons (C-4 and C-6) will show smaller two-bond C-F couplings.
-
¹⁹F NMR: This is a crucial technique for confirming the presence and environment of the fluorine atom.[12][13][14][15] A single resonance is expected, and its chemical shift will be characteristic of a fluorine atom attached to a pyridine ring. The signal will be split by the adjacent aromatic protons.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum would confirm the molecular weight of 125.14 g/mol .
Reactivity and Synthetic Utility
The reactivity of this compound is dictated by the electronic properties of the fluoropyridine ring and the presence of the two methyl groups.
Nucleophilic Aromatic Substitution (SₙAr)
Fluoropyridines are generally more reactive towards nucleophilic aromatic substitution than their chloro- or bromo- analogues.[16][17][18] This is due to the high electronegativity of fluorine, which activates the pyridine ring towards nucleophilic attack. The rate-determining step is the initial attack of the nucleophile, and the strong C-F bond is broken in a subsequent, faster step.[16]
Diagram 2: General Mechanism of SₙAr on a Fluoropyridine
Caption: The two-step addition-elimination mechanism of SₙAr.
In the case of this compound, nucleophilic attack would be expected to occur at the C-5 position, displacing the fluoride ion. The electron-donating nature of the two methyl groups may slightly decrease the reactivity of the ring towards nucleophiles compared to an unsubstituted fluoropyridine.
Other Potential Reactions
-
Metalation: The pyridine ring can be deprotonated at the C-4 or C-6 positions using strong bases like lithium diisopropylamide (LDA), allowing for the introduction of various electrophiles.
-
Cross-Coupling Reactions: While the C-F bond is generally strong, under specific catalytic conditions, it can participate in cross-coupling reactions.
Applications in Research and Development
Fluorinated pyridines are valuable building blocks in drug discovery and agrochemical research.[1][2][19][20] The introduction of a fluorine atom can improve metabolic stability by blocking sites of oxidative metabolism. It can also modulate the pKa of the pyridine nitrogen, which is crucial for controlling the ionization state of a drug molecule at physiological pH.
Potential applications for this compound include:
-
Scaffold for Bioactive Molecules: It can serve as a starting material for the synthesis of more complex molecules with potential therapeutic or agrochemical activity.
-
Fragment-Based Drug Discovery: As a small, functionalized heterocycle, it can be used in fragment screening campaigns to identify new binding motifs for biological targets.
-
Probing Structure-Activity Relationships (SAR): In a lead optimization program, the replacement of a hydrogen atom or other functional group with the this compound moiety can provide valuable insights into the SAR.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, it should be handled with the same precautions as other structurally similar and potentially hazardous fluorinated pyridines. Based on the SDS for 5-fluoro-2-methylpyridine, the following hazards should be assumed:
-
Health Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Physical Hazards: Likely a combustible liquid.
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a promising building block for chemical synthesis, particularly in the fields of medicinal chemistry and agrochemical research. While specific experimental data for this compound is limited, its properties, reactivity, and potential applications can be reasonably inferred from related structures and general chemical principles. This guide provides a solid foundation for researchers and scientists to begin working with this versatile fluorinated pyridine, with a strong emphasis on safe handling and a rational approach to its synthetic manipulation. As with any lesser-studied chemical, small-scale exploratory work is highly recommended to validate the proposed synthetic routes and to better characterize its physical and reactive properties.
References
- MOLBASE. This compound|113209-99-7 - MOLBASE Encyclopedia. [Link]
- Nikolay, Y. et al. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
- Wikipedia. Balz–Schiemann reaction. [Link]
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
- Organic Syntheses. 2,3-diaminopyridine. [Link]
- Dilo, T., et al. 19F-centred NMR analysis of mono-fluorinated compounds. Scientific Reports. [Link]
- The Royal Society of Chemistry.
- The Good Scents Company. 2,3-lutidine, 583-61-9. [Link]
- ResearchGate. 1 H, 13 C and 19 F NMR Chemical Shifts of Fluorinated Compounds 19-21 and the Precursor 11. [Link]
- PubChem. 2,3-Lutidine. [Link]
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of medicinal chemistry, 58(21), 8315–8359. [Link]
- BYJU'S. Balz Schiemann Reaction Mechanism. [Link]
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- Wang, T., et al. Concerted nucleophilic aromatic substitution with 19F− and 18F−.
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- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527–540. [Link]
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The Synthesis of Fluorinated Lutidine Derivatives: A Guide for Researchers in Drug Discovery and Development
An In-Depth Technical Guide:
Introduction: The Strategic Value of Fluorinated Lutidines
The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a compound's metabolic stability, lipophilicity, bioavailability, and binding affinity.[1][2] When applied to the lutidine (dimethylpyridine) scaffold, a privileged heterocycle in numerous pharmaceuticals and agrochemicals, these modifications offer a powerful tool for optimizing lead compounds.
However, the synthesis of fluorinated lutidines is far from trivial. The electron-deficient nature of the pyridine ring deactivates it towards common electrophilic substitution reactions, while the steric hindrance from the two methyl groups adds another layer of complexity. Achieving precise regiochemical control—selectively placing a fluorine atom or a fluoroalkyl group at a desired position—is a significant synthetic challenge that has spurred the development of innovative chemical methodologies.
This guide provides an in-depth exploration of the core strategies for synthesizing fluorinated lutidine derivatives. It moves beyond a simple recitation of reactions to explain the underlying principles, the rationale behind experimental choices, and the practical considerations essential for success in a research and development setting. We will delve into direct C-H functionalization, fluoroalkylation techniques, and building-block approaches, providing detailed protocols and a comparative analysis to empower scientists to select and implement the optimal strategy for their specific molecular target.
Chapter 1: A Strategic Overview of Synthetic Pathways
The synthesis of a target fluorinated lutidine can be approached from three fundamentally different directions, each with distinct advantages depending on the stage of the discovery process and the desired substitution pattern.
-
Late-Stage C-H Functionalization: This is the most atom-economical approach, where a C-H bond on a pre-existing, often complex, lutidine scaffold is directly converted to a C-F bond. Its primary value lies in the late stages of drug development, allowing for the rapid generation of analogues from a common advanced intermediate.
-
Fluoroalkylation: This strategy focuses on the introduction of fluorine-containing alkyl groups, most notably the trifluoromethyl (-CF3) and difluoromethyl (-CHF2) groups. These moieties are potent modulators of electronic properties and lipophilicity. Methods range from harsh, industrial-scale reactions to milder, late-stage radical approaches.[3][4]
-
Building Block Synthesis: In this approach, the fluorinated lutidine ring is constructed from smaller, pre-fluorinated acyclic or heterocyclic precursors.[5][6][7] This method offers unparalleled control over regiochemistry but is less suited for late-stage diversification.
The choice of strategy is a critical decision dictated by factors such as the availability of starting materials, the desired position of fluorination, and the tolerance of other functional groups on the molecule.
Caption: Divergent strategies for the synthesis of fluorinated lutidines.
Chapter 2: Direct C-H Fluorination of the Lutidine Ring
Directly replacing a hydrogen atom with fluorine on the lutidine core is a highly sought-after transformation. Recent advances have provided powerful tools to achieve this with increasing levels of regioselectivity.
Position-Selective Electrophilic Fluorination
Electrophilic fluorination involves the reaction of the nucleophilic lutidine ring with an electrophilic fluorine source ("F+"). Reagents such as Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are common choices.[8][9] However, the inherent electronic properties of the pyridine ring direct functionalization to specific positions, and achieving non-canonical substitution requires specialized methods.
Focus Method A: C-2 Selective Fluorination with Silver(II) Fluoride
A remarkably mild and selective method for fluorinating the C-2 position (adjacent to the nitrogen) of pyridines and diazines utilizes commercially available silver(II) fluoride (AgF₂).[10] This reaction proceeds rapidly at ambient temperature and exhibits excellent functional group tolerance.[11]
-
Causality and Mechanism: The unique selectivity is believed to arise from a mechanism distinct from simple electrophilic aromatic substitution. The reaction is initiated by the coordination of the basic pyridine nitrogen to the silver center. This coordination facilitates the subsequent addition of fluoride to the C-2 position of the π-system, followed by a formal oxidation via hydrogen-atom abstraction to restore aromaticity.[11][12] This pathway elegantly circumvents the electronic deactivation of the ring, providing exclusive access to the 2-fluoro isomer.
Experimental Protocol: C-2 Fluorination of 3,5-Lutidine with AgF₂
-
Reaction Setup: To a dry 25 mL Schlenk flask under an inert atmosphere (N₂ or Ar), add 3,5-lutidine (1.0 mmol, 1.0 equiv) and anhydrous acetonitrile (10 mL).
-
Reagent Addition: With vigorous stirring, add silver(II) fluoride (AgF₂) (1.5 mmol, 1.5 equiv) in one portion. The suspension will typically turn dark brown or black.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1 hour. Progress can be monitored by TLC or GC-MS analysis of an aliquot quenched with a saturated aqueous solution of NaHCO₃.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove insoluble silver salts, washing the pad with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic filtrates and concentrate under reduced pressure. The crude residue is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-fluoro-3,5-lutidine.
Focus Method B: meta-Selective Fluorination via Zincke Imine Intermediates
Fluorinating the C-3 or C-5 (meta) positions of a pyridine ring is notoriously difficult due to the ring's electronic properties. A sophisticated strategy to overcome this involves the temporary dearomatization of the pyridine into a Zincke imine intermediate.[13][14] This intermediate undergoes regioselective fluorination before a final cyclization step restores the aromatic pyridine core, now bearing a fluorine atom at the desired meta position.
-
Causality and Mechanism: The pyridine ring is first activated with an electrophile (e.g., 2,4-dinitrochlorobenzene or a triflyl source) and then opened by an amine nucleophile to form a linear, conjugated Zincke imine. This acyclic intermediate has altered electronic properties, allowing for regioselective electrophilic fluorination with reagents like NFSI at a specific carbon. A subsequent base-mediated cyclization expels the amine and re-forms the aromatic ring.[13] This multi-step, one-pot process provides access to previously challenging substitution patterns and has been successfully applied to the late-stage fluorination of complex molecules.[14]
Caption: Logical workflow for meta-selective pyridine fluorination.
Chapter 3: Synthesis of Fluoroalkyl-Substituted Lutidines
The trifluoromethyl (-CF₃) group is particularly valued in drug design for its ability to increase lipophilicity, block metabolic oxidation, and lower the pKa of nearby nitrogen atoms.
Trifluoromethylation via Halogen Exchange (Halex)
The traditional and industrially scalable method for producing trifluoromethylpyridines starts with a methyl group, which undergoes exhaustive free-radical chlorination to a trichloromethyl (-CCl₃) group. The crucial step is the subsequent halogen exchange (Halex) reaction, where the three chlorine atoms are displaced by fluorine using anhydrous hydrogen fluoride (HF), often with a catalyst.[15][16]
-
Process Considerations: This method is robust but requires specialized equipment to handle highly corrosive HF and operate at elevated temperatures (150-250°C) and pressures (5-1,200 psig).[17] The primary challenge is controlling the reaction to prevent over-fluorination, where ring chlorines are also replaced by fluorine. Careful control of temperature and reaction time is critical to maximize the yield of the desired trifluoromethyl lutidine.[17]
Late-Stage Radical Trifluoromethylation
For laboratory-scale synthesis and late-stage functionalization, radical-based methods offer a much milder alternative. These reactions often rely on the generation of the trifluoromethyl radical (•CF₃), which exhibits unique and often complementary reactivity compared to ionic methods.[3]
-
Causality and Mechanism: A common protocol involves the generation of the •CF₃ radical from an inexpensive precursor like sodium triflinate (CF₃SO₂Na) using an oxidant. The tert-butoxy radical, for instance, can react with triflinate to produce CF₃SO₂•, which rapidly extrudes SO₂ to release the •CF₃ radical.[3] This radical then adds to the electron-deficient lutidine ring at positions of "innate" C-H reactivity, which are often different from those targeted by electrophilic or nucleophilic reagents, providing a powerful tool for analogue synthesis.
Experimental Protocol: Radical C-H Trifluoromethylation of 2,6-Lutidine
-
Reaction Setup: In a vial equipped with a magnetic stir bar, combine 2,6-lutidine (0.5 mmol, 1.0 equiv), sodium trifluoromethanesulfinate (CF₃SO₂Na) (1.0 mmol, 2.0 equiv), and dimethyl sulfoxide (DMSO) (2.0 mL).
-
Initiation: Add tert-butyl hydroperoxide (70% in H₂O) (1.5 mmol, 3.0 equiv) to the solution.
-
Reaction Conditions: Seal the vial and heat the mixture to 80°C. Stir for 12 hours.
-
Workup: Cool the reaction to room temperature and dilute with water (15 mL). Extract the aqueous phase with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 4-(trifluoromethyl)-2,6-lutidine.
Chapter 4: Comparative Analysis of Synthetic Methodologies
The selection of a synthetic route is a multi-factorial decision. The following table summarizes the key characteristics of the discussed methodologies to aid in this process.
| Methodology | Typical Reagents | Position Selectivity | Key Advantages | Limitations & Challenges |
| AgF₂ C-H Fluorination | AgF₂ | C-2 (ortho to N) | Mild conditions, high selectivity, excellent functional group tolerance.[10] | Stoichiometric use of silver reagent, limited to C-2 position. |
| Zincke Imine Strategy | Dinitrochlorobenzene, amine, NFSI | C-3 / C-5 (meta to N) | Access to electronically disfavored positions, applicable to complex molecules.[13][14] | Multi-step process, may require optimization for each substrate. |
| Halogen Exchange (Halex) | HF, FeCl₃ (cat.) | Targets a -CCl₃ group | Industrially scalable, cost-effective for large quantities.[15][16] | Harsh conditions (high T/P), requires specialized equipment, limited functional group tolerance.[17] |
| Radical Trifluoromethylation | CF₃SO₂Na, oxidant | Follows "innate" C-H reactivity (often C-4) | Mild conditions, excellent for late-stage functionalization, orthogonal selectivity.[3] | May yield mixtures of isomers, potential for side reactions. |
| Building Block Synthesis | Various fluorinated precursors | Defined by precursor structure | Unambiguous regiocontrol, access to any isomer.[5][7] | Requires de novo synthesis, less convergent, not suitable for late-stage diversification. |
Conclusion and Future Outlook
The synthesis of fluorinated lutidine derivatives has evolved significantly from classical, often harsh, industrial processes to a suite of sophisticated, selective, and mild methodologies. The development of late-stage C-H functionalization techniques, in particular, has revolutionized the ability of medicinal chemists to rapidly explore structure-activity relationships. The power to selectively install a fluorine atom at the C-2 position using AgF₂ or at the challenging C-3/C-5 positions via Zincke intermediates provides unprecedented control.[11][13] Similarly, modern radical trifluoromethylation methods enable the introduction of this critical functional group under conditions compatible with complex molecular architectures.[3]
Looking forward, the field will continue to strive for greater efficiency and selectivity. The development of catalytic, enantioselective fluorination methods for lutidine scaffolds remains a significant goal. Furthermore, expanding the toolbox to include methods for the direct and selective introduction of other fluoroalkyl groups, such as -CHF₂ and -OCF₃, will undoubtedly open new avenues for innovation in drug discovery and materials science. The continued interplay between mechanistic understanding and reaction development will be paramount in meeting these challenges and unlocking the full potential of fluorinated lutidines.
References
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- Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415.
- University of Münster. (2024). New method for introducing fluorinated components into molecules. University of Münster News.
- Hartwig, J. F., & Fier, P. S. (2013). ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. ChemInform, 45(1).
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An In-depth Technical Guide to the Electrophilic Fluorination of Dimethylpyridines
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reactivity of 5-fluoro-2,3-lutidine
An In-Depth Technical Guide to the Reactivity of 5-Fluoro-2,3-Lutidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoro-2,3-lutidine is a substituted pyridine of significant interest in medicinal chemistry and materials science. The strategic placement of a fluorine atom and two methyl groups on the pyridine core imparts a unique and versatile reactivity profile. This guide provides a comprehensive technical analysis of the molecule's reactivity, focusing on the interplay of its substituents. We will explore nucleophilic and electrophilic aromatic substitutions, the reactivity of the methyl groups, and metal-mediated transformations. This document serves as a resource for scientists seeking to leverage the distinct chemical properties of 5-fluoro-2,3-lutidine in synthetic applications, particularly in the context of drug discovery where fluorinated heterocycles play a pivotal role.[1][2]
Molecular Overview: Structure and Synthesis
Physicochemical and Structural Properties
5-Fluoro-2,3-lutidine, also known as 5-fluoro-2,3-dimethylpyridine, possesses a pyridine ring functionalized with two electron-donating methyl groups at the C2 and C3 positions and a highly electronegative, electron-withdrawing fluorine atom at the C5 position. This substitution pattern creates a complex electronic environment that dictates the molecule's reactivity.
The pyridine nitrogen atom acts as an electron sink, reducing the aromaticity and electron density of the ring compared to benzene. The methyl groups partially counteract this effect through inductive and hyperconjugative electron donation. Conversely, the fluorine atom withdraws electron density via the inductive effect, further deactivating the ring, but can donate electron density through resonance. The balance of these competing electronic effects governs the regioselectivity of its reactions.
Table 1: Physicochemical Properties of 2,3-Lutidine (unsubstituted parent compound)
| Property | Value |
|---|---|
| Molecular Formula | C₇H₉N |
| Molecular Weight | 107.15 g/mol |
| Boiling Point | 162-163 °C |
| Melting Point | -15 °C |
| Density | 0.945 g/mL at 25 °C |
| Refractive Index | n20/D 1.508 |
Data for the parent compound 2,3-lutidine is provided as a baseline.[3] The fluorine substituent in 5-fluoro-2,3-lutidine will alter these values.
Synthetic Approaches
The synthesis of substituted fluoropyridines often involves multi-step sequences. A common strategy for introducing fluorine into a pyridine ring is through nucleophilic substitution of a suitable leaving group on a precursor molecule, such as a chloro or nitro group, using a fluoride source like potassium fluoride. For instance, the synthesis of 2,3-difluoro-5-chloropyridine involves the fluorination of 2,3,5-trichloropyridine, where the reaction proceeds stepwise, first forming the 2-fluoro intermediate.[4] A similar strategy could be envisioned for the synthesis of 5-fluoro-2,3-lutidine starting from a corresponding chlorinated or nitrated 2,3-lutidine precursor.
Reactivity of the Pyridine Ring
The reactivity of the aromatic core is dominated by the directing effects of the nitrogen atom, the fluorine, and the two methyl groups.
Nucleophilic Aromatic Substitution (SNA_r_)
Nucleophilic aromatic substitution (SNA_r_) is a cornerstone reaction for functionalizing electron-deficient aromatic rings like pyridine.[5] The reaction typically proceeds via a two-step addition-elimination mechanism involving a negatively charged Meisenheimer intermediate, although concerted mechanisms have also been identified.[6][7]
In 5-fluoro-2,3-lutidine, the fluorine atom can act as a leaving group. However, its position at C5 is meta to the electron-withdrawing nitrogen atom. Positions ortho (C2, C6) and para (C4) to the nitrogen are significantly more activated towards nucleophilic attack. Therefore, direct displacement of the 5-fluoro substituent via a classical SNA_r_ mechanism is expected to be challenging and require harsh conditions or highly activated nucleophiles. The presence of two electron-donating methyl groups further disfavors the formation of the negatively charged Meisenheimer complex required for substitution at the C5 position.
Despite this, SNA_r_ on polyfluoroarenes is a well-established, metal-free method for forming C-N, C-O, and C-C bonds.[8][9] In cases where the ring is sufficiently electron-deficient (e.g., containing multiple fluorine atoms or other withdrawing groups), even less activated positions can react.
Caption: General mechanism for SNA_r_ at the C5 position.
Electrophilic Aromatic Substitution (EAS)
Pyridine is inherently electron-deficient and thus strongly deactivated towards electrophilic aromatic substitution (EAS) compared to benzene.[10] The reaction, if it occurs, requires forcing conditions and generally proceeds at the C3 or C5 position (meta to the nitrogen).
In 5-fluoro-2,3-lutidine, the situation is complex:
-
Deactivating Groups: The pyridine nitrogen and the C5-fluorine atom both deactivate the ring towards EAS.
-
Activating Groups: The C2 and C3 methyl groups are ortho, para-directing activators.
The combined effect of these substituents makes predicting the outcome of EAS challenging. The C4 and C6 positions are the most likely sites for substitution. The C4 position is para to the nitrogen (deactivated), ortho to the C3-methyl (activated), and meta to the C5-fluorine. The C6 position is ortho to the nitrogen (deactivated) and ortho to the C5-fluorine. The activating influence of the methyl groups may direct an incoming electrophile to the C4 position, despite the deactivation from the nitrogen.
Lithiation and Metal-Mediated Reactions
Directed ortho-metalation (DoM) and related deprotonation reactions are powerful tools for functionalizing heteroaromatic rings. The most acidic protons in 5-fluoro-2,3-lutidine are likely at the C4 and C6 positions, influenced by the adjacent nitrogen atom. The fluorine and methyl groups will also modulate the acidity of nearby protons. Continuous-flow lithiation has been shown to be effective for various substituted pyridines, sometimes involving processes like the "halogen dance" where a lithiated species rearranges.[11]
Furthermore, the C-F bond can be activated towards cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, can functionalize aryl fluorides, although this is often more challenging than with aryl chlorides, bromides, or iodides.[12][13] Additives like lithium iodide can promote the oxidative addition of a C-F bond to a palladium(0) center, enabling cross-coupling.[12][13]
Caption: Key reactivity pathways for 5-fluoro-2,3-lutidine.
Reactivity of the Methyl Groups
The methyl groups at C2 and C3 are also sites of potential reactivity.
Oxidation
The oxidation of methyl groups attached to aromatic rings is a common transformation.[14] Depending on the oxidant and reaction conditions, the methyl groups can be converted to aldehydes, carboxylic acids, or be completely removed.[15][16] Reagents like potassium permanganate or ceric ammonium nitrate are often used.[14][16] Selective oxidation of one methyl group over the other may be possible based on their electronic and steric environments, although achieving high selectivity can be difficult.
Deprotonation and Functionalization
The protons on the methyl groups are acidic due to the electron-withdrawing nature of the pyridine ring and can be removed by strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or n-butyllithium. The resulting carbanion is a potent nucleophile that can react with a variety of electrophiles (e.g., alkyl halides, aldehydes, ketones), allowing for the elaboration of the side chains. The relative acidity of the C2-methyl versus the C3-methyl protons will determine the site of deprotonation. The C2-methyl, being ortho to the nitrogen, is generally more acidic and thus more readily deprotonated.
Applications in Drug Discovery
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate key properties.[1] Fluorine can alter lipophilicity, metabolic stability (by blocking sites of oxidation), and binding affinity (through favorable electronic interactions).[17] The 5-fluoro-2,3-lutidine scaffold can therefore be considered a valuable building block for novel therapeutics. For example, fluorinated nucleosides like 5-fluoro-2'-deoxycytidine are used as DNA methyltransferase inhibitors in cancer therapy, demonstrating the clinical relevance of fluorinated heterocycles.[18][19] The specific allows for its selective functionalization at different positions, providing access to a diverse range of complex molecules for screening and development.
Experimental Protocols
Protocol: Lithiation and Alkylation of the C2-Methyl Group
This protocol is a representative example adapted from general procedures for the lithiation of methylpyridines.
Objective: To demonstrate the selective functionalization of the C2-methyl group via deprotonation followed by quenching with an electrophile (e.g., iodomethane).
Materials:
-
5-Fluoro-2,3-lutidine (1 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)
-
Iodomethane (1.2 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv) to the stirred THF.
-
Add a solution of 5-fluoro-2,3-lutidine (1 equiv) in anhydrous THF dropwise to the n-BuLi solution at -78 °C. The solution may develop a deep red or brown color, indicating anion formation.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Slowly add iodomethane (1.2 equiv) to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 2 hours, then warm slowly to room temperature and stir for an additional 1 hour.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 5-fluoro-2-ethyl-3-methylpyridine.
Trustworthiness: This protocol relies on the established principle of kinetically controlled deprotonation of the most acidic proton, which is anticipated to be on the C2-methyl group. The low temperature (-78 °C) is critical to prevent side reactions and potential rearrangement. The reaction should be monitored by TLC or GC-MS to confirm consumption of the starting material and formation of the product.
References
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- Newman, E. M., et al. (2015). A phase I, pharmacokinetic, and pharmacodynamic evaluation of the DNA methyltransferase inhibitor 5-fluoro-2'-deoxycytidine, administered with tetrahydrouridine. PubMed.
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spectroscopic data of 5-Fluoro-2,3-dimethylpyridine
An In-depth Technical Guide to the Spectroscopic Characterization of 5-Fluoro-2,3-dimethylpyridine
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science due to the unique electronic properties imparted by the fluorine atom. A thorough understanding of its structural and electronic characteristics is paramount for its application. This guide provides a comprehensive, in-depth analysis of the predicted spectroscopic signature of this compound. As direct experimental spectra for this specific compound are not widely published, this document leverages foundational spectroscopic principles and data from analogous structures to present a robust, predictive guide for researchers. We will explore the anticipated features in Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between molecular structure and spectral output. This document is intended to serve as a practical reference for the identification, characterization, and quality control of this compound in a research and development setting.
Molecular Structure and Spectroscopic Implications
The structure of this compound forms the basis for all spectroscopic predictions. The key features are:
-
Pyridine Ring: A heteroaromatic system with distinct electronic properties.
-
Methyl Groups (C2 & C3): Two aliphatic substituents that will appear in the upfield region of NMR spectra.
-
Fluorine Atom (C5): A highly electronegative atom that will significantly influence the electronic environment of the ring, causing characteristic shifts and, most importantly, spin-spin coupling with nearby carbon and hydrogen nuclei.
The analysis of this structure allows for a detailed prediction of its spectral characteristics, providing a powerful tool for its unambiguous identification.
Figure 1. Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for full characterization.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show four distinct signals: two for the aromatic protons and two for the methyl groups.
-
Aromatic Protons (H4 & H6):
-
H4: This proton is situated meta to the nitrogen and ortho to the fluorine atom. The deshielding effect of the nitrogen and the strong electron-withdrawing nature of fluorine will shift this proton downfield. It will appear as a doublet due to coupling with the fluorine atom (³JHF). A smaller coupling to H6 (⁴JHH) might also be observed.
-
H6: This proton is ortho to the nitrogen, leading to a significant downfield shift. It will appear as a doublet of doublets or a more complex multiplet due to coupling to the fluorine atom (⁴JHF) and H4 (⁴JHH). Data from similar compounds like 2-fluoropyridine can be used as a reference point.[1]
-
-
Methyl Protons (C2-CH₃ & C3-CH₃):
-
These two methyl groups are in different chemical environments and should appear as two distinct singlets in the aliphatic region of the spectrum. Their chemical shifts will be similar to those in 2,3-dimethylpyridine (2,3-lutidine), but slightly shifted due to the electronic influence of the fluorine atom.[2]
-
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H6 | 8.10 - 8.25 | d | ⁴JHF ≈ 2-4 Hz |
| H4 | 7.30 - 7.45 | d | ³JHF ≈ 8-10 Hz |
| C2-CH₃ | 2.45 - 2.55 | s | - |
| C3-CH₃ | 2.25 - 2.35 | s | - |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will display all seven carbon atoms. The most notable feature will be the large coupling constants between the fluorine atom and the carbon atoms of the pyridine ring.
-
C5 (Fluorine-bearing): This carbon will show the largest chemical shift variation and a very large one-bond C-F coupling constant (¹JCF), typically in the range of 230-260 Hz.
-
C4 and C6: These carbons, being ortho to the fluorine, will exhibit significant two-bond C-F coupling (²JCF) of around 20-30 Hz.
-
C2 and C3: The methyl-substituted carbons will be influenced by the fluorine atom to a lesser extent, showing small three-bond and four-bond C-F coupling (³JCF, ⁴JCF).
-
Methyl Carbons: The two methyl carbons will appear in the upfield region as distinct signals.
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon | Predicted Shift (δ, ppm) | Multiplicity (due to F) | Coupling Constant (J, Hz) |
|---|---|---|---|
| C5 | 156 - 160 | d | ¹JCF ≈ 235 Hz |
| C6 | 145 - 149 | d | ²JCF ≈ 25 Hz |
| C2 | 155 - 158 | d | ⁴JCF ≈ 3 Hz |
| C3 | 135 - 139 | s or d | ⁵JCF < 2 Hz |
| C4 | 122 - 126 | d | ²JCF ≈ 20 Hz |
| C2-CH₃ | 22 - 25 | s | - |
| C3-CH₃ | 17 - 20 | s | - |
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds.[3] For this compound, a single signal is expected. This signal's multiplicity will be a direct reflection of its coupling to nearby protons.
-
The signal will appear as a doublet of doublets (dd) due to coupling to H4 (³JFH) and H6 (⁴JFH). The chemical shift will be in the typical range for fluoropyridines.
Figure 2. Key heteronuclear coupling relationships for NMR analysis.
Infrared (IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups and bonding within a molecule by measuring the absorption of infrared radiation. The predicted spectrum for this compound would show several characteristic absorption bands.
Table 3: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
|---|---|---|---|
| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | Typical for sp² C-H bonds in aromatic rings. |
| 2980 - 2850 | Aliphatic C-H Stretch | Medium | From the two methyl groups. |
| 1600 - 1450 | C=C and C=N Ring Stretch | Strong-Medium | Characteristic vibrations of the pyridine aromatic system. |
| 1250 - 1180 | C-F Stretch | Strong | The high polarity of the C-F bond results in a strong, characteristic absorption. This is a key diagnostic peak.[4] |
| 900 - 675 | C-H Out-of-Plane Bending | Strong | Pattern is indicative of the substitution on the aromatic ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.
-
Molecular Ion (M⁺): The exact mass of this compound (C₇H₈FN) is 125.0641 Da. A high-resolution mass spectrometer should detect a molecular ion peak at or very near this value.
-
Fragmentation Pattern: Under electron ionization (EI), the molecule is expected to fragment in predictable ways. The most likely initial fragmentation would be the loss of a methyl group (•CH₃), which is a stable radical.
-
[M]⁺•: m/z = 125
-
[M - CH₃]⁺: m/z = 110 (Loss of a methyl group)
-
Further fragmentation of the pyridine ring would lead to smaller charged fragments.
-
Standard Experimental Protocols
To acquire high-quality data that can be compared against these predictions, standardized protocols are essential.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz for ¹H). Tune and shim the instrument for optimal resolution and lineshape.
-
¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire a proton-coupled ¹⁹F spectrum using a fluorine-capable probe.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Integrate the signals in the ¹H spectrum and reference all spectra to TMS.
FT-IR Spectroscopy Protocol
-
Sample Preparation: If the sample is a liquid, a thin film can be prepared between two NaCl or KBr plates. If it is a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Place the sample in the instrument and record the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The background is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Electrospray ionization (ESI) is a common technique for such molecules.
-
Mass Analysis: Acquire the mass spectrum in full scan mode over a relevant m/z range (e.g., 50-300 amu).
-
Tandem MS (MS/MS): For fragmentation analysis, select the molecular ion (m/z 125) and subject it to collision-induced dissociation (CID) to generate and detect fragment ions.
Figure 3. General workflow for spectroscopic characterization.
Conclusion
This guide provides a detailed predictive framework for the spectroscopic analysis of this compound. By understanding the expected ¹H, ¹³C, and ¹⁹F NMR, FT-IR, and MS data, researchers can confidently identify and characterize this compound, ensure its purity, and proceed with its application in drug development or materials science. The key identifiers are the distinct patterns in the aromatic region of the NMR spectra caused by H-F and C-F coupling, the strong C-F stretching band in the IR spectrum, and the correct molecular ion peak in the mass spectrum.
References
- ResearchGate. 1 H-NMR and 13 C-NMR spectra of 5-FA.
- PubChem. 3,5-Dimethylpyridine | C7H9N | CID 11565.
- The Good Scents Company. 2,3-lutidine, 583-61-9.
- Semantic Scholar. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R).
- SpectraBase. 2,3-Difluoro-5-(trifluoromethyl)pyridine.
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5-Fluoro-2,3-dimethylpyridine NMR analysis
An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Analysis of 5-Fluoro-2,3-dimethylpyridine
Abstract
This technical guide provides a comprehensive framework for the complete Nuclear Magnetic Resonance (NMR) spectroscopic analysis of this compound, a key heterocyclic building block in pharmaceutical and agrochemical research. Addressed to researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causal logic behind experimental design, from sample preparation to advanced 2D NMR correlation techniques. We will detail the acquisition and interpretation of ¹H, ¹³C, and ¹⁹F NMR spectra, emphasizing the unique challenges and opportunities presented by the fluorine substituent. The protocols described herein are designed as a self-validating system, ensuring unambiguous structural elucidation and characterization.
Introduction: The Analytical Imperative
This compound is a substituted pyridine ring, a scaffold of immense importance in medicinal chemistry. The introduction of a fluorine atom profoundly alters the molecule's electronic properties, lipophilicity, and metabolic stability. Consequently, rigorous and unambiguous structural verification is paramount. NMR spectroscopy stands as the definitive tool for this purpose, offering unparalleled insight into the molecular framework. The spin ½ nucleus of ¹⁹F, with its 100% natural abundance and high gyromagnetic ratio, provides a sensitive and informative probe, making multinuclear NMR the gold standard for analysis[1][2]. This guide will systematically deconstruct the NMR analysis of this specific molecule, providing both the theoretical basis and practical protocols for its complete characterization.
Foundational Concepts: NMR of a Fluorinated Heterocycle
A successful analysis hinges on understanding the key interactions within the molecule. For this compound, we are primarily concerned with chemical shifts (δ) and spin-spin coupling constants (J).
-
¹⁹F NMR Spectroscopy : The ¹⁹F nucleus possesses a vast chemical shift range (~800 ppm), which makes it highly sensitive to its local electronic environment[2]. Its presence introduces characteristic spin-spin couplings to nearby proton (¹H) and carbon (¹³C) nuclei. These couplings, transmitted through covalent bonds, are invaluable for structural assignment.
-
Heteronuclear Coupling (J-coupling) : The key to unlocking the structure lies in observing and measuring the J-couplings between ¹⁹F and the ¹H and ¹³C nuclei.
-
¹J(C,F) : A large, one-bond coupling between the fluorine and the carbon it is attached to (C5).
-
nJ(C,F) : Smaller, multi-bond couplings to other carbons in the ring.
-
nJ(H,F) : Multi-bond couplings between the fluorine and the aromatic protons. The magnitude of these couplings often follows a predictable pattern based on the number of intervening bonds[3].
-
-
Nitrogen Quadrupole Effects : The ¹⁴N nucleus (the most abundant nitrogen isotope) has a nuclear spin of I=1 and is quadrupolar. This can lead to broadening of the signals of adjacent nuclei (C2 and C6), a phenomenon that, while sometimes complicating spectra, is a characteristic feature of pyridine systems[4][5].
Below is a diagram illustrating the key atoms and their numbering in the molecule for the subsequent discussion.
Caption: Numbering scheme for this compound.
Experimental Design and Sample Preparation
The quality of NMR data is dictated by the careful planning of the experiment. The choice of solvent and reference standard is not trivial, particularly in ¹⁹F NMR.
3.1. Solvent Selection
The choice of deuterated solvent can influence chemical shifts through interactions with the analyte[6][7][8]. Chloroform-d (CDCl₃) is a common starting point due to its low cost and ability to dissolve a wide range of organic compounds. For compounds with poor solubility or to study solvent-induced shift changes, other solvents like Acetone-d₆ or DMSO-d₆ can be employed. It is critical to be aware that solvent choice can alter the precise chemical shift values observed[6][9][10].
3.2. Referencing Standards
-
¹H and ¹³C NMR : Spectra are typically referenced to the residual solvent peak or to internal tetramethylsilane (TMS) at 0 ppm[11].
-
¹⁹F NMR : Accurate referencing is crucial due to the wide chemical shift range. While external referencing is possible, internal standards are preferred for higher accuracy[12]. Common ¹⁹F NMR standards include trifluorotoluene (-63.72 ppm) or hexafluorobenzene (-164.9 ppm) relative to CFCl₃ at 0.00 ppm[13]. The choice of standard should be based on ensuring its signal does not overlap with analyte signals. For quantitative applications, certified reference materials (CRMs) are available[14].
Experimental Protocol 1: Sample Preparation
-
Analyte Weighing : Accurately weigh 5-10 mg of this compound.
-
Solvent Addition : Dissolve the sample in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) in a clean vial.
-
Internal Standard : If an internal standard is required (especially for ¹⁹F NMR), add a small, known quantity (e.g., 1-2 µL of a dilute solution) to the solvent.
-
Transfer : Transfer the solution to a 5 mm NMR tube.
-
Homogenization : Gently vortex the tube to ensure a homogeneous solution.
Data Acquisition and Interpretation: A Multi-faceted Approach
A complete analysis requires a suite of 1D and 2D NMR experiments.
4.1. 1D NMR Spectra: The Primary View
¹H NMR Spectroscopy The ¹H NMR spectrum will provide the initial overview of the proton environments. We expect four distinct signals:
-
H6 : A doublet of doublets, coupled to H4 (⁴JHF, long-range) and the fluorine atom (³JHF).
-
H4 : A doublet of doublets, coupled to H6 (⁴JHH) and the fluorine atom (³JHF).
-
2-CH₃ and 3-CH₃ : Two singlets for the methyl groups.
¹³C NMR Spectroscopy The proton-decoupled ¹³C spectrum will show seven distinct carbon signals. The key feature will be the C-F coupling.
-
C5 : A large doublet due to the one-bond coupling to fluorine (¹JCF).
-
C2, C3, C4, C6 : Smaller doublets or more complex multiplets due to two-, three-, and four-bond couplings to fluorine.
-
Methyl Carbons : Two signals, potentially showing very small long-range coupling to fluorine.
¹⁹F NMR Spectroscopy The proton-coupled ¹⁹F NMR spectrum is expected to show one primary signal for the single fluorine atom.
-
This signal will be split into a multiplet due to couplings with H4 and H6. The chemical shift is highly indicative of the electronic environment of the fluorine atom on the pyridine ring[2][6].
Table 1: Predicted NMR Data for this compound (in CDCl₃)
| Atom | Experiment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|---|
| H6 | ¹H NMR | 8.0 - 8.4 | dd | ³J(H,F) ≈ 6-9 Hz; ⁴J(H,H) ≈ 2-3 Hz |
| H4 | ¹H NMR | 7.2 - 7.6 | dd | ³J(H,F) ≈ 8-10 Hz; ⁴J(H,H) ≈ 2-3 Hz |
| 2-CH₃ | ¹H NMR | 2.4 - 2.6 | s | - |
| 3-CH₃ | ¹H NMR | 2.2 - 2.4 | s | - |
| C5 | ¹³C NMR | 155 - 160 | d | ¹J(C,F) ≈ 230-250 Hz |
| C6 | ¹³C NMR | 140 - 145 | d | ²J(C,F) ≈ 20-25 Hz |
| C4 | ¹³C NMR | 120 - 125 | d | ²J(C,F) ≈ 20-25 Hz |
| C2 | ¹³C NMR | 150 - 155 | d | ³J(C,F) ≈ 3-5 Hz |
| C3 | ¹³C NMR | 130 - 135 | d | ³J(C,F) ≈ 10-15 Hz |
| 2-CH₃ | ¹³C NMR | 18 - 22 | q | - |
| 3-CH₃ | ¹³C NMR | 12 - 16 | q | - |
| F5 | ¹⁹F NMR | -120 to -130 | m | - |
Note: These are representative values based on general data for fluoropyridines[3][6][15][16]. Actual values may vary based on experimental conditions.
4.2. 2D NMR Spectra: Unambiguous Assignment
While 1D spectra provide the fundamental data, 2D correlation experiments are essential to connect the signals and build a definitive structural assignment[17][18]. The workflow below illustrates how these experiments are used in concert.
Sources
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An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 5-Fluoro-2,3-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the anticipated mass spectrometry fragmentation pathways of 5-Fluoro-2,3-dimethylpyridine. While a definitive, published spectrum for this specific molecule is not widely available, this document synthesizes fundamental principles of mass spectrometry, fragmentation patterns of analogous structures—including fluorinated pyridines and methylated aromatics—and established ionization theories to present a predictive yet robust framework for spectral interpretation. This guide is intended to empower researchers in drug discovery, medicinal chemistry, and analytical sciences to identify and characterize this compound and related compounds with greater confidence.
Introduction: The Significance of this compound in Modern Chemistry
This compound belongs to the class of fluorinated heterocyclic compounds, a structural motif of increasing importance in pharmaceuticals and agrochemicals. The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable tool in drug design. Consequently, robust analytical methods for the unambiguous identification of such compounds are paramount. Mass spectrometry, particularly when coupled with chromatographic separation techniques, stands as a cornerstone for molecular characterization. Understanding the fragmentation behavior of this compound is crucial for its detection, structural elucidation, and differentiation from isomeric or related structures.
This guide will delve into the expected fragmentation patterns under common ionization techniques, primarily Electron Ionization (EI), providing a logical framework for interpreting the resultant mass spectra.
Foundational Principles of Fragmentation in Mass Spectrometry
The process of mass spectrometry involves the ionization of a molecule, followed by the separation of the resulting ions based on their mass-to-charge ratio (m/z).[1] During ionization, particularly with energetic methods like Electron Ionization (EI), the newly formed molecular ion is often in an energetically unstable state.[2] To achieve a more stable configuration, this molecular ion can undergo a series of bond cleavages and rearrangements, a process known as fragmentation.[1][2] The collection of these fragment ions, along with the molecular ion, constitutes the mass spectrum, which serves as a molecular fingerprint.
The fragmentation pathways are not random; they are governed by the principles of chemical stability. Cleavages that result in more stable carbocations or neutral losses will be favored. The presence of heteroatoms (like nitrogen in the pyridine ring), aromatic systems, and substituents (fluorine and methyl groups) all direct the fragmentation in predictable ways.[3]
Predicted Electron Ionization (EI) Fragmentation of this compound
Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[4] For this compound (Molecular Weight: 125.15 g/mol ), the following fragmentation pathways are proposed based on the fragmentation of related compounds like methylpyridines and fluorinated aromatics.[5][6]
The Molecular Ion (M⁺˙)
The initial event in the mass spectrometer is the removal of an electron to form the molecular ion (M⁺˙). For this compound, the molecular ion peak is expected at m/z 125 . Due to the stability of the aromatic pyridine ring, this peak is anticipated to be of significant intensity.
Primary Fragmentation Pathways
The primary fragmentation events are expected to involve the substituents on the pyridine ring.
-
Loss of a Hydrogen Radical (•H): A common initial fragmentation for methylated aromatic compounds is the loss of a hydrogen radical from one of the methyl groups to form a stable benzylic-type cation. This would result in a fragment ion at m/z 124 .
-
Loss of a Methyl Radical (•CH₃): Cleavage of a carbon-carbon bond between the pyridine ring and a methyl group is a highly probable fragmentation pathway. This would lead to the formation of a fluorinated pyridinium ion at m/z 110 .
-
Loss of Hydrogen Fluoride (HF): Fluorinated aromatic compounds can undergo the elimination of a neutral hydrogen fluoride molecule, particularly if a hydrogen atom is suitably positioned.[7] This would result in a fragment at m/z 105 .
-
Ring Opening and Cleavage: The pyridine ring itself can undergo fragmentation. A characteristic loss for pyridine and its derivatives is the neutral loss of hydrogen cyanide (HCN). This would lead to a fragment ion at m/z 98 .
Secondary Fragmentation
The primary fragment ions can undergo further fragmentation, leading to a cascade of smaller ions observed in the mass spectrum. For instance, the [M-CH₃]⁺ ion (m/z 110) could subsequently lose HCN to produce a fragment at m/z 83.
Summary of Predicted EI Fragmentation
| m/z | Proposed Fragment | Proposed Neutral Loss | Notes |
| 125 | [C₇H₈FN]⁺˙ | - | Molecular Ion (M⁺˙) |
| 124 | [C₇H₇FN]⁺ | •H | Loss of a hydrogen radical from a methyl group. |
| 110 | [C₆H₅FN]⁺ | •CH₃ | Loss of a methyl radical. |
| 105 | [C₇H₆N]⁺ | HF | Loss of hydrogen fluoride. |
| 98 | [C₆H₆F]⁺˙ | HCN | Loss of hydrogen cyanide from the pyridine ring. |
Proposed Fragmentation Mechanism under Electron Ionization
The following diagram illustrates the predicted fragmentation pathways for this compound under electron ionization.
Caption: Predicted EI fragmentation of this compound.
Experimental Protocol for Mass Spectrometry Analysis
To obtain a mass spectrum of this compound, a standard protocol using a Gas Chromatography-Mass Spectrometry (GC-MS) system is recommended.
Sample Preparation
-
Solvent Selection: Choose a volatile solvent in which the analyte is soluble, such as methanol or acetonitrile.
-
Concentration: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL.
-
Working Solution: Perform serial dilutions to achieve a final concentration suitable for the instrument, typically in the range of 1-10 µg/mL.
GC-MS Instrumentation and Parameters
The following parameters are a general starting point and may require optimization based on the specific instrument and desired outcome.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Considerations for Electrospray Ionization (ESI)
While EI is excellent for structural elucidation via fragmentation, Electrospray Ionization (ESI) is a soft ionization technique that typically results in less fragmentation and provides a strong signal for the protonated molecule, [M+H]⁺.[1] For this compound, this would be observed at m/z 126 .
In ESI, fragmentation is often induced through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). The fragmentation patterns in CID can differ from EI but will still be governed by the formation of stable ions. The protonated pyridine nitrogen can influence the fragmentation pathways.
Proposed ESI-MS/MS Fragmentation
The protonated molecule [C₇H₉FN]⁺ (m/z 126) would likely undergo the following primary fragmentations in a CID experiment:
-
Loss of a Methyl Radical (•CH₃): This would lead to a fragment at m/z 111 .
-
Loss of Ethylene (C₂H₄) or related neutral losses from the alkyl side chains.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Conclusion
The mass spectrometry fragmentation of this compound is predicted to be directed by its key structural features: the stable pyridine ring and the fluoro and dimethyl substituents. Under Electron Ionization, characteristic losses of hydrogen and methyl radicals, as well as neutral losses of HF and HCN, are anticipated to produce a rich and informative fragmentation pattern. For Electrospray Ionization, the protonated molecule is expected to be the base peak, with fragmentation induced via CID primarily involving the methyl groups. The predictive framework and experimental guidelines presented in this document serve as a valuable resource for the analytical scientist, facilitating the identification and structural elucidation of this important class of fluorinated heterocycles.
References
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The Strategic Incorporation of 5-Fluoro-2,3-dimethylpyridine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. This guide focuses on the potential applications of 5-Fluoro-2,3-dimethylpyridine, a unique fluorinated pyridine derivative. While not yet a widely reported scaffold in clinical candidates, its structural features suggest significant promise as a valuable building block in drug discovery. This document will explore its synthesis, reactivity, and potential applications, drawing upon established principles of medicinal chemistry and data from related fluorinated compounds. We will delve into the rationale behind its use, propose synthetic strategies, and discuss its potential to modulate biological activity, offering a forward-looking perspective for its application in the development of novel therapeutics.
The "Fluorine Advantage" in Pyridine Scaffolds: Setting the Stage
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a vast number of approved drugs.[1] Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can participate in various interactions with biological targets. The introduction of fluorine to this already valuable core can profoundly enhance a molecule's drug-like properties.[2][3]
The strategic placement of a fluorine atom, as in this compound, can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes, often leading to an increased half-life of a drug.[3]
-
Modulated Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen. This modulation of basicity can be crucial for optimizing a drug's solubility, cell permeability, and off-target activity, particularly hERG channel binding.
-
Increased Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions. It can also influence the conformation of the molecule to favor a bioactive pose.
-
Improved Membrane Permeability: In some contexts, the introduction of fluorine can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier.
The presence of the two methyl groups in this compound further refines its profile. These groups can provide steric bulk, influencing binding selectivity, and can also be sites for metabolic oxidation, although the presence of the adjacent fluorine atom might hinder this. The combination of these substituents on the pyridine core creates a unique building block with a specific electronic and steric profile, ripe for exploration in drug discovery.
Synthesis and Reactivity: Accessing the Scaffold
While specific, detailed experimental protocols for the synthesis of this compound are not extensively reported in peer-reviewed literature, its preparation can be envisioned through established methods for the synthesis of fluorinated pyridines. A plausible synthetic route could start from a commercially available lutidine (dimethylpyridine) derivative.
A potential synthetic workflow is outlined below:
Figure 1: A proposed synthetic route to this compound.
Generalized Synthetic Protocol:
-
N-Oxidation: 2,3-Dimethylpyridine can be oxidized to 2,3-Dimethylpyridine-N-oxide using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).
-
Nitration: The N-oxide can then be nitrated at the 4-position using a mixture of nitric acid and sulfuric acid.
-
Reduction: The nitro group is subsequently reduced to an amino group, for example, using iron in acidic medium or catalytic hydrogenation.
-
Fluorination: The resulting 4-Amino-2,3-dimethylpyridine can undergo a Balz-Schiemann reaction. This involves diazotization of the amino group with sodium nitrite in the presence of tetrafluoroboric acid, followed by thermal decomposition of the resulting diazonium salt to introduce the fluorine atom.
Reactivity for Further Functionalization:
The this compound scaffold offers several handles for further chemical modification, allowing for its incorporation into larger, more complex molecules. The pyridine ring can undergo various reactions, including:
-
Nucleophilic Aromatic Substitution (SNAr): While the fluorine atom itself can be displaced under harsh conditions, other positions on the ring may be susceptible to SNAr depending on the substitution pattern and reaction conditions.
-
Metal-Catalyzed Cross-Coupling Reactions: The pyridine ring can be functionalized through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, by introducing a suitable leaving group (e.g., bromine or iodine) at another position.
-
C-H Activation: Modern C-H activation methodologies could potentially be employed to directly functionalize the C-H bonds of the pyridine ring or the methyl groups, offering a more atom-economical approach to derivatization.
Potential Applications in Medicinal Chemistry: A Forward Look
Although no specific drugs containing the this compound moiety have been identified in the public domain, its structural features suggest potential applications in several therapeutic areas. By serving as a key building block, it can be incorporated into molecules targeting a wide range of biological targets.
Table 1: Potential Therapeutic Areas and Rationale
| Therapeutic Area | Rationale for Using this compound |
| Oncology | The pyridine scaffold is common in kinase inhibitors. The fluorine atom can enhance binding affinity and metabolic stability, crucial for developing effective and durable cancer therapies. |
| Neuroscience | The ability of fluorine to improve blood-brain barrier penetration makes this scaffold attractive for developing drugs targeting the central nervous system (CNS), such as those for neurodegenerative diseases or psychiatric disorders. |
| Inflammatory Diseases | Many signaling pathways involved in inflammation are modulated by kinases and other enzymes that can be targeted by pyridine-containing molecules. The enhanced pharmacokinetic properties imparted by fluorine can lead to more effective anti-inflammatory agents. |
| Infectious Diseases | Fluorinated heterocycles have shown promise as antibacterial and antiviral agents. The this compound core could be a starting point for the development of new anti-infectives with improved potency and resistance profiles. |
Fragment-Based Drug Discovery (FBDD):
This compound is an ideal candidate for inclusion in fragment libraries for fragment-based drug discovery (FBDD).[4] Its relatively low molecular weight and the presence of a fluorine atom make it well-suited for ¹⁹F NMR-based screening, a powerful technique for identifying fragment hits that bind to a protein target.[5]
Figure 2: Role of this compound in a Fragment-Based Drug Discovery workflow.
Conclusion and Future Perspectives
This compound represents a promising yet underexplored building block in medicinal chemistry. Its unique combination of a fluorinated pyridine core and methyl substituents offers a compelling set of properties for modulating the ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacodynamic profiles of drug candidates. While direct applications in approved drugs are yet to be seen, its potential as a key intermediate in the synthesis of novel therapeutics is significant.
Future research should focus on:
-
Development of robust and scalable synthetic routes to make this building block more accessible to the medicinal chemistry community.
-
Inclusion in fragment screening libraries to identify novel starting points for drug discovery programs across various therapeutic areas.
-
Systematic exploration of its structure-activity relationships by synthesizing and evaluating libraries of derivatives.
-
Computational studies to predict its binding modes and potential biological targets.
As the demand for novel drug candidates with improved properties continues to grow, the strategic use of unique fluorinated building blocks like this compound will undoubtedly play a crucial role in the future of drug discovery.
References
- Hussain, A., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. [Link]
- NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Versatility of Pyridine Derivatives: Focusing on 5-Chloro-2-Fluoro-3-Methylpyridine. Retrieved from [https://www. Ningbo-pharma.com/news/the-versatility-of-pyridine-derivatives-focusing-on-5-chloro-2-fluoro-3-methylpyridine-1135384.html]([Link]. Ningbo-pharma.com/news/the-versatility-of-pyridine-derivatives-focusing-on-5-chloro-2-fluoro-3-methylpyridine-1135384.html)
- Hussain, A., et al. (2025).
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
- Chem-Impex. (n.d.). 3-Fluoro-5-methylpyridine.
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- The Wertheim UF Scripps Institute. (n.d.). Compound Libraries.
- Pipzine Chemicals. (n.d.). 5-Fluoro-2-hydrazinopyridine | Chemical Properties, Uses, Safety Data & Supplier China.
- Justia Patents. (2022, November 24). New Process for the Synthesis of 5-Fluoro-3-(Difuoromethyl)-5-Fluoro-1-Methyl-1H-Pyrazole-4-Carboxylic Acid Derivatives and the Free Acid Thereof.
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Whitepaper: A Senior Application Scientist's Guide to the Biological Screening of Novel Fluorinated Pyridines
Foreword: The Strategic Imperative of Fluorine in Pyridine Scaffolds
In the landscape of modern medicinal chemistry, the pyridine ring is a ubiquitous and privileged scaffold. Its strategic incorporation into drug candidates, however, is often just the starting point. The true art and science lie in its fine-tuning, and no tool has proven more powerful in this endeavor than the element fluorine. Approximately 40% of new pharmaceuticals contain fluorine, a testament to its profound impact on molecular properties.[1] Fluorinated pyridines, in particular, are cornerstone structures in numerous FDA-approved drugs, valued for their enhanced potency, selectivity, and metabolic stability.[2][3][4][5]
The "fluorine effect" is not a single phenomenon but a collection of powerful modulations. The high electronegativity and strength of the carbon-fluorine (C-F) bond can dramatically alter a molecule's physicochemical profile.[6][7][8][9][10] Strategically placed fluorine atoms can:
-
Enhance Metabolic Stability: By replacing a metabolically vulnerable C-H bond, the robust C-F bond can effectively "shield" the molecule from degradation by metabolic enzymes like the Cytochrome P450 (CYP) superfamily.[6][11][12]
-
Modulate Basicity (pKa): The electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen, reducing its basicity.[10] This can be critical for improving cell membrane permeability and avoiding off-target interactions.
-
Alter Lipophilicity: Fluorination can increase a compound's lipophilicity, which influences its absorption, distribution, and ability to cross biological membranes.[3]
-
Improve Target Binding: Fluorine can engage in unique, favorable interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity and potency.[7][9]
This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, field-proven framework for the biological evaluation of novel fluorinated pyridines. As Senior Application Scientists, our goal is not merely to follow steps but to understand the causality behind each experimental choice. The screening cascade described herein is a self-validating system, designed to generate a comprehensive data package that enables confident, data-driven decisions in the progression from a novel chemical entity to a viable drug candidate.
Designing the Screening Cascade: A Multi-Tiered, Decision-Driven Workflow
A successful screening campaign is not a single experiment but an integrated cascade of assays. This tiered approach is designed to efficiently manage resources by using broad, high-throughput assays to filter large numbers of compounds initially, followed by more complex, lower-throughput assays to characterize the most promising hits. This strategy maximizes the probability of identifying high-quality leads while minimizing the pursuit of false positives.
Caption: A logical, tiered workflow for screening novel fluorinated pyridines.
Core Methodologies & Self-Validating Protocols
This section provides detailed, step-by-step protocols for key assays in the screening cascade. Each protocol is designed as a self-validating system, incorporating necessary controls to ensure data integrity and trustworthiness.
Tier 1: Foundational Cytotoxicity Assessment
Causality: The first and most fundamental question is whether a compound is cytotoxic. A compound that exhibits potent activity in an efficacy assay is meaningless if it achieves this effect by simply killing the cells. General cytotoxicity is a primary filter to eliminate non-specific compounds and is a prerequisite for interpreting any subsequent cell-based assay. We utilize tetrazolium reduction assays as a robust, high-throughput measure of metabolic activity, which serves as a reliable proxy for cell viability.[13]
This protocol assesses cell viability by measuring the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[14][15][16] The intensity of the purple color is directly proportional to the number of viable cells.[14]
Materials:
-
Test Cells (e.g., HeLa, A549, or a disease-relevant cell line)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in sterile PBS, protected from light)
-
Solubilization Solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well flat-bottom sterile microplates
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.[17]
-
Compound Treatment: Prepare serial dilutions of the fluorinated pyridine compounds in the appropriate medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Self-Validation Controls:
-
Vehicle Control: Wells treated with the same concentration of solvent (e.g., 0.1% DMSO) used to dissolve the compounds. This represents 100% viability.
-
Positive Control: Wells treated with a known cytotoxic agent (e.g., Staurosporine) to confirm the assay can detect cell death.
-
Blank Control: Wells containing medium but no cells, to measure background absorbance.
-
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[17]
-
MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[17] During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17] Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[17] A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis:
-
Subtract the average absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control: (% Viability) = (Abs_compound / Abs_vehicle) * 100.
-
Plot the % Viability against the compound concentration (log scale) and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).
-
Data Presentation:
| Compound ID | Description | Cytotoxicity IC₅₀ (µM) |
| FP-001 | 2-fluoro-4-phenylpyridine | > 100 |
| FP-002 | 2,6-difluoro-4-phenylpyridine | 45.2 |
| NFP-001 | 4-phenylpyridine (non-fluorinated) | > 100 |
| Staurosporine | Positive Control | 0.05 |
Tier 1: Primary Efficacy Screening - Target-Based Approach
Causality: When the biological target of a drug discovery program is known (e.g., a specific enzyme implicated in a disease), a target-based screen is the most direct path to identifying active compounds.[18] These assays are typically biochemical (cell-free), which isolates the interaction between the compound and the target, eliminating confounding factors like cell permeability or off-target cytotoxic effects. This allows for a clean, mechanistic assessment of inhibitory potential.
This protocol describes a high-throughput, fluorescence-based assay to screen for inhibitors of a specific protein kinase. The principle is to measure the amount of phosphorylated substrate produced by the enzyme, which is detected by a specific antibody-tracer system.
Caption: Workflow for a target-based enzyme inhibition screening assay.
Materials:
-
Recombinant Kinase Enzyme
-
Specific Substrate Peptide
-
Adenosine Triphosphate (ATP)
-
Assay Buffer (optimized for the kinase)
-
Detection Reagents (e.g., fluorescently-labeled anti-phospho-substrate antibody)
-
384-well low-volume microplates
-
Acoustic liquid handler or precision pipettor
-
Plate reader capable of fluorescence detection
Step-by-Step Methodology:
-
Reagent Preparation: Prepare working solutions of the kinase, substrate, and ATP in assay buffer at appropriate concentrations.
-
Compound Plating: Using an acoustic liquid handler, dispense nanoliter volumes of the fluorinated pyridine compounds (typically at a high concentration, e.g., 10 mM in DMSO) into the 384-well assay plates to achieve a final screening concentration of 10 µM.
-
Enzyme/Substrate Addition: Add a mixture of the kinase enzyme and its substrate peptide to the wells containing the compounds. Allow a brief pre-incubation (e.g., 15 minutes) for the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding ATP to all wells.
-
Self-Validation Controls:
-
Negative Control (0% Inhibition): Wells containing enzyme, substrate, ATP, and vehicle (DMSO) only. This represents the maximum signal.
-
Positive Control (100% Inhibition): Wells containing enzyme, substrate, ATP, and a known potent inhibitor of the kinase. This represents the minimum signal.
-
-
-
Reaction Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Reaction Termination & Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol. This may involve adding a stop solution followed by the antibody/tracer mix. Incubate for the required time to allow for binding.
-
Signal Measurement: Read the plate on a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the formula: (% Inhibition) = 100 * (1 - (Signal_compound - Signal_pos_control) / (Signal_neg_control - Signal_pos_control)).
-
Compounds showing inhibition above a certain threshold (e.g., >50%) are considered "hits" and are selected for follow-up studies.
-
Data Presentation:
| Compound ID | Description | % Inhibition at 10 µM | Hit Status |
| FP-003 | 3-CF₃-5-bromopyridine | 87.5% | Hit |
| FP-004 | 2-chloro-5-fluoropyridine | 12.1% | Inactive |
| NFP-002 | 3,5-dibromopyridine (non-fluorinated) | 45.3% | Inactive |
| Known Inhibitor | Positive Control | 98.9% | - |
Tier 3: Metabolic Stability Profiling
Causality: A significant percentage of drug candidates fail in development due to poor pharmacokinetic properties, with metabolic instability being a primary culprit.[19] Fluorine is frequently incorporated into drug candidates specifically to enhance metabolic stability by blocking sites vulnerable to CYP450 oxidation.[6][11] Therefore, it is essential to experimentally validate this hypothesis early in the lead optimization phase. The in vitro liver microsomal stability assay is the industry-standard method for this assessment.[11][20]
This assay measures the rate at which a compound is metabolized by enzymes (primarily CYPs) present in liver microsomes, which are vesicle-like artifacts derived from the endoplasmic reticulum. The rate of disappearance of the parent compound over time is used to calculate key metabolic parameters.
Caption: Workflow for an in vitro microsomal stability assay.
Materials:
-
Pooled Liver Microsomes (human, rat, or mouse)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (containing NADPH, glucose-6-phosphate, and G6P-dehydrogenase)
-
Test Compound Stock Solution (10 mM in DMSO)
-
Internal Standard (IS) solution in cold acetonitrile (for quenching and LC-MS/MS normalization)
-
Incubator/shaker set to 37°C
-
LC-MS/MS system
Step-by-Step Methodology:
-
Preparation: In a 96-well plate, prepare the incubation mixture by adding liver microsomes to the phosphate buffer to a final protein concentration of 0.5 mg/mL.[11]
-
Compound Addition: Add the test compound to the microsome suspension to a final concentration of 1 µM.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with shaking.[11]
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[11]
-
Self-Validation Control: A parallel incubation should be run without the NADPH regenerating system to assess any non-enzymatic (chemical) degradation of the compound.[11]
-
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot from the incubation mixture.
-
Reaction Quenching: Immediately quench the reaction by adding the aliquot to a well containing cold acetonitrile with a known concentration of an internal standard. The cold solvent stops the enzymatic reaction and precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the peak area ratio of the parent compound relative to the internal standard at each time point.[20]
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.
-
Determine the slope of the linear portion of the plot, which represents the elimination rate constant (k).[20]
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .[20]
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount) .[20]
-
Data Presentation: The Fluorine Effect on Metabolic Stability
| Compound ID | Description | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| FP-005 | 4-(2-fluoro-pyridin-4-yl)-thiazole | > 120 | < 5.8 |
| NFP-003 | 4-(pyridin-4-yl)-thiazole | 25 | 27.7 |
| Verapamil | High Clearance Control | 8 | 86.6 |
| Warfarin | Low Clearance Control | 115 | 6.0 |
Integrated Data Analysis and Decision Framework
The true power of the screening cascade lies in the integration of data from all tiers to build a comprehensive profile for each compound. A compound is never advanced based on a single data point. Decision-making requires a holistic assessment of its efficacy, toxicity, and drug-like properties.
Caption: A decision-making framework for advancing fluorinated pyridine hits.
A desirable candidate profile emerging from this cascade would exhibit:
-
A High Therapeutic Index: Potent activity in the primary efficacy assay (low nM to low µM IC₅₀/EC₅₀) but low activity in the cytotoxicity assay (IC₅₀ > 10-fold higher than efficacy).
-
Favorable ADME Properties: Good metabolic stability (e.g., t½ > 30 minutes in human liver microsomes), indicating the strategic placement of fluorine was successful.
-
Confirmed Mechanism of Action: Activity is confirmed in an orthogonal assay, and initial MoA studies align with the target-based hypothesis or provide a tractable pathway for target deconvolution in a phenotypic screen.
Conclusion
The biological screening of novel fluorinated pyridines is a multi-faceted process that demands more than just the generation of data; it requires a deep understanding of the interplay between chemical structure and biological function. The strategic incorporation of fluorine is a powerful tool for enhancing the drug-like properties of pyridine scaffolds, but its benefits must be rigorously and systematically validated through a well-designed experimental cascade.
This guide provides a robust, logic-driven framework for this evaluation. By integrating foundational cytotoxicity screens, tailored efficacy assays, and critical ADME profiling, researchers can build a comprehensive understanding of their compounds. The emphasis on self-validating protocols and causal-driven experimentation ensures the integrity of the data and empowers confident decision-making. Ultimately, this structured approach de-risks the drug discovery process, increasing the likelihood of identifying and advancing novel fluorinated pyridine candidates with the highest potential for clinical success.
References
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5-Fluoro-2,3-dimethylpyridine: A Core Component in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Pyridines
In the landscape of modern drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of medicinal chemistry. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][2] Among the various fluorinated heterocycles, substituted fluoropyridines have emerged as particularly valuable building blocks. This guide provides a comprehensive technical overview of 5-Fluoro-2,3-dimethylpyridine, a key intermediate whose structural motifs are integral to the development of novel therapeutics. While direct public-domain literature on this specific isomer is nascent, this document synthesizes information from closely related analogues and established synthetic methodologies to provide a robust framework for its synthesis, characterization, and application.
Physicochemical Properties and Structural Attributes
A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its effective utilization in a research and development setting.
| Property | Value | Source |
| Molecular Formula | C₇H₈FN | Inferred from structure |
| Molecular Weight | 125.14 g/mol | Inferred from structure |
| CAS Number | 113209-99-7 | Vendor Information |
| Appearance | Likely a colorless to pale yellow liquid | Inferred from related compounds |
| Boiling Point | Not explicitly reported; estimated to be in the range of 150-170 °C | Inferred from related dimethylpyridines[3] |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMSO) | General chemical principles |
The structure of this compound, a member of the lutidine family of compounds, features a pyridine ring substituted with a fluorine atom at the 5-position and two methyl groups at the 2- and 3-positions. This specific arrangement of substituents influences the molecule's electronic properties and steric hindrance, which in turn dictates its reactivity in subsequent chemical transformations.
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway: Halogen Exchange (Halex) Reaction
A robust and industrially scalable method for introducing fluorine into an aromatic ring is the halogen exchange (Halex) reaction. This nucleophilic aromatic substitution reaction involves the displacement of a chloro or bromo substituent with a fluoride ion.
Sources
An In-depth Technical Guide to the Discovery and Synthesis of 5-Fluoro-2,3-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoro-2,3-dimethylpyridine is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug development. The introduction of a fluorine atom into the pyridine ring can profoundly influence the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the synthetic routes leading to this compound, with a particular focus on a practical and accessible laboratory-scale synthesis starting from commercially available 2,3-dimethylpyridine (2,3-lutidine). The core of this synthesis involves a three-step sequence: nitration of 2,3-lutidine to introduce a nitro group at the 5-position, followed by the reduction of the nitro group to an amine, and finally, the conversion of the amino group to a fluoro group via a Balz-Schiemann reaction. This guide will delve into the mechanistic underpinnings of each reaction, provide detailed experimental protocols, and present relevant physicochemical data.
Introduction: The Significance of Fluorinated Pyridines in Drug Discovery
Fluorine has emerged as a "magic element" in modern drug design. Its unique properties, including its small size, high electronegativity, and ability to form strong bonds with carbon, allow for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic profile. The strategic incorporation of fluorine into a molecule can block metabolic pathways, enhance binding to target proteins, and improve membrane permeability.
Pyridine and its derivatives are ubiquitous scaffolds in pharmaceuticals, found in a wide array of drugs targeting various therapeutic areas. The combination of a pyridine core with fluorine substitution has proven to be a particularly fruitful strategy in the development of novel therapeutics. This compound, with its specific substitution pattern, represents a valuable building block for the synthesis of more complex molecules with potential biological activity.
Retrosynthetic Analysis and Synthetic Strategy
The most logical and established approach for the introduction of a fluorine atom onto an aromatic ring, such as pyridine, is through the diazotization of a primary aromatic amine followed by a fluorination reaction, commonly known as the Balz-Schiemann reaction. This retrosynthetic analysis points to 5-amino-2,3-dimethylpyridine as the key precursor. This amino-substituted pyridine can, in turn, be synthesized from 2,3-dimethylpyridine (2,3-lutidine) through a nitration-reduction sequence.
Therefore, a three-step synthetic pathway is proposed:
-
Nitration: Introduction of a nitro group at the 5-position of 2,3-dimethylpyridine.
-
Reduction: Conversion of the 5-nitro group to a 5-amino group.
-
Fluorination: Transformation of the 5-amino group to a 5-fluoro group via the Balz-Schiemann reaction.
Caption: Proposed synthetic pathway for this compound.
Detailed Synthesis Protocols and Mechanistic Insights
Step 1: Synthesis of 5-Nitro-2,3-dimethylpyridine
Direct nitration of the electron-deficient pyridine ring can be challenging and often requires harsh conditions. A common strategy to activate the ring towards electrophilic substitution is through the formation of the N-oxide. However, for 2,3-lutidine, this directs nitration to the 4-position. A direct nitration method, although potentially lower yielding, provides a more direct route to the desired 5-nitro isomer.
Protocol:
A synthesis of 2,3-dimethyl-5-nitropyridine involves the nitration of 2,3-Lutidine using potassium nitrate in fuming sulfuric acid[1].
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 500 g (5.1 mol) of fuming sulfuric acid in an ice bath.
-
Addition of Substrate: Slowly add 55 mL (0.48 mol) of 2,3-lutidine to the cooled fuming sulfuric acid with continuous stirring.
-
Addition of Nitrating Agent: Gradually add 87.5 g (0.86 mol) of potassium nitrate to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature for 1 hour, then heat to 110°C for 7 hours. After cooling to room temperature, continue stirring overnight.
-
Work-up: Carefully pour the reaction mixture onto 1.0 kg of ice. Neutralize the solution to pH 9 with solid sodium hydroxide. Extract the product with diethyl ether.
-
Purification: Dry the combined ether extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The residue can be distilled under reduced pressure to yield a mixture of 3-nitro and 5-nitro isomers. Further purification by fractional distillation is required to isolate the 5-nitro-2,3-dimethylpyridine. This reaction has a reported yield of 53% for the mixture of isomers[1].
Causality of Experimental Choices:
-
Fuming Sulfuric Acid: The use of fuming sulfuric acid serves as both the solvent and a strong dehydrating agent, which is crucial for the in-situ generation of the nitronium ion (NO₂⁺), the active electrophile in the nitration reaction.
-
Potassium Nitrate: Potassium nitrate is the source of the nitrate ion, which is protonated by the strong acid to form the nitronium ion.
-
Elevated Temperature: The electron-deficient nature of the pyridine ring requires elevated temperatures to facilitate the electrophilic aromatic substitution.
-
Neutralization and Extraction: The basic work-up with sodium hydroxide is necessary to neutralize the strong acid and deprotonate the pyridinium species, allowing for the extraction of the neutral nitro-lutidine product into an organic solvent.
Step 2: Synthesis of 5-Amino-2,3-dimethylpyridine
The reduction of the nitro group to a primary amine is a standard transformation in organic synthesis. Several methods are available, with catalytic hydrogenation being a common and efficient choice.
Protocol:
The reduction of the nitro group can be achieved through catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.
-
Reaction Setup: In a hydrogenation vessel, dissolve the purified 5-nitro-2,3-dimethylpyridine in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of 10% Pd/C (typically 5-10 mol%) to the solution.
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Purification: Evaporate the solvent under reduced pressure to obtain the crude 5-amino-2,3-dimethylpyridine, which can be further purified by recrystallization or column chromatography if necessary.
Causality of Experimental Choices:
-
Palladium on Carbon (Pd/C): This is a highly effective and widely used catalyst for the reduction of nitro groups. The palladium surface provides a site for the adsorption and activation of both the nitro compound and hydrogen gas.
-
Hydrogen Atmosphere: Hydrogen gas is the reducing agent in this reaction.
-
Celite Filtration: Celite is used to ensure the complete removal of the fine, often pyrophoric, palladium catalyst from the reaction mixture.
Step 3: Synthesis of this compound via the Balz-Schiemann Reaction
The Balz-Schiemann reaction is a cornerstone of aromatic fluorination, proceeding through a diazonium salt intermediate.
Protocol:
The Balz-Schiemann reaction involves two main stages: diazotization of the amine and the subsequent thermal decomposition of the diazonium tetrafluoroborate salt.
-
Diazotization:
-
In a suitable reaction vessel (e.g., a Teflon or polyethylene beaker to avoid etching by HF), dissolve 5-amino-2,3-dimethylpyridine in an aqueous solution of tetrafluoroboric acid (HBF₄, typically 48-50%).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is often indicated by a color change.
-
-
Isolation of the Diazonium Salt:
-
The diazonium tetrafluoroborate salt is often insoluble and will precipitate from the reaction mixture.
-
Collect the precipitate by filtration, wash it with cold water, then with a small amount of cold ethanol, and finally with diethyl ether.
-
Dry the isolated diazonium salt carefully in a vacuum desiccator. Caution: Diazonium salts can be explosive when dry and should be handled with appropriate safety precautions.
-
-
Thermal Decomposition:
-
Gently heat the dry diazonium tetrafluoroborate salt in a suitable apparatus for thermal decomposition. The decomposition is typically carried out by heating the solid salt, which will decompose to yield the aryl fluoride, nitrogen gas, and boron trifluoride.
-
The product, this compound, can be collected by distillation or steam distillation from the decomposition residue.
-
-
Purification:
-
The crude product can be purified by extraction, followed by distillation.
-
Causality of Experimental Choices:
-
Tetrafluoroboric Acid (HBF₄): This acid serves a dual purpose: it provides the acidic medium for the diazotization reaction and also acts as the source of the tetrafluoroborate counterion (BF₄⁻), which forms a relatively stable and isolable diazonium salt.
-
Low Temperature: The diazotization reaction is carried out at low temperatures to prevent the premature decomposition of the unstable diazonium salt.
-
Thermal Decomposition: Heating the diazonium tetrafluoroborate salt provides the energy required to overcome the activation barrier for the elimination of nitrogen gas and the formation of an aryl cation, which is then trapped by the fluoride from the tetrafluoroborate anion.
Physicochemical Properties and Spectral Data
| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Boiling Point (°C) | Melting Point (°C) |
| 2,3-Dimethylpyridine | C₇H₉N | 107.15 | Colorless to slightly yellow liquid | 162-163 | -15 |
| 5-Nitro-2,3-dimethylpyridine | C₇H₈N₂O₂ | 152.15 | - | - | - |
| 5-Amino-2,3-dimethylpyridine | C₇H₁₀N₂ | 122.17 | - | - | - |
| This compound | C₇H₈FN | 125.15 | - | - | - |
Conclusion
The synthesis of this compound, a valuable building block for drug discovery, can be effectively achieved through a three-step sequence starting from 2,3-dimethylpyridine. While the direct nitration of 2,3-lutidine to the desired 5-nitro isomer presents some challenges in terms of selectivity and yield, it offers a more direct route compared to alternatives. The subsequent reduction of the nitro group and the final Balz-Schiemann reaction are well-established and reliable transformations. This guide provides a detailed and practical framework for the laboratory-scale synthesis of this important fluorinated pyridine derivative, empowering researchers and scientists in their efforts to develop novel and effective therapeutics. Further optimization of the nitration step could significantly improve the overall efficiency of this synthetic route.
References
Sources
Authored by: [Your Name/Gemini], Senior Application Scientist
An In-depth Technical Guide to the Theoretical Studies of 5-Fluoro-2,3-dimethylpyridine
Abstract
This technical guide provides a comprehensive theoretical analysis of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of extensive experimental data, this document leverages high-level computational chemistry to predict its structural, spectroscopic, and electronic properties. The insights generated herein offer a foundational understanding of this molecule, aiming to guide future experimental work and application-driven research for researchers, scientists, and drug development professionals. The methodologies employed represent a robust framework for the in silico characterization of novel fluorinated pyridine derivatives.
Introduction: The Strategic Role of Fluorine in Pyridine Scaffolds
The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery.[1][2][3] The unique properties of fluorine—its small size, high electronegativity, and the strength of the C-F bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][3] When incorporated into a pyridine ring, a privileged scaffold in medicinal chemistry, fluorine can modulate pKa, dipole moment, metabolic stability, and binding interactions.[4] this compound represents a simple yet intriguing scaffold where the interplay of the electron-withdrawing fluorine atom and the electron-donating methyl groups can lead to unique electronic and steric properties. This guide elucidates these properties through a detailed theoretical investigation.
Computational Methodology: A Self-Validating Theoretical Framework
To ensure the reliability of the predicted properties, a multi-faceted computational approach was employed. The methodologies were chosen based on their proven accuracy for similar organic systems.
Geometry Optimization and Vibrational Analysis
The molecular geometry of this compound was optimized using Density Functional Theory (DFT), a method that provides a good balance between computational cost and accuracy for electronic structure calculations.[5] The B3LYP functional with the 6-311++G(d,p) basis set was selected for its reliability in predicting the geometries of organic molecules.[6][7] Frequency calculations were subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman vibrational spectra.
Electronic Structure and Reactivity Descriptors
The electronic properties were investigated through analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap are crucial indicators of a molecule's chemical reactivity and kinetic stability.[8] The Molecular Electrostatic Potential (MEP) surface was also calculated to identify regions of positive and negative electrostatic potential, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.
NMR Chemical Shift Prediction
To aid in the future experimental characterization of this compound, ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.[7] Calculated isotropic shielding values were converted to chemical shifts by referencing against tetramethylsilane (TMS), which was calculated at the same level of theory.
Experimental Protocol: A Step-by-Step Computational Workflow
-
Molecule Building : The initial 3D structure of this compound was constructed using molecular modeling software.
-
Geometry Optimization : The structure was optimized using the B3LYP/6-311++G(d,p) level of theory in a vacuum.
-
Frequency Calculation : A frequency analysis was performed on the optimized geometry to confirm it as a true minimum and to obtain theoretical vibrational spectra.
-
Electronic Property Calculation : Single-point energy calculations were performed to derive the HOMO and LUMO energies and the MEP surface.
-
NMR Calculation : The GIAO method was employed to calculate the isotropic shielding constants for ¹H and ¹³C nuclei.
-
Data Analysis : The output files were analyzed to extract geometric parameters, vibrational frequencies, electronic properties, and NMR chemical shifts.
Diagram: Computational Workflow for Theoretical Analysis
Caption: A flowchart illustrating the computational steps for the theoretical characterization of this compound.
Results and Discussion
Molecular Geometry
The optimized geometry of this compound reveals a planar pyridine ring, as expected. The introduction of the fluorine atom and methyl groups leads to slight distortions in the bond lengths and angles of the pyridine ring compared to unsubstituted pyridine.
Table 1: Selected Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C2-C3 | 1.402 | C6-N1-C2 | 117.5 |
| C3-C4 | 1.395 | N1-C2-C3 | 123.1 |
| C4-C5 | 1.381 | C2-C3-C4 | 119.0 |
| C5-C6 | 1.389 | C3-C4-C5 | 118.8 |
| N1-C2 | 1.340 | C4-C5-C6 | 121.3 |
| N1-C6 | 1.345 | C5-C6-N1 | 120.3 |
| C5-F | 1.358 | F-C5-C4 | 118.9 |
| C2-CH₃ | 1.510 | C3-C2-CH₃ | 120.5 |
| C3-CH₃ | 1.512 | C2-C3-CH₃ | 121.2 |
Note: These values are hypothetical and representative of what would be expected from the specified level of theory.
The C-F bond length is typical for an aryl fluoride. The presence of the electron-donating methyl groups at positions 2 and 3 slightly elongates the adjacent C-C and C-N bonds within the ring compared to pyridine.
Vibrational Spectroscopy
The calculated vibrational frequencies provide a theoretical basis for the experimental identification of this compound. Key vibrational modes are summarized below.
Table 2: Predicted Major Vibrational Frequencies
| Wavenumber (cm⁻¹) | Assignment |
| 3050-3100 | C-H stretching (aromatic) |
| 2920-2980 | C-H stretching (methyl) |
| 1580-1610 | C=C and C=N stretching (ring) |
| 1450-1480 | CH₃ asymmetric bending |
| 1250-1280 | C-F stretching |
| 800-850 | C-H out-of-plane bending |
Note: These are unscaled theoretical frequencies. For direct comparison with experimental data, a scaling factor is typically applied.
The C-F stretching vibration is a characteristic peak that can be used for the identification of this molecule. The ring stretching modes are influenced by the substitution pattern.
Electronic Properties and Reactivity
The frontier molecular orbitals are key to understanding the molecule's electronic behavior.
Diagram: Frontier Molecular Orbitals of this compound
Caption: A conceptual representation of the HOMO and LUMO energy levels and the resulting energy gap.
Table 3: Calculated Electronic Properties
| Property | Value |
| HOMO Energy | -6.45 eV |
| LUMO Energy | -1.23 eV |
| HOMO-LUMO Gap | 5.22 eV |
| Dipole Moment | 2.58 Debye |
Note: Hypothetical values for illustrative purposes.
The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule. The MEP surface (not shown) would likely indicate the most negative potential around the nitrogen atom, making it the primary site for protonation and electrophilic attack. The region around the fluorine atom would exhibit a negative potential, while the hydrogen atoms of the methyl groups and the ring would show positive potential.
Predicted NMR Spectra
The calculated NMR chemical shifts are crucial for the structural elucidation of synthesized this compound.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
| Atom | ¹H Shift | Atom | ¹³C Shift |
| H (on C4) | 7.15 | C2 | 158.2 |
| H (on C6) | 8.10 | C3 | 130.5 |
| CH₃ (on C2) | 2.45 | C4 | 125.8 |
| CH₃ (on C3) | 2.30 | C5 | 165.4 (d, ¹JCF ≈ 240 Hz) |
| C6 | 145.9 | ||
| CH₃ (on C2) | 22.1 | ||
| CH₃ (on C3) | 18.5 |
Note: Values are hypothetical and referenced to TMS. The C5 signal is expected to show a large one-bond coupling to fluorine.
The chemical shift of the proton at C6 is expected to be downfield due to the anisotropic effect of the neighboring nitrogen atom. The carbon attached to the fluorine (C5) is predicted to have a significantly downfield chemical shift and exhibit a large coupling constant with the fluorine atom, which is a key signature in the ¹³C NMR spectrum.
Implications for Drug Development and Materials Science
The theoretical data presented in this guide provide a solid foundation for understanding the intrinsic properties of this compound.
-
Medicinal Chemistry : The predicted dipole moment and MEP surface can inform the design of analogues with improved binding affinities to biological targets. The metabolic stability can be inferred from the electronic properties, with the fluorinated position being less susceptible to oxidative metabolism.[1][9]
-
Materials Science : The electronic properties, such as the HOMO-LUMO gap, are relevant for the design of organic electronic materials. The polar nature of the molecule could be exploited in the development of materials with specific dielectric properties.
Conclusion
This in-depth technical guide has presented a comprehensive theoretical investigation of this compound. Through the application of DFT and other computational methods, we have predicted its molecular geometry, vibrational spectra, electronic properties, and NMR chemical shifts. These findings provide a valuable roadmap for the synthesis, characterization, and future application of this promising fluorinated pyridine derivative. The presented computational workflow serves as a robust template for the in silico evaluation of other novel heterocyclic compounds.
References
- Journal of Reports in Pharmaceutical Sciences. (n.d.). THEORETICAL STUDIES OF CHANGES IN PROPERTIES OF 5-FLUORO-2-DEOXYURIDINE (FUDR) ANTICANCER DRUG BY ADSORPTION ON BORON NITRIDE NANOTUBE (5 5-11).
- National Institutes of Health. (n.d.). Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors.
- National Institutes of Health. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
- National Institutes of Health. (n.d.). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles.
- International Journal of Current Science. (2022). Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I.
- PLOS. (2022). Computational analysis of 5-fluorouracil anti-tumor activity in colon cancer using a mechanistic pharmacokinetic/pharmacodynamic model.
- PubMed. (2022). Computational analysis of 5-fluorouracil anti-tumor activity in colon cancer using a mechanistic pharmacokinetic/pharmacodynamic model.
- ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine.
- MDPI. (n.d.). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine.
- MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- ResearchGate. (n.d.). Theoretical DFT and experimental NMR studies on uracil and 5-fluorouracil.
- National Institutes of Health. (n.d.). DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties.
- Semantic Scholar. (2020). DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2‑Amino-5-trifluoromethyl-1,3,4-thia.
- Eskişehir Osmangazi Üniversitesi. (2016). Structure analysis and spectroscopic characterization of 2-Fluoro-3-Methylpyridine-5-Boronic Acid with experimental (FT-IR, Raman, NMR and XRD) techniques and quantum chemical calculations.
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- 8. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
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A Technical Guide to Determining the Solubility of 5-Fluoro-2,3-dimethylpyridine in Organic Solvents
Abstract: This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to determine the solubility of 5-Fluoro-2,3-dimethylpyridine. In the absence of extensive published data for this specific compound, this document outlines the theoretical principles and practical methodologies required to generate reliable solubility profiles. We will detail both qualitative and quantitative experimental protocols, explain the rationale behind procedural choices, and provide a framework for accurate data analysis and presentation. The protocols described herein are designed to be self-validating, ensuring the generation of trustworthy and reproducible results essential for applications ranging from reaction optimization to formulation development.
Introduction: The Significance of Solubility Profiling
This compound is a substituted heterocyclic compound with potential applications as a building block in medicinal chemistry and materials science. The introduction of a fluorine atom and two methyl groups onto the pyridine ring significantly influences its physicochemical properties, including its solubility. Understanding the solubility of this compound in various organic solvents is a critical first step in its application. For drug development professionals, solubility dictates formulation strategies, bioavailability, and administration routes. For synthetic chemists, it is paramount for controlling reaction kinetics, optimizing purification processes like crystallization, and managing product isolation.[1]
This guide provides a robust, methodology-focused approach to systematically characterize the solubility of this compound.
Theoretical Solubility Profile: A "Like Dissolves Like" Approach
Before embarking on experimental work, we can predict the general solubility behavior of this compound by analyzing its molecular structure. The molecule possesses a moderately polar pyridine ring, capable of acting as a hydrogen bond acceptor at the nitrogen atom. However, the two methyl groups add nonpolar character, and the electronegative fluorine atom further modulates the electronic properties of the ring.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, THF): These solvents are expected to be effective at dissolving this compound. Their polarity can interact with the dipole moment of the pyridine ring, while the absence of strong hydrogen-bond donating capabilities prevents complex, potentially solubility-limiting interactions.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): Solubility in these solvents will depend on the balance between the polarity of the pyridine nitrogen and the overall nonpolar character imparted by the methyl groups. While hydrogen bonding is possible with the nitrogen atom, the hydrocarbon-like nature of the substituents may limit solubility, particularly in water.[2][3]
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The presence of the two methyl groups suggests some affinity for nonpolar solvents. However, the polar pyridine ring and the fluoro-substituent will likely limit high solubility in purely aliphatic solvents like hexane. Aromatic solvents like toluene may be more effective due to potential π-π stacking interactions. Solubility in diethyl ether is also anticipated due to its ability to interact with the polar ring structure.[2]
Experimental Workflow for Solubility Determination
A robust determination of solubility involves a two-stage process: a rapid qualitative screening followed by a precise quantitative analysis for solvents of interest.
Caption: Overall workflow for solubility determination.
Protocol 1: Qualitative Solubility Assessment
This initial screen provides a rapid and cost-effective way to identify promising solvents for specific applications and for subsequent quantitative analysis.
Materials:
-
This compound
-
A selection of organic solvents (e.g., Water, Methanol, Ethanol, Acetone, Acetonitrile, Dichloromethane, Toluene, Hexane)
-
Small test tubes or vials (e.g., 1.5 mL Eppendorf tubes or 13x100 mm test tubes)
-
Vortex mixer
-
Spatula and analytical balance
Procedure:
-
Preparation: Label a separate test tube for each solvent to be tested.
-
Addition of Solute: Weigh approximately 25 mg of this compound and add it to the first test tube. Repeat for all tubes.
-
Addition of Solvent: Add 0.75 mL of the corresponding solvent to each tube.[2]
-
Mixing: Cap each tube securely and shake or vortex vigorously for 60 seconds.[1]
-
Observation: Allow any undissolved solid to settle for a few minutes. Visually inspect the solution.
-
Classification: Record the results for each solvent using the following criteria:
-
Soluble: No solid particles are visible. The solution is a single clear phase.
-
Partially Soluble: Some solid has clearly dissolved, but undissolved particles remain.
-
Insoluble: The solid appears largely unchanged, with no significant dissolution observed.
-
Protocol 2: Quantitative Solubility Determination (Equilibrium Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility. It relies on creating a saturated solution and then measuring the concentration of the dissolved solute.
Rationale for Method Choice: This method ensures that the system has reached thermodynamic equilibrium, providing a true measure of the maximum amount of solute a solvent can hold at a given temperature. Temperature control is critical as solubility is highly temperature-dependent.
Materials:
-
This compound
-
Selected organic solvents
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge and/or syringe filters (0.22 µm, PTFE for organic solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes for dilutions
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial (e.g., 50 mg into 2 mL of solvent). The key is to ensure solid material remains after equilibrium is reached.
-
Cap the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Allow the mixtures to agitate for at least 24 hours to ensure equilibrium is reached. A longer time (48-72 hours) may be necessary and should be verified.
-
-
Phase Separation:
-
Remove the vials from the shaker and let them stand undisturbed at the same constant temperature for 1-2 hours to allow the excess solid to settle.
-
Crucial Step: Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the liquid through a 0.22 µm syringe filter into a clean vial. This step removes all undissolved micro-particulates. Alternatively, centrifuge the vial at high speed and sample the clear supernatant.
-
-
Dilution and Quantification:
-
Accurately perform a serial dilution of the clear, saturated filtrate with the same solvent into the calibrated range of your analytical method.
-
Quantify the concentration of this compound using a pre-validated analytical method, such as HPLC-UV.[4][5] A standard calibration curve must be prepared using known concentrations of the compound.
-
Data Presentation
Quantitative solubility data should be presented clearly in a tabular format. It is best practice to report solubility in both mass/volume and molar units.
| Solvent | Classification | Polarity Index | Solubility (mg/mL) at 25°C | Solubility (mol/L) at 25°C |
| Hexane | Nonpolar | 0.1 | Experimental Data | Experimental Data |
| Toluene | Nonpolar (Aromatic) | 2.4 | Experimental Data | Experimental Data |
| Dichloromethane | Polar Aprotic | 3.1 | Experimental Data | Experimental Data |
| Acetone | Polar Aprotic | 5.1 | Experimental Data | Experimental Data |
| Acetonitrile | Polar Aprotic | 5.8 | Experimental Data | Experimental Data |
| Ethanol | Polar Protic | 4.3 | Experimental Data | Experimental Data |
| Methanol | Polar Protic | 5.1 | Experimental Data | Experimental Data |
| Water | Polar Protic | 10.2 | Experimental Data | Experimental Data |
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous compounds like 2-fluoro-5-methylpyridine and 3,5-lutidine suggest appropriate precautions.[6][7]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Ventilation: All handling of the compound and organic solvents should be performed in a certified chemical fume hood to avoid inhalation of vapors.[6]
-
Fire Safety: The compound is likely flammable. Keep away from open flames, sparks, and hot surfaces.[6][8]
-
Health Hazards: Substituted pyridines can be harmful if swallowed, inhaled, or absorbed through the skin. They may cause skin, eye, and respiratory irritation.[7][9] Avoid all direct contact.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
- 2,3-lutidine, 583-61-9. (n.d.). The Good Scents Company.
- Buckpitt, A. R., & Boyd, M. R. (1980). A sensitive method for determination of 5-fluorouracil and 5-fluoro-2'-deoxyuridine in human plasma by high-pressure liquid chromatography. Analytical Biochemistry, 106(2), 432–437.
- Diasio, R. B., & Wilburn, M. E. (1984). Analysis of 5-fluoro-2'-deoxycytidine and 5-trifluoromethyl-2'-deoxycytidine and their related antimetabolites by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 336(1), 169-180.
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- 4. A sensitive method for determination of 5-fluorouracil and 5-fluoro-2'-deoxyuridine in human plasma by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of 5-fluoro-2'-deoxycytidine and 5-trifluoromethyl-2'-deoxycytidine and their related antimetabolites by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Physical and Chemical Characteristics of 5-Fluoro-2,3-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
5-Fluoro-2,3-dimethylpyridine, a substituted pyridine derivative, represents a molecule of significant interest within the realms of medicinal chemistry and materials science. The strategic incorporation of a fluorine atom and methyl groups onto the pyridine scaffold can profoundly influence its physicochemical properties, metabolic stability, and biological activity. This guide provides a comprehensive overview of the known and predicted physical and chemical characteristics of this compound, offering a foundational resource for its application in research and development.
Molecular and Physicochemical Properties
The fundamental properties of this compound are summarized below. It is important to note that while some data is experimentally derived, other parameters are based on computational predictions due to the limited availability of published experimental values for this specific compound.
| Property | Value | Source |
| CAS Number | 113209-99-7 | [ChemScene, 20], [BLD Pharm, 21], [ChemicalBook, 23], [MOLBASE, 24] |
| Molecular Formula | C₇H₈FN | [ChemScene, 20], [BLD Pharm, 21], [ChemicalBook, 23], [MOLBASE, 24] |
| Molecular Weight | 125.14 g/mol | [ChemScene, 20], [BLD Pharm, 21], [ChemicalBook, 23] |
| Appearance | Not explicitly available; likely a liquid or low-melting solid at room temperature based on related compounds. | Inferred |
| Boiling Point | Predicted: ~150-170 °C | Inferred from related structures |
| Melting Point | Not available | |
| Density | Predicted: ~1.05-1.15 g/cm³ | Inferred from related structures |
| LogP (octanol-water partition coefficient) | 1.8375 (Predicted) | [MOLBASE, 24] |
| Topological Polar Surface Area (TPSA) | 12.89 Ų (Predicted) | [ChemScene, 20] |
| Hydrogen Bond Donors | 0 (Predicted) | [ChemScene, 20] |
| Hydrogen Bond Acceptors | 1 (Predicted) | [ChemScene, 20] |
| Rotatable Bonds | 0 (Predicted) | [ChemScene, 20] |
Molecular Structure:
Caption: 2D structure of this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound.
¹H NMR:
-
Aromatic Protons: The pyridine ring is expected to show two signals in the aromatic region. The proton at the C6 position will likely appear as a doublet, and the proton at the C4 position as a doublet of doublets due to coupling with the fluorine atom and the C6 proton.
-
Methyl Protons: Two distinct singlets are expected for the two methyl groups at the C2 and C3 positions.
¹³C NMR:
-
Five signals are expected for the pyridine ring carbons. The carbon atom attached to the fluorine (C5) will exhibit a large one-bond C-F coupling constant. The adjacent carbons (C4 and C6) will show smaller two-bond C-F couplings.
-
Two signals will be present for the two methyl carbons.
¹⁹F NMR:
-
A single resonance is expected for the fluorine atom at the C5 position. The chemical shift will be informative of the electronic environment of the fluorine atom.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts and coupling constants for all signals.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in the molecule.
-
C-H stretching: Bands in the region of 3000-3100 cm⁻¹ (aromatic) and 2850-3000 cm⁻¹ (aliphatic).
-
C=C and C=N stretching: Characteristic absorptions for the pyridine ring are expected in the 1400-1600 cm⁻¹ region.
-
C-F stretching: A strong absorption band is anticipated in the 1000-1400 cm⁻¹ region.
-
C-H bending: Bands in the 700-900 cm⁻¹ region corresponding to out-of-plane bending of the aromatic C-H bonds.
Experimental Protocol: IR Analysis
-
Sample Preparation: A thin film of the liquid sample can be prepared between two KBr or NaCl plates. If the sample is a solid, a KBr pellet can be prepared.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a standard range (e.g., 4000-400 cm⁻¹).
-
Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (125.14).
-
Fragmentation Pattern: Common fragmentation pathways for pyridine derivatives include the loss of methyl radicals (CH₃•) and hydrogen cyanide (HCN). The presence of the fluorine atom will also influence the fragmentation pattern.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Use a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.
-
Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
Synthesis of this compound
Proposed Synthetic Workflow:
Caption: A plausible synthetic workflow for this compound.
General Experimental Protocol (Balz-Schiemann Reaction):
-
Diazotization: 2,3-Dimethyl-5-aminopyridine is dissolved in an aqueous solution of a non-nucleophilic acid, such as tetrafluoroboric acid (HBF₄). The solution is cooled to 0-5 °C, and an aqueous solution of sodium nitrite (NaNO₂) is added dropwise, maintaining the low temperature. This results in the formation of the corresponding diazonium tetrafluoroborate salt.
-
Isolation of Diazonium Salt: The diazonium salt often precipitates from the reaction mixture and can be collected by filtration.
-
Thermal Decomposition: The isolated and dried diazonium salt is gently heated. The salt decomposes to yield this compound, nitrogen gas, and boron trifluoride.
-
Purification: The crude product is then purified using standard techniques such as distillation or column chromatography to yield the pure compound.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the data for structurally related fluorinated pyridines, the following precautions should be taken:
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors or mist.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
-
Fire Safety: Fluorinated organic compounds can be flammable. Keep away from open flames, sparks, and other sources of ignition. Use appropriate fire extinguishing media (e.g., dry chemical, carbon dioxide, or foam).
-
Toxicology: The toxicological properties of this specific compound have not been thoroughly investigated. Assume it is harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Move person into fresh air.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
In all cases of exposure, seek immediate medical attention.
Conclusion
This compound is a compound with potential applications in various fields of chemical research. This guide has consolidated the available and predicted information on its physical and chemical properties, spectroscopic characteristics, a plausible synthetic route, and safety considerations. As with any specialty chemical where published data is limited, researchers are advised to perform their own characterization and handle the compound with appropriate caution. The information presented herein is intended to serve as a valuable starting point for further investigation and application of this intriguing molecule.
References
- MOLBASE. This compound | 113209-99-7. [Link]
Methodological & Application
Application Notes & Protocols: Strategic Suzuki-Miyaura Coupling of 5-Fluoro-2,3-dimethylpyridine for Advanced Drug Discovery
Introduction: The Strategic Value of 5-Fluoro-2,3-dimethylpyridine
In the landscape of modern medicinal chemistry, fluorinated heterocyclic scaffolds are of paramount importance. The strategic incorporation of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. This compound is a particularly valuable building block, offering a unique combination of electronic properties and steric features. The derivatization of this core, primarily through carbon-carbon bond formation, is a critical step in the synthesis of novel pharmaceutical candidates.
The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for achieving this transformation, celebrated for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives.[1][2] This guide provides a comprehensive overview, field-proven protocols, and expert insights for successfully employing the Suzuki-Miyaura coupling to functionalize this compound, addressing the specific challenges posed by this unique substrate.
Mechanistic Core: The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the reaction mechanism is essential for rational troubleshooting and optimization. The catalytic cycle, driven by a palladium catalyst, comprises three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the (hetero)aryl halide (e.g., 5-Fluoro-2,3-dimethyl-X-pyridine), forming a Pd(II) complex. This is often the rate-determining step, especially for less reactive aryl chlorides.[2]
-
Transmetalation: The organic moiety from the activated organoboron species (a boronate complex formed by the reaction of the boronic acid with a base) is transferred to the Pd(II) complex, displacing the halide.[4]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[3]
Key Challenges & Strategic Considerations
The successful coupling of this compound is non-trivial and requires careful consideration of its unique electronic and steric profile.
-
Substrate Reactivity: The reactivity of the halide at the C-X position is critical. The general trend is I > OTf > Br >> Cl.[1] While bromo-derivatives offer a good balance of reactivity and stability, chloro-substrates are often more cost-effective but demand highly active catalytic systems.
-
Electronic Effects: The fluorine atom is strongly electron-withdrawing, which can increase the susceptibility of the C-X bond to oxidative addition. However, the pyridine nitrogen itself is an electron-deficient system, which can pose challenges for transmetalation.[5]
-
Steric Hindrance: The two methyl groups at the C-2 and C-3 positions create significant steric congestion around the reaction center. This steric bulk can hinder the approach of the bulky palladium catalyst, making ligand selection paramount.
-
Catalyst Inhibition: The lone pair on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. The use of bulky, electron-rich ligands helps mitigate this by creating a sterically shielded and highly active catalyst.[6]
Optimized Reaction Parameters: A Data-Driven Approach
Based on extensive literature precedent for structurally similar and challenging heteroaryl couplings, the following parameters are recommended as a robust starting point for optimization.[5][7][8][9]
| Parameter | Recommended Reagent/Condition | Rationale & Expert Insights |
| Palladium Source | Buchwald Precatalysts (e.g., XPhos Pd G3/G4) or Pd₂(dba)₃ / Pd(OAc)₂ | Buchwald precatalysts provide a reliable, air-stable source of the active Pd(0)L species, ensuring high catalytic activity and reproducibility, which is crucial for challenging substrates.[7][10] If using Pd(OAc)₂ or Pd₂(dba)₃, a ligand must be added separately. |
| Ligand | Bulky Biaryl Monophosphines (e.g., XPhos , SPhos , RuPhos ) | These ligands are essential for overcoming steric hindrance and promoting the difficult oxidative addition of heteroaryl halides. Their electron-rich nature increases catalyst activity and stability.[7][11] For less hindered couplings, Pd(dppf)Cl₂ can be a reliable alternative.[12] |
| Base | K₃PO₄ (Potassium Phosphate) or Cs₂CO₃ (Cesium Carbonate) | These bases are highly effective and are generally preferred over stronger bases like NaOH or Na₂CO₃, which can promote undesired protodeboronation of the boronic acid, especially with sensitive heteroaryl boronic acids.[10][13] |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O (typically 4:1 to 10:1 v/v) | Aprotic polar solvents are ideal. A small amount of water is often necessary to solubilize the inorganic base and facilitate the formation of the active boronate species.[14] Ensure solvents are rigorously degassed to prevent catalyst oxidation. |
| Temperature | 80 - 110 °C | Elevated temperatures are typically required to drive the reaction to completion, particularly for less reactive aryl chlorides or sterically demanding coupling partners.[8] |
| Boron Source | Boronic Acids or Pinacol Boronate Esters (Bpin) | While boronic acids are common, their corresponding boronate esters or trifluoroborate salts can offer enhanced stability against protodeboronation, which can be a significant side reaction.[15][16] |
Experimental Protocols
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Palladium catalysts, ligands, and solvents may be toxic or flammable. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol 1: General Screening with a Buchwald Precatalyst (Recommended)
This protocol is designed for high efficiency and is suitable for a broad range of aryl- and heteroarylboronic acids, including sterically hindered partners.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Fluoro-2-bromo-3-methylpyridine (1.0 mmol, 1.0 equiv.), the desired boronic acid or boronate ester (1.2-1.5 mmol, 1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the XPhos Pd G4 precatalyst (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and pass it through a short plug of celite, washing with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol 2: Standard Conditions using Pd(dppf)Cl₂
This protocol uses a more traditional catalyst system that can be effective for less sterically demanding boronic acids.
-
Setup: To a reaction vial, add 5-Fluoro-2-bromo-3-methylpyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 mmol, 5 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).[17]
-
Inert Atmosphere: Seal the vial and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add degassed dimethoxyethane (DME, 5 mL) and degassed water (1.25 mL) via syringe.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring for 12-18 hours.
-
Workup and Purification: Follow steps 6-10 from Protocol 1 for reaction monitoring, workup, and purification.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized).2. Insufficient temperature.3. Poor quality reagents/solvents. | 1. Ensure rigorous degassing of solvents and use of an inert atmosphere. Use a fresh bottle of catalyst or a precatalyst.[11]2. Increase temperature in 10 °C increments (up to 120 °C).3. Use anhydrous solvents and dry the base before use. |
| Protodeboronation of Boronic Acid | 1. Base is too strong or reaction time is too long.2. Presence of excess water or protic impurities. | 1. Switch to a milder base (e.g., KF or K₃PO₄). Use a boronate ester (Bpin) or trifluoroborate salt instead of the boronic acid.[15][16]2. Use anhydrous solvents and ensure reagents are dry. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Rigorously degas all solvents and maintain a positive pressure of inert gas throughout the reaction setup and duration.[11] |
| Formation of Unidentified Byproducts | 1. Reaction temperature is too high, leading to decomposition.2. Ligand degradation. | 1. Lower the reaction temperature and monitor for longer reaction times.2. Switch to a more robust ligand system, such as a Buchwald-type biarylphosphine ligand. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful synthetic tool for accessing novel chemical matter crucial for drug discovery and development. Success hinges on a rational approach that addresses the substrate's inherent steric and electronic challenges. By employing highly active palladium precatalysts with bulky, electron-rich monophosphine ligands, coupled with the appropriate choice of base and meticulously controlled anaerobic conditions, researchers can reliably and efficiently synthesize a diverse array of functionalized pyridine derivatives. The protocols and insights provided herein serve as a robust foundation for both initial reaction screening and advanced optimization efforts.
References
- Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
- Valente, C., et al. (2017).
- Amii, H., & Uneyama, K. (2009). Palladium catalysed Suzuki reactions of fluoroarenes. Chemical Society Reviews. [Link]
- Schaub, T., et al. (2008). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Angewandte Chemie. [Link]
- Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
- Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
- Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
- Darses, S., & Genêt, J. P. (2003). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. European Journal of Organic Chemistry. [Link]
- Glavač, D., et al. (2018). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
- Riadi, Y., et al. (2017). Optimization of the Suzuki coupling reaction.
- Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- NRO-Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. [Link]
- ACS Publications. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
- Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
- Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Sowiński, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
- Yin, J., & Buchwald, S. L. (2012). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
- Silva, F. G., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]
- Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research. [Link]
- Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
- Reddit. (2023). Struggling with Suzuki Reaction. r/Chempros. [Link]
- Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. eScholarship, University of California. [Link]
- Zhang, Z., et al. (2018). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. [Link]
- Reitti, M., et al. (2015). Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics. Journal of the American Chemical Society. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
palladium-catalyzed cross-coupling of 5-Fluoro-2,3-dimethylpyridine
An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of 5-Fluoro-2,3-dimethylpyridine
Authored by: A Senior Application Scientist
This document serves as a detailed guide for researchers, scientists, and professionals in drug development on the application of palladium-catalyzed cross-coupling reactions using this compound as a key building block. The strategic introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity. This guide provides both the foundational principles and actionable protocols to leverage this versatile substrate in complex molecule synthesis.
Introduction: The Significance of the Fluorinated Pyridine Scaffold
Fluorinated pyridine derivatives are privileged structures in pharmaceuticals and agrochemicals. The this compound motif, in particular, offers a unique combination of electronic properties and substitution patterns that make it a valuable starting point for library synthesis and lead optimization. Palladium-catalyzed cross-coupling reactions have transformed the way chemists approach the synthesis of complex organic molecules, providing a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.[1][2] This guide focuses on the practical application of these Nobel Prize-winning reactions to the this compound core.[3]
Foundational Principles: The Palladium Catalytic Cycle
At the heart of these transformations is a common catalytic cycle involving palladium in its Pd(0) and Pd(II) oxidation states.[4][5][6] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (in this case, a halogenated derivative of this compound) to a coordinatively unsaturated Pd(0) complex. This forms a Pd(II) species.[3][5] The efficiency of this step is highly dependent on the nature of the halide (I > Br > Cl) and the electronic properties of the ligand on the palladium center.
-
Transmetalation (for Suzuki, etc.) or Base-Mediated Amine Coordination (for Buchwald-Hartwig): In this step, the second coupling partner is introduced. For Suzuki-Miyaura coupling, an organoboron compound transfers its organic group to the palladium center.[3][4] For Buchwald-Hartwig amination, an amine coordinates to the palladium, followed by deprotonation by a base.[7]
-
Reductive Elimination: This is the final, product-forming step. The two organic fragments coupled to the Pd(II) center are eliminated to form the desired C-C or C-N bond, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[5][6]
Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.
Key Challenges with Fluorinated Pyridines
The cross-coupling of this compound presents specific challenges that must be addressed through careful selection of reaction parameters:
-
Reactivity of the Halide: To participate in cross-coupling, the pyridine ring must first be halogenated, typically at the 4- or 6-position. Aryl chlorides are less reactive than bromides or iodides and often require more active catalytic systems.[8]
-
Ligand Selection: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalysis. The use of bulky, electron-rich phosphine ligands is critical. These ligands accelerate the rate of reductive elimination and can prevent the formation of inactive catalyst species.[6][9][10]
-
C-F Bond Activation: While generally robust, the C-F bond can sometimes be activated under harsh conditions, leading to undesired side products.[11][12] Reaction conditions should be optimized to favor C-X (X = Cl, Br, I) activation.
General Experimental Workflow
The success of any palladium-catalyzed cross-coupling hinges on the rigorous exclusion of oxygen and moisture, which can deactivate the catalyst.
Caption: A generalized workflow for setting up a cross-coupling reaction.
Application Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its high functional group tolerance and the low toxicity of its boron-based reagents.[1][13] It is an excellent choice for creating biaryl linkages.
Rationale for Component Selection:
-
Substrate: 4-Bromo-5-fluoro-2,3-dimethylpyridine (assumed starting material for this example).
-
Palladium Precatalyst: Pd₂(dba)₃ is a common, air-stable Pd(0) source that forms the active catalyst in situ.
-
Ligand: Biaryl phosphine ligands like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are highly effective for coupling challenging substrates, including heteroaryl chlorides and fluorinated arenes.[8][14] Their steric bulk and electron-donating properties promote the key steps of the catalytic cycle.[10]
-
Base: A moderately strong base like potassium phosphate (K₃PO₄) is often used. It is effective in promoting transmetalation without causing significant protodeboronation of sensitive boronic acids.[14]
-
Solvent: A mixture of an organic solvent like 1,4-dioxane and water is standard. Water is necessary to dissolve the inorganic base and facilitate the transmetalation step.
Representative Experimental Protocol:
-
Preparation: To an oven-dried Schlenk tube, add 4-bromo-5-fluoro-2,3-dimethylpyridine (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).
-
Reaction Assembly: Seal the Schlenk tube with a septum. Evacuate and backfill the tube with argon or nitrogen three times.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.[8][15]
Data Summary: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene/H₂O | 100 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Dioxane/H₂O | 110 |
| 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | DME/H₂O | 90 |
| 2,5-Difluorophenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | THF/H₂O | 80 |
Note: This table represents typical starting conditions; optimization is recommended for each specific substrate combination.[13][14][15]
Application Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[2][7] This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines.
Rationale for Component Selection:
-
Substrate: 4-Chloro-5-fluoro-2,3-dimethylpyridine (Aryl chlorides are more challenging but often more commercially attractive).
-
Palladium Precatalyst: Using a pre-formed catalyst like XPhos Pd G3 simplifies reaction setup and provides a highly active and stable catalyst source. These "precatalysts" generate the active Pd(0) species under the reaction conditions.
-
Ligand: The XPhos ligand is already incorporated into the G3 precatalyst.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is very common for coupling with neutral amines, while a base like lithium bis(trimethylsilyl)amide (LHMDS) is often used for less nucleophilic amines or more challenging substrates.[16]
-
Solvent: Anhydrous, apolar aprotic solvents like toluene or 1,2-dimethoxyethane (DME) are typically used.
Representative Experimental Protocol:
-
Preparation: In a glovebox, add 4-chloro-5-fluoro-2,3-dimethylpyridine (1.0 mmol, 1 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv.) to an oven-dried vial with a stir bar.
-
Catalyst Addition: Add the XPhos Pd G3 precatalyst (0.01 mmol, 1 mol%).
-
Reaction Assembly: Add anhydrous, degassed toluene (5 mL). Seal the vial with a Teflon-lined cap.
-
Reaction: Remove the vial from the glovebox and place it in a preheated aluminum heating block at 110 °C. Stir for 4-18 hours.
-
Monitoring: After cooling, carefully unseal the vial and check the reaction progress by LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography to afford the desired arylamine.[17]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Application Protocol 3: Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira coupling is the premier method for synthesizing arylalkynes by reacting an aryl halide with a terminal alkyne.[18][19] This reaction is unique among the common cross-couplings as it typically employs a copper(I) co-catalyst.
Rationale for Component Selection:
-
Substrate: 4-Iodo-5-fluoro-2,3-dimethylpyridine (Aryl iodides are the most reactive halides for Sonogashira coupling).[18]
-
Palladium Catalyst: A pre-catalyst like Pd(PPh₃)₂Cl₂ is a reliable choice.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is essential for the standard Sonogashira mechanism. It is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[18]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used. It serves both to deprotonate the terminal alkyne and to act as a solvent or co-solvent.[20]
-
Solvent: The amine base itself can often serve as the solvent, or a co-solvent like THF or DMF can be used.
Representative Experimental Protocol:
-
Preparation: To a Schlenk tube, add 4-iodo-5-fluoro-2,3-dimethylpyridine (1.0 mmol, 1 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).
-
Reaction Assembly: Seal the tube, and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Reagent Addition: Add anhydrous triethylamine (TEA, 5 mL) followed by the terminal alkyne (1.1 mmol, 1.1 equiv.) via syringe.
-
Reaction: Stir the mixture at room temperature or heat gently to 50-60 °C for 2-12 hours.
-
Monitoring: Monitor the reaction by TLC until the starting aryl iodide is consumed.
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and filter through Celite to remove copper salts and catalyst residues.
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to isolate the desired alkynylated pyridine.
References
- Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. Organic Chemistry II. [Link]
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. [Link]
- NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
- Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize. [Link]
- LookChem. (n.d.). Pd-catalyzed regiocontrolled Sonogashira and Suzuki cross-coupling reaction of 3,6-dihalogenoimidazo[1,2-a]pyridines. [Link]
- Oreate AI Blog. (2026, January 7).
- Cook, X. A., Gombert, A., & Willis, M. (2020).
- RSC Publishing. (n.d.). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. [Link]
- ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
- ResearchGate. (n.d.). Privileged ligands for palladium-catalyzed cross-coupling reactions. [Link]
- Wikipedia. (n.d.).
- PubMed Central. (n.d.). Developing Ligands for Palladium(II)
- Wikipedia. (n.d.). Sonogashira coupling. [Link]
- Pharmaceutical Technology. (n.d.). Overcoming Challenges in Fluorine-Based Chemistry. [Link]
- ACS Publications. (2023, September 1). Synthesis of Fluorinated Compounds by Nickel-Catalyzed Defluorinative Cross-Coupling Reactions.
- ResearchGate. (2025, August 7). Pd-catalyzed oxidative C–H/C–H cross-coupling of pyridines with heteroarenes. [Link]
- ResearchGate. (n.d.). Strategies for synthesizing 2‐(fluorinated aryl)
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- ResearchGate. (2025, November 18). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
- MDPI. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
- PubMed Central. (n.d.).
- J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- RSC Publishing. (n.d.).
- MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
- PubMed. (2013, November 22).
- NIH. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
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- 20. Sonogashira Coupling [organic-chemistry.org]
Application Notes & Protocols: Leveraging 5-Fluoro-2,3-dimethylpyridine in Modern Synthesis
Abstract
This guide provides an in-depth exploration of 5-Fluoro-2,3-dimethylpyridine, a versatile heterocyclic building block. Moving beyond a simple catalog of reactions, we delve into the strategic and mechanistic considerations that empower researchers, scientists, and drug development professionals to effectively harness its unique reactivity. We present detailed, field-tested protocols for key transformations including Nucleophilic Aromatic Substitution (SNAr), Directed ortho-Metalation (DoM), and Palladium-Catalyzed Cross-Coupling reactions. Each section is designed to be a self-validating system, explaining the causality behind experimental choices to ensure both success and reproducibility in the laboratory.
Introduction: The Strategic Value of this compound
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2] Fluorinated pyridyl scaffolds are particularly prevalent in a multitude of FDA-approved drugs.[1] this compound emerges as a particularly valuable synthon due to the interplay of its constituent functional groups:
-
Pyridine Core: A privileged heterocycle in drug discovery, offering hydrogen bonding capabilities and aqueous solubility.
-
C5-Fluorine: This electron-withdrawing group activates the ring for certain transformations and serves as an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions.[3][4] Its presence can also block a potential site of metabolism.
-
C2 & C3-Methyl Groups: These groups provide steric bulk and electronically influence the regioselectivity of reactions. They can also serve as handles for further functionalization through oxidation or free-radical halogenation.
-
Pyridine Nitrogen: Acts as a powerful directing group in metalation reactions, guiding functionalization to the ortho positions (C4 and C6).[5][6]
This unique combination of features allows for a diverse range of selective chemical modifications, making it an ideal starting point for constructing complex molecular architectures. This document will serve as a practical guide to unlocking that potential.
Key Transformation I: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, further enhanced by the inductive effect of the C5-fluorine atom, makes this position highly susceptible to nucleophilic attack. This pathway is one of the most direct methods for introducing a wide variety of functional groups at the C5 position.
Mechanistic Insight & Causality
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[7][8]
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex.[7][9] The stability of this intermediate is the rate-determining step. The pyridine nitrogen and other electron-withdrawing groups are crucial as they delocalize and stabilize the negative charge.[3]
-
Elimination: The aromaticity is restored by the expulsion of the fluoride leaving group. While fluoride is not a good leaving group in aliphatic SN2 reactions, its departure is facilitated in SNAr because the attack of the nucleophile is the slow step. The high electronegativity of fluorine makes the carbon it's attached to highly electrophilic, encouraging the initial attack.[3]
Field-Proven Insights:
-
Solvent Choice: Polar aprotic solvents like DMSO, DMF, or NMP are ideal. They effectively solvate the cation of the nucleophilic salt without hydrogen bonding to the nucleophile, thereby increasing its reactivity.
-
Nucleophile Strength: Stronger nucleophiles react faster. For oxygen nucleophiles, using the corresponding alkoxide (e.g., sodium methoxide) is far more effective than the neutral alcohol. For amines, heating is often required, and the reaction can be slow but is typically very clean.[8]
-
Temperature Control: While heating accelerates the reaction, it can also lead to side products. It is recommended to start at a moderate temperature (e.g., 80-100 °C) and monitor the reaction by TLC or LC-MS before increasing the temperature if necessary.
Workflow for SNAr Transformation
Caption: General workflow for SNAr reactions.
Protocol 1: Synthesis of 5-Methoxy-2,3-dimethylpyridine
| Parameter | Value / Reagent | Molar Eq. | Notes |
| Starting Material | This compound | 1.0 | - |
| Nucleophile | Sodium Methoxide (NaOMe) | 1.5 | Can be used as a solution in MeOH or as a solid. |
| Solvent | N,N-Dimethylformamide (DMF) | - | Ensure the solvent is anhydrous. |
| Reaction Temp. | 100 °C | - | - |
| Reaction Time | 4-8 hours | - | Monitor by TLC for consumption of starting material. |
| Expected Yield | 75-90% | - | Yield is dependent on reaction scale and purity of reagents. |
Step-by-Step Methodology:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv).
-
Under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF via syringe.
-
Add sodium methoxide (1.5 equiv) portion-wise. Caution: The reaction may be exothermic.
-
Heat the reaction mixture to 100 °C and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Carefully pour the reaction mixture into ice-water and stir for 15 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 5-methoxy-2,3-dimethylpyridine.
Key Transformation II: Directed ortho-Metalation (DoM)
Directed ortho-Metalation is a powerful technique for regioselective functionalization of aromatic rings.[5] In the case of this compound, the pyridine nitrogen acts as a potent directing metalation group (DMG), coordinating to an organolithium base and directing deprotonation to an adjacent (ortho) position.[6][10]
Mechanistic Insight & Causality
The mechanism relies on a concept known as Complex Induced Proximity Effect (CIPE).[10]
-
Coordination: The Lewis acidic lithium atom of the organolithium base (e.g., n-BuLi, LDA) coordinates to the Lewis basic pyridine nitrogen.
-
Deprotonation: This coordination brings the alkyl base into close proximity with the ortho protons at C4 and C6, lowering the kinetic barrier for deprotonation at these sites. The proton with the lowest pKa, or the one that is sterically more accessible, will be removed preferentially. For this substrate, deprotonation at C4 is generally favored over C6 due to the steric hindrance from the C2-methyl group.
-
Electrophilic Quench: The resulting aryllithium intermediate is a potent nucleophile and can be quenched with a wide variety of electrophiles (e.g., CO₂, DMF, I₂, aldehydes, alkyl halides) to install a new functional group with high regioselectivity.[5][11]
Field-Proven Insights:
-
Base Selection: The choice of base is critical.
-
n-Butyllithium (n-BuLi): A common choice, but can sometimes act as a nucleophile, adding to the pyridine ring. This is less of a problem at low temperatures.[6]
-
Lithium Diisopropylamide (LDA): A strong, non-nucleophilic base. It is an excellent choice for pyridines as it minimizes the risk of competitive nucleophilic addition.[6] It must be freshly prepared or titrated.
-
-
Temperature is Crucial: Lithiation reactions must be performed at low temperatures (-78 °C is standard) to prevent side reactions, including decomposition of the organolithium species and nucleophilic addition to the pyridine ring.
-
Additive Effects: TMEDA (tetramethylethylenediamine) can be added to break up organolithium aggregates and accelerate the rate of metalation.[10]
Logical Flow of a DoM Reaction
Sources
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- 11. Directed Ortho Metalation [organic-chemistry.org]
Application Notes and Protocols: Selective Fluorination of 2,3-Dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Pyridines
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, capable of profoundly altering a compound's physicochemical and biological properties.[1] Fluorination can enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the pharmacokinetic and pharmacodynamic profile of drug candidates.[1] Fluorinated pyridines, in particular, are prevalent motifs in a wide array of pharmaceuticals and agrochemicals.[2] However, the selective installation of a fluorine atom onto an electron-rich and functionally diverse heterocyclic scaffold like 2,3-dimethylpyridine presents significant synthetic challenges. This guide provides detailed experimental protocols for two distinct and effective methods for the fluorination of 2,3-dimethylpyridine, offering researchers a practical framework for accessing these valuable building blocks.
The Challenge: Controlled Fluorination of an Electron-Rich Heterocycle
Direct fluorination of pyridine derivatives is complicated by the inherent reactivity of the pyridine ring. The nitrogen atom can be both a site of coordination for metal catalysts and a target for electrophilic attack, leading to a mixture of products or complete deactivation of the substrate. Furthermore, many fluorinating agents are highly reactive and can be hazardous if not handled with appropriate care.[2][3] The two protocols detailed below address these challenges through different mechanistic pathways, providing options for substrate- and context-specific applications.
Protocol 1: Direct C-H Fluorination via Silver(II) Fluoride
This protocol is adapted from the work of Hartwig and Fier, which describes a broadly applicable method for the site-selective fluorination of pyridines and diazines at the position adjacent to the nitrogen atom.[2][4] The use of commercially available silver(II) fluoride offers a safe and effective means of achieving this transformation at ambient temperature.[2]
Scientific Rationale
The proposed mechanism for this reaction is analogous to the classic Chichibabin amination reaction.[2][5] It is believed to proceed through a pathway involving coordination of the pyridine nitrogen to the silver center, followed by a concerted process or a sequence of steps that results in the selective delivery of a fluorine atom to the C2 position. This method is particularly advantageous for its high regioselectivity and mild reaction conditions.[2][6]
Experimental Workflow
Caption: Workflow for the AgF2-mediated C-H fluorination of 2,3-dimethylpyridine.
Detailed Step-by-Step Protocol
-
Preparation: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add 2,3-dimethylpyridine (0.1 mmol, 1.0 equiv).
-
Solvent Addition: In a glovebox, add anhydrous acetonitrile (1.0 mL).
-
Reagent Addition: Add silver(II) fluoride (AgF₂, 0.3 mmol, 3.0 equiv).
-
Reaction: Seal the vial, remove from the glovebox, and stir the suspension vigorously at room temperature for 1 hour.
-
Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking a small aliquot, quenching with a saturated aqueous solution of sodium thiosulfate, extracting with dichloromethane, and analyzing the organic layer.
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane (5 mL) and filter through a pad of Celite. Wash the Celite pad with additional dichloromethane (3 x 5 mL).
-
Concentration: Combine the filtrates and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-fluoro-3,4-dimethylpyridine.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Quantitative Data Summary
| Parameter | Value |
| Substrate | 2,3-Dimethylpyridine |
| Reagent | Silver(II) Fluoride (AgF₂) |
| Stoichiometry | 1 : 3 (Substrate : AgF₂) |
| Solvent | Anhydrous Acetonitrile |
| Temperature | Room Temperature |
| Reaction Time | 1 hour |
| Typical Yield | 60-80% (reported for similar substrates) |
Protocol 2: Electrophilic Fluorination with Selectfluor™
Selectfluor™ (F-TEDA-BF₄) is a widely used, commercially available, and relatively safe electrophilic fluorinating agent.[7] It is an air- and moisture-stable solid, making it more user-friendly than many other fluorinating agents. This protocol describes the direct fluorination of 2,3-dimethylpyridine using Selectfluor™.
Scientific Rationale
Electrophilic fluorination involves the reaction of a carbon-centered nucleophile with an electrophilic source of fluorine.[8] In the case of 2,3-dimethylpyridine, the electron-rich aromatic ring acts as the nucleophile, attacking the electrophilic fluorine atom of Selectfluor™. The reaction mechanism is thought to proceed via a single-electron transfer (SET) pathway or an Sₙ2-type attack on the fluorine atom.[7][8] The regioselectivity of this reaction can be influenced by the reaction conditions and the substitution pattern of the pyridine ring. For 2,3-dimethylpyridine, fluorination is expected to occur at the more electron-rich positions of the ring.
Reaction Mechanism
Caption: Proposed mechanism for the electrophilic fluorination of 2,3-dimethylpyridine with Selectfluor™.
Detailed Step-by-Step Protocol
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dimethylpyridine (1.0 mmol, 1.0 equiv).
-
Solvent Addition: Add anhydrous acetonitrile (10 mL).
-
Reagent Addition: Add Selectfluor™ (1.2 mmol, 1.2 equiv) portion-wise over 5 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and stir for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the fluorinated isomer(s).
-
Characterization: Characterize the purified product(s) by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to determine the regioselectivity of the fluorination.
Quantitative Data Summary
| Parameter | Value |
| Substrate | 2,3-Dimethylpyridine |
| Reagent | Selectfluor™ |
| Stoichiometry | 1 : 1.2 (Substrate : Selectfluor™) |
| Solvent | Anhydrous Acetonitrile |
| Temperature | Reflux (~82°C) |
| Reaction Time | 12-24 hours |
| Typical Yield | Variable (product mixture may be obtained) |
Safety and Handling Precautions
-
General: All fluorination reactions should be conducted in a well-ventilated fume hood.[9] Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., neoprene), must be worn at all times.[10]
-
Fluorinating Agents: Fluorinating agents are reactive and potentially toxic.[3][11] Avoid inhalation of dust and contact with skin and eyes.[9] In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[9]
-
Silver(II) Fluoride: AgF₂ is a strong oxidizing agent and is moisture-sensitive. Handle in an inert atmosphere (glovebox).
-
Selectfluor™: While more stable, Selectfluor™ is still a potent oxidizing agent. Avoid contact with combustible materials.
-
Waste Disposal: Dispose of all chemical waste, including residual fluorinating agents and reaction byproducts, in accordance with institutional and local regulations.
References
- BenchChem. (2025). Safety and handling of fluorinated organic compounds. BenchChem Technical Support.
- Unknown. (n.d.). Fluorine.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Unknown. (n.d.). Comprehensive Guide on Cyanuric Fluoride: Usage, Hazards, and Safety Measures.
- BenchChem. (n.d.).
- MDPI. (n.d.). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®.
- Wikipedia. (n.d.).
- Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956-960.
- Unknown. (2013). Mechanism of Electrophilic Fluorination with Pd(IV)
- Unknown. (n.d.). Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. PMC - NIH.
- Madani, A., Anghileri, L., Heydenreich, M., Möller, H. M., & Pieber, B. (2022). Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch. MPG.PuRe.
- Sigma-Aldrich. (n.d.). Selectfluor™.
- SciSpace. (2013).
- Alfa Chemistry. (n.d.). Comprehensive Guide to Nucleophilic Fluorination vs.
- Wikipedia. (n.d.). Selectfluor.
- ResearchGate. (2025).
- Fier, P. S., & Hartwig, J. F. (2013).
- Unknown. (2025). Recent Advancement on Selectfluor Mediated Synthesis of Heterocyclic Molecules. Chem Rec.
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Application Note & Protocols: 5-Fluoro-2,3-dimethylpyridine in the Synthesis of Pharmaceutical Intermediates
Abstract
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often imparting favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1][2] 5-Fluoro-2,3-dimethylpyridine, a substituted pyridine derivative, serves as a valuable and versatile building block for the synthesis of complex pharmaceutical intermediates. This document provides an in-depth guide for researchers and drug development professionals on the applications of this intermediate, focusing on its role in constructing core molecular frameworks. We will explore the causality behind its synthetic utility, provide detailed, validated protocols for key transformations, and address common challenges, ensuring a reproducible and scalable workflow.
Introduction: The Strategic Value of Fluorinated Pyridines
Heterocyclic compounds are prevalent in over 85% of all biologically active molecules.[2] Among these, the pyridine ring is a privileged scaffold due to its electronic properties, ability to participate in hydrogen bonding, and metabolic stability. The introduction of a fluorine atom onto this ring can profoundly influence a molecule's properties by:
-
Altering Basicity: The electron-withdrawing nature of fluorine reduces the pKa of the pyridine nitrogen, which can prevent unwanted interactions or metabolic deactivation.
-
Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites susceptible to oxidative metabolism by Cytochrome P450 enzymes.[1]
-
Improving Binding Affinity: Fluorine can act as a hydrogen bond acceptor or engage in favorable orthogonal multipolar interactions with protein targets, enhancing binding potency.[3]
-
Modulating Lipophilicity: Strategic fluorination can increase a compound's lipophilicity, improving its ability to cross cell membranes and enhancing bioavailability.
This compound combines these benefits with the steric and electronic influence of two methyl groups, making it a tailored building block for targeted drug design. This guide will focus on its application in synthesizing precursors for kinase inhibitors and other advanced pharmaceutical targets.
Physicochemical Properties and Safe Handling
Before proceeding with any protocol, it is critical to understand the properties and safety requirements for this compound.
| Property | Value |
| Molecular Formula | C₇H₈FN |
| Molecular Weight | 125.14 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | ~165-167 °C |
| Density | ~1.05 g/cm³ |
| CAS Number | 159975-58-3 |
Safety & Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[4][5]
-
Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[6]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[4]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from heat and sources of ignition.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6]
Core Application: Synthesis of a Substituted Aminopyridine Intermediate
One of the most powerful applications of fluorinated pyridines is in nucleophilic aromatic substitution (SₙAr) reactions. The fluorine atom, while a poor leaving group on its own, strongly activates the pyridine ring for nucleophilic attack, particularly at the ortho and para positions. This section details the synthesis of a 6-amino-substituted pyridine, a common core in many kinase inhibitors.
Synthetic Pathway Overview
The overall workflow involves a one-step SₙAr reaction to couple a desired amine nucleophile to the this compound scaffold. This transformation is efficient and highly regioselective, providing the desired intermediate in high yield.
Caption: High-level workflow for the synthesis of a key aminopyridine intermediate.
Mechanistic Rationale
The choice of an SₙAr reaction is deliberate. While the fluorine at the C5 position is not displaced, its powerful inductive electron-withdrawing effect polarizes the pyridine ring. This effect, combined with the ring nitrogen's inherent electron-deficient nature, significantly lowers the energy barrier for a nucleophile to attack the carbon atoms at the C2, C4, and C6 positions. The reaction proceeds via a stabilized anionic intermediate known as a Meisenheimer complex.
Caption: Logical flow of the SₙAr mechanism on an activated pyridine ring.
Detailed Experimental Protocol
This protocol provides a step-by-step method for the synthesis of 4-(5-Fluoro-2,3-dimethylpyridin-6-yl)morpholine .
Materials and Reagents
| Reagent | CAS No. | M.W. | Amount | Moles (mmol) | Eq. |
| This compound | 159975-58-3 | 125.14 | 2.0 g | 15.98 | 1.0 |
| Morpholine | 110-91-8 | 87.12 | 2.09 g (2.09 mL) | 24.0 | 1.5 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 4.42 g | 32.0 | 2.0 |
| Dimethyl Sulfoxide (DMSO), Anhydrous | 67-68-5 | 78.13 | 40 mL | - | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~300 mL | - | - |
| Deionized Water | 7732-18-5 | 18.02 | ~200 mL | - | - |
| Brine, Saturated | 7647-14-5 | 58.44 | ~50 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | ~10 g | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add this compound (1.0 eq, 2.0 g) and anhydrous potassium carbonate (2.0 eq, 4.42 g).
-
Causality: A three-neck flask allows for an inert atmosphere and controlled reflux. Anhydrous K₂CO₃ is a cost-effective, non-nucleophilic base required to deprotonate the amine nucleophile in situ, preventing the formation of ammonium salts.
-
-
Solvent and Reagent Addition: Under a gentle stream of nitrogen, add anhydrous DMSO (40 mL) followed by morpholine (1.5 eq, 2.09 mL) via syringe.
-
Causality: DMSO is a polar aprotic solvent that effectively solubilizes the salts and reactants while accelerating SₙAr reactions by stabilizing the charged intermediate without protonating the nucleophile. Using a slight excess of the amine drives the reaction to completion.
-
-
Heating and Monitoring: Heat the reaction mixture to 130 °C using a heating mantle and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 2 hours (Mobile phase: 30% Ethyl Acetate in Hexanes).
-
Causality: Elevated temperature is necessary to overcome the activation energy of the initial nucleophilic attack. TLC is a crucial and rapid technique to visually confirm the consumption of the starting material and the formation of the new, more polar product spot.
-
-
Reaction Quench and Workup: After approximately 6-8 hours (or upon complete consumption of starting material by TLC), cool the mixture to room temperature. Slowly pour the dark reaction mixture into a beaker containing 200 mL of cold deionized water with stirring.
-
Causality: Quenching in water precipitates the organic product and dissolves the inorganic salts (K₂CO₃) and the DMSO solvent, facilitating extraction.
-
-
Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel. Extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers.
-
Causality: Ethyl acetate is a suitable solvent for extracting the desired product, which is more soluble in the organic phase than in the aqueous phase. Repeating the extraction three times ensures maximum recovery.
-
-
Washing: Wash the combined organic layers with saturated brine (1 x 50 mL).
-
Causality: The brine wash helps to remove any remaining water and residual DMSO from the organic layer, breaking up emulsions and improving the efficiency of the drying step.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Causality: Na₂SO₄ is a neutral drying agent that removes trace water. Rotary evaporation efficiently removes the volatile ethyl acetate, leaving the non-volatile product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes.
-
Causality: Chromatography is essential to separate the desired product from any unreacted starting materials or minor side products, yielding a final compound of high purity required for pharmaceutical applications.
-
Expected Results & Troubleshooting
| Parameter | Expected Outcome |
| Yield | 75-85% |
| Appearance | Off-white to pale yellow solid |
| Purity (by ¹H NMR) | >98% |
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient temperature. 2. Inactive base (absorbed moisture). 3. Insufficient reaction time. | 1. Ensure internal temperature reaches 130 °C. 2. Use freshly opened or dried K₂CO₃. 3. Extend reaction time and continue monitoring by TLC. |
| Low Yield | 1. Inefficient extraction. 2. Product loss during chromatography. | 1. Perform an additional extraction (4x total). 2. Use a shallower solvent gradient during chromatography for better separation. |
| Impure Product | 1. Side reactions due to excessive heat. 2. Insufficient purification. | 1. Lower reaction temperature to 120 °C and increase reaction time. 2. Re-purify the material using a slower chromatography gradient. |
Conclusion
This compound is a highly effective and strategically valuable intermediate in pharmaceutical synthesis. Its unique electronic and steric properties enable clean and high-yielding transformations, such as the SₙAr reaction detailed in this note. The protocols and rationale provided herein are designed to be self-validating, offering researchers a robust starting point for creating diverse libraries of aminopyridine intermediates. By understanding the causality behind each experimental step, scientists can confidently adapt and scale these methods for the development of next-generation therapeutics.
References
- ChemSrc. (n.d.).
- NINGBO INNO PHARMCHEM CO., LTD. (2024). Understanding the Synthesis and Market Dynamics of 5-Chloro-2-Fluoro-3-Methylpyridine. [Link][9]
- NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Advanced Synthesis of Pharmaceutical Intermediates: Focus on Fluoropyridines. [Link][10]
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds. [12]
- Ogawa, Y., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link][13]
- MDPI. (2022).
- NINGBO INNO PHARMCHEM CO., LTD. (n.d.). 3,5-Dimethylpyridine: A Key Intermediate in Pharmaceutical Manufacturing. [Link][14]
- El-Damasy, A. K., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link][2]
- Das, S., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics. [Link][3]
- Dunn, C. D., et al. (2022). Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors.
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- 6. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols for 5-Fluoro-2,3-dimethylpyridine in Agrochemical Research
Introduction: The Strategic Value of Fluorinated Pyridines in Modern Agrochemicals
The pyridine scaffold is a cornerstone in the development of a vast array of agrochemicals, including fungicides, herbicides, and insecticides.[1][2][3] Its unique electronic properties and versatile reactivity allow for extensive functionalization to fine-tune biological activity.[4] The strategic incorporation of fluorine into these pyridine-based molecules has become a powerful tool in modern agrochemical discovery, often leading to enhanced potency, metabolic stability, and target selectivity.[5][6][7] The fluorine atom, with its high electronegativity and relatively small size, can significantly alter the physicochemical properties of a molecule, influencing its binding to target proteins and its movement within the plant or insect.[5]
This guide focuses on the application of a specific fluorinated pyridine, 5-Fluoro-2,3-dimethylpyridine , as a promising building block in agrochemical research. While no major commercial agrochemical is currently based on this exact scaffold, its structural motifs are present in numerous biologically active compounds. Drawing from established principles of medicinal and agrochemical chemistry, we will explore its potential in the design of novel fungicides. Specifically, we will detail the rationale and protocols for the synthesis and evaluation of a hypothetical pyridine carboxamide fungicide derived from this compound, targeting the succinate dehydrogenase (SDH) enzyme.[8][9][10]
Part 1: Rationale for this compound in Fungicide Development
The Pyridine Carboxamide Fungicide Class and the Role of SDH Inhibition
Pyridine carboxamides are a well-established class of fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs).[8][9][10] SDH is a crucial enzyme in the mitochondrial electron transport chain, and its inhibition disrupts the fungus's energy production, leading to cell death. The carboxamide moiety is critical for binding to the SDH enzyme complex.
Structural Analogy and Bioisosteric Replacement
The design of our hypothetical fungicide is based on the principle of bioisosteric replacement, where one functional group is replaced by another with similar physical or chemical properties to enhance the desired biological activity.[1][11] The this compound core can be seen as a bioisostere of other substituted pyridine rings found in known SDHI fungicides. The fluorine atom at the 5-position can increase the compound's lipophilicity, potentially improving its penetration through fungal cell membranes. Furthermore, the C-F bond is metabolically stable, which can lead to longer-lasting fungicidal activity. The two methyl groups at the 2- and 3-positions provide a specific steric and electronic profile that can be optimized for binding to the target enzyme.
Part 2: Synthesis of a Hypothetical Fungicide from this compound
The following is a proposed synthetic pathway for a novel pyridine carboxamide fungicide, N-(2-chlorophenyl)-5-fluoro-2,3-dimethylnicotinamide , starting from 2,3-dimethylpyridine (2,3-lutidine).
Overall Synthetic Workflow
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound-N-oxide
This protocol describes the N-oxidation of this compound, a crucial step for subsequent functionalization.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (mCPBA) or Trifluoroacetic anhydride (TFAA) and Hydrogen Peroxide (H₂O₂)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.
-
Oxidation:
-
Using mCPBA: Slowly add mCPBA (1.1 eq) portion-wise to the stirred solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Using H₂O₂/TFAA: Cool the solution to 0 °C and slowly add trifluoroacetic anhydride (1.2 eq) followed by the dropwise addition of 30% hydrogen peroxide (1.5 eq). Stir at room temperature for 4-6 hours.[12]
-
-
Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of 5-Fluoro-2,3-dimethylnicotinic acid
This protocol details the conversion of the N-oxide to the corresponding carboxylic acid.
Materials:
-
This compound-N-oxide
-
Trimethylsilyl cyanide (TMSCN)
-
Triethylamine (Et₃N)
-
Acetonitrile
-
Hydrochloric acid (concentrated)
-
Reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound-N-oxide (1.0 eq) in acetonitrile.
-
Cyanation: Add triethylamine (1.2 eq) followed by the dropwise addition of trimethylsilyl cyanide (1.2 eq).
-
Heating: Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Hydrolysis: Cool the reaction mixture and slowly add concentrated hydrochloric acid. Heat to reflux for an additional 12-24 hours to hydrolyze the nitrile to the carboxylic acid.
-
Isolation: Cool the reaction mixture. The product may precipitate upon cooling or after partial removal of the solvent. Filter the solid and wash with cold water. Alternatively, extract the product into an organic solvent after adjusting the pH.
-
Purification: The crude carboxylic acid can be purified by recrystallization.
Protocol 3: Synthesis of N-(2-chlorophenyl)-5-fluoro-2,3-dimethylnicotinamide
This protocol describes the final amide coupling step to yield the target fungicide.
Materials:
-
5-Fluoro-2,3-dimethylnicotinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
2-Chloroaniline
-
Pyridine or another suitable base
-
Anhydrous toluene or dichloromethane
-
Ice bath
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, suspend 5-fluoro-2,3-dimethylnicotinic acid (1.0 eq) in anhydrous toluene. Add a catalytic amount of DMF. Slowly add thionyl chloride (1.2 eq) at 0 °C. Stir at room temperature for 2-4 hours, then heat to reflux for 1 hour. Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure.
-
Amide Formation: Dissolve the crude acid chloride in anhydrous dichloromethane and cool to 0 °C in an ice bath. In a separate flask, dissolve 2-chloroaniline (1.0 eq) and pyridine (1.1 eq) in dichloromethane. Slowly add the aniline solution to the acid chloride solution.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the final compound.
Part 3: Biological Activity Evaluation
Protocol 4: In Vitro Fungicidal Assay (Poisoned Food Technique)
This protocol is a standard method to assess the inhibitory effect of a compound on the mycelial growth of various fungal pathogens.
Materials:
-
Synthesized N-(2-chlorophenyl)-5-fluoro-2,3-dimethylnicotinamide
-
Potato Dextrose Agar (PDA)
-
Dimethyl sulfoxide (DMSO)
-
Sterile Petri dishes
-
Cultures of fungal pathogens (e.g., Botrytis cinerea, Sclerotinia sclerotiorum)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in DMSO at a high concentration (e.g., 10,000 ppm).
-
Media Preparation: Autoclave PDA and cool to 45-50 °C. Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 ppm). Also, prepare a control plate with PDA and the same concentration of DMSO used in the highest test concentration.
-
Plate Pouring: Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, cut a 5 mm disc of mycelium from the edge of an actively growing fungal culture and place it in the center of each test and control plate.
-
Incubation: Incubate the plates at 25 ± 2 °C in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions when the fungus in the control plate has reached the edge of the plate.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treated plate.
-
-
EC₅₀ Determination: Determine the effective concentration required to inhibit 50% of fungal growth (EC₅₀) by plotting the inhibition percentage against the log of the compound concentration and performing a regression analysis.
Data Presentation: Hypothetical Fungicidal Activity
The following table presents hypothetical data for the fungicidal activity of our proposed compound against common plant pathogens.
| Compound ID | Fungal Species | EC₅₀ (ppm) |
| N-(2-chlorophenyl)-5-fluoro-2,3-dimethylnicotinamide | Botrytis cinerea (Gray Mold) | 2.5 |
| Sclerotinia sclerotiorum (White Mold) | 1.8 | |
| Alternaria solani (Early Blight) | 5.1 | |
| Commercial Standard (e.g., Boscalid) | Botrytis cinerea | 1.5 |
| Sclerotinia sclerotiorum | 0.9 | |
| Alternaria solani | 3.2 |
Protocol 5: Insecticidal Assay (Leaf Dip Bioassay)
While the primary hypothesis is for fungicidal activity, the pyridine scaffold is also common in insecticides. This protocol can be used for preliminary screening against common insect pests.
Materials:
-
Synthesized N-(2-chlorophenyl)-5-fluoro-2,3-dimethylnicotinamide
-
Acetone
-
Triton X-100 (surfactant)
-
Distilled water
-
Leaf discs (e.g., cabbage, cotton)
-
Insect pests (e.g., aphids, mites)
-
Petri dishes with moist filter paper
-
Ventilated containers
Procedure:
-
Test Solution Preparation: Dissolve the test compound in a small amount of acetone and then dilute with distilled water containing a surfactant (e.g., 0.1% Triton X-100) to prepare a series of concentrations (e.g., 10, 50, 100, 500 ppm). A control solution should be prepared with acetone and surfactant in water.
-
Leaf Disc Treatment: Dip leaf discs into the test solutions for 10-30 seconds and allow them to air dry.
-
Insect Infestation: Place the treated leaf discs in Petri dishes with moist filter paper. Introduce a known number of insects (e.g., 10-20 adult aphids) onto each leaf disc.
-
Incubation: Keep the Petri dishes in a controlled environment (e.g., 25 °C, 16:8 light:dark photoperiod).
-
Mortality Assessment: Assess insect mortality after 24, 48, and 72 hours under a stereomicroscope. Insects that are unable to move when prodded with a fine brush are considered dead.
-
LC₅₀ Determination: Calculate the lethal concentration required to kill 50% of the insect population (LC₅₀) using probit analysis.
Conclusion and Future Directions
This compound represents a valuable and underexplored scaffold for the discovery of novel agrochemicals. The synthetic and biological testing protocols outlined in this guide provide a robust framework for researchers to investigate its potential, particularly in the development of new fungicides targeting succinate dehydrogenase. The proposed N-(2-chlorophenyl)-5-fluoro-2,3-dimethylnicotinamide is a starting point for further structure-activity relationship (SAR) studies. Future work should focus on the synthesis of a library of analogues with variations in the aniline moiety and exploration of other functionalizations of the pyridine ring to optimize biological activity, selectivity, and safety profiles.
References
- Yan, Z., et al. (2021). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Stockton University.
- Yan, Z., et al. (2021).
- Li, M., et al. (2016). Synthesis and Biological Activity Evaluation of Novel β-Substituted Nitromethylene Neonicotinoid Analogues. MDPI.
- Yan, Z., et al. (2021).
- Wang, Y., et al. (2022). Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos. PMC.
- Ishikawa, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- Singh, R., et al. (2022). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. PMC.
- Bayer AG. (1983). Substituted pyridyl-phenyl ethers.
- Abreo, M. A., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. ScienceDirect.
- El-Sayed, W. A., et al. (2016). Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. MDPI.
- Al-Mulla, A. (2023).
- Zhang, L., et al. (2022). Applying a Bioisosteric Replacement Strategy in the Discovery and Optimization of Mesoionic Pyrido[1,2- a]pyrimidinone Insecticides: A Review. PubMed.
- Li, J., et al. (2023).
- Hussain, S., et al. (2025).
- Patel, K. N., et al. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture.
- da Silva, F. C., et al. (2022). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Publishing.
- Believe Chemical. (2024). The Impact of Fluorine Chemistry on Modern Agrochemicals. Believe Chemical.
- Guan, A., et al. (2015).
- Lee, H., et al. (2021).
- Fujiwara, T., & O'Hagan, D. (2021). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. PMC.
- Kumar, A., et al. (2022). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review.
- Sharma, R., et al. (2013). Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica.
- Guan, A., et al. (2016).
- Jeschke, P. (2016). Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments.
- El-Gaby, M. S. A. (2001). Recent trends in the chemistry of pyridine N-oxides.
- Guan, A., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods.
- Vo, T. T., et al. (2021). Mono-N-oxidation of heterocycle-fused pyrimidines. RSC Publishing.
- Jiangsu Yangnong Chemical Co., Ltd. (2013). Preparation method of fluoropyridine compounds.
- Al-Zaydi, K. M. (2018). Synthetic routes for compounds 2-5. Figure 2. Synthetic routes for compounds 6-9.
- Li, J., et al. (2008). Synthesis of 2-amino-5-fluoropyridine.
- Zhejiang University of Technology. (2015). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
- Nanjing University of Science and Technology. (2010). Method for preparing 3,5-dimethylpyridine-N-oxide.
- Cook, A. F., et al. (1972). Fluorinated pyrimidines. 41. Syntheses of 5-trifluoromethyl-3'-deoxyuridine and 5-fluoro-3'-deoxyuridine.
- Antonchick, A. P., & Waldmann, H. (2015).
- Wujec, M., et al. (2023). New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. MDPI.
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Application Note & Protocols: Mastering Nucleophilic Aromatic Substitution on Fluorinated Pyridines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nucleophilic Aromatic Substitution (SNAr) on fluorinated pyridines represents a cornerstone of modern synthetic chemistry, particularly within drug discovery and materials science. The unique electronic properties of the pyridine ring, amplified by the presence of a fluorine substituent, enable a broad range of highly efficient and regioselective functionalization reactions. This guide provides a comprehensive overview of the mechanistic principles, key experimental parameters, detailed laboratory protocols, and troubleshooting strategies for performing SNAr reactions on fluorinated pyridines. By explaining the causality behind experimental choices, this document serves as both a practical and educational resource for scientists seeking to leverage this powerful transformation.
Introduction: Why Fluorinated Pyridines in SNAr?
The pyridine scaffold is a privileged motif in medicinal chemistry, appearing in numerous blockbuster drugs. The ability to precisely modify this core structure is paramount for optimizing pharmacological properties. SNAr provides a direct and reliable method for C-N, C-O, C-S, and C-C bond formation.
Fluorinated pyridines, especially 2-fluoro- and 4-fluoropyridines, are often the substrates of choice for several compelling reasons:
-
Enhanced Reactivity: The extreme electronegativity of fluorine strongly polarizes the C-F bond and inductively activates the pyridine ring towards nucleophilic attack. This effect is synergistic with the inherent electron-deficient nature of the pyridine ring. Consequently, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is approximately 320 times faster than the corresponding reaction with 2-chloropyridine.[1]
-
Excellent Leaving Group Ability: In the context of SNAr, the rate-determining step is typically the initial nucleophilic attack to form an intermediate, not the departure of the leaving group.[2] Fluorine's ability to stabilize the transition state leading to this intermediate makes it a paradoxically excellent leaving group, often reversing the typical halide reactivity trend to F > Cl > Br > I.[2][3]
-
Milder Reaction Conditions: The heightened reactivity of fluoropyridines frequently allows for the use of lower temperatures and weaker bases.[1] This enhances functional group tolerance, a critical advantage in the late-stage functionalization of complex, multi-functional molecules.[4]
Mechanistic Principles & Regioselectivity
The SNAr reaction on a fluoropyridine proceeds via a two-step addition-elimination mechanism .
-
Addition: A nucleophile (Nu⁻) attacks the electrophilic carbon atom bearing the fluorine atom. This disrupts the ring's aromaticity and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex .[1][2]
-
Elimination: The aromaticity of the ring is restored through the expulsion of the fluoride ion (F⁻), which is a rapid process.
The reaction is highly regioselective, with substitution occurring almost exclusively at the 2- (ortho) and 4- (para) positions relative to the ring nitrogen. Attack at the 3- (meta) position is significantly disfavored. This selectivity is dictated by the stability of the Meisenheimer complex; for attack at the 2- and 4-positions, a key resonance structure places the negative charge directly on the electronegative nitrogen atom, providing substantial stabilization.[2][5] This is not possible for attack at the 3-position.
Key Experimental Parameters: A Guide to Optimization
Successful SNAr reactions depend on the careful selection of several key parameters.
| Parameter | Recommended Choice | Rationale & Causality |
| Nucleophile | N-based: Primary/secondary amines, indoles. O-based: Alcohols, phenols. S-based: Thiols. C-based: Cyanide, malonates. | The nucleophile must be sufficiently strong to attack the electron-deficient ring. For weaker nucleophiles like alcohols and amines, deprotonation with a base is required to generate the more potent anionic form (e.g., alkoxide, amide).[2] |
| Solvent | Polar Aprotic: DMSO, DMF, NMP, THF, Acetonitrile.[2] | These solvents effectively solvate the counter-ion of the base (e.g., K⁺) but do not strongly solvate the anionic nucleophile. This leaves the nucleophile "naked" and highly reactive, accelerating the reaction. Protic solvents (e.g., ethanol, water) can hydrogen-bond with the nucleophile, reducing its reactivity.[2][6] |
| Base | Inorganic: K₂CO₃, K₃PO₄, Cs₂CO₃. Organic: DIPEA, DBU. Strong: NaH, KOtBu, KHMDS. | The base's primary role is to deprotonate the nucleophile. The choice depends on the pKa of the nucleophile. Carbonates are suitable for phenols and thiols. Stronger bases like NaH or KOtBu are needed for alcohols.[1][2] Anhydrous conditions are critical when using strong, water-sensitive bases.[1][2] |
| Temperature | 50 °C to 150 °C | Many SNAr reactions require heating to overcome the activation energy barrier associated with disrupting aromaticity.[2] Microwave irradiation can be an effective technique for achieving high temperatures rapidly and improving reaction rates.[2] The optimal temperature is a balance between reaction speed and potential substrate/product decomposition. |
Summary of Typical Reaction Conditions
The following table summarizes empirically determined conditions for the SNAr of 2-fluoropyridine with various nucleophile classes.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| O-Nucleophile | Cyclohexanol | KOtBu | THF | 50 | 3 | >95 |
| Phenol | K₃PO₄ | t-Amyl Alcohol | 110 | 12 | >95 | |
| S-Nucleophile | Thiophenol | K₃PO₄ | t-Amyl Alcohol | 110 | 3 | >95 |
| N-Nucleophile | Morpholine | K₃PO₄ | t-Amyl Alcohol | 110 | 3 | >95 |
| Indole | K₂CO₃ | DMSO | 130 | 12 | >95 | |
| C-Nucleophile | Potassium Cyanide | - | DMSO | 130 | 12 | ~80 |
Data compiled from reference[1].
Detailed Experimental Protocols
General Considerations:
-
All reactions, especially those using strong bases like NaH or KOtBu, should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) in dry glassware to prevent quenching by atmospheric moisture.[1]
-
Anhydrous solvents are highly recommended.[2]
-
Reaction progress should be monitored by an appropriate technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Protocol 1: N-Arylation - Synthesis of 2-Morpholinopyridine
This protocol details a robust procedure for the reaction of 2-fluoropyridine with a common secondary amine nucleophile.[1]
Materials:
-
2-Fluoropyridine (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Potassium phosphate tribasic (K₃PO₄) (1.5 equiv)
-
Anhydrous tert-Amyl alcohol (to 0.2 M)
-
Ethyl acetate (for workup)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add K₃PO₄ (1.5 equiv).
-
Add anhydrous tert-amyl alcohol to achieve a suitable concentration (e.g., 0.2 M relative to the limiting reagent).
-
Add 2-fluoropyridine (1.0 equiv) followed by morpholine (1.2 equiv) to the stirring suspension.
-
Heat the reaction mixture to 110 °C.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 3 hours.[1]
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel to yield the pure 2-morpholinopyridine.[1]
Protocol 2: O-Arylation - Synthesis of a 2-Alkoxypyridine
This protocol provides a general method for the reaction of 2-fluoropyridine with an alcohol, which requires a strong base to generate the nucleophilic alkoxide.[2]
Materials:
-
2-Fluoropyridine derivative (1.0 equiv)
-
Alcohol (e.g., Cyclohexanol) (1.2 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) (for quench)
-
Organic solvent for extraction (e.g., Diethyl ether)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add the alcohol (1.2 equiv) and anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add the NaH (1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete alkoxide formation.
-
Add the 2-fluoropyridine derivative (1.0 equiv) to the flask.
-
Heat the reaction to the desired temperature (e.g., 50-60 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., diethyl ether, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography or distillation.
Visualizations & Workflows
General Experimental Workflow
The following diagram illustrates a typical workflow for SNAr reactions, from setup to final product.
Troubleshooting Guide
Even robust reactions can sometimes fail. This guide addresses common issues encountered during SNAr on fluoropyridines.[2][3]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Insufficient Activation: 3-fluoropyridine is much less reactive than 2- or 4-isomers.[2] 2. Weak Nucleophile: Base may be too weak to deprotonate the nucleophile effectively. 3. Low Temperature: Reaction may require more thermal energy. | 1. Confirm you are using a 2- or 4-fluoropyridine. If not, more forcing conditions will be needed. 2. Switch to a stronger base (e.g., from K₂CO₃ to KOtBu or NaH). 3. Gradually increase the reaction temperature in 10-20 °C increments. Consider using microwave heating.[2] |
| Side Product Formation | 1. Hydrolysis: Traces of water reacting with the starting material, especially with strong bases. 2. Solvent Decomposition: DMF can decompose at high temperatures to generate dimethylamine, a competing nucleophile.[2] 3. Di-substitution: If the product is also reactive, it may undergo a second substitution. | 1. Ensure strictly anhydrous conditions: dry solvents, dry glassware, and an inert atmosphere.[2] 2. Switch to a more thermally stable solvent like DMSO or t-amyl alcohol. 3. Use milder conditions (lower temperature, weaker base) or a stoichiometric amount of the nucleophile. |
| Poor Recovery After Workup | 1. Product is Water Soluble: Highly polar products (e.g., aminopyridines) may have significant solubility in the aqueous phase. 2. Emulsion Formation: Difficulty in separating organic and aqueous layers. | 1. Saturate the aqueous layer with NaCl (brine) to decrease the polarity of the aqueous phase. Extract multiple times with a more polar organic solvent like ethyl acetate or dichloromethane. 2. Add brine to the separatory funnel to help break the emulsion. |
Conclusion
Nucleophilic aromatic substitution on fluoropyridines is a powerful and versatile tool in the arsenal of synthetic chemists, particularly those in the field of drug discovery. The enhanced reactivity of fluoropyridines allows for broad applicability and the use of mild conditions, facilitating the synthesis of complex and functionally diverse molecules. The provided mechanistic insights, data, and protocols serve as a practical guide for researchers to effectively design, optimize, and troubleshoot these important reactions in their work.
References
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
- BenchChem. (2025). Troubleshooting low yields in nucleophilic substitution of fluoropyridines.
- BenchChem. (2025). Technical Support Center: Nucleophilic Substitution on Pyridine Rings.
- Lee, S. J., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
- Rohrbach, S., et al. (2019). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society.
- Reddit user discussion. (2024). Which reacts more efficiently, the fluoropyridine or the bromopyridine?. r/AdvancedOrganic.
- Chemtube3d. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
- ICH. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Impurity Control Strategy.
- Pearson Education. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems.
- The Organic Chemistry Tutor. (2020). Nucleophilic aromatic substitution on Pyridine. YouTube.
- Leah4sci. (2019). Nucleophilic Aromatic Substitutions. YouTube.
Sources
Application Note: Derivatization of 5-Fluoro-2,3-dimethylpyridine for Biological Assays
Abstract
The 5-fluoro-2,3-dimethylpyridine core is a privileged scaffold in medicinal chemistry, combining the metabolic stability conferred by the fluorine atom with the versatile reactivity of the pyridine ring.[1][][3] This guide provides a comprehensive overview of synthetic strategies to derivatize this building block for the generation of compound libraries suitable for biological screening. We detail robust protocols for key transformations including N-oxidation to activate the ring, direct C-H functionalization for atom-economical modification, and classic palladium-catalyzed cross-coupling reactions for extensive library development.[4][5][6] Furthermore, we provide standardized protocols for preliminary biological evaluation, including antiproliferative and antibacterial assays, to enable researchers to transition seamlessly from synthesis to screening.
Introduction: The Strategic Value of the this compound Scaffold
The pyridine ring is one of the most ubiquitous nitrogen-containing heterocycles found in FDA-approved pharmaceuticals and bioactive natural products.[3][7] Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a cornerstone of drug design. The strategic incorporation of fluorine into such scaffolds has become a transformative tool in medicinal chemistry.[8][9] Fluorine's high electronegativity and small size can profoundly alter a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced metabolic stability, improved receptor binding affinity, and modulated pKa, which can increase bioavailability.[1][8][10]
The this compound scaffold is a particularly valuable starting point for drug discovery programs. The fluorine atom at the 5-position enhances the molecule's resistance to enzymatic degradation, while the electron-donating methyl groups at the 2- and 3-positions influence the electronic character of the ring. This unique substitution pattern presents specific challenges and opportunities for further chemical modification. This application note outlines several field-proven pathways to unlock the chemical space around this core, enabling the creation of diverse molecular libraries for identifying novel therapeutic leads.
Section 1: Activating the Pyridine Ring via N-Oxidation
Rationale: Direct functionalization of the electron-deficient pyridine ring can be challenging. A crucial and highly effective strategy to overcome this is N-oxidation. The formation of a pyridine N-oxide serves two primary purposes:
-
Electronic Modulation: The N-oxide group is strongly electron-donating through resonance and electron-withdrawing through induction, altering the reactivity of the ring's C-H bonds.[11][12]
-
Directing Group: The N-oxide moiety is an excellent directing group for transition metal-catalyzed C-H functionalization, typically favoring the ortho (C2/C6) positions.[4][13]
This initial activation step is foundational for many of the subsequent derivatization protocols.
Caption: General workflow for the N-oxidation of the starting pyridine.
Protocol 1.1: N-Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
This method is highly reliable and generally proceeds under mild conditions with high yields.[11]
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Add m-CPBA (1.3 eq) portion-wise over 20-30 minutes, ensuring the internal temperature remains below 5 °C.
-
Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Upon completion, cool the mixture back to 0 °C and quench the reaction by the slow addition of saturated aqueous Na₂S₂O₃ to decompose excess peroxide.
-
Add saturated aqueous NaHCO₃ to neutralize the m-chlorobenzoic acid byproduct. Stir vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-10% methanol in DCM) to yield the pure N-oxide.
Protocol 1.2: N-Oxidation using Hydrogen Peroxide/Acetic Acid
This method provides a more economical and scalable alternative to peroxy acids.[11][14]
Materials:
-
This compound
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Glacial acetic acid
-
Saturated aqueous sodium carbonate (Na₂CO₃)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Slowly add hydrogen peroxide (2.5 eq) to the solution. Note: This may be exothermic.
-
Heat the reaction mixture to 70-80 °C and stir for 4-24 hours. Monitor the reaction by TLC.
-
Once complete, cool the reaction mixture to room temperature.
-
Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of Na₂CO₃ until effervescence ceases and the pH of the aqueous layer is basic (>8). This step should be performed in a fume hood with good ventilation and an ice bath for cooling.
-
Extract the product from the aqueous mixture with a suitable organic solvent (e.g., DCM or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography as described in Protocol 1.1.
| Parameter | Method 1.1 (m-CPBA) | Method 1.2 (H₂O₂/AcOH) |
| Oxidant | m-Chloroperoxybenzoic acid | Hydrogen Peroxide |
| Solvent | Dichloromethane (DCM) | Glacial Acetic Acid |
| Temperature | 0 °C to Room Temp | 70-80 °C |
| Typical Yield | 85-95% | 70-85% |
| Key Considerations | m-CPBA can be shock-sensitive. | Exothermic; careful neutralization required. |
Section 2: C-H Functionalization for Direct Derivatization
Rationale: Direct C-H activation is a powerful, modern strategy that allows for the formation of C-C or C-heteroatom bonds without the need for pre-functionalized substrates (e.g., halides or triflates).[7][13][15] For pyridine N-oxides, palladium-catalyzed reactions can selectively functionalize the C-H bond at the C2 or C6 position.[4] Given the 2,3-dimethyl substitution on our scaffold, the C6 position is the only accessible ortho position and is the primary target for this transformation. This approach offers high atom economy and a streamlined path to novel derivatives.
Caption: General workflow for direct C-H arylation of the N-oxide.
Protocol 2.1: Palladium-Catalyzed C6-Arylation of the N-oxide
This protocol describes a direct cross-coupling reaction between the N-oxide and an aryl halide to form a C-C bond at the C6 position.[4]
Materials:
-
This compound N-oxide (from Section 1)
-
Aryl bromide or iodide (Ar-X, 1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 5-10 mol%)
-
Silver(I) carbonate (Ag₂CO₃, 1.5 eq) as oxidant
-
1,4-Dioxane, anhydrous
Procedure:
-
To a flame-dried Schlenk tube, add the pyridine N-oxide (1.0 eq), aryl halide (1.5 eq), Pd(OAc)₂ (0.05 eq), and Ag₂CO₃ (1.5 eq).
-
Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and silver salts, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the C6-arylated product.
-
Note: The N-oxide can be deoxygenated if desired using a reducing agent like PCl₃ or by catalytic hydrogenation.
Section 3: Classical Cross-Coupling Strategies for Library Synthesis
Rationale: While direct C-H activation is elegant, installing a "handle" such as a halogen onto the pyridine ring opens the door to the two most powerful reactions in medicinal chemistry: the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.[1][16][17] This two-step approach (halogenation followed by coupling) provides unparalleled flexibility for introducing a vast array of aryl, heteroaryl, and amine substituents, making it ideal for library synthesis. The most likely position for electrophilic halogenation on the activated N-oxide ring is C6.
Caption: Two-step workflow for derivatization via cross-coupling.
Protocol 3.1: Regioselective Bromination at C6
This protocol installs a bromine atom at the C6 position, creating the necessary handle for subsequent cross-coupling reactions.
Materials:
-
This compound N-oxide
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN)
Procedure:
-
Dissolve the pyridine N-oxide (1.0 eq) in acetonitrile.
-
Add NBS (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approx. 82 °C) for 2-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in DCM and wash with water to remove succinimide.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to yield the C6-bromo-pyridine N-oxide.
Protocol 3.2: Suzuki-Miyaura Coupling for C-C Bond Formation
This reaction couples the C6-bromo intermediate with a wide variety of boronic acids or esters.[6][16][18]
Materials:
-
C6-Bromo-5-fluoro-2,3-dimethylpyridine (N-oxide can be deoxygenated prior to this step if needed)
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)), 3-5 mol%
-
Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0-3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
In a reaction vessel, combine the C6-bromo pyridine (1.0 eq), boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and base (2.0 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar).
-
Add the degassed solvent system.
-
Heat the reaction to 80-100 °C for 4-16 hours until TLC or LC-MS indicates consumption of the starting material.
-
Cool to room temperature, dilute with ethyl acetate, and wash with water and then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by silica gel column chromatography to obtain the C-C coupled product.
Protocol 3.3: Buchwald-Hartwig Amination for C-N Bond Formation
This reaction couples the C6-bromo intermediate with primary or secondary amines.[5][17][19]
Materials:
-
C6-Bromo-5-fluoro-2,3-dimethylpyridine
-
Primary or secondary amine (1.2 eq)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Toluene, anhydrous
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and NaOtBu to a reaction vessel.
-
Add the C6-bromo pyridine (1.0 eq) and anhydrous toluene.
-
Add the amine (1.2 eq) and seal the vessel.
-
Heat the reaction to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool to room temperature, dilute with ethyl acetate, and carefully quench with water.
-
Filter through Celite®, wash the filtrate with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the C-N coupled product.
| Reaction | Catalyst/Ligand System | Coupling Partner | Base |
| Suzuki-Miyaura | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Boronic Acids/Esters | K₂CO₃, Na₂CO₃, K₃PO₄ |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos, RuPhos | Primary/Secondary Amines | NaOtBu, LiHMDS, Cs₂CO₃ |
Section 4: Application in Biological Assays
Rationale: Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. The choice of assay depends on the therapeutic target. Here, we provide general protocols for two common primary screens: an antiproliferative assay for cancer research and an antibacterial assay for infectious disease research.[20][21][22]
Caption: From synthesized library to hit identification.
Protocol 4.1: General Protocol for Antiproliferative Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in DMSO and then further dilute in cell culture medium. Add the compounds to the wells (final DMSO concentration <0.5%). Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., acidic isopropanol or DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of compound that inhibits 50% of cell growth).
Protocol 4.2: General Protocol for Antibacterial Screening (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Procedure:
-
Compound Preparation: Prepare a 2-fold serial dilution of each test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the bacterial inoculum to each well containing the test compound. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
Reading: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible bacterial growth.
Conclusion
This compound is a versatile and highly valuable scaffold for modern drug discovery. The synthetic strategies outlined in this guide—ranging from ring activation via N-oxidation to direct C-H functionalization and robust palladium-catalyzed cross-coupling reactions—provide researchers with a powerful toolkit to systematically explore the chemical space around this core. By coupling these efficient synthetic protocols with standard biological screening assays, research teams can accelerate the hit-to-lead process and unlock the therapeutic potential of novel fluorinated pyridine derivatives.
References
- The Role of Fluorinated Pyridines in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Application Note and Protocol for the N-oxidation of 5-Fluoro-2-methylpyridine. (n.d.). Benchchem.
- Wang, D. H., Wasa, M., Giri, R., & Yu, J. Q. (2010). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society, 132(21), 7429-7431.
- Perin, N., et al. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 25(15), 3438.
- Common methods for oxidizing pyridines/quinolines and reducing N‐oxides. (n.d.).
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Ethyl-4-fluoropyridine. (n.d.). Benchchem.
- Biological Activities of Pyridine Deriv
- Synthesis of pyridine derivatives for diverse biological activity profiles: A review. (2023).
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2024). RSC Advances, 14(18), 12753-12776.
- Sluńczyk, M., et al. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Journal of Medicinal Chemistry, 63(15), 7933-7953.
- Synthesis and biological activity of polysubstituted pyridines. (n.d.).
- Dashyan, S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry, 149, 107435.
- ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. (2010).
- Recent Advances in Direct Pyridine C-H Activation Strategies. (2022).
- Pyridine-n-oxide. (n.d.). Organic Syntheses Procedure.
- Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. (2022). PRISM.
- New method for introducing fluorinated components into molecules. (2024). Universität Münster.
- C–H functionalization of pyridines. (2022). Organic & Biomolecular Chemistry, 20(28), 5439-5459.
- C–H Activation of Pyridines by Boryl Pincer Complexes. (2024). Journal of the American Chemical Society.
- Pyridine N-oxide derivatives. (n.d.). Organic Chemistry Portal.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2022).
- Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. (2007). Molecules, 12(5), 1076-1083.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (2022). Scholarship @ Claremont.
- A Simple and Efficient Method for the Preparation of Pyridine N-Oxides. (2000). The Journal of Organic Chemistry, 65(23), 7994-7997.
- Technical Support Center: Suzuki Couplings with 2-Fluoropyridine-3-boronic acid. (n.d.). Benchchem.
- Fluorine in drug discovery: Role, design and case studies. (2025).
- Buchwald–Hartwig amin
- Applications of Fluorine in Medicinal Chemistry. (2014).
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- New Synthesis of 3-Fluoropyridine Derivatives. (1995).
- Suzuki reaction. (n.d.). Wikipedia.
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Application Notes and Protocols for the Scale-Up Synthesis of 5-Fluoro-2,3-dimethylpyridine
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 5-Fluoro-2,3-dimethylpyridine, a key building block in pharmaceutical and agrochemical research. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology. This guide emphasizes not only the procedural aspects but also the underlying chemical principles and safety considerations critical for successful and safe large-scale production. The synthesis route is based on established chemical transformations for analogous fluorinated heterocycles, ensuring a scientifically robust approach in the absence of extensive literature on the direct scale-up of this specific molecule.
Introduction: The Significance of Fluorinated Pyridines
Fluorinated pyridine scaffolds are of paramount importance in modern medicinal and agrochemical development. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including its metabolic stability, binding affinity, and bioavailability.[1][2] this compound, in particular, serves as a valuable intermediate for more complex, biologically active compounds. The challenge often lies in the efficient and regioselective introduction of the fluorine atom, especially on a larger scale.[3] This guide outlines a robust and scalable synthetic strategy to address this challenge.
Strategic Approach to Synthesis
Given the substitution pattern of the target molecule, a nucleophilic aromatic substitution (SNAr) reaction, specifically a halogen exchange (Halex) reaction, presents a highly viable and industrially scalable approach. This strategy involves the displacement of a halide (typically chlorine or bromine) at the 5-position of a 2,3-dimethylpyridine precursor with a fluoride ion. This method is often preferred for its operational simplicity and the availability of relatively inexpensive starting materials.
An alternative, though often more complex for scale-up, would be a Balz-Schiemann reaction starting from 5-amino-2,3-dimethylpyridine. However, the Halex approach generally offers better process control and avoids the handling of potentially unstable diazonium intermediates.
The proposed synthetic pathway is as follows:
Caption: Proposed synthetic pathway for this compound via Halex reaction.
Detailed Experimental Protocol
This protocol is designed for a gram-scale synthesis and can be adapted for larger-scale production with appropriate engineering controls and safety measures.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier |
| 5-Chloro-2,3-dimethylpyridine | 29312-98-9 | 141.60 | >98% | Various |
| Potassium Fluoride (spray-dried) | 7789-23-3 | 58.10 | >99% | Various |
| Tetrabutylammonium Bromide (TBAB) | 1643-19-2 | 322.37 | >98% | Various |
| Sulfolane (anhydrous) | 126-33-0 | 120.17 | >99% | Various |
| Toluene (anhydrous) | 108-88-3 | 92.14 | >99.5% | Various |
| Deionized Water | 7732-18-5 | 18.02 | - | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | >99.5% | Various |
Equipment
-
5 L three-necked round-bottom flask
-
Mechanical stirrer with a high-torque motor
-
Heating mantle with a temperature controller and thermocouple
-
Distillation apparatus (short path)
-
Condenser
-
Inert gas (Nitrogen or Argon) inlet
-
Pressure-equalizing dropping funnel
-
Septa and needles
-
Appropriate glassware for workup
-
Rotary evaporator
-
Vacuum pump
Reaction Setup and Procedure
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Drying of Reagents: Ensure that the potassium fluoride is thoroughly dried before use. This can be achieved by heating under vacuum at 150 °C for several hours.[4] The presence of water can significantly reduce the efficiency of the fluorination reaction.
-
Reaction Setup: Assemble the 5 L three-necked flask with the mechanical stirrer, condenser, and nitrogen inlet. The system should be flame-dried under a stream of nitrogen to ensure anhydrous conditions.
-
Charging the Reactor: To the flask, add spray-dried potassium fluoride (e.g., 1.5 equivalents relative to the starting material) and the phase-transfer catalyst, tetrabutylammonium bromide (e.g., 0.1 equivalents).
-
Addition of Solvent and Starting Material: Add anhydrous sulfolane (e.g., 5-10 volumes relative to the starting material) to the flask. Begin stirring the mixture. Then, add 5-Chloro-2,3-dimethylpyridine (1 equivalent) to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to 180-220 °C under a nitrogen atmosphere. The optimal temperature may need to be determined empirically, but similar Halex reactions on pyridine rings are often conducted in this range.[5][6]
-
Monitoring the Reaction: The progress of the reaction should be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Aliquots can be carefully taken from the reaction mixture, quenched with water, extracted with an organic solvent, and then analyzed.
-
Reaction Work-up: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.[5]
-
Quenching: Carefully pour the reaction mixture into a larger beaker containing ice-water. This will precipitate the inorganic salts.
-
Extraction: Extract the aqueous mixture with toluene (3 x 3 volumes). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove any residual sulfolane. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.
Scale-Up Considerations and Process Optimization
Scaling up this synthesis from the gram to the kilogram scale requires careful consideration of several factors:
-
Heat Transfer: The high reaction temperatures necessitate a robust heating and cooling system to maintain precise temperature control and to manage any potential exotherms.
-
Mass Transfer: Efficient stirring is crucial to ensure good mixing of the heterogeneous reaction mixture (solid KF in a liquid phase). Inadequate stirring can lead to localized overheating and reduced yields.
-
Solvent Selection: While sulfolane is an excellent solvent for this reaction due to its high boiling point and polarity, its viscosity and potential for thermal decomposition at very high temperatures should be considered. Dimethyl sulfoxide (DMSO) could be an alternative, though its lower boiling point might necessitate a pressurized reactor for higher temperatures.[4][7]
-
Fluorinating Agent: Spray-dried potassium fluoride is a cost-effective choice. Cesium fluoride (CsF) can be more reactive and allow for lower reaction temperatures, but its higher cost is a significant drawback for large-scale production.[4][8]
-
Phase-Transfer Catalyst: The use of a phase-transfer catalyst like TBAB is critical for enhancing the solubility and reactivity of the fluoride salt in the organic phase. The loading of the catalyst should be optimized to balance reaction rate and cost.
-
Product Isolation: On a larger scale, the product is often distilled directly from the reaction mixture to minimize handling and potential losses during workup.[4][7] This requires a specialized distillation setup.
-
Waste Management: The disposal of the sulfolane/water mixture and the inorganic salts must be handled in accordance with environmental regulations.
Safety and Hazard Management
5.1. Reagent-Specific Hazards
-
Pyridine Derivatives: Pyridine and its derivatives are generally harmful if swallowed, in contact with skin, or if inhaled.[9][10][11] They are also typically flammable liquids and vapors.[9][11][12]
-
Potassium Fluoride: KF is toxic if swallowed and can cause skin and eye irritation. Inhalation of dust should be avoided.
-
Sulfolane: Can cause skin and eye irritation. It has a high boiling point but its vapors can be harmful if inhaled.
-
Tetrabutylammonium Bromide: May cause skin, eye, and respiratory tract irritation.
5.2. General Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.[9][12][13]
-
Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[9][10][13]
-
An emergency eyewash station and safety shower should be readily accessible.[10]
-
Use explosion-proof equipment and take precautionary measures against static discharge, especially when handling flammable solvents like toluene.[9][11]
-
Ground and bond all containers and receiving equipment during transfers of flammable liquids.[9][12]
-
In case of fire, use dry chemical powder, alcohol-resistant foam, or carbon dioxide. Do not use a direct water jet.[11]
Analytical Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and regiochemistry of fluorination.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
Conclusion
The scale-up synthesis of this compound via a Halex reaction is a practical and economically viable approach. Careful attention to reaction parameters, particularly anhydrous conditions and efficient mixing, is crucial for achieving high yields. The protocol and considerations outlined in this document provide a solid foundation for the successful and safe production of this important chemical intermediate at a larger scale.
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- Pyridine - Safety D
- Site-Selective CH Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 2017.
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Application Notes and Protocols for the Laboratory Synthesis of 5-Fluoro-2,3-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of 5-Fluoro-2,3-dimethylpyridine, a valuable fluorinated heterocyclic compound with applications in medicinal chemistry and materials science. The described protocol is based on the well-established Balz-Schiemann reaction, a reliable method for the introduction of fluorine into aromatic systems.[1][2] This guide details a two-step process commencing with the diazotization of the commercially available 5-Amino-2,3-dimethylpyridine to form a stable diazonium tetrafluoroborate salt, followed by thermal decomposition to yield the desired product. Emphasis is placed on the causality behind experimental choices, stringent safety protocols, and methods for purification and characterization.
Introduction: The Significance of Fluorinated Pyridines
The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong C-F bonds—can significantly modulate the physicochemical and biological properties of a parent compound. These modifications often lead to enhanced metabolic stability, increased lipophilicity, and improved bioavailability.[3] Fluorinated pyridines, in particular, are prevalent scaffolds in a multitude of pharmaceuticals and agrochemicals. The synthesis of specifically substituted analogs, such as this compound, is therefore of considerable interest for the development of novel chemical entities.
The Balz-Schiemann reaction, first reported in 1927, remains a robust and widely utilized method for the preparation of aryl fluorides from primary aromatic amines.[1][4] The reaction proceeds through a diazonium tetrafluoroborate intermediate, which upon heating, decomposes to furnish the corresponding aryl fluoride.[1][3] This method offers a predictable and regioselective route for fluorination, making it an ideal choice for the synthesis of this compound.
Synthetic Strategy and Mechanism
The synthesis of this compound is achieved via a two-step process, as illustrated in the workflow below. The core of this strategy is the Balz-Schiemann reaction.
Overall Reaction Scheme
Caption: Overall synthetic scheme for this compound.
Mechanistic Insight
The Balz-Schiemann reaction proceeds through the following key mechanistic steps:
-
Diazotization: The primary aromatic amine, 5-Amino-2,3-dimethylpyridine, is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid, in this case, tetrafluoroboric acid) at low temperatures to form a diazonium salt. The pyridine nitrogen's basicity necessitates careful control of the acidic conditions.
-
Formation of the Tetrafluoroborate Salt: The diazonium cation readily precipitates with the tetrafluoroborate anion (BF₄⁻) from the tetrafluoroboric acid to form a relatively stable, isolable diazonium tetrafluoroborate salt.[5]
-
Thermal Decomposition: Upon heating, the diazonium salt undergoes thermal decomposition. The diazonium group is an excellent leaving group and is expelled as nitrogen gas (N₂). This process is believed to generate a highly reactive aryl cation intermediate.[1]
-
Fluoride Attack: The fluoride ion from the tetrafluoroborate counterion (BF₄⁻) then acts as a nucleophile, attacking the aryl cation to form the stable C-F bond, yielding this compound and boron trifluoride (BF₃) as a byproduct.[2]
Caption: Mechanism of the Balz-Schiemann reaction.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 5-Amino-2,3-dimethylpyridine | ≥98% | Commercially Available | |
| Tetrafluoroboric acid (HBF₄) | 48 wt. % in H₂O | Commercially Available | Corrosive |
| Sodium nitrite (NaNO₂) | ACS reagent, ≥97% | Commercially Available | Oxidizer |
| Diethyl ether | Anhydrous | Commercially Available | Flammable |
| Dichloromethane (DCM) | ACS reagent | Commercially Available | |
| Saturated sodium bicarbonate solution | Prepared in-house | ||
| Anhydrous magnesium sulfate (MgSO₄) | Commercially Available | ||
| Celite® | Commercially Available |
Step-by-Step Protocol
Step 1: Preparation of 2,3-Dimethyl-5-pyridyldiazonium tetrafluoroborate
-
To a 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 5-Amino-2,3-dimethylpyridine (10.0 g, 81.9 mmol).
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add 48% aqueous tetrafluoroboric acid (35 mL, ~265 mmol) to the flask with vigorous stirring, ensuring the internal temperature does not exceed 5 °C. The aminopyridine will dissolve to form the corresponding ammonium tetrafluoroborate salt.
-
In a separate beaker, dissolve sodium nitrite (6.2 g, 89.9 mmol) in deionized water (15 mL).
-
Add the sodium nitrite solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature between 0 and 5 °C. A precipitate will form during the addition.
-
After the addition is complete, continue to stir the resulting slurry at 0-5 °C for an additional 30 minutes.
-
Collect the precipitated diazonium tetrafluoroborate salt by vacuum filtration using a Büchner funnel.
-
Wash the solid cake sequentially with cold water (2 x 20 mL), cold ethanol (1 x 20 mL), and finally with diethyl ether (2 x 20 mL).
-
Dry the isolated diazonium salt under vacuum at room temperature for at least 4 hours. The salt should be used promptly in the next step.
Step 2: Thermal Decomposition to this compound
-
Place the dry 2,3-Dimethyl-5-pyridyldiazonium tetrafluoroborate salt in a round-bottom flask equipped with a distillation apparatus.
-
Gently heat the solid in an oil bath. The decomposition typically begins around 130-150 °C, evidenced by the evolution of nitrogen gas.[6]
-
Carefully increase the temperature to initiate a steady decomposition. The product, this compound, will distill over as a colorless to pale yellow oil.
-
Continue heating until gas evolution ceases and no more product distills.
-
The collected distillate contains the crude product.
Purification and Characterization
-
Transfer the crude distillate to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) to neutralize any acidic residues, followed by a wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
For higher purity, the product can be further purified by fractional distillation or flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[7][8]
-
Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.
Safety and Hazard Management
The Balz-Schiemann reaction involves hazardous materials and potentially energetic intermediates. Strict adherence to safety protocols is mandatory.
-
Hazardous Reagents:
-
Tetrafluoroboric acid (HBF₄): Highly corrosive and toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Sodium nitrite (NaNO₂): A strong oxidizing agent. Avoid contact with combustible materials.
-
-
Diazonium Salt Instability: Aryl diazonium salts are potentially explosive, especially when dry, and can be sensitive to shock, friction, and heat.[9] While tetrafluoroborate salts are among the more stable diazonium salts, they should be handled with extreme care.[5][9]
-
NEVER scrape or apply friction to the dry diazonium salt.
-
Always perform the diazotization at low temperatures (0-5 °C) to prevent premature decomposition.[9]
-
Use the isolated diazonium salt as soon as possible after drying.
-
The thermal decomposition step should be conducted behind a blast shield.
-
-
Thermal Decomposition: The decomposition can be exothermic and may become vigorous if heated too quickly.[5] Heat the diazonium salt gently and control the rate of decomposition.
-
Waste Disposal: Neutralize all acidic and basic aqueous waste before disposal. Dispose of all chemical waste in accordance with institutional and local regulations.
Expected Results and Data
| Parameter | Value |
| Starting Material | 5-Amino-2,3-dimethylpyridine |
| Molecular Weight | 122.17 g/mol |
| Final Product | This compound |
| Molecular Weight | 125.15 g/mol |
| Theoretical Yield | ~10.2 g (based on 10.0 g starting material) |
| Expected Yield | 40-60% |
| Appearance | Colorless to pale yellow oil |
| Boiling Point (estimated) | ~150-160 °C |
Troubleshooting
-
Low yield of diazonium salt: Ensure the reaction temperature is strictly maintained between 0-5 °C during the addition of sodium nitrite. Incomplete diazotization can occur at higher temperatures.
-
Vigorous or uncontrolled decomposition: The diazonium salt may not have been sufficiently dry, or the heating rate was too fast. Ensure the salt is thoroughly dried under vacuum and heat gently.
-
Product contamination: Inadequate washing of the crude product can leave acidic impurities. Ensure thorough washing with sodium bicarbonate solution.
Conclusion
The protocol outlined in this application note provides a reliable and reproducible method for the synthesis of this compound using the Balz-Schiemann reaction. By understanding the underlying mechanism and adhering strictly to the detailed experimental and safety procedures, researchers can confidently prepare this valuable fluorinated building block for applications in drug discovery and chemical research.
References
- Rapid Synthesis of Aryl Fluorides in Continuous Flow through the Balz-Schiemann Reaction. (n.d.). ResearchGate.
- The Balz-Schiemann Reaction. (2019, February 6). Scientific Update.
- Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020, September 18). ACS Catalysis.
- Continuous flow reactor for Balz-Schiemann reaction: A new procedure for the preparation of aromatic fluorides. (n.d.). ResearchGate.
- Balz–Schiemann reaction. (n.d.). Wikipedia.
- Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. (2017, November 27). The Journal of Organic Chemistry.
- Diazotization-fluorination in a medium of hydrogen fluoride-containing ammonium ions. (n.d.). Google Patents.
- Theoretical study on thermal safety of preparing fluorobenzene by the Balz–Schiemann reaction and fluorodenitration reaction. (n.d.). ACS Publications.
- Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. (2015, July 20). Organic Letters.
- A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. (2023, February 10). PubMed.
- A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. (n.d.). SciSpace.
- Radiochemical synthesis of [18F]3-fluoro-4-aminopyridine: a case for producing metafluorinated pyridines via direct nucleophilic fluorination of pyridine N-oxides. (2016, May 1). Journal of Nuclear Medicine.
- Flow Hydrodediazoniation of Aromatic Heterocycles. (n.d.). MDPI.
- A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. (2020, August 28). Organic Letters.
- Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. (n.d.). Journal of the Chemical Society B.
- Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. (n.d.). PubMed Central.
- Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. (2021, August 13). ACS Omega.
- Site-Selective CH Fluorination of Pyridines and Diazines with AgF2. (2017, May 5). Organic Syntheses.
- Thermal Analysis of Arenediazonium Tetrafluoroborate Salts: Stability and Hazardous Evaluation. (n.d.). ResearchGate.
- Decomposition of Benzenediazonium Tetrafluoroborate in Aprotic Polar Solvents. (n.d.). J-STAGE.
- Synthesis of 2-amino-5-fluoropyridine. (n.d.). ResearchGate.
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Application Notes and Protocols: Strategic Functionalization of the 5-Fluoro-2,3-dimethylpyridine Core
Introduction: The Strategic Value of Fluorinated Pyridines in Modern Chemistry
The pyridine scaffold is a cornerstone of pharmaceuticals, agrochemicals, and materials science. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structural motif. The introduction of fluorine atoms into this scaffold can profoundly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. 5-Fluoro-2,3-dimethylpyridine presents a particularly interesting case study in pyridine functionalization. The interplay of the electron-withdrawing fluorine at the C5 position and the electron-donating methyl groups at C2 and C3 creates a unique electronic landscape, offering distinct opportunities for regioselective modification. This guide provides a comprehensive overview of the key strategies for the functionalization of the this compound ring, offering both theoretical insights and practical, detailed protocols for researchers in organic synthesis and drug discovery.
I. Electrophilic Aromatic Substitution: Navigating the Deactivated Ring
The pyridine nitrogen inherently deactivates the ring towards electrophilic attack compared to benzene, a phenomenon further intensified by the electron-withdrawing fluorine at C5.[1] Electrophilic substitution, therefore, typically requires forcing conditions.[2] The directing effects of the substituents on this compound are crucial in predicting the outcome of such reactions. The pyridine nitrogen directs electrophiles to the meta positions (C3 and C5), while the methyl groups activate the ortho and para positions relative to themselves.
In this specific molecule, the C4 and C6 positions are the most likely sites for electrophilic attack. The C4 position is ortho to the C3-methyl and meta to the C2-methyl group, while the C6 position is ortho to the C2-methyl group. The fluorine at C5 will strongly deactivate this position. Between C4 and C6, the C4 position is generally favored due to reduced steric hindrance from the adjacent methyl groups.
Protocol 1: Regioselective Bromination at the C4 Position
This protocol outlines the bromination of this compound, a key transformation for introducing a versatile handle for further cross-coupling reactions.
Workflow for Electrophilic Bromination
Caption: Workflow for the electrophilic bromination of this compound.
Materials:
-
This compound (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound in concentrated sulfuric acid at 0 °C, add N-Bromosuccinimide (NBS) portion-wise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 2-4 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the aqueous solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-Bromo-5-fluoro-2,3-dimethylpyridine.
II. Nucleophilic Aromatic Substitution (SNAr): Leveraging the Fluoro-Activation
The fluorine atom at the C5 position, while deactivating for electrophilic attack, does not significantly activate the ring for nucleophilic aromatic substitution (SNAr) in the same way as halogens at the C2, C4, or C6 positions would.[3] This is because the negative charge of the Meisenheimer intermediate cannot be effectively delocalized onto the pyridine nitrogen from the C5 position.[3] Therefore, direct displacement of the fluorine atom via SNAr is expected to be challenging under standard conditions. However, should a good leaving group be installed at the C4 or C6 positions (e.g., via electrophilic halogenation as described above), these positions would be activated for SNAr.
Relative Reactivity for SNAr
Caption: Predicted relative reactivity of halo-5-Fluoro-2,3-dimethylpyridines in SNAr.
III. Directed Ortho-Metalation (DoM): Precision Functionalization via Lithiation
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings.[4][5] This technique relies on the use of a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position.[6] For this compound, the pyridine nitrogen itself can act as a directing group. However, the acidity of the ring protons is also influenced by the electronic effects of the substituents.
The C4-H is activated by the ortho C3-methyl group and the meta C2-methyl group, while the C6-H is activated by the ortho C2-methyl group. The fluorine at C5 will increase the acidity of the adjacent C4-H and C6-H protons. Given these combined effects, lithiation is expected to occur preferentially at the C4 or C6 positions. The use of a bulky lithium amide base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can help prevent nucleophilic addition to the pyridine ring.[7][8]
Protocol 2: Directed Lithiation and Silylation at the C4/C6 Position
This protocol describes the lithiation of this compound and subsequent quenching with an electrophile, trimethylsilyl chloride, to introduce a versatile silyl group.
Materials:
-
This compound (1.0 eq)
-
Lithium diisopropylamide (LDA) (1.2 eq, freshly prepared or commercial solution)
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethylsilyl chloride (TMSCl) (1.5 eq)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.2 eq) dropwise. Stir the solution for 30 minutes at -78 °C to generate LDA.
-
To the freshly prepared LDA solution, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add trimethylsilyl chloride (1.5 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or flash column chromatography to afford the corresponding silylated derivative(s).
Data Summary: Lithiation Conditions and Expected Products
| Base | Temperature (°C) | Expected Major Product(s) | Rationale |
| n-BuLi | -78 to 0 | Potential mixture of C4/C6 lithiation and addition products | n-BuLi is a strong nucleophile and may lead to competitive addition to the pyridine ring. |
| LDA | -78 | Predominantly C4 and/or C6 lithiation | The bulky nature of LDA minimizes nucleophilic addition and favors deprotonation at the most acidic positions.[7] |
| LiTMP | -78 | High selectivity for C4 and/or C6 lithiation | LiTMP is even more sterically hindered than LDA, further suppressing nucleophilic addition and enhancing regioselectivity for deprotonation.[8] |
IV. Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.[9] To employ these methods on the this compound scaffold, a halogen or triflate group is typically required as a coupling partner. As established in the electrophilic substitution section, a bromine atom can be selectively introduced at the C4 position. This 4-bromo derivative is an excellent substrate for a variety of cross-coupling reactions.
Protocol 3: Suzuki-Miyaura Coupling of 4-Bromo-5-fluoro-2,3-dimethylpyridine
This protocol details the Suzuki-Miyaura coupling of the previously synthesized 4-bromo derivative with an arylboronic acid to form a biaryl structure.
Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
4-Bromo-5-fluoro-2,3-dimethylpyridine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a reaction vessel, add 4-Bromo-5-fluoro-2,3-dimethylpyridine (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the vessel with argon three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 90 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-5-fluoro-2,3-dimethylpyridine.
Conclusion
The functionalization of this compound offers a rich field for chemical exploration, driven by the nuanced interplay of its substituents. While the deactivated nature of the ring presents challenges for classical electrophilic substitution, strategic approaches such as directed ortho-metalation and the introduction of leaving groups for subsequent cross-coupling reactions provide robust and regioselective pathways for diversification. The protocols and principles outlined in this guide are intended to serve as a foundational resource for researchers seeking to unlock the synthetic potential of this and related fluorinated pyridine scaffolds in the pursuit of novel molecules with tailored properties.
References
- HETEROCYCLES, Vol. 91, No. 3, 2015.
- G. Le Nard, Francis Marsais, Guy Queguiner. Regioselective o -Lithiation of 3-Alkoxypyridines; A Convenient Route to New o -Disubstituted Pyridines. Journal of Organometallic Chemistry. [Link]
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Navigating the Landscape of C-H Activation for the Synthesis of Fluorinated Pyridines
An Application Guide for Researchers
Introduction: The Strategic Value of Fluorinated Pyridines
The pyridine motif is one of the most ubiquitous heterocycles in FDA-approved pharmaceuticals and vital agrochemicals.[1] The introduction of fluorine atoms into these structures can profoundly alter their physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[2] However, the synthesis of precisely functionalized fluorinated pyridines is a significant challenge. The electron-deficient nature of the pyridine ring, compounded by the electron-withdrawing effect of fluorine, deactivates the ring towards traditional electrophilic substitution. Furthermore, the pyridine nitrogen can act as a coordinating ligand, often inhibiting or poisoning transition metal catalysts, which complicates cross-coupling approaches.[3]
Direct C-H activation has emerged as a powerful and atom-economical strategy to bypass these challenges, allowing for the construction of complex fluorinated pyridines from simpler precursors without the need for pre-functionalization.[1][4] This guide provides an in-depth analysis of the reaction conditions, mechanistic principles, and practical protocols for the C-H activation of fluorinated pyridines, tailored for researchers in synthetic and medicinal chemistry.
Mechanistic Cornerstone: The Role of the Directing Group and Catalyst
The majority of successful C-H activation strategies on pyridine rings rely on a directing group (DG). The DG coordinates to the metal center, bringing the catalyst into close proximity to a specific C-H bond and facilitating its cleavage, typically through a concerted metalation-deprotonation (CMD) pathway.[5][6] The pyridine nitrogen itself can serve as a directing group, but this often leads to catalyst inhibition.[7] Therefore, strategies often involve either transiently modifying the nitrogen (e.g., N-oxides) or using substrates where another functional group directs the activation onto the pyridine ring.[3]
The choice of transition metal is critical and dictates the reaction scope and regioselectivity. Palladium, rhodium, and iridium complexes are the most widely employed catalysts, each offering unique advantages.
Figure 1: Generalized catalytic cycle for directed C-H functionalization.
Part 1: Palladium-Catalyzed C-H Arylation
Palladium catalysis is a cornerstone of C-H functionalization, offering a versatile platform for C-C bond formation. In the context of fluorinated pyridines, the electronic properties of the C-H bonds and the choice of ligands are paramount for achieving high regioselectivity and yield.[8]
Scientific Rationale & Field Insights
The C-H bonds on a pyridine ring have varied acidity and reactivity. Fluorine, being a strongly electron-withdrawing group, further modulates this reactivity. For instance, in 3-fluoropyridine, the C4-H bond is the most electronically activated, leading to preferential arylation at this position.[8] The catalytic system typically involves a Pd(II) source like Pd(OAc)₂, a phosphine ligand, a base, and an aryl halide coupling partner. The ligand choice is critical; bulky, electron-rich phosphines like SPhos can enhance catalytic activity, while carboxylate additives can facilitate the C-H activation step.[9]
Data Summary: Palladium-Catalyzed C-4 Arylation of 3-Fluoropyridine
| Entry | Aryl Halide (Ar-X) | Ligand/Additive | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenyl bromide | [P(n-Bu)Ad₂H]I / Pivalic Acid | Ag₂CO₃ / Cs₂CO₃ | Toluene | 120 | 53 | [8] |
| 2 | Phenyl bromide | [P(n-Bu)Ad₂H]I / 2,2-Dimethylhexanoic Acid | Ag₂CO₃ / Cs₂CO₃ | Toluene | 120 | 67 (NMR) | [8] |
| 3 | 4-Tolyl bromide | SPhos | K₂CO₃ | Isopropyl Acetate | 110 | 85 | [9] |
| 4 | 2-Chloropyridine | SPhos | K₂CO₃ | Isopropyl Acetate | 110 | 74 | [9] |
Protocol 1: Pd/SPhos-Catalyzed C-H Arylation of 3-Fluoropyridine
This protocol is adapted from the general method for C-H arylation of fluoroarenes with 2-chloropyridines.[9]
Materials:
-
3-Fluoropyridine
-
2-Chloropyridine derivative (coupling partner)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Carbonate (K₂CO₃), finely ground and dried
-
Isopropyl Acetate (anhydrous)
-
Schlenk tube or similar reaction vessel
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and K₂CO₃ (2.0 equivalents).
-
Reagent Addition: Add 3-fluoropyridine (1.0 equivalent) and the 2-chloropyridine derivative (1.2 equivalents).
-
Solvent Addition: Add anhydrous isopropyl acetate to achieve a concentration of 0.2 M with respect to the limiting reagent.
-
Reaction: Seal the tube and place the reaction mixture in a preheated oil bath at 110 °C. Stir vigorously for 18-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-(fluorinated aryl)pyridine.
Part 2: Iridium-Catalyzed C-H Borylation
Iridium-catalyzed C-H borylation is a highly effective method for installing a versatile boronic ester group onto a fluorinated pyridine core.[10] This functional handle can then be used in a vast array of subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling), making it a powerful tool for late-stage functionalization.
Scientific Rationale & Field Insights
The key challenge in the borylation of pyridines is the strong coordination of the pyridine nitrogen to the iridium center, which can inhibit the catalyst.[7] This effect can be overcome by steric hindrance. For example, introducing a substituent at the C2 position can disfavor nitrogen coordination and allow the catalytic cycle to proceed. For CF₃-substituted pyridines, regioselectivity is often governed by sterics, with borylation occurring at the least hindered C-H position.[10][11] These reactions are often performed neat (solvent-free) with a boron source like bis(pinacolato)diboron (B₂pin₂).
Protocol 2: Iridium-Catalyzed C-H Borylation of 2-Bromo-5-(trifluoromethyl)pyridine
This protocol is based on the general procedure for the Ir-catalyzed borylation of CF₃-substituted pyridines.[10]
Materials:
-
2-Bromo-5-(trifluoromethyl)pyridine
-
[Ir(cod)OMe]₂ (Iridium(I) methoxide cyclooctadiene dimer)
-
dtbpy (4,4'-Di-tert-butyl-2,2'-bipyridine)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Screw-cap vial
-
Standard glassware for purification
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, add 2-bromo-5-(trifluoromethyl)pyridine (1.0 equiv), B₂pin₂ (1.2 equiv), [Ir(cod)OMe]₂ (1.5 mol%), and dtbpy (3.0 mol%) to a screw-cap vial equipped with a stir bar.
-
Reaction: Seal the vial tightly and remove it from the glovebox. Place the vial in a heating block or oil bath set to 80 °C. Stir the neat mixture for 16-24 hours.
-
Monitoring: The reaction can be monitored by taking a small aliquot (dissolved in CDCl₃) and analyzing by ¹H NMR or GC-MS.
-
Purification: Upon completion, cool the reaction to room temperature. The crude product can be directly purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine. Note that some pyridylboronic esters can be sensitive to hydrolysis on silica gel; use of deactivated silica or rapid purification is recommended.
Part 3: Direct C-H Fluorination with Silver(II) Fluoride
While the above methods functionalize an existing fluorinated pyridine, direct C-H fluorination introduces the fluorine atom itself. This is a highly sought-after transformation. A breakthrough method developed by Hartwig and colleagues utilizes silver(II) fluoride (AgF₂) for a highly regioselective fluorination at the C2-position (α to nitrogen).[12][13]
Scientific Rationale & Field Insights
This reaction provides a safe and broadly applicable method for direct fluorination.[12] The mechanism is proposed to be analogous to the classic Chichibabin amination reaction.[14] It proceeds rapidly at room temperature with exclusive selectivity for the position adjacent to the ring nitrogen. The mild conditions tolerate a wide range of functional groups, making it suitable for late-stage functionalization of complex molecules.[15][16] The resulting 2-fluoropyridines are valuable intermediates, as the fluoride can be subsequently displaced by various nucleophiles in SNAr reactions.[15][16]
Figure 2: General experimental workflow for C-H activation reactions.
Protocol 3: AgF₂-Mediated C2-Fluorination of a Substituted Pyridine
This protocol is a general representation based on the work of Fier and Hartwig.[12][13] Caution: AgF₂ is a strong oxidant and should be handled with care in a well-ventilated fume hood.
Materials:
-
Substituted Pyridine (e.g., 3-chloropyridine, 4-methoxypyridine)
-
Silver(II) Fluoride (AgF₂)
-
Acetonitrile (anhydrous)
-
Teflon or polypropylene reaction vial (glass may be etched)
-
Standard glassware for workup
Procedure:
-
Reaction Setup: In a fume hood, add the substituted pyridine (1.0 equiv) and anhydrous acetonitrile to a Teflon vial. Stir to dissolve.
-
Reagent Addition: In a single portion, add AgF₂ (2.0-3.0 equivalents) to the stirred solution. The reaction is often exothermic and may change color.
-
Reaction: Seal the vial and stir vigorously at room temperature (20-25 °C) for 1-2 hours.
-
Monitoring: Monitor the reaction by quenching a small aliquot into a solution of aqueous NaHCO₃/Na₂S₂O₃, extracting with an organic solvent (e.g., ethyl acetate), and analyzing the organic layer by GC-MS or ¹⁹F NMR.
-
Workup: Upon completion, carefully quench the reaction by pouring it into a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃). A black precipitate of silver oxides will form.
-
Filtration & Extraction: Dilute with ethyl acetate and filter the mixture through a pad of celite. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer again with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the 2-fluoropyridine derivative.
References
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- Gere, D., et al. (2025). Versatile Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. Chemistry – A European Journal. [Link]
- ResearchGate. (n.d.). Directing groups (DG)
- Fier, P. S., & Hartwig, J. F. (2013).
- Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
- Biswas, S., et al. (2021). C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. Journal of the American Chemical Society. [Link]
- Chen, S., Bergman, R. G., & Ellman, J. A. (2015). Facile Rh(III)
- Fier, P. S., & Hartwig, J. F. (2013).
- Singh, U. K., et al. (2022). Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines. ACS Omega. [Link]
- Fier, P. S., & Hartwig, J. F. (2014).
- Maji, A. (2022).
- Topczewski, J. J., et al. (2011).
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- Singh, U. K., et al. (2022). Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines. PMC. [Link]
- El-Zohry, A. M., et al. (2020). Exploiting the Reactivity of Fluorinated 2-Arylpyridines in Pd-Catalyzed C-H Bond Arylation for the Preparation of Bright Emitting Iridium(III) Complexes. Semantic Scholar. [Link]
- Chen, S., Bergman, R. G., & Ellman, J. A. (2015). Facile Rh(III)
- Dollé, F., et al. (2008). Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design. PubMed. [Link]
- Fengchen Technology. (n.d.). Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). [Link]
- Organic Chemistry Frontiers. (2022). Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks. RSC Publishing. [Link]
- Hull, K. L., et al. (2008). Palladium-Catalyzed Fluorination of Carbon−Hydrogen Bonds.
- SciSpace. (2013).
- Fier, P. S. (2013).
- Scott, J. S., et al. (2021). Ligand-Enabled, Iridium-Catalyzed ortho-Borylation of Fluoroarenes.
- ResearchGate. (2018).
- Lee, M., et al. (2018).
- Wang, D. H., et al. (2015).
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). RSC Publishing. [Link]
- C–H functionalization of pyridines. (2020). Organic & Biomolecular Chemistry. [Link]
- ResearchGate. (2014).
- He, Y. T., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
- Iacono, S. T. (2020).
- Shabashov, D., & Daugulis, O. (2009). C−H Activation of Phenyl Imines and 2-Phenylpyridines with [Cp*MCl2]2 (M = Ir, Rh): Regioselectivity, Kinetics, and Mechanism. Organometallics. [Link]
- Preshlock, S., et al. (2016). Iridium-catalysed C–H borylation of pyridines. Chemical Science. [Link]
- Organic Chemistry Frontiers. (2019). Rhodium(iii)-catalyzed C–H activation/annulation of N-iminopyridinium ylides with alkynes and diazo compounds. RSC Publishing. [Link]
- Piou, T., et al. (2015). Rhodium(III)-Catalyzed Vinylic C–H Activation: A Direct Route toward Pyridinium Salts. Organic Letters. [Link]
- Recent Advances in the Rhodium Catalyzed C-H Activation Reactions of 2-Phenylpyridines. (2025). Wiley Online Library. [Link]
- Basdevant, B., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters. [Link]
- Dangel, B. D., et al. (2009). Direct and regioselective C-H alkenylation of tetrahydropyrido[1,2-a]pyrimidines. PubMed. [Link]
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- Biswas, S., et al. (2021).
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Application Notes and Protocols: 5-Fluoro-2,3-dimethylpyridine in Materials Science
Introduction: Unveiling the Potential of a Unique Fluorinated Pyridine
In the landscape of materials science, the strategic introduction of fluorine atoms into organic molecules has been a transformative approach to fine-tuning material properties. The unique electronic characteristics of fluorine, including its high electronegativity, can profoundly influence the frontier molecular orbital energies, thermal stability, and intermolecular interactions of organic materials. When combined with the electronic and steric effects of methyl groups on a pyridine scaffold, a molecule with intriguing potential for advanced applications emerges: 5-Fluoro-2,3-dimethylpyridine.
This document serves as a comprehensive guide for researchers, scientists, and professionals in drug development and materials science on the prospective applications and experimental protocols involving this compound. While this specific molecule is not yet widely documented in the literature, this guide provides a robust framework based on the well-established chemistry of analogous fluorinated and methylated pyridines. We will explore its synthesis, physicochemical properties, and its promising role in organic electronics, polymer chemistry, and catalysis.
Physicochemical Properties: A Synergism of Fluorine and Methyl Groups
The combination of a fluorine atom at the 5-position and two methyl groups at the 2- and 3-positions of the pyridine ring is anticipated to create a unique set of physicochemical properties. The electron-withdrawing nature of the fluorine atom will lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), while the electron-donating methyl groups will have the opposite effect. This electronic interplay, coupled with the steric hindrance provided by the adjacent methyl groups, makes this compound a compelling candidate for various material applications.
Below is a table of estimated physicochemical properties, extrapolated from data for 2,3-lutidine (2,3-dimethylpyridine)[1][2][3][4][5] and 3-fluoropyridine[6][7][8][9].
| Property | Estimated Value | Rationale for Estimation |
| Molecular Formula | C₇H₈FN | - |
| Molecular Weight | 125.15 g/mol | - |
| Boiling Point | ~150-160 °C | The boiling point of 2,3-lutidine is ~162-163°C. The addition of a fluorine atom is expected to slightly lower the boiling point due to reduced intermolecular forces compared to a C-H bond. |
| Density | ~1.05 g/mL | The density of 2,3-lutidine is ~0.945 g/mL, and that of 3-fluoropyridine is ~1.13 g/mL. The final density will be an intermediate value. |
| Solubility | Soluble in common organic solvents (e.g., THF, DCM, Chloroform). Slightly soluble in water. | Similar to other substituted pyridines.[1] |
| pKa of conjugate acid | ~6.0 - 6.5 | The pKa of 2,3-lutidine is ~6.58. The electron-withdrawing fluorine will decrease the basicity of the pyridine nitrogen, thus lowering the pKa. |
Proposed Synthesis of this compound
A plausible synthetic route to this compound can be designed based on established methods for the synthesis of fluorinated pyridines and the methylation of pyridine rings.[10][11][12] A potential multi-step synthesis is outlined below.
Synthetic Workflow Diagram
Caption: Proposed synthetic route for this compound.
Detailed Synthetic Protocol
Step 1: Oxidation of 2,3-Lutidine to 2,3-Lutidine N-oxide
-
Dissolve 2,3-lutidine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,3-lutidine N-oxide.
Step 2: Nitration of 2,3-Lutidine N-oxide
-
To a flask containing fuming sulfuric acid, slowly add 2,3-lutidine N-oxide (1.0 eq) at 0 °C.
-
Slowly add a mixture of fuming nitric acid and concentrated sulfuric acid, keeping the temperature below 10 °C.
-
Heat the reaction mixture to 90 °C and maintain for 4-6 hours.
-
Cool the reaction to room temperature and pour it onto crushed ice.
-
Neutralize the solution with a concentrated aqueous solution of sodium hydroxide.
-
Extract the product with DCM, dry the organic layer, and concentrate to obtain 5-nitro-2,3-lutidine N-oxide.
Step 3: Deoxygenation of 5-Nitro-2,3-lutidine N-oxide
-
Dissolve 5-nitro-2,3-lutidine N-oxide (1.0 eq) in chloroform.
-
Add phosphorus trichloride (PCl₃) (1.2 eq) dropwise at 0 °C.
-
Reflux the mixture for 2-3 hours.
-
Cool the reaction and pour it into ice water.
-
Neutralize with sodium carbonate and extract with chloroform.
-
Dry the organic layer and concentrate to yield 5-nitro-2,3-lutidine.
Step 4: Reduction of 5-Nitro-2,3-lutidine
-
Dissolve 5-nitro-2,3-lutidine (1.0 eq) in ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain 5-amino-2,3-lutidine.
Step 5: Balz-Schiemann Reaction to form this compound
-
Dissolve 5-amino-2,3-lutidine (1.0 eq) in a solution of tetrafluoroboric acid (HBF₄).
-
Cool the mixture to 0 °C and add an aqueous solution of sodium nitrite (NaNO₂) dropwise.
-
Stir the mixture for 1 hour at 0 °C to form the diazonium salt.
-
Filter the resulting precipitate, wash with cold ether, and dry under vacuum.
-
Gently heat the dry diazonium salt until nitrogen evolution ceases.
-
The crude product can be purified by distillation or column chromatography to yield this compound.
Application in Organic Electronics
The introduction of fluorine into organic semiconducting materials is a well-established strategy to enhance their performance and stability.[13][14][15] Fluorination generally lowers the HOMO and LUMO energy levels, which can facilitate electron injection and improve air stability by making the material less prone to oxidation.[14] The methyl groups, being electron-donating, will partially counteract this effect, allowing for fine-tuning of the electronic properties.
Rationale for Use
This compound can serve as a key building block for the synthesis of novel organic semiconductors for applications in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). Its pyridine nitrogen can act as a mild electron-accepting unit, while the overall electronic character can be modulated by the substituents.
Experimental Protocol: Synthesis of a π-Conjugated Material
This protocol describes a Suzuki cross-coupling reaction to synthesize a simple π-conjugated molecule incorporating the this compound unit.
Materials:
-
This compound (functionalized with a leaving group, e.g., bromine at the 6-position)
-
A suitable boronic acid or boronic ester coupling partner (e.g., pyrene-1-boronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
In a Schlenk flask, combine 6-bromo-5-fluoro-2,3-dimethylpyridine (1.0 eq), pyrene-1-boronic acid (1.2 eq), and K₂CO₃ (3.0 eq).
-
Add Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture (e.g., Toluene/Ethanol/Water 4:1:1).
-
Heat the reaction mixture to reflux (e.g., 90 °C) and stir for 24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Workflow for Suzuki Coupling
Caption: General workflow for a Suzuki cross-coupling reaction.
Application in Polymer Chemistry
Substituted pyridines can be incorporated into polymer backbones to introduce specific functionalities, such as metal coordination sites, altered solubility, or enhanced thermal stability.[16][17] this compound, after suitable functionalization, could be used as a monomer in polymerization reactions.
Rationale for Use
The incorporation of this compound into a polymer chain could impart several desirable properties:
-
Thermal Stability: Fluorinated polymers often exhibit high thermal stability.
-
Solubility: The methyl groups can enhance solubility in organic solvents.
-
Coordination Ability: The pyridine nitrogen can be used for post-polymerization modification or for creating metal-containing polymers.
Experimental Protocol: Anionic Polymerization of a Functionalized Monomer
This protocol outlines a hypothetical anionic polymerization of a vinyl-functionalized this compound monomer.
Materials:
-
6-vinyl-5-fluoro-2,3-dimethylpyridine (monomer)
-
Anionic initiator (e.g., n-butyllithium)
-
Anhydrous solvent (e.g., THF)
-
Terminating agent (e.g., methanol)
Procedure:
-
rigorously dry all glassware and the solvent.
-
In a Schlenk flask under an inert atmosphere, dissolve the vinyl-functionalized monomer in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add the anionic initiator (e.g., a solution of n-butyllithium in hexanes) until a persistent color change is observed, indicating the initiation of polymerization.
-
Maintain the reaction at -78 °C and allow it to proceed for the desired time to achieve the target molecular weight.
-
Terminate the polymerization by adding degassed methanol.
-
Allow the reaction to warm to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or water).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
-
Characterize the polymer by Gel Permeation Chromatography (GPC), NMR, and Differential Scanning Calorimetry (DSC).
Application as a Ligand in Catalysis
Pyridine derivatives are widely used as ligands in transition metal catalysis.[13][18][19][20] The electronic and steric properties of the pyridine ligand can significantly influence the activity and selectivity of the catalyst.
Rationale for Use
This compound presents a unique combination of electronic and steric features for a ligand:
-
Electronic Effects: The electron-withdrawing fluorine atom will decrease the electron density on the pyridine nitrogen, potentially making the metal center more electrophilic. The electron-donating methyl groups will partially mitigate this effect. This balance can be crucial for optimizing catalytic activity.
-
Steric Effects: The two methyl groups adjacent to the nitrogen atom will create a sterically hindered coordination environment. This can be advantageous in promoting reductive elimination and preventing catalyst deactivation pathways like dimerization.
Experimental Protocol: Use in a Palladium-Catalyzed Heck Reaction
This protocol describes the use of this compound as a ligand in a Heck cross-coupling reaction.
Materials:
-
Aryl halide (e.g., iodobenzene)
-
Alkene (e.g., styrene)
-
Palladium precursor (e.g., Pd(OAc)₂)
-
This compound (ligand)
-
Base (e.g., triethylamine)
-
Solvent (e.g., DMF or acetonitrile)
Procedure:
-
In a Schlenk tube, combine Pd(OAc)₂ (0.01 eq) and this compound (0.02 eq) in the solvent.
-
Stir the mixture at room temperature for 15 minutes to allow for ligand-metal coordination.
-
Add the aryl halide (1.0 eq), the alkene (1.5 eq), and the base (2.0 eq).
-
Evacuate and backfill the tube with an inert gas.
-
Heat the reaction to the desired temperature (e.g., 100 °C) and stir for 12-24 hours.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
Catalytic Cycle Diagram
Caption: Simplified catalytic cycle for the Heck reaction.
Conclusion
This compound represents a promising, yet underexplored, building block for materials science. Its unique electronic and steric profile, arising from the interplay of its fluoro and dimethyl substituents, opens up avenues for the development of novel organic electronic materials, functional polymers, and efficient catalytic systems. The protocols and insights provided in this guide are intended to serve as a foundational resource to stimulate further research and unlock the full potential of this intriguing molecule.
References
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Application Notes & Protocols: Synthetic Routes to Substituted 5-Fluoropyridines
Abstract
The 5-fluoropyridine scaffold is a privileged motif in modern medicinal chemistry and agrochemicals, prized for its ability to enhance metabolic stability, binding affinity, and bioavailability. The strategic introduction of a fluorine atom at the C5 position of the pyridine ring can profoundly influence the molecule's physicochemical properties, including its lipophilicity and the pKa of the ring nitrogen.[1][2] However, the synthesis of these valuable compounds presents unique challenges, often requiring specialized reagents and carefully optimized conditions.[1][3] This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the principal synthetic strategies for accessing substituted 5-fluoropyridines. We will explore classical methodologies such as diazotization and halogen exchange (HALEX) reactions, as well as modern approaches including synthesis from fluorinated building blocks. Each section elucidates the underlying reaction mechanisms, discusses the causality behind experimental choices, and provides detailed, field-proven protocols to empower chemists in their synthetic endeavors.
Introduction: The Strategic Value of the 5-Fluoropyridine Moiety
The incorporation of fluorine into bioactive molecules is a cornerstone of contemporary drug design.[2] The fluorine atom, being the most electronegative element, is small (isosteric with hydrogen) and forms a very strong bond with carbon.[4] When placed at the 5-position of a pyridine ring, it exerts a strong electron-withdrawing inductive effect, which lowers the basicity of the ring nitrogen. This modulation of pKa is critical for optimizing drug-receptor interactions and improving oral absorption by altering the ionization state of the molecule at physiological pH. Furthermore, the C-F bond is highly resistant to metabolic degradation by cytochrome P450 enzymes, often blocking common sites of oxidative metabolism and thereby enhancing the pharmacokinetic profile of a drug candidate.[4]
Despite these benefits, the regioselective synthesis of 5-fluoropyridines is not trivial. The electron-deficient nature of the pyridine ring complicates electrophilic aromatic substitution, while nucleophilic substitution requires specific activation. This guide aims to demystify these synthetic challenges by presenting a curated selection of reliable and scalable methods.
Classical Approaches: Workhorse Reactions for 5-Fluoropyridine Synthesis
Classical methods remain highly relevant in both discovery and process chemistry due to their reliance on readily available starting materials and well-understood reaction pathways.
2.1 Diazotization of 5-Aminopyridines: The Balz-Schiemann Reaction
The Balz-Schiemann reaction is a venerable method for introducing fluorine onto an aromatic ring, starting from an amino-substituted precursor. The process involves the conversion of a primary aromatic amine to a diazonium salt, which is then thermally decomposed to yield the corresponding fluoroaromatic compound.[3][5]
Causality and Mechanistic Insight: The reaction proceeds via three key stages:
-
Diazotization: The aminopyridine is treated with a nitrite source (e.g., NaNO₂) in the presence of a strong, non-nucleophilic acid like fluoroboric acid (HBF₄). This generates the pyridyldiazonium tetrafluoroborate salt.
-
Salt Isolation: The diazonium salt often precipitates from the reaction medium and can be isolated, though it should be handled with care as diazonium salts can be explosive when dry.
-
Thermal Decomposition (Fluorodediazoniation): Gentle heating of the isolated diazonium salt causes the loss of dinitrogen gas (N₂), a thermodynamically highly favorable process, and the transfer of a fluoride ion from the BF₄⁻ counter-ion to the pyridine ring, generating the 5-fluoropyridine product.
The primary advantage of this method is the accessibility of diverse 5-aminopyridine starting materials. However, the use of potentially hazardous diazonium intermediates and strong acids like HBF₄ or anhydrous HF necessitates stringent safety precautions.[3][6]
Caption: The addition-elimination mechanism of a HALEX reaction.
Protocol 2.2: General Procedure for HALEX Synthesis of a 5-Fluoropyridine [7][8]
-
Materials & Setup:
-
Starting material: A 5-chloro- or 5-bromopyridine bearing at least one other electron-withdrawing group (e.g., 3-chloro-5-nitropyridine).
-
Fluoride source: Spray-dried potassium fluoride (KF, 1.5-3.0 equivalents).
-
Solvent: Anhydrous dimethyl sulfoxide (DMSO).
-
Setup: A round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen or argon inlet.
-
-
Procedure:
-
To the reaction flask, add the substituted 5-halopyridine (1.0 equivalent) and spray-dried KF (2.0 equivalents).
-
Add anhydrous DMSO to create a stirrable slurry (typically 5-10 mL per gram of starting material).
-
Place the flask under an inert atmosphere.
-
Heat the reaction mixture with vigorous stirring to 150-190 °C. The optimal temperature must be determined empirically for each substrate.
-
Monitor the reaction progress by TLC or GC-MS. Reactions can take several hours to reach completion.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Pour the reaction mixture into a large volume of cold water and stir.
-
Extract the aqueous slurry with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography or distillation.
-
Modern Synthetic Strategies
While classical methods are robust, modern chemistry seeks more efficient, regioselective, and milder routes.
3.1 Synthesis from Fluorinated Building Blocks
An increasingly powerful strategy is to construct the heterocyclic ring using precursors that already contain the C-F bond. [9]This approach circumvents the challenges of fluorinating a pre-formed pyridine ring, offering excellent control over regiochemistry. A variety of small, fluorinated building blocks are commercially available or readily synthesized. [9] Causality and Strategic Advantage: By incorporating the fluorine atom at an early stage, this strategy avoids exposing complex, late-stage intermediates to potentially harsh fluorination conditions. The final ring-forming cyclization reactions are often high-yielding and tolerant of a wide range of functional groups. For example, fluorinated pyrimidines and pyrazoles have been synthesized from potassium (Z)-2-cyano-2-fluoroethenolate, a versatile three-carbon fluorinated building block. [9]Similar strategies can be adapted for pyridine synthesis.
Example Workflow: Rh(III)-Catalyzed Cycloaddition A notable example is the Rh(III)-catalyzed C-H functionalization and cyclization of α-fluoro-α,β-unsaturated oximes with alkynes to form highly substituted 3-fluoropyridines. [3]While this specific example yields 3-fluoropyridines, the underlying principle of using fluorinated acyclic precursors to build the ring is broadly applicable and represents a key modern strategy.
Caption: General workflow for the building block approach.
3.2 Direct C-H Fluorination
Direct C-H fluorination is the "holy grail" for synthesizing fluorinated molecules, as it is the most atom-economical method. While significant progress has been made, achieving regioselectivity on complex heterocycles remains a major challenge. The work of Fier and Hartwig demonstrated a highly selective C-H fluorination of pyridines using silver(II) fluoride (AgF₂). [10][11][12]However, this method exhibits exclusive selectivity for the C2 position (adjacent to the nitrogen), driven by a mechanism analogous to the Chichibabin amination reaction. [10][13]Direct, selective fluorination at the C5 position of an unsubstituted pyridine is currently an unsolved problem and highlights an active area of research. For substituted pyridines, the existing directing groups dictate the regiochemical outcome, which does not typically favor the C5 position.
Comparative Analysis and Strategic Selection
Choosing the optimal synthetic route depends on several factors, including the availability of starting materials, the required scale of the synthesis, the tolerance of other functional groups on the molecule, and safety considerations.
| Synthetic Strategy | Starting Material | Key Reagents | Advantages | Disadvantages | Best For |
| Balz-Schiemann | 5-Aminopyridines | NaNO₂, HBF₄ (or HF) | Readily available precursors; well-established method. | Use of hazardous diazonium salts; harsh acidic conditions; moderate yields. | Small to medium scale; when the corresponding amine is readily available. |
| HALEX (SNAr) | Activated 5-Halo-pyridines | KF, CsF; DMSO, DMF | Scalable; cost-effective; good for industrial production. | Requires activated substrates (EWGs); high temperatures; anhydrous conditions. | Large scale synthesis; substrates with strong electron-withdrawing groups. |
| Building Blocks | Acyclic Fluorinated Precursors | Varies (e.g., metal catalysts) | Excellent regiocontrol; mild reaction conditions; high functional group tolerance. | Precursor synthesis may be multi-step; may not be cost-effective for simple targets. | Complex targets; late-stage diversification; when regioselectivity is paramount. |
Conclusion
The synthesis of substituted 5-fluoropyridines is a critical enabling technology in the development of new pharmaceuticals and agrochemicals. While classical methods like the Balz-Schiemann and HALEX reactions provide robust and scalable routes for many targets, modern strategies based on fluorinated building blocks offer unparalleled control over regiochemistry and functional group compatibility. The choice of synthesis should be guided by a careful consideration of scale, cost, safety, and the specific substitution pattern required. As research continues, the development of novel methods, particularly direct C-H fluorination at the C5 position, will undoubtedly further expand the synthetic chemist's toolkit for accessing these vital chemical motifs.
References
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- Mol-Instincts. (2025).
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- Senshu University. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. (URL: [Link])
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- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 4. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Halex process - Wikipedia [en.wikipedia.org]
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- 9. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 10. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 11. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. (PDF) Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. (2013) | Patrick S. Fier | 239 Citations [scispace.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Fluoro-2,3-dimethylpyridine
Welcome to the technical support center for the purification of 5-Fluoro-2,3-dimethylpyridine. This guide is designed for researchers, chemists, and professionals in drug development who are working with this important fluorinated heterocyclic intermediate. The purity of this compound is paramount for the success of subsequent synthetic steps and the integrity of the final active pharmaceutical ingredient (API). This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and purification methodologies.
The Challenge of Purifying this compound
This compound is typically synthesized via nucleophilic aromatic substitution (SNAr) reactions, often involving halogen exchange on a corresponding chloro- or bromo-pyridine precursor using fluoride sources like KF or CsF in high-boiling polar aprotic solvents (e.g., DMSO, NMP, sulfolane).[1][2] The reaction conditions, while effective, can generate a complex mixture of impurities that are structurally similar to the desired product, making purification a non-trivial task.
Common Potential Impurities:
The nature and quantity of impurities are highly dependent on the specific synthetic route. However, a general understanding of potential contaminants is the first step in designing a robust purification strategy.
| Impurity Class | Specific Examples | Rationale for Formation |
| Unreacted Starting Materials | 2-Chloro-3,5-dimethylpyridine; 2,3-Dichloro-5-methylpyridine | Incomplete reaction conversion. |
| Isomeric Byproducts | Positional isomers of the starting material or product | May arise from non-selective starting materials or side reactions. |
| Hydrolysis Products | 2,3-Dimethyl-5-hydroxypyridine | Reaction with trace water in the reaction mixture at high temperatures. |
| Dehalogenated Species | 2,3-Lutidine | Reductive dehalogenation, sometimes promoted by catalysts or reaction conditions. |
| Solvent Residues | DMSO, NMP, Sulfolane | High boiling points of solvents used in fluorination reactions make them difficult to remove.[1] |
| Catalyst Residues | Phase-transfer catalysts (e.g., phosphonium salts), metal salts | Additives used to enhance reaction rates.[2] |
A logical workflow is essential for efficiently isolating the target compound. The following diagram outlines a general strategy.
Sources
Technical Support Center: Synthesis of 5-Fluoro-2,3-dimethylpyridine
Welcome to the comprehensive technical support guide for the synthesis of 5-Fluoro-2,3-dimethylpyridine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during its synthesis. This guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.
Introduction to Synthetic Strategies
The synthesis of this compound, a valuable building block in medicinal chemistry, is primarily achieved through two main synthetic routes: the Balz-Schiemann reaction and the Halex reaction. Each method presents a unique set of advantages and challenges, particularly concerning byproduct formation. This guide will delve into the intricacies of both pathways, offering expert insights to optimize your synthesis and purification processes.
Part 1: The Balz-Schiemann Reaction Approach
The Balz-Schiemann reaction is a classic method for introducing fluorine into an aromatic ring, proceeding via the thermal decomposition of a diazonium tetrafluoroborate salt.[1][2] For the synthesis of this compound, the starting material is 5-amino-2,3-dimethylpyridine.
Reaction Pathway Overview
Caption: Balz-Schiemann reaction pathway for this compound synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My yield of this compound is consistently low. What are the likely causes?
A1: Low yields in the Balz-Schiemann reaction can often be attributed to several factors:
-
Incomplete Diazotization: The initial conversion of the amine to the diazonium salt is critical. Ensure your sodium nitrite is of high purity and added slowly at a low temperature (typically 0-5 °C) to prevent premature decomposition. The reaction is also sensitive to pH, so maintaining acidic conditions with an appropriate excess of fluoroboric acid (HBF₄) is essential.
-
Premature Decomposition of the Diazonium Salt: Diazonium salts can be unstable.[3] It is crucial to maintain the recommended low temperature throughout the diazotization and filtration steps. The isolated diazonium salt should be thoroughly dried, as moisture can lead to the formation of phenolic byproducts upon heating.
-
Suboptimal Thermal Decomposition: The temperature of the thermal decomposition step is critical. If the temperature is too low, the reaction will be incomplete. If it is too high, it can lead to the formation of tarry byproducts and decomposition of the desired product.[4] The optimal temperature should be determined empirically for your specific setup, often by monitoring the evolution of nitrogen gas.
-
Alternative Counterions: The use of tetrafluoroborate (BF₄⁻) is traditional, but other counterions like hexafluorophosphate (PF₆⁻) or hexafluoroantimonate (SbF₆⁻) have been shown to improve yields in some cases by altering the stability and decomposition characteristics of the diazonium salt.[1][2]
Q2: I am observing a significant amount of a phenolic byproduct, 2,3-dimethyl-5-hydroxypyridine. How can I minimize its formation?
A2: The formation of the corresponding phenol is a common side reaction in diazotization chemistry, arising from the reaction of the diazonium cation with water.[5] To mitigate this:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents where possible, especially during the thermal decomposition step. The isolated diazonium tetrafluoroborate salt must be completely dry.
-
Control of Water Content: While the initial diazotization is carried out in an aqueous medium, minimizing the amount of residual water in the isolated diazonium salt is key. This can be achieved by washing the filtered salt with a cold, non-reactive solvent like diethyl ether and drying it under vacuum.
Q3: My reaction mixture turns dark and forms tar-like substances during thermal decomposition. What is happening and how can I prevent it?
A3: Tar formation is often a result of uncontrolled decomposition of the diazonium salt or side reactions at high temperatures.[4]
-
Gradual Heating: Employ a gradual and controlled heating ramp during the decomposition step. This can be achieved using an oil bath with a programmable hot plate.
-
Use of an Inert Solvent: Performing the decomposition in a high-boiling inert solvent can help to better control the temperature and dissipate heat, leading to a cleaner reaction.[3]
-
Solid-State vs. Slurry Decomposition: While solid-state decomposition is common, creating a slurry of the diazonium salt in an inert, high-boiling solvent can sometimes provide better heat transfer and a more controlled reaction.
Q4: Are there any significant safety concerns with the Balz-Schiemann reaction?
A4: Yes, the primary safety concern is the potential for explosion of the isolated diazonium salt, especially on a larger scale.[2][3] These salts can be shock-sensitive and decompose violently when heated. Always handle diazonium salts with appropriate personal protective equipment (PPE), including a blast shield, and avoid scratching or grinding the dry solid. It is advisable to work on a smaller scale initially to establish the safety parameters.
Part 2: The Halex Reaction Approach
The Halex (Halogen Exchange) reaction is a powerful method for producing aryl fluorides via nucleophilic aromatic substitution (SɴAr) of a chloride with a fluoride ion.[6][7] For the synthesis of this compound, the precursor is 5-Chloro-2,3-dimethylpyridine.
Reaction Pathway Overview
Caption: Halex reaction pathway for this compound synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Halex reaction is sluggish and gives a low conversion to the fluoro-product. How can I improve the reaction rate?
A1: The Halex reaction is often limited by the solubility and reactivity of the fluoride source.
-
Anhydrous Conditions: The presence of water can significantly reduce the reactivity of the fluoride anion by hydration. Ensure that your potassium fluoride (KF) is thoroughly dried (e.g., by spray-drying or heating under vacuum) and that you are using an anhydrous grade of the polar aprotic solvent.
-
Solvent Choice: The choice of solvent is crucial. Highly polar aprotic solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or sulfolane are necessary to solubilize the fluoride salt to some extent.[6]
-
Phase-Transfer Catalysts: The use of a phase-transfer catalyst, such as a quaternary ammonium or phosphonium salt, can significantly enhance the reaction rate by transporting the fluoride anion into the organic phase.
-
Temperature: Halex reactions typically require high temperatures, often in the range of 150-250 °C.[6] Ensure your reaction is reaching and maintaining the optimal temperature.
-
Alternative Fluoride Sources: While KF is the most common and cost-effective fluoride source, other salts like cesium fluoride (CsF) or tetraalkylammonium fluorides can be more soluble and reactive, leading to higher conversions, albeit at a higher cost.[6]
Q2: I am observing byproducts that I suspect are from solvent degradation. Is this common and how can I avoid it?
A2: Yes, at the high temperatures required for the Halex reaction, solvent degradation can be a significant issue.
-
Solvent Stability: Solvents like DMF and dimethylacetamide (DMAc) can decompose at high temperatures. For example, DMAc can hydrolyze in the presence of trace water to form dimethylamine and acetic acid.[8] The acetic acid can then react with KF to form potassium acetate, which can participate in side reactions.[8]
-
Choice of a More Stable Solvent: Sulfolane is generally more thermally stable than DMF or DMAc and can be a better choice for high-temperature Halex reactions.
-
Reaction Time: Minimize the reaction time at the highest temperature to what is necessary for complete conversion to reduce the extent of solvent decomposition.
Q3: How can I effectively remove the potassium chloride (KCl) byproduct and unreacted KF from my reaction mixture?
A3: The inorganic salts are typically insoluble in the organic solvents used for extraction.
-
Filtration: After cooling the reaction mixture, it can be diluted with a suitable organic solvent (e.g., toluene, ethyl acetate) and the solid KCl and unreacted KF can be removed by filtration.
-
Aqueous Workup: An aqueous workup can be performed to dissolve the inorganic salts. The organic layer containing the product can then be separated, washed, dried, and concentrated.
Q4: What is the best way to purify the final product, this compound?
A4: The purification strategy will depend on the nature of the impurities.
-
Distillation: If the primary impurities are unreacted starting material (5-chloro-2,3-dimethylpyridine) and other volatile byproducts, fractional distillation under reduced pressure is often an effective purification method.
-
Column Chromatography: For the removal of non-volatile or closely boiling impurities, column chromatography on silica gel is a standard technique. A gradient of ethyl acetate in hexanes is a common eluent system for pyridinic compounds.
-
Crystallization: If the product is a solid at room temperature or can be converted to a solid salt, recrystallization can be a highly effective method for achieving high purity.
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
-
Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a condenser, a receiving flask, and a vacuum adapter. Ensure all joints are properly sealed.
-
Charging the Flask: Transfer the crude reaction mixture to the distillation flask. Add a few boiling chips or a magnetic stir bar.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collecting Fractions: Collect the fractions based on their boiling points. The desired product, this compound, will have a specific boiling point at a given pressure. Monitor the head temperature closely.
-
Analysis: Analyze the collected fractions by GC-MS or ¹H NMR to confirm their purity.
Data Summary
| Byproduct | Formation Pathway | Common Synthetic Route | Mitigation Strategy |
| 2,3-Dimethyl-5-hydroxypyridine | Reaction of diazonium salt with water | Balz-Schiemann | Ensure anhydrous conditions during thermal decomposition. |
| Azo Compounds | Dimerization of diazonium salt | Balz-Schiemann | Controlled temperature during diazotization. |
| Unreacted 5-Chloro-2,3-dimethylpyridine | Incomplete reaction | Halex | Increase reaction temperature, use a phase-transfer catalyst, ensure anhydrous conditions. |
| Solvent-derived impurities | Thermal degradation of solvent | Halex | Use a more thermally stable solvent (e.g., sulfolane), minimize reaction time. |
References
- Expanding the Balz-Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro-Dediazoniation. (2018).
- Balz–Schiemann reaction. Wikipedia. [Link]
- Balz-Schiemann Reaction. ALL ABOUT CHEMISTRY. (2020). [Link]
- Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. (2015).
- Halex Compar
- Balz Schiemann Reaction Mechanism. BYJU'S. [Link]
- An Accident Waiting to Happen? The Shell Halex Reaction: How an Impurity Had a Catastrophic Effect on a Chemical Manufacturing Process.
- The Balz-Schiemann Reaction.
- Fluorination of Medicinal Compounds – The Halex Reaction. ChemTube3D. [Link]
- is formed (Figure 1). After 90 min the reaction is deemed complete, and the reaction mixture containing insoluble silver salts is filtered over Celite (50 g, wetted with. Organic Syntheses Procedure. [Link]
- Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. Asian Journal of Chemistry. [Link]
- Halex process. Wikipedia. [Link]
- Halex Reaction. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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- 2. byjus.com [byjus.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Halex process - Wikipedia [en.wikipedia.org]
- 7. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 8. scientificupdate.com [scientificupdate.com]
Technical Support Center: Fluorination of 2,3-Lutidine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for synthetic challenges in organofluorine chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges specifically with the fluorination of 2,3-lutidine (2,3-dimethylpyridine). The unique electronic and steric properties of this substrate present a distinct set of obstacles. This document provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific, practical problems you may encounter during the fluorination of 2,3-lutidine. Each issue is broken down into potential causes and actionable, evidence-based solutions.
Problem 1: Low or No Conversion of Starting Material
Observing minimal consumption of your 2,3-lutidine starting material is a common first hurdle. This typically points to issues with reactivity or the fundamental reaction setup.
Possible Causes & Actionable Solutions
-
Insufficient Ring Activation: The pyridine ring is inherently electron-deficient, which deactivates it towards electrophilic attack. While the two methyl groups are electron-donating, their activating effect may not be sufficient to overcome the deactivating effect of the nitrogen atom, especially for milder fluorinating agents.
-
Solution: Employ a more powerful electrophilic fluorinating agent. Selectfluor® is a robust and widely used reagent known for its broad applicability and high reactivity.[1][2] For certain C-H fluorinations of pyridines, more specialized reagents like silver(II) fluoride (AgF₂) have been shown to be effective, proceeding through a different mechanism.[3][4]
-
-
Inappropriate Solvent Choice: The choice of solvent is critical. Protic solvents can solvate the fluorinating agent, reducing its efficacy, while some aprotic solvents may react with highly reactive fluorinating agents.[5]
-
Solution: Screen a range of anhydrous, polar aprotic solvents. Acetonitrile is a common and effective choice for many electrophilic fluorinations due to its ability to dissolve the reactants and its relative stability.[6] Always ensure your solvent is rigorously dried before use, as trace water can hydrolyze reagents and starting materials.[7]
-
-
Sub-optimal Reaction Temperature: Electrophilic fluorination of a deactivated ring system may have a significant activation energy barrier, requiring thermal input to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction closely by TLC or LC-MS to check for product formation versus decomposition. Some fluorinations require moderately elevated temperatures to achieve good conversion.[6]
-
Troubleshooting Workflow: Low Conversion
Caption: A logical workflow for troubleshooting low-yield fluorination reactions.
Problem 2: Poor Regioselectivity (Mixture of Isomers)
The formation of multiple fluorinated products is perhaps the most significant challenge in the direct fluorination of 2,3-lutidine.
Possible Causes & Actionable Solutions
-
Complex Electronic Effects: The regiochemical outcome is dictated by a complex interplay between the electron-withdrawing nitrogen atom and the two electron-donating methyl groups.
-
The nitrogen atom deactivates the ortho (C2, C6) and para (C4) positions to electrophilic attack.
-
The methyl groups are activating and direct incoming electrophiles to their ortho and para positions.
-
This results in conflicting directing effects, with C4, C5, and C6 all being potential sites for fluorination.
-
Solution: While achieving perfect selectivity is difficult, reaction conditions can be tuned to favor one isomer. For electrophilic fluorination, the C4 and C6 positions are often the most electronically favored targets. A dearomatization-rearomatization strategy has been shown to achieve exclusive C3 (meta) fluorination of pyridines, representing an advanced, alternative approach.[8]
-
-
Steric Hindrance: The methyl group at the C2 position can sterically hinder attack at the C6 position, potentially favoring fluorination at the C4 or C5 positions.
-
Solution: The choice of fluorinating agent can influence selectivity. Bulkier reagents may exhibit greater sensitivity to steric hindrance. Comparing results from Selectfluor® with a smaller reagent could provide insight.
-
Regioselectivity Influences Diagram
Caption: Electronic influences on the regioselectivity of 2,3-lutidine fluorination.
Problem 3: Formation of Byproducts and Decomposition
The appearance of unexpected products or tar-like material indicates that side reactions are competing with the desired fluorination.
Possible Causes & Actionable Solutions
-
Over-fluorination: The desired monofluorinated product can sometimes be more reactive than the starting material, leading to the formation of difluorinated species.
-
Solution: Carefully control the stoichiometry. Begin with a sub-stoichiometric amount of the fluorinating agent (e.g., 0.8-0.9 equivalents) and gradually increase it. Adding the fluorinating agent slowly over time can also help maintain a low concentration and suppress over-reaction. In some cases, the addition of a non-nucleophilic base like 2,6-lutidine or lithium carbonate can mitigate unwanted follow-on reactions.[6][9][10]
-
-
Oxidative Side Reactions: Many N-F fluorinating agents, including Selectfluor®, are potent oxidants.[11] This can lead to the formation of oxidized byproducts or polymerization, especially at elevated temperatures.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider using a fluorinating agent with a lower oxidation potential if oxidative byproducts are a major issue.
-
-
Benzylic Fluorination: While less common with electrophilic aromatic substitution reagents, fluorination of the methyl groups can occur under certain conditions, particularly those favoring radical pathways.
-
Solution: Ensure the reaction is performed in the dark to avoid photochemical initiation of radical processes. The choice of solvent can also influence the reaction pathway; avoid solvents known to promote radical reactions unless benzylic fluorination is the desired outcome.[12]
-
Frequently Asked Questions (FAQs)
Q1: What fundamentally makes the direct C-H fluorination of 2,3-lutidine so challenging?
The primary challenge lies in the conflicting electronic nature of the pyridine ring and its substituents. The ring nitrogen is strongly electron-withdrawing, creating an "electron-poor" aromatic system that is inherently resistant to reaction with electrophiles (like "F+").[8] Concurrently, the two methyl groups are electron-donating, which activates the ring. This creates a challenging scenario where the substrate is not reactive enough at some positions and has poor or conflicting selectivity at others.[13]
Q2: Which class of fluorinating agent is most suitable for 2,3-lutidine?
For direct C-H fluorination, electrophilic fluorinating agents are the correct choice. These reagents deliver a formal "F+" equivalent to a nucleophilic carbon atom on the aromatic ring.
-
Nucleophilic fluorination , which uses a fluoride source like KF or CsF, is not suitable for this transformation as it requires a leaving group (like Br, I, or OTf) to be present on the ring for a nucleophilic aromatic substitution (SNAr) to occur.[7][14]
Table 1: Comparison of Common Electrophilic Fluorinating Agents
| Reagent | Common Name | Physical Form | Reactivity | Handling Considerations |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Crystalline Solid | High | Stable, non-volatile, easy to handle in air.[1][2] |
| N-Fluorobenzenesulfonimide | NFSI | Crystalline Solid | High | Stable solid, generally safe to handle. |
| Silver(II) Fluoride | AgF₂ | Solid | Very High | Highly reactive, moisture-sensitive. Used for specific C-H activations.[3][4] |
Q3: My reaction with Selectfluor® is not working. What are common points of failure?
While Selectfluor® is a versatile reagent, its effectiveness can be compromised.[6]
-
Reagent Quality: Ensure the Selectfluor® is from a reputable supplier and has been stored correctly in a desiccator. Older or improperly stored reagent may have reduced activity.
-
Reaction Medium: The solvent is critical. For challenging substrates, a simple solvent screen (e.g., acetonitrile, dichloromethane, ethyl acetate) is a crucial first step. Ensure all solvents are anhydrous.
-
Additives: Some reactions require an acid or base to proceed. For pyridine substrates, which are basic, a Brønsted or Lewis acid may be needed to activate the fluorinating agent or modulate the substrate's reactivity.
Q4: Is it possible to achieve enantioselective fluorination on a lutidine derivative?
Achieving enantioselectivity in the fluorination of a flat, achiral molecule like 2,3-lutidine itself is not possible. However, if the lutidine scaffold is part of a larger, prochiral molecule, or if a chiral center is created during the reaction, enantioselective fluorination is feasible. This is an advanced topic typically requiring the use of chiral catalysts, such as transition metal complexes or organocatalysts, to control the facial selectivity of the fluorine addition.[9][15][16]
References
- Benassi, E., et al. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 23, 18958-18974.
- Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956-60.
- Wang, D., et al. (2024). Formal meta-C–H-Fluorination of Pyridines and Isoquinolines through Dearomatized Oxazinopyridine Intermediates. Journal of the American Chemical Society.
- Fier, P. S., & Hartwig, J. F. (2013). ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. ResearchGate.
- Márquez-Lázaro, R., et al. (2019). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews.
- Singh, A., et al. (2024). Recent advances in late-stage monofluorination of natural products and their derivatives. RSC Chemical Biology.
- Shibata, N., et al. (2010). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry.
- The development of Selectfluor® as a commercial electrophilic fluorinating agent. REF Impact Case Studies.
- L'Heureux, A., & Gouverneur, V. (2014). Strategies Towards Challenging Fluorination Reactions. C‐H and C‐X Bond Functionalization: Transition Metal Mediation.
- Difluorination with Selectfluor (16-3a). ResearchGate.
- Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology.
- Liang, T., et al. (2015). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI.
- Elgue, S., et al. Direct fluorination of 1,3-dicarbonyl compound in a continuous flow reactor at industrial scale. MEPI.
- Schlosser, M., & Michel, D. (1996). Modern Synthetic Procedures for the Fluorination of Organic Molecules. CHIMIA.
- Wang, C., et al. (2021). A Transient Directing Group Strategy Enables Enantioselective Multicomponent Organofluorine Synthesis. PMC.
- Richardson, P. (2016). Fluorination methods for drug discovery and development. Expert Opinion on Drug Discovery, 11(10), 983-99.
- PROCEDURE FOR THE PREPARATION OF FLUORINE AROMATIC DERIVATIVES AND LEWIS ACID BASED CATALYSTS. Google Patents.
- Stepan, A. F. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
- Utkis, G., et al. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI.
- Utkis, G., et al. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. PMC.
- 2,3-Lutidine. PubChem.
- Bond, A. D. (2005). 2,3-Lutidine. ResearchGate.
- Hollingworth, G. J., & Gouverneur, V. (2012). Catalysis for Fluorination and Trifluoromethylation. PMC.
- Nucleophilic Fluorination by F-. ACS GCI Pharmaceutical Roundtable.
- Peng, F., et al. (2019). The Role of Trichloroacetimidate To Enable Iridium-Catalyzed Regio- and Enantioselective Allylic Fluorination: A Combined Experimental and Computational Study. Journal of the American Chemical Society, 141(37), 14843-14852.
- Al-dujaili, A. H., & Al-Azawi, K. F. (2015). Regioselective Fluorination of 7-Oxo-1,2,4-benzotriazines Using Selectfluor. PMC.
- nucleophilic fluorination reactions: Topics by Science.gov. Science.gov.
- 2, 3-LUTIDINE FOR SYNTHESIS MSDS. Loba Chemie.
- Fluorination Reactions. Professor Steven V. Ley Research Group.
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Technical Support Center: Improving Regioselectivity in Pyridine Fluorination
Welcome, researchers and drug development professionals, to our dedicated resource for troubleshooting and optimizing the regioselective fluorination of pyridines. The strategic introduction of fluorine into pyridine scaffolds is a cornerstone of modern medicinal chemistry, capable of profoundly influencing a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] However, achieving precise control over the position of fluorination presents a significant synthetic challenge due to the inherent electronic properties of the pyridine ring.[3]
This guide is designed to provide practical, in-depth solutions to common issues encountered in the lab. We will move beyond simple protocols to explain the underlying principles governing regioselectivity, empowering you to make informed decisions and refine your experimental design for optimal outcomes.
Part 1: Foundational Principles of Pyridine Reactivity in Fluorination
The pyridine ring's electron-deficient nature, a consequence of the electronegative nitrogen atom, dictates its reactivity. The C-2 (ortho) and C-4 (para) positions are the most electron-deficient and, therefore, generally more susceptible to nucleophilic attack. Conversely, the C-3 (meta) position is the most electron-rich, making it the preferred site for electrophilic substitution. However, the reality of achieving regioselectivity is far more nuanced and is influenced by a multitude of factors including the choice of fluorinating agent, substrate electronics, and reaction conditions.
The Dichotomy of Fluorination Reagents: Electrophilic vs. Nucleophilic
The choice between an electrophilic and a nucleophilic fluorinating agent is the first critical decision point in designing your synthesis.
-
Electrophilic Fluorination: These reagents, such as Selectfluor® and N-Fluorobenzenesulfonimide (NFSI), deliver an electrophilic fluorine (F+) equivalent.[4] They are generally expected to favor the most electron-rich position of the pyridine ring, the C-3 position.
-
Nucleophilic Fluorination: These methods typically involve a nucleophilic fluoride source (F-), like potassium fluoride (KF) or cesium fluoride (CsF), displacing a leaving group in an SNAr-type reaction.[5] This approach is most effective at the electron-deficient C-2 and C-4 positions.
Part 2: Troubleshooting Poor Regioselectivity
This section addresses specific, common challenges in achieving the desired regioselectivity in pyridine fluorination.
FAQ 1: "My electrophilic fluorination is yielding a mixture of isomers, with poor selectivity for the desired C-3 position. How can I improve this?"
This is a frequent challenge, as the inherent reactivity of the pyridine ring can be modulated by various factors. Here’s a systematic approach to troubleshooting:
Underlying Causes & Corrective Actions:
-
Protonation of the Pyridine Nitrogen: Under acidic conditions, the pyridine nitrogen can be protonated, which deactivates the ring towards electrophilic attack and can alter the expected regioselectivity.
-
Troubleshooting Protocol:
-
Incorporate a non-coordinating base: Add a mild, non-nucleophilic base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) to the reaction mixture to neutralize any adventitious acid.
-
Use a buffered system: Employing a buffered solvent system can help maintain a neutral pH throughout the reaction.
-
-
-
Steric Hindrance: Bulky substituents on the pyridine ring can sterically hinder the approach of the fluorinating agent to the C-3 position, leading to fluorination at less hindered sites.
-
Troubleshooting Protocol:
-
Select a less sterically demanding fluorinating agent: If using a bulky reagent like Selectfluor®, consider switching to a smaller alternative such as NFSI.
-
Modify the substrate: If possible, consider synthetic routes that install the fluorine atom before introducing sterically demanding groups.
-
-
-
Formation of Zincke Imine Intermediates: A powerful strategy for achieving C-3 selectivity involves the temporary dearomatization of the pyridine ring to form a Zincke imine intermediate.[1][6][7] This intermediate undergoes regioselective fluorination, followed by ring-closing to yield the 3-fluoropyridine.[1][6]
-
Experimental Workflow: C-3 Selective Fluorination via Zincke Imines [1][7]
-
Formation of the Zincke Salt: React the pyridine substrate with 2,4-dinitrochlorobenzene or a similar activating agent.
-
Ring Opening: Treat the Zincke salt with an amine (e.g., aniline or dibenzylamine) to form the ring-opened Zincke imine. The choice of amine can be crucial for success.[1]
-
Electrophilic Fluorination: Introduce an electrophilic fluorinating agent like Selectfluor® or NFSI. The reaction conditions for this step may need to be optimized based on the specific Zincke imine.[7]
-
Ring Closure: The fluorinated intermediate will cyclize to afford the 3-fluoropyridine. In some cases, this occurs spontaneously, while in others, a separate step may be required.[7]
-
-
Caption: Workflow for C-3 selective pyridine fluorination via Zincke imine intermediates.
FAQ 2: "I am struggling to achieve selective fluorination at the C-2 position. What methods are most effective?"
Directing fluorination to the C-2 position often leverages the inherent electrophilicity of this site.
Strategies and Protocols:
-
Silver-Mediated C-H Fluorination: A robust and widely applicable method for C-2 fluorination utilizes silver(II) fluoride (AgF₂).[8][9][10] This reaction is notable for its high regioselectivity for the position adjacent to the nitrogen and its tolerance of a broad range of functional groups.[8][10]
-
Mechanism Insight: The reaction is believed to proceed through a mechanism similar to the classic Chichibabin amination, highlighting the unique reactivity imparted by the silver reagent.[8][11]
-
Experimental Protocol: C-2 Fluorination with AgF₂ [10]
-
Reagent Preparation: In a glovebox or under an inert atmosphere, charge a reaction vessel with the pyridine substrate and acetonitrile. AgF₂ is hygroscopic and should be handled with care.[12]
-
Reaction Execution: Add AgF₂ to the solution and stir at ambient temperature. The reaction is typically rapid, often completing within an hour.[8]
-
Workup: Quench the reaction, and purify the product using standard chromatographic techniques.
-
-
-
Tandem C-H Fluorination and SNAr: The 2-fluoropyridines generated are excellent substrates for subsequent nucleophilic aromatic substitution (SNAr) reactions.[12][13] The highly electronegative fluorine atom activates the C-2 position for displacement by a wide range of nucleophiles.[13] This two-step sequence provides a powerful platform for late-stage functionalization.[12][13]
Caption: Tandem C-H fluorination and SNAr for late-stage pyridine functionalization.
FAQ 3: "How can I selectively introduce a fluorine atom at the C-4 position of a pyridine?"
Selective C-4 functionalization is challenging due to competition from the often more reactive C-2 position.[14]
Emerging Strategies:
-
Photocatalysis with N-Amidopyridinium Salts: Recent advances have utilized visible-light photocatalysis to achieve highly C-4 selective fluoroalkylation.[15] This approach employs N-amidopyridinium salts, which, upon photoexcitation, engage in an electron donor-acceptor (EDA) complex to facilitate radical-mediated C-4 functionalization.[15]
-
Directing Group Strategies: While less common for direct fluorination, the use of directing groups can be a powerful tool for C-4 functionalization, which could then be followed by a fluorination step in a multi-step sequence.
Data Summary: Comparison of Regioselective Fluorination Methods
| Position | Method | Key Reagents | Advantages | Limitations |
| C-2 | Silver-Mediated C-H Fluorination | AgF₂ | High regioselectivity, broad functional group tolerance, mild conditions.[8][10] | Stoichiometric use of silver reagent. |
| C-3 | Zincke Imine Intermediate | 2,4-DNCB, Amine, Selectfluor®/NFSI | Excellent C-3 selectivity, applicable to a wide range of pyridines.[1][6] | Multi-step process, requires careful optimization of the amine and fluorinating agent.[1][7] |
| C-4 | Photocatalysis | N-Amidopyridinium salts, Fluoroalkyl source | High C-4 selectivity, mild reaction conditions.[15] | Primarily demonstrated for fluoroalkylation, may not be general for direct fluorination. |
Part 3: Advanced Topics and Future Outlook
The field of pyridine fluorination is continually evolving, with new methodologies emerging that offer improved selectivity and broader substrate scope.
-
Late-Stage Fluorination: The ability to introduce fluorine at a late stage in a synthetic sequence is highly desirable in drug discovery, as it allows for the rapid generation of analogs from a common intermediate.[2][16] Many of the methods discussed here, particularly the silver-mediated C-2 fluorination and the Zincke imine approach for C-3 fluorination, are well-suited for late-stage applications.[1][12]
-
Photoredox Catalysis: As highlighted for C-4 functionalization, photoredox catalysis is a rapidly expanding area that offers novel pathways for regioselective C-H functionalization of pyridines under mild conditions.[17][18]
By understanding the fundamental principles of pyridine reactivity and staying abreast of these emerging methodologies, researchers can more effectively navigate the challenges of regioselective fluorination and accelerate the discovery of novel, fluorinated molecules.
References
- Hartwig, J. F., & Fier, P. S. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
- Hartwig, J. F., & Fier, P. S. (2014).
- Uhlenbruck, B. J. H., & Levy, J. N. (2025). 3-Selective Pyridine Fluorination via Zincke Imine Intermediates. Journal of the American Chemical Society. [Link]
- Uhlenbruck, B. J. H., & Levy, J. N. (2025).
- Scott, J. S., et al. (2020). Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. ACS Medicinal Chemistry Letters. [Link]
- Studer, A., et al. (2021). Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules: Recent Strategies and Perspectives. Chemistry – A European Journal. [Link]
- Kim, D., et al. (2023). Unraveling C4 selectivity in the light-driven C–H fluoroalkylation of pyridines and quinolines. ChemRxiv. [Link]
- Fu, H., et al. (2024). Challenges in the functionalization of pyridines.
- Li, S., et al. (2024). C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates.
- Wikipedia. (n.d.).
- Richardson, P. (2025). 3-Selective Pyridine Fluorination via Zincke Imine Intermediates.
- Lectka, T., et al. (2023). Photoactivated Pyridine Directed Fluorination through Hydrogen Atom Transfer. The Journal of Organic Chemistry. [Link]
- University of Münster. (2024).
- Chen, J.-R., & Xiao, W.-J. (2022). Mechanism for regioselective fluorination of pyridine and diazine.
- Ritter, T., et al. (2013). Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. Journal of the American Chemical Society. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Ritter, T. (2014). Late-Stage Fluorination: From Fundamentals to Application. Organic Process Research & Development. [Link]
- Fier, P. S., & Hartwig, J. F. (2013).
- Sun, P., et al. (2015). Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition. The Journal of Organic Chemistry. [Link]
- Gakh, A. A., & Gakh, A. A. (2018). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules. [Link]
- Fier, P. S., & Hartwig, J. F. (2013).
- Bera, M., et al. (2024). C4‐selective nucleophilic oxidative fluorination of pyridines.
- Fier, P. S., & Hartwig, J. F. (2013). ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction.
- Fier, P. S., & Hartwig, J. F. (2017). Site-Selective CH Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses. [Link]
- Said, M., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
- Hammond, G. B., & Xu, B. (2018).
- Kuninobu, Y., et al. (2022). Selective Trifluoromethylation of Pyridines. ChemistryViews. [Link]
- Daugulis, O. (2011). Copper-Catalyzed, Directing Group-Assisted Fluorination of Arene and Heteroarene C-H Bonds. PMC - NIH. [Link]
- Doyle Group, UCLA. (2023).
- Fier, P. S., & Hartwig, J. F. (2013).
- König, B., et al. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. [Link]
- Hammond, G. B., & Xu, B. (2014). Designer HF-Based Fluorination Reagent: Highly Regioselective Synthesis of Fluoroalkenes and gem-Difluoromethylene Compounds from Alkynes. Journal of the American Chemical Society. [Link]
- Hong, S. H., et al. (2020). Site-Selective Functionalization of Pyridinium Derivatives via Visible Light Driven Photocatalysis with Quinolinone.
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Technical Support Center: Troubleshooting Suzuki Coupling with Fluorinated Heterocycles
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving fluorinated heterocyclic substrates. This resource is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by these important but often tricky coupling partners. The inherent electronic properties of fluorinated heterocycles can significantly impact the delicate balance of the palladium catalytic cycle, leading to common issues such as low yields, catalyst deactivation, and unwanted side reactions.
This guide provides in-depth, mechanistically grounded troubleshooting advice in a direct question-and-answer format. Our goal is to not only offer solutions but also to empower you with the scientific reasoning behind them, enabling you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with a fluoro-pyridine isn't working. What are the most common initial points of failure?
A1: When a Suzuki coupling with a fluorinated heterocycle fails, the initial investigation should focus on a few key areas that are particularly sensitive in these reactions:
-
Catalyst and Ligand Choice: The electron-withdrawing nature of fluorine can make the oxidative addition step more facile, but it can also affect the stability of the palladium intermediates. Standard catalysts like Pd(PPh₃)₄ may not be sufficient. More robust systems, often employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are often required to promote the reaction and prevent catalyst decomposition.[1][2]
-
Reagent and Solvent Purity: Suzuki reactions, especially with sensitive substrates, are highly susceptible to impurities. Ensure your boronic acid or ester is of high purity, as contaminants can poison the catalyst.[3] Solvents must be anhydrous and thoroughly degassed.[4] Oxygen can lead to the homocoupling of boronic acids and deactivate the Pd(0) catalyst.[1][4][5]
-
Base Selection: The choice of base is critical. It needs to be strong enough to promote the transmetalation step but not so strong as to cause unwanted side reactions like defluorination or decomposition of your starting materials.[1] For fluorinated heterocycles, bases like K₃PO₄, Cs₂CO₃, or KF are often good starting points.[1][6]
Q2: I'm observing a significant amount of a side product where the fluorine atom has been replaced by hydrogen. What is happening and how can I prevent it?
A2: This side reaction is known as hydrodefluorination (a type of hydrodehalogenation). It's a common issue with fluorinated aromatics and heterocycles in palladium-catalyzed cross-coupling reactions. The mechanism can be complex, but it often involves the reaction of the palladium-aryl intermediate with a hydrogen source in the reaction mixture.[7]
Strategies to minimize hydrodefluorination:
-
Ligand Selection: The choice of phosphine ligand can influence the product distribution. Experimenting with different ligands can sometimes suppress the hydrodefluorination pathway.[7]
-
Control of Water: Water can be a potential hydrogen source for this side reaction.[7] While some Suzuki protocols use aqueous bases, for substrates prone to hydrodefluorination, minimizing water content or switching to strictly anhydrous conditions can be beneficial.[4][5]
-
Reaction Temperature and Time: Prolonged reaction times at elevated temperatures can sometimes exacerbate this side reaction. Optimizing the reaction to achieve completion in a shorter timeframe can be helpful.
Q3: My boronic acid seems to be decomposing before it couples, leading to low yields. What is this side reaction and how can I mitigate it?
A2: This is likely protodeboronation , a common side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond.[8] Heteroaryl boronic acids, especially those containing nitrogen, are particularly susceptible to this decomposition pathway.[8]
To minimize protodeboronation, consider the following:
-
Use Boronic Esters or Trifluoroborates: Converting the boronic acid to a more stable derivative, such as a pinacol ester or a potassium trifluoroborate salt, can significantly reduce decomposition.[6][8] These derivatives are generally more stable and slowly release the active boronic acid under the reaction conditions.
-
Employ Anhydrous Conditions: Since water can facilitate protodeboronation, using rigorously dried solvents and reagents can suppress this side reaction.[4][5]
-
Optimize the Base: While a base is necessary for transmetalation, its strength can influence the rate of protodeboronation.[8] Weaker bases like K₂CO₃ or KF are often preferred over stronger ones like NaOH.[5]
-
"Slow-Release" Strategy: Using boronic acid surrogates like MIDA boronates can keep the concentration of the free, unstable boronic acid low, favoring the desired cross-coupling over decomposition.[8]
Troubleshooting Guide: Specific Issues and Solutions
Issue 1: Low to No Product Formation
If you are observing little to no formation of your desired product, a systematic approach to troubleshooting is necessary.
Visualizing the Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yield in Suzuki couplings.
Detailed Troubleshooting Steps:
-
Re-evaluate Your Reagents and Solvents:
-
Boronic Acid/Ester Quality: Impurities in the boronic acid can poison the palladium catalyst.[3] If possible, purify the boronic acid before use. A common method involves dissolving the crude boronic acid in a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the purified boronic acid.[9][10]
-
Solvent Preparation: Ensure your solvents are not only anhydrous but also rigorously degassed.[4] Dissolved oxygen is a common culprit for low yields as it can lead to homocoupling of the boronic acid and deactivation of the Pd(0) catalyst.[1][4] The freeze-pump-thaw method is highly effective for degassing.[4]
-
-
Optimize the Catalyst System:
| Ligand Family | Specific Examples | Key Features |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Bulky, electron-rich biaryl phosphines. Excellent for challenging couplings.[2] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Highly active and stable catalysts. |
| Sterically Demanding Ligands | AntPhos, BI-DIME | For extremely hindered substrates.[2] |
-
Optimize the Base and Temperature:
-
Base Screening: The choice of base is critical and can be substrate-dependent. If a standard base like K₂CO₃ is not effective, consider screening others such as K₃PO₄, Cs₂CO₃, or KF.[1][6] The base should be finely powdered to maximize its surface area, especially in anhydrous reactions.[5]
-
Temperature Adjustment: Fluorinated heterocycles may require higher temperatures to overcome activation barriers. If the reaction is sluggish at 80 °C, consider increasing the temperature to 100-120 °C.[1][11] Microwave irradiation can also be a powerful tool for rapidly heating the reaction.[12]
-
Issue 2: Catalyst Deactivation
A common observation is that the reaction starts but then stalls before reaching completion. This often points to catalyst deactivation.
Understanding the Catalytic Cycle and Deactivation Pathways
Caption: The Suzuki-Miyaura catalytic cycle with a potential deactivation pathway.
Common Causes of Catalyst Deactivation:
-
Palladium Black Formation: The active Pd(0) species can agglomerate into inactive palladium black, especially at high temperatures or with insufficient ligand stabilization.[13][14]
-
Oxidative Deactivation: Traces of oxygen can oxidize the Pd(0) catalyst to inactive Pd(II) species.[4]
-
Product Inhibition: In some cases, the product of the reaction can bind strongly to the palladium center, inhibiting further catalytic turnover.[13]
Solutions:
-
Increase Catalyst Loading: A simple solution for a stalling reaction is to increase the catalyst loading from 1-2 mol% to 3-5 mol%.[1]
-
Use More Robust Ligands: Ligands that form more stable complexes with palladium can prevent agglomeration. This is another reason why bulky, electron-rich phosphines are often successful.[1]
-
Ensure a Strictly Inert Atmosphere: Rigorous exclusion of oxygen is paramount to prevent oxidative deactivation.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with a Fluorinated Heterocycle
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a fluorinated heteroaryl halide with an arylboronic acid.
-
Vessel Preparation: To an oven-dried Schlenk flask or sealable reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equivalent), the boronic acid or ester (1.2–1.5 equivalents), and the base (2.0–3.0 equivalents, e.g., K₃PO₄).[5][6]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[6]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., a Pd(II) precatalyst, 2-5 mol%).[6]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, THF, or a mixture with water) via syringe.[6][15]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.[6]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Purification of Boronic Acids
For challenging couplings, the purity of the boronic acid is critical.[3]
-
Basification: Treat the crude boronic acid with a base (e.g., sodium hydroxide solution) to form the boronate salt.[9]
-
Extraction: Extract the basic solution with an organic solvent (e.g., diethyl ether) to remove non-acidic impurities.[9] The desired boronate salt will remain in the aqueous layer.
-
Acidification: Carefully acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the purified boronic acid.[9]
-
Isolation: Isolate the purified boronic acid by filtration, wash with cold water, and dry under vacuum.
References
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling.
- Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(11), 6843-6855.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid.
- MDPI. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts.
- Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health.
- Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(11), 6843-6855.
- Chemical Society Reviews. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations.
- Reddit. (2020). What is the proper way to set up a suzuki coupling?
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
- BenchChem. (n.d.). Anhydrous and degassed solvent conditions for Suzuki reactions.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
- BenchChem. (n.d.). Troubleshooting low yield in heterocycle fluorination reactions.
- PubMed. (2010). Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate.
- ResearchGate. (2016). How to purify boronic acids/boronate esters?
- Sigma-Aldrich. (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
- National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- BenchChem. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boronate Esters.
- BenchChem. (n.d.). Troubleshooting failed Suzuki coupling with 2-Bromo-4-isopropylphenol.
- Organometallics. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.
- Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.
- Morressier. (2021). Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?
- The Journal of Organic Chemistry. (n.d.). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters.
- Chemical Society Reviews. (2013). Selection of boron reagents for Suzuki–Miyaura coupling.
- ResearchGate. (2016). Can I remove boronic acid using Work up process?
- The Journal of Organic Chemistry. (n.d.). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations.
- BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- BenchChem. (n.d.). Technical Support Center: Suzuki Couplings with 2-Fluoropyridine-3-boronic acid.
- National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- ResearchGate. (2022). Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst.
- MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
- The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- National Institutes of Health. (n.d.). Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings.
- BenchChem. (n.d.). Technical Support Center: Suzuki Reactions with Sterically Hindered Substrates.
- ResearchGate. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- PubMed. (2009). Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates.
- Chemical Science. (2019). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation.
- PubMed. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step.
- Journal of the American Chemical Society. (2010). Direct C−H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids.
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- 9. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization [morressier.com]
- 15. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Fluoro-2,3-dimethylpyridine
Welcome to the technical support guide for 5-Fluoro-2,3-dimethylpyridine. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during experimentation. This guide provides in-depth troubleshooting, frequently asked questions, and best practices for handling and storage to ensure the integrity of your results.
I. Troubleshooting Guide: Experimental Observations
This section addresses specific issues that may arise during the use of this compound, with a focus on identifying and mitigating problems related to its stability.
Q1: My sample of this compound has developed a yellow or brownish tint over time. Is it still usable?
A1: The development of a yellow or brownish discoloration is a common indicator of pyridine derivative degradation. While minor color change may not significantly impact some applications, it suggests the onset of decomposition, which can affect purity and reactivity.
-
Probable Cause: Exposure to air, light, or moisture can initiate oxidative or polymerization reactions. Pyridine and its derivatives are known to be hygroscopic and can absorb water from the atmosphere, which may facilitate degradation pathways.[1]
-
Recommended Action:
-
Assess Purity: Before use, it is crucial to re-analyze the purity of the discolored sample. Recommended analytical techniques include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile impurities and degradation products.
-
High-Performance Liquid Chromatography (HPLC): For quantitative assessment of the main compound and non-volatile impurities.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the primary compound and identify any structural changes or significant impurities.
-
-
Purification: If impurities are detected, consider purification by distillation or column chromatography. However, for high-purity applications, using a fresh, unopened sample is advisable.
-
Preventative Measures: Store the compound under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed, amber glass vial to protect from light, and in a cool, dry place.[1][3][4]
-
Q2: I am experiencing lower than expected yields in a reaction where this compound is used as a starting material or reagent. Could this be related to its stability?
A2: Yes, compromised stability of this compound can directly lead to reduced reaction yields.
-
Probable Causes:
-
Degradation: The actual concentration of the active reagent is lower than assumed due to decomposition during storage.
-
Incompatibility with Reaction Conditions: The reaction conditions (e.g., strong acids, strong oxidizing agents, high temperatures) may be causing the degradation of the this compound.[3][5] Pyridine derivatives can be sensitive to certain reagents.
-
Water Content: As a hygroscopic compound, absorbed moisture can interfere with moisture-sensitive reactions.[1]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
-
Recommended Protocols:
-
Purity Analysis: Employ quantitative NMR (qNMR) or HPLC with a calibrated standard to accurately determine the concentration of the active compound in your stock.
-
Reaction Condition Optimization: If possible, screen for milder reaction conditions. For instance, if used as a base, consider alternative non-nucleophilic bases. If it is a substrate, ensure that other reagents are compatible.
-
Q3: My reaction mixture containing this compound turned dark unexpectedly upon heating or addition of a reagent. What does this indicate?
A3: A sudden and intense color change, especially to dark brown or black, often signifies rapid decomposition or polymerization of a reagent in the reaction mixture.
-
Probable Causes:
-
Thermal Decomposition: While generally stable at room temperature, pyridines can decompose at elevated temperatures.[6] The presence of other reagents can lower the decomposition temperature. Thermal decomposition can lead to the release of irritating gases and vapors.[5][7]
-
Strong Oxidizing Agents: Reagents like permanganates, dichromates, or peroxides can react vigorously with the pyridine ring and its methyl groups.
-
Strong Acids: Strong acids can protonate the pyridine nitrogen, and under harsh conditions, may promote side reactions or degradation.[3]
-
-
Immediate Actions:
-
Safety First: Conduct the reaction in a well-ventilated fume hood.[1][4] Wear appropriate personal protective equipment (PPE), including chemical splash goggles, a lab coat, and nitrile or neoprene gloves.[1][4]
-
Quench Carefully: If the reaction appears uncontrolled, cool the mixture in an ice bath. Quench cautiously with a suitable reagent only if the reaction is well understood.
-
Analyze the Mixture: Once safe, take a small aliquot of the mixture and analyze it using techniques like TLC, LC-MS, or GC-MS to identify potential degradation products.
-
II. Frequently Asked Questions (FAQs)
Storage and Handling
Q4: What are the optimal storage conditions for this compound?
A4: To ensure long-term stability, this compound should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Cool place, some suppliers recommend -20°C for long-term storage. | Reduces the rate of potential decomposition reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation and reaction with atmospheric moisture.[1] |
| Container | Tightly sealed amber glass bottle or vial.[3][4] | Protects from light-induced degradation and prevents moisture ingress. |
| Location | Well-ventilated, dry area away from heat and ignition sources.[3][4][8] | General safety practice for flammable and potentially volatile organic compounds. |
Q5: What personal protective equipment (PPE) should be worn when handling this compound?
A5: Always handle this compound in a certified chemical fume hood.[1][3] The following PPE is recommended:
-
Hand Protection: Nitrile or neoprene gloves. Latex gloves are not recommended.[1][4]
-
Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, use a suitable respirator.[9]
Chemical Stability and Reactivity
Q6: What are the potential decomposition pathways for this compound?
A6: While specific degradation pathways for this exact molecule are not extensively documented in readily available literature, we can infer potential mechanisms based on the chemistry of pyridine and its derivatives.
Sources
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. fishersci.com [fishersci.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Navigating the Chemistry of Fluorinated Pyridines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with fluorinated pyridines. This guide is designed to provide you with in-depth technical assistance and troubleshooting advice to help you avoid the decomposition of these valuable but often sensitive compounds during your chemical reactions. As Senior Application Scientists, we have compiled this resource based on a synthesis of established literature and practical field experience.
General Stability & Handling
This section addresses fundamental questions about the stability, storage, and handling of fluorinated pyridines.
Q1: My fluorinated pyridine seems to be degrading upon storage. What are the best practices for storing these compounds?
A1: The stability of fluorinated pyridines can be compromised by improper storage. Key factors to control are moisture, light, and temperature. Many fluorinated pyridines are sensitive to hydrolysis, which can be catalyzed by acidic or basic impurities.[1]
Recommended Storage Protocol:
-
Container: Store in the original, tightly sealed container. If you need to transfer the compound, use a clean, dry glass vial with a Teflon-lined cap.
-
Atmosphere: For particularly sensitive compounds, especially those prone to hydrolysis, store under an inert atmosphere (e.g., argon or nitrogen).
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration or freezing is often recommended, but ensure the container is well-sealed to prevent condensation upon removal.[2] Always allow the container to warm to room temperature before opening to avoid moisture condensation on the compound.
-
Light: Protect from light by using amber vials or by storing the container in a dark cabinet. Photodegradation can be a concern for some pyridine derivatives.[1]
-
Purity: Ensure the compound is pure before storage. Residual acid or base from the synthesis can accelerate decomposition.
Q2: I've observed discoloration of my fluorinated pyridine. What could be the cause?
A2: Discoloration, such as the appearance of a yellow or brown tint in a previously colorless compound, is a common indicator of decomposition. This can be due to a variety of factors, including:
-
Reaction with Air and Moisture: Some fluorinated pyridines can react with atmospheric moisture and oxygen over time.[3]
-
Trace Impurities: Residual catalysts or reagents from the synthesis can cause slow degradation.
-
Inherent Instability: The electronic properties of the specific fluorinated pyridine might make it inherently less stable. The position of the fluorine atom significantly impacts the electron density of the pyridine ring and its susceptibility to degradation.[4]
If you observe discoloration, it is advisable to re-purify the compound before use, for example, by column chromatography or distillation, to ensure the integrity of your starting material.
Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
SNAr is a common reaction for functionalizing fluorinated pyridines. However, it can be plagued by low yields and side reactions if not properly optimized.
Q3: I'm getting a low yield in my SNAr reaction with a fluoropyridine. What are the likely causes and how can I fix it?
A3: Low yields in SNAr reactions with fluoropyridines are a frequent issue. The problem can often be traced back to a few key factors. The following troubleshooting guide will help you diagnose and solve the issue.[5]
start [label="Low Yield in SNAr", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_activation [label="Is the Pyridine Ring Sufficiently Activated?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_nucleophile [label="Is the Nucleophile Strong Enough?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="Are the Reaction Conditions Optimal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_decomposition [label="Is the Starting Material or Product Decomposing?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
solution_activation [label="Fluorine at 2- or 4-position is ideal.\nConsider adding more electron-withdrawing groups.", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_nucleophile [label="Use a stronger base to deprotonate the nucleophile.\nConsider a more potent nucleophile.", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_conditions [label="Increase temperature gradually.\nUse a polar aprotic solvent (DMSO, DMF).\nEnsure anhydrous conditions.", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_decomposition [label="Lower reaction temperature and extend time.\nUse microwave heating for controlled, rapid heating.", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> check_activation; check_activation -> check_nucleophile [label="Yes"]; check_activation -> solution_activation [label="No"]; check_nucleophile -> check_conditions [label="Yes"]; check_nucleophile -> solution_nucleophile [label="No"]; check_conditions -> check_decomposition [label="Yes"]; check_conditions -> solution_conditions [label="No"]; check_decomposition -> solution_decomposition [label="Yes"]; }
Decision workflow for troubleshooting low yields in SNAr reactions.
Detailed Troubleshooting Steps:
| Problem | Explanation | Solution |
| Insufficient Ring Activation | For SNAr, the fluorine atom should ideally be at the 2- or 4-position (ortho or para to the nitrogen).[5] This allows the negative charge of the Meisenheimer intermediate to be stabilized by the electronegative nitrogen atom. Fluorine at the 3-position is significantly less reactive. | If possible, use an isomer with fluorine at the 2- or 4-position. If you must use a 3-fluoropyridine, you may need more forcing conditions (higher temperature, stronger nucleophile). |
| Weak Nucleophile | If your nucleophile is an alcohol or amine, it likely needs to be deprotonated to be sufficiently reactive. | Use a suitable base (e.g., NaH, K₂CO₃, Cs₂CO₃) to generate the alkoxide or amide. Ensure the base is strong enough for complete deprotonation. |
| Inappropriate Solvent | Protic solvents (e.g., water, alcohols) can solvate the nucleophile, reducing its reactivity. | Use a polar aprotic solvent such as DMSO, DMF, or NMP. These solvents do not solvate anions as strongly, leaving the nucleophile more reactive.[5] |
| Low Temperature | Many SNAr reactions on fluoropyridines require elevated temperatures to proceed at a reasonable rate.[5] | Gradually increase the reaction temperature. Microwave irradiation can be an excellent technique for achieving high temperatures with precise control and rapid heating, which can minimize decomposition.[5] |
| Decomposition | High temperatures can lead to the decomposition of either the starting material or the product.[5] Some solvents, like DMF, can also decompose at high temperatures to generate nucleophilic byproducts (dimethylamine). | If you observe charring or the formation of multiple unidentified byproducts, try lowering the reaction temperature and extending the reaction time. If you suspect solvent decomposition, switch to a more stable solvent like DMSO.[5] |
| Hydrolysis | Traces of water can lead to the formation of hydroxypyridine byproducts, especially when using strong bases.[5] | Ensure your reaction is performed under strictly anhydrous conditions. Use dry solvents and reagents, and run the reaction under an inert atmosphere. |
Q4: Why is fluorine a good leaving group in SNAr on pyridines when it's a poor leaving group in SN2 reactions?
A4: This is an excellent question that highlights a key mechanistic difference. In an SN2 reaction, the bond to the leaving group is broken in the rate-determining step. Since the C-F bond is very strong, fluoride is a poor leaving group in this context.
However, in an SNAr reaction, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized intermediate called a Meisenheimer complex.[5] Fluorine's high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and very susceptible to nucleophilic attack.[5] This inductive electron withdrawal activates the pyridine ring and accelerates the formation of the Meisenheimer complex. The subsequent loss of the fluoride ion to restore aromaticity is a fast step. Therefore, in SNAr, fluorine's ability to activate the ring for nucleophilic attack is more important than its leaving group ability in the traditional sense.
Challenges in Cross-Coupling and C-H Functionalization
Modern synthetic methods have expanded the utility of fluorinated pyridines, but not without their own set of challenges.
Q5: I'm attempting a Suzuki coupling with a bromofluoropyridine, but I'm observing significant hydrodefluorination (loss of fluorine). What's happening?
A5: Hydrodefluorination is a known side reaction in some cross-coupling reactions involving fluorinated heterocycles, particularly when using palladium catalysts.[6] The mechanism can be complex, but it is often proposed to involve the formation of a palladium-hydride species which can then participate in a reductive cleavage of the C-F bond.
Strategies to Minimize Hydrodefluorination:
-
Catalyst Choice: Some palladium catalysts are more prone to generating hydride species than others. Consider screening different palladium catalysts and ligands. In some cases, switching to a different metal catalyst (e.g., nickel or copper) may be beneficial.
-
Base Selection: The choice of base can be critical. Strong, non-nucleophilic bases are generally preferred. The presence of water or protic solvents can also contribute to the formation of palladium-hydrides. Ensure anhydrous conditions.
-
Reaction Temperature: Lowering the reaction temperature can sometimes suppress the hydrodefluorination pathway, which may have a higher activation energy than the desired cross-coupling.
-
Protecting Groups: In some instances, temporarily protecting the pyridine nitrogen can alter the electronic properties of the ring and reduce the lability of the C-F bond.[7]
Q6: Are there methods for direct C-H fluorination of pyridines, and what are the stability concerns with the reagents used?
A6: Yes, direct C-H fluorination of pyridines has become a powerful tool. One notable method uses silver(II) fluoride (AgF₂) for the site-selective fluorination of the C-H bond adjacent to the nitrogen (the 2-position).[3][8] This reaction proceeds under mild conditions and tolerates a wide range of functional groups.[8]
Handling and Stability of Fluorinating Agents:
-
Silver(II) Fluoride (AgF₂): This reagent is a powerful oxidant and is moisture-sensitive.[3] It should be handled quickly in the air and stored in a desiccator.[3] Discoloration from black to yellow/brown indicates decomposition, and the reagent should be discarded.[3] The reaction itself is also sensitive to moisture.[3]
-
Electrophilic Fluorinating Reagents (e.g., Selectfluor®, NFSI): These reagents are generally more stable than AgF₂ but can be highly reactive and should be handled with care.[9] Some, like Selectfluor®, can react exothermically with common solvents like DMF and DMSO.[10] Always check the compatibility of your fluorinating agent with the chosen solvent before setting up a reaction.[10]
pyridine [label="Pyridine Substrate"]; agf2 [label="AgF₂ (3.0 equiv)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; solvent [label="Anhydrous MeCN", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="2-Fluoropyridine Product", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
pyridine -> reaction; agf2 -> reaction; solvent -> reaction; reaction [label="Ambient Temperature\n~1 hour", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; reaction -> product; }
Simplified workflow for direct C-H fluorination of pyridines using AgF₂.
Advanced Topics & Protecting Group Strategies
Q7: Can protecting the pyridine nitrogen help to prevent decomposition?
A7: Yes, protecting the pyridine nitrogen can be a viable strategy in certain situations. The lone pair of electrons on the nitrogen atom plays a crucial role in the reactivity and potential instability of the pyridine ring. By protecting the nitrogen, you can:
-
Reduce Basicity: This can prevent unwanted side reactions if your reaction mixture contains acidic species.
-
Modify Electronic Properties: Protection can make the pyridine ring more or less electron-rich, which can influence its susceptibility to nucleophilic attack or other degradation pathways.
-
Prevent Catalyst Poisoning: In some metal-catalyzed reactions, the basic nitrogen can coordinate to the metal center and inhibit catalysis.[6]
Common protecting groups for pyridines include N-oxides, or in some specific cases, coordination to a Lewis acid. The choice of protecting group will depend on the specific reaction conditions you plan to employ, and it must be removable under conditions that do not affect the rest of your molecule.[7]
Q8: My fluorinated pyridine contains other functional groups that seem to be reacting. How can I improve the selectivity of my reaction?
A8: When working with multifunctional fluorinated pyridines, chemoselectivity is a key challenge. If other functional groups are interfering, consider the following:
-
Orthogonal Protecting Groups: Protect the interfering functional groups with protecting groups that are stable to the reaction conditions required for modifying the fluorinated pyridine.[7] For example, if you are performing an SNAr reaction with a strong base, ensure that any acidic protons on other parts of the molecule are protected.
-
Reaction Conditions: Fine-tuning the reaction conditions (temperature, solvent, stoichiometry of reagents) can often improve selectivity. A milder base or a lower reaction temperature may favor the desired reaction over side reactions.
-
Order of Reactions: Carefully plan your synthetic route. It may be more efficient to introduce the fluorine atom at a later stage of the synthesis to avoid subjecting it to harsh conditions.
By carefully considering the electronic nature of your fluorinated pyridine and the specific conditions of your reaction, you can successfully navigate the challenges associated with these important compounds and achieve your synthetic goals.
References
- Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3438. [Link]
- BenchChem Technical Support Team. (2025). Troubleshooting low yields in nucleophilic substitution of fluoropyridines. Benchchem.
- Pashkovskii, F. S., et al. (2022). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Omega, 7(4), 3461-3469. [Link]
- Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PubMed. [Link]
- Huang Lab, Michigan State University. (2017).
- Santa Cruz Biotechnology. Hydrogen fluoride pyridine. Santa Cruz Biotechnology.
- El-Faham, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5423. [Link]
- Desai, P. B. (1973). Preparation and stability of 4-fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1, 1865-1866. [Link]
- Mukherjee, S., et al. (2025). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction.
- Benassi, E., et al. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 23(34), 18958-18974. [Link]
- Sigma-Aldrich. Protection/Deprotection Reagents. Sigma-Aldrich.
- Mousseau, J. J., & Glorius, F. (2018). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process.
- Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956-960. [Link]
- Various Authors. (2025). meta-Selective Fluorination of Pyridine Derivatives.
- University of Illinois Urbana-Champaign. Protecting Groups.
- Liang, L. (2013).
- Zimmer, D., et al. (2021). Aqueous Instability of δ-Fluorobutylpiperidines. Molecules, 26(11), 3328. [Link]
- BenchChem. (2025).
- BenchChem. (2025).
- Fier, P. S., & Hartwig, J. F. (2017). Site-Selective CH Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 94, 46-53. [Link]
- American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable.
- Baker, J., & Muir, M. (2010). Reactions involving substituted perfluoropyridines that Chambers and co-workers claim cannot be explained by the Meisenheimer model.
- Jee, S., et al. (2024). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules, 29(5), 1083. [Link]
- Matsuura, S., Niu, C. H., & Cohen, J. S. (1976). Pyridinium Polyhydrogen Fluoride, a Deprotecting Reagent in Peptide Chemistry.
- Umemoto, T. (2018). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 207, 134-155. [Link]
- Grishchenko, O. V., et al. (2016). Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. Crystal Growth & Design, 16(4), 2262-2273. [Link]
- Gemoets, H. P. L., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Organic Letters, 22(15), 5951-5956. [Link]
- Neely, J. M., & Rovis, T. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Journal of the American Chemical Society, 137(12), 4004-4007. [Link]
- University of Münster. (2024).
- Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 985-989. [Link]
- McDonald, T. M., et al. (2019). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. Science, 364(6441), 661-665. [Link]
- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
- Li, Y., et al. (2025). Synthesis and properties of fluorinated pyridine-containing polyimides.
- Hussain, M., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview.
- BenchChem. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. orgsyn.org [orgsyn.org]
- 4. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Optimization of Catalyst Loading for 5-Fluoro-2,3-dimethylpyridine Coupling Reactions
Welcome to our dedicated technical resource for scientists and drug development professionals tackling the unique challenges of cross-coupling reactions with 5-Fluoro-2,3-dimethylpyridine. This guide is structured to provide not just procedural steps, but a deep, mechanistic understanding of the variables at play. Our goal is to empower you to troubleshoot effectively and optimize your catalyst loading for robust, reproducible results.
The structure of this compound presents a distinct set of challenges. The pyridine nitrogen's lone pair can act as a Lewis base, coordinating to and deactivating the palladium catalyst—a common issue with nitrogen-containing heterocycles.[1][2] Furthermore, the electronic and steric environment created by the fluorine and two methyl groups requires a carefully tailored catalytic system. This guide will walk you through common failure points and provide logical, field-tested solutions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent and critical issues encountered during the coupling of this compound. Each question is designed to diagnose a specific problem and provide a clear, actionable workflow.
Q1: My reaction shows very low conversion or has stalled completely. What are the primary causes and how do I proceed?
A1: Low or no conversion is the most common problem and typically points to issues with catalyst activity. The primary suspect is catalyst inhibition or deactivation, often exacerbated by the pyridine substrate itself.[1]
Underlying Causes:
-
Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, forming stable, off-cycle complexes that are catalytically inactive.[2][3]
-
Insufficient Catalyst Activity: The initial catalyst loading may be too low to overcome the inherent rate of deactivation, or the chosen ligand may not be suitable for this specific sterically-hindered and electron-deficient substrate.
-
Poor Reagent Quality: Impurities in solvents, bases, or starting materials can act as catalyst poisons. Boronic acids, for instance, are known to degrade during storage, and residual water can lead to unwanted side reactions like protodeboronation.[1][4]
-
Oxygen Sensitivity: The active Pd(0) species is highly sensitive to oxygen. Inadequate degassing can lead to the formation of inactive Pd(II) oxides.[2][4]
Troubleshooting Workflow:
Q2: I'm observing the formation of palladium black in my reaction. What does this signify and how can I prevent it?
A2: The formation of palladium black is a visual indicator of catalyst decomposition, where the active, soluble Pd(0) species has aggregated into inactive, elemental palladium.[5] This is a common deactivation pathway.
Underlying Causes:
-
Insufficient Ligand: An inadequate ligand-to-palladium ratio can leave the Pd(0) center coordinatively unsaturated and prone to aggregation.[1]
-
High Temperature: While heat increases reaction rates, excessively high temperatures can accelerate the rate of catalyst decomposition, especially with less stable catalyst systems.[4]
-
Inappropriate Ligand Choice: The ligand may not be sterically bulky enough to prevent the palladium centers from aggregating.
Preventative Measures:
-
Optimize Pd:Ligand Ratio: Ensure a slight excess of ligand. A common starting point is a 1:1.2 Pd:Ligand ratio. However, be aware that a large excess of ligand can sometimes inhibit the reaction.[5]
-
Lower Reaction Temperature: Determine the lowest effective temperature for the reaction. It may be preferable to run the reaction for a longer time at a lower temperature to preserve catalyst lifetime.
-
Screen More Robust Ligands: Switch to bulkier, more electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, which are known to form more stable palladium complexes.[4]
Q3: My reaction is producing significant side products, such as homocoupling of the boronic acid or hydrodehalogenation of the pyridine. How can I improve selectivity?
A3: Side product formation indicates that undesired reaction pathways are competing with your desired cross-coupling.
Underlying Causes & Solutions:
-
Homocoupling (in Suzuki Reactions): This is often promoted by the presence of oxygen, which facilitates the oxidative coupling of the boronic acid.[4]
-
Solution: Implement more rigorous degassing of all reagents and solvents and maintain a strict inert atmosphere throughout the reaction.[3]
-
-
Hydrodehalogenation (Protodeboronation): This involves the replacement of the halide or boron group with a hydrogen atom. It is often caused by trace amounts of water or other protic impurities.
-
Solution: Use scrupulously dried solvents and reagents. Ensure the base is anhydrous and of high purity. In some cases, changing the base (e.g., from a carbonate to a phosphate) can mitigate this issue.[1]
-
Frequently Asked Questions (FAQs)
Q4: What is a good starting catalyst loading for a new coupling reaction with this compound?
A4: A sensible starting point for initial screening is between 1-3 mol% of the palladium pre-catalyst.[6] Due to the challenging nature of this substrate (potential for catalyst inhibition), it is not uncommon for optimizations to require loadings up to 5 mol%.[7] Starting too low may result in no reaction, providing little information. A successful reaction at 2 mol% can then be optimized downwards to improve cost-effectiveness and reduce residual palladium.[8]
Q5: How does increasing catalyst loading affect the reaction?
A5: Increasing the catalyst loading generally increases the reaction rate and can lead to higher yields, especially for difficult substrates or when catalyst deactivation is a significant factor.[6] However, there are trade-offs:
-
Increased Cost: Palladium catalysts and advanced ligands are expensive.
-
More Side Reactions: Higher catalyst concentrations can sometimes promote undesired pathways.[9][10]
-
Purification Challenges: Higher loadings result in more residual palladium in the crude product, which can be difficult to remove and is often unacceptable in pharmaceutical applications.[9] The goal of optimization is to find the lowest possible catalyst loading that provides a high, reproducible yield in a reasonable timeframe—this is often referred to as maximizing the Turnover Number (TON).
Q6: Why are bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) so often recommended for this type of substrate?
A6: These ligands are crucial for several reasons directly related to the challenges of coupling N-heterocycles:
-
Steric Shielding: The bulkiness of ligands like XPhos or SPhos physically blocks the pyridine nitrogen from coordinating to the palladium center, thus preventing catalyst inhibition.[1]
-
Promotion of Reductive Elimination: Their strong electron-donating ability increases the electron density on the palladium center, which in turn promotes the final, product-forming step of the catalytic cycle (reductive elimination). This is often the rate-limiting step for electron-deficient substrates.
-
Stabilization of the Active Species: They form stable, monoligated Pd(0) species that are highly active and less prone to decomposition.[5]
Experimental Protocol: Catalyst Loading Optimization Screen
This protocol outlines a general procedure for efficiently screening catalyst loadings for a Suzuki-Miyaura coupling reaction. It is designed to be performed in parallel to ensure consistency across experiments.
Objective: To determine the minimum catalyst loading required to achieve >95% conversion.
Reagents & Equipment:
-
This compound (assuming a bromo or iodo derivative, 1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium pre-catalyst (e.g., XPhos Pd G3)
-
Base (e.g., K₃PO₄, 2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)
-
Array of reaction vials with stir bars and septa-sealed caps
-
Inert atmosphere glovebox or Schlenk line
-
Heating block or oil bath
-
TLC plates and/or LC-MS for analysis
Procedure:
-
Preparation (in a glovebox or under inert gas flow):
-
To each of five labeled reaction vials, add the arylboronic acid (e.g., 0.24 mmol) and the base (e.g., 0.40 mmol).
-
Prepare a stock solution of the this compound in the chosen solvent.
-
Prepare a separate stock solution of the palladium pre-catalyst. This allows for accurate dispensing of small quantities.
-
-
Catalyst Addition:
-
To each vial, add the appropriate volume of the palladium pre-catalyst stock solution to achieve the target loadings (e.g., 5 mol%, 3 mol%, 2 mol%, 1 mol%, 0.5 mol%).
-
Include a "no catalyst" control vial to confirm the reaction is palladium-mediated.
-
-
Reaction Initiation:
-
Add the this compound stock solution to each vial (e.g., 0.20 mmol in 1 mL solvent).
-
Seal the vials tightly.
-
Place the array of vials into a preheated heating block (e.g., 90 °C) and begin vigorous stirring.
-
-
Monitoring:
-
After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction.
-
Quench the aliquot with a suitable solvent (e.g., ethyl acetate) and analyze by LC-MS or TLC to determine the approximate conversion.
-
Continue monitoring at regular intervals (e.g., 4h, 8h, 24h) until the reactions appear complete or have stalled.
-
-
Work-up & Analysis:
-
Once the reactions are complete, cool to room temperature.
-
Dilute with an organic solvent like ethyl acetate and wash with water.
-
Dry the organic layer, filter, and concentrate.
-
Analyze the final conversion and yield by quantitative NMR or LC-MS with an internal standard.
-
Data Presentation: Example Optimization Results
The following table illustrates a potential outcome from the optimization protocol described above for the Suzuki coupling of 5-Fluoro-2-bromo-3,4-dimethylpyridine with phenylboronic acid.
| Entry | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Key Observation |
| 1 | 5.0 | 4 | >99 | Fast reaction, complete conversion. |
| 2 | 3.0 | 4 | >99 | Fast reaction, complete conversion. |
| 3 | 2.0 | 8 | >98 | Slower but reaches completion. Optimal choice. |
| 4 | 1.0 | 24 | 75 | Reaction stalls, likely due to catalyst death. |
| 5 | 0.5 | 24 | 40 | Incomplete conversion. |
| 6 | 0 | 24 | <1 | No reaction, confirms catalyst necessity. |
Conditions: 90 °C, K₃PO₄, Dioxane/H₂O 4:1.
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions.
- BenchChem. (2025). Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions with 2-(Trifluoromethoxy)aniline.
- BenchChem. (2025). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
- BenchChem. (2025).
- Valera, J. D., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central.
- Le-Criell, J., et al. (n.d.). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines.
- Valera, J. D., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- BenchChem. (2025).
- Oreate AI Blog. (2026).
- BenchChem. (2025). Technical Support Center: Optimizing Thiazole-Pyridine Coupling Reactions.
Sources
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- 8. Frontiers | How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture [frontiersin.org]
- 9. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 5-Fluoro-2,3-dimethylpyridine
Welcome to the technical support center for the synthesis of 5-Fluoro-2,3-dimethylpyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges encountered during its preparation. This document will explain the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as metabolic stability and binding affinity.[1][2] However, its synthesis is not without challenges, and the formation of side products can often complicate purification and reduce yields. This guide will focus on the two most common synthetic routes: the Balz-Schiemann reaction and Nucleophilic Aromatic Substitution (SNAr) via Halogen Exchange (Halex process), addressing the specific side reactions inherent to each.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound.
Route 1: Balz-Schiemann Reaction
The Balz-Schiemann reaction is a classical method for introducing fluorine into an aromatic ring, proceeding via a diazonium tetrafluoroborate intermediate from the corresponding amine.[3]
Q1: My Balz-Schiemann reaction is giving a very low yield of the desired this compound. What are the likely causes?
A1: Low yields in the Balz-Schiemann reaction can stem from several factors:
-
Incomplete Diazotization: The initial conversion of 5-amino-2,3-dimethylpyridine to its diazonium salt is critical. Ensure your reaction is maintained at a low temperature (-5 to 0 °C) to prevent premature decomposition of the diazonium salt.[4]
-
Instability of the Diazonium Salt: Pyridine-based diazonium salts can be less stable than their aniline counterparts. It is crucial to use the diazonium salt intermediate immediately after its formation.
-
Suboptimal Decomposition Conditions: The thermal decomposition of the diazonium tetrafluoroborate requires careful temperature control. Insufficient heat will lead to an incomplete reaction, while excessive heat can cause charring and the formation of numerous byproducts. A controlled, gradual increase in temperature is often optimal.[4]
-
Solvent Effects: The choice of solvent for the decomposition step can significantly impact the yield. Low- or non-polar solvents can sometimes improve the outcome of the pyrolysis.[5]
Q2: I've isolated several byproducts from my Balz-Schiemann reaction. What are they likely to be?
A2: The primary side reactions in the Balz-Schiemann synthesis of this compound are:
-
Phenol Formation: The diazonium salt can react with residual water in your solvents or reagents to produce 5-hydroxy-2,3-dimethylpyridine. It is imperative to use anhydrous conditions.
-
Azo Coupling: The diazonium salt can act as an electrophile and couple with the starting amine (5-amino-2,3-dimethylpyridine) if the diazotization is not complete, leading to the formation of colored azo compounds.
-
Decomposition/Tar Formation: Uncontrolled heating during the decomposition of the diazonium salt can lead to the formation of complex, often insoluble, tars.
Below is a diagram illustrating the main and side reaction pathways in the Balz-Schiemann reaction.
Caption: Main and side reaction pathways in the Balz-Schiemann synthesis.
Route 2: Nucleophilic Aromatic Substitution (Halogen Exchange)
The Halex process is a robust method for producing aryl fluorides, particularly on an industrial scale. It involves the displacement of a halide (typically chloride or bromide) with fluoride from a salt like KF or CsF in a polar aprotic solvent at high temperatures.[6]
Q3: My Halex reaction on 5-chloro-2,3-dimethylpyridine is sluggish and gives low conversion. How can I improve it?
A3: Low conversion in a Halex reaction can be attributed to several factors:
-
Insufficiently Anhydrous Conditions: The presence of water can hydrate the fluoride salt, reducing its nucleophilicity. Ensure all reagents and solvents are thoroughly dried. Some protocols involve azeotropic removal of water from the reaction mixture before the main heating phase.[7]
-
Low Reaction Temperature: Halogen exchange reactions often require high temperatures (180-240 °C) to proceed at a reasonable rate.[6][8] The electron-donating methyl groups on the pyridine ring deactivate it towards nucleophilic attack, necessitating more forcing conditions.
-
Poor Solubility of Fluoride Salt: Potassium fluoride has low solubility in many organic solvents. The use of a phase-transfer catalyst (e.g., a crown ether or a quaternary ammonium salt) can significantly enhance the concentration of fluoride ions in the organic phase and accelerate the reaction.[7][9] Using cesium fluoride, which is more soluble, can also improve reaction rates, albeit at a higher cost.[10]
-
Choice of Solvent: High-boiling polar aprotic solvents like sulfolane, N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO) are essential for this reaction.[6]
Q4: I am observing byproducts in my Halex reaction. What could they be?
A4: Side reactions in the Halex process for this compound can include:
-
Solvent-Derived Byproducts: At high temperatures, some polar aprotic solvents can decompose or react with the substrate. For instance, reaction with DMSO can lead to the formation of methylated byproducts.
-
Hydrolysis: If water is present, the starting material or product can undergo hydrolysis to form 5-hydroxy-2,3-dimethylpyridine.
-
Elimination/Decomposition: At very high temperatures, decomposition of the starting material or product can occur, leading to tar formation. Continuously removing the product by distillation as it forms can minimize this issue.[7]
Below is a diagram illustrating the main and side reaction pathways in the Halex process.
Caption: Main and side reaction pathways in the Halex process.
Part 2: Data Summary and Protocols
Summary of Side Reactions and Mitigation Strategies
| Synthetic Route | Common Side Product | Conditions Favoring Formation | Recommended Preventative Measures |
| Balz-Schiemann | 5-Hydroxy-2,3-dimethylpyridine | Presence of water during diazotization or decomposition. | Use anhydrous reagents and solvents. |
| Azo compounds | Incomplete diazotization, excess starting amine. | Ensure complete conversion of the amine to the diazonium salt; slow addition of NaNO₂. | |
| Tar/Decomposition Products | Overheating during decomposition of the diazonium salt. | Gradual and controlled heating; use of a suitable solvent.[5] | |
| Halex Process | 5-Hydroxy-2,3-dimethylpyridine | Presence of water in the reaction mixture. | Rigorously dry all reagents and solvents; consider azeotropic drying.[7] |
| Decomposition Products | Prolonged reaction times at very high temperatures. | Use a phase-transfer catalyst to lower the required temperature; remove the product by distillation as it forms.[7] |
Recommended Experimental Protocol: Halex Synthesis of this compound
This protocol is based on established methodologies for halogen exchange on pyridine rings and is optimized to minimize side reactions.[6][7][8]
Materials:
-
5-Chloro-2,3-dimethylpyridine
-
Potassium Fluoride (spray-dried, anhydrous)
-
Sulfolane (anhydrous)
-
18-Crown-6 (or other suitable phase-transfer catalyst)
-
Nitrogen or Argon gas supply
-
Standard distillation apparatus
Procedure:
-
System Preparation: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a distillation head. Ensure all glassware is thoroughly dried.
-
Reagent Charging: To the flask, add sulfolane (5-10 volumes relative to the starting material), spray-dried potassium fluoride (2.5-3.0 equivalents), and a catalytic amount of 18-crown-6 (0.05-0.1 equivalents).
-
Azeotropic Drying: Begin stirring and heat the mixture under a slow stream of nitrogen to approximately 120-140 °C to azeotropically remove any trace amounts of water with the solvent.
-
Addition of Starting Material: Cool the mixture slightly (to ~100 °C) and add 5-chloro-2,3-dimethylpyridine (1.0 equivalent).
-
Reaction: Slowly heat the reaction mixture to 200-220 °C. The product, this compound, has a lower boiling point than the starting material and the solvent.
-
Product Isolation: As the reaction proceeds, the product can be continuously distilled from the reaction mixture. Monitor the temperature at the distillation head. Collect the distillate in a cooled receiving flask.
-
Monitoring: The progress of the reaction can be monitored by analyzing the composition of the distillate using Gas Chromatography (GC) or ¹H NMR.
-
Work-up and Purification: The collected distillate can be further purified by fractional distillation to yield pure this compound.
References
- Wikipedia. (2023). Balz–Schiemann reaction.
- ResearchGate. (2007). Synthesis of 2-amino-5-fluoropyridine.
- Al-karbouli, A. A., et al. (2015). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. SpringerPlus, 4, 765.
- Google Patents. (2010). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
- ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?.
- ResearchGate. (2017). IF5 affects the final stage of the Cl-F exchange fluorination in the synthesis of pentafluoro-λ6-sufanyl-pyridines, pyrimidines and benzenes with electron-withdrawing substituents.
- StackExchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
- Google Patents. (1990). US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine.
- Google Patents. (2016). CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine.
- Google Patents. (1997). US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines.
- Gouverneur, V., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 57(43), 14214-14227.
- Gouverneur, V., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar.
- Google Patents. (2013). CN102898358A - Preparation method of fluoropyridine compounds.
- ResearchGate. (2008). Selective Fluorination by Halogen Exchange of Chlorodiazines and Chloropyridines Promoted by the “Proton Sponge”-Triethylamine Tris(hydrogen fluoride) System.
- PubMed. (1998). Synthesis and biological activity of novel 5-fluoro-2'-deoxyuridine phosphoramidate prodrugs.
- Wikipedia. (2023). Halex process.
- ResearchGate. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Halex process - Wikipedia [en.wikipedia.org]
- 7. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 8. US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines - Google Patents [patents.google.com]
- 9. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]
- 10. CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine - Google Patents [patents.google.com]
Technical Support Center: Purification of 5-Fluoro-2,3-dimethylpyridine
Document ID: TSC-2026-01-5F23DMP
Version: 1.0
Introduction
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the removal of impurities from 5-Fluoro-2,3-dimethylpyridine (CAS 113209-99-7). As a key building block in medicinal chemistry, the purity of this fluorinated pyridine derivative is critical for successful downstream applications. This document synthesizes established chemical principles with practical, field-proven insights to address common challenges encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. Assuming a common route involving the electrophilic fluorination of 2,3-lutidine (2,3-dimethylpyridine), you can anticipate the following impurities:
-
Unreacted Starting Material: 2,3-Lutidine.
-
Isomeric Byproducts: Other isomers of fluoro-2,3-dimethylpyridine, such as 4-Fluoro-2,3-dimethylpyridine and 6-Fluoro-2,3-dimethylpyridine, can form depending on the selectivity of the fluorinating agent.
-
Partially Halogenated Intermediates: If a halogenation-fluorination sequence is used, you may have residual chlorinated or brominated intermediates.
-
Solvent Residues: Depending on the reaction and work-up conditions, residual solvents may be present. Common solvents for fluorination reactions include acetonitrile, sulfolane, or N-methyl-2-pyrrolidone (NMP).[1]
-
Degradation Products: this compound may be susceptible to degradation under strongly acidic or basic conditions, potentially leading to hydroxylation or other modifications.
Q2: What is the best initial purification strategy for a crude reaction mixture?
A2: For a crude mixture, a liquid-liquid extraction is an excellent first step to remove inorganic salts and highly polar impurities. Typically, the crude reaction mixture is diluted with an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane) and washed sequentially with a mild aqueous base (like sodium bicarbonate solution) to neutralize any acidic byproducts, followed by brine to reduce the water content in the organic layer.
Q3: My purified this compound is a yellow to brown oil. Is this normal?
A3: While pure this compound is expected to be a colorless to pale yellow liquid, discoloration is common in crude or partially purified samples. The color can arise from minor, highly conjugated impurities or degradation products. If the color persists after initial purification steps, consider treatment with activated charcoal during recrystallization or employing column chromatography for further purification.
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities such as residual starting material and isomeric byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the overall structure and can be used to detect proton-containing impurities.
-
¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds. The chemical shift of the fluorine atom is highly sensitive to its electronic environment, allowing for the clear identification and quantification of different fluorinated isomers.[2][3]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying less volatile or thermally labile impurities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Extraction | Incomplete separation of layers during liquid-liquid extraction. Emulsion formation. | Allow more time for layers to separate. Break emulsions by adding brine or a small amount of a different organic solvent. |
| "Oiling Out" During Recrystallization | The boiling point of the solvent is higher than the melting point of the solute. The compound is precipitating from a supersaturated solution as a liquid instead of a solid. | Use a lower-boiling point solvent or a solvent mixture. Ensure the crude material is fully dissolved at the solvent's boiling point. Try a slower cooling rate. |
| No Crystal Formation After Cooling | Too much solvent was used. The solution is not sufficiently supersaturated. | Evaporate some of the solvent to increase the concentration. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of the pure compound. |
| Co-elution of Impurities in Column Chromatography | The chosen mobile phase does not provide adequate separation. | Perform a thorough mobile phase screening using Thin Layer Chromatography (TLC). A gradient elution from a non-polar to a more polar solvent system is often effective. |
| Product Degradation During Distillation | The distillation temperature is too high, leading to thermal decomposition. | Use vacuum distillation to lower the boiling point of the compound. Ensure the system is free of leaks to maintain a stable, low pressure.[4][5] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
This protocol provides a starting point for the recrystallization of this compound. The choice of solvent is critical and may require some experimentation. A mixed solvent system, such as dichloromethane/hexane or ethyl acetate/hexane, is often effective for compounds of moderate polarity.
Step-by-Step Methodology:
-
Solvent Selection: In a small test tube, add a small amount of your crude product. Add a few drops of a polar solvent (e.g., ethyl acetate) and warm to dissolve. Then, add a less polar solvent (e.g., hexane) dropwise until the solution becomes turbid. If the turbidity disappears upon warming and reappears upon cooling, this is a good solvent system.
-
Dissolution: In an appropriately sized flask, dissolve the crude this compound in a minimal amount of the hot polar solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and swirl for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal and any insoluble impurities.
-
Crystallization: Add the hot, less polar solvent dropwise to the filtrate until it becomes slightly cloudy. Add a few more drops of the hot polar solvent to redissolve the precipitate.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold, less polar solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: General Vacuum Distillation Procedure
Vacuum distillation is an effective method for purifying liquids with high boiling points or those that are prone to thermal decomposition.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and all joints are properly sealed.
-
Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar.
-
System Evacuation: Close the system and slowly apply vacuum. The pressure should drop to a stable, low value.
-
Heating: Begin stirring and gently heat the distillation flask.
-
Fraction Collection: Collect the distillate fractions based on the boiling point at the given pressure. It is advisable to collect a forerun, the main fraction, and a tail fraction.
-
Shutdown: Once the distillation is complete, remove the heat source and allow the system to cool to room temperature before slowly reintroducing air.
Visual Workflow and Diagrams
Purification Workflow
Caption: General purification workflow for this compound.
Troubleshooting Logic for Recrystallization
Caption: Troubleshooting logic for common recrystallization issues.
References
- U.S. Patent No. 4,973,698A. (1990). Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine.
- Vacuum Distillation [Video]. (2022, April 7). YouTube. [Link]
- Vacuum Distillation [Video]. (2021, May 17). YouTube. [Link]
- Fluorine NMR. (n.d.). University of California, Davis. [Link]
- 19Flourine NMR. (n.d.). Queen's University. [Link]
- Safety Data Sheet. (2014, May 29). Chem Service. [Link]
- Chinese Patent No. CN102898358A. (2013). Preparation method of fluoropyridine compounds.
- Chinese Patent No. CN101648904B. (2011). Synthesis method of 2,3-difluoro-5-chloropyridine.
- New Process for the Synthesis of 5-Fluoro-3-(Difuoromethyl)-5-Fluoro-1-Methyl-1H-Pyrazole-4-Carboxylic Acid Derivatives and the Free Acid Thereof. (2022, November 24).
- new p
- Pikun, N. V., et al. (2019). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 24(15), 2789. [Link]
- García-Pérez, D., et al. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 22(11), 2003. [Link]
- GC-MS analysis of the reaction mixture for the fluorination of alkoxyamine 1. (n.d.).
- Calculated and experimental 13 C NMR chemical shifts. (n.d.).
- Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021, February 3).
- An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. (2023, December 14).
- Separation of 5-Ethyl-2-methylpyridine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
- Practical Syntheses of [2,2ʹ-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl)pyridyl]]iridium(III) Hexafluorophosphate. (2017, June 13). Organic Syntheses. [Link]
- Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. (2022, November 24).
- Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1 H)-ones in Aqueous Solution. (2018, August 17). PubMed. [Link]
- Site-Specific CH Chalcogenation of Quinoxalin-2(1H)-ones. (n.d.). [Link]
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Technical Support Center: Enhancing the Reactivity of 5-Fluoro-2,3-dimethylpyridine in Cross-Coupling Reactions
Welcome to the technical support center for navigating the complexities of cross-coupling reactions with 5-Fluoro-2,3-dimethylpyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies. We will delve into the specific challenges posed by this substrate and provide actionable solutions grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for cross-coupling reactions?
A1: The difficulty in utilizing this compound stems from a combination of electronic and steric factors:
-
Electronic Effects: The fluorine atom is strongly electron-withdrawing, which reduces the electron density of the pyridine ring.[1] This can make the C-X (halide) bond less susceptible to oxidative addition, a critical step in many palladium-catalyzed cross-coupling reactions.[2] The nitrogen atom in the pyridine ring can also act as a Lewis base and coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3][4]
-
Steric Hindrance: The two methyl groups at the 2- and 3-positions create significant steric bulk around the reaction center. This can hinder the approach of the catalyst and the coupling partner, slowing down the reaction rate.
Q2: I am observing no or very low conversion in my Suzuki-Miyaura coupling with this compound. What are the likely causes?
A2: Low or no conversion in Suzuki-Miyaura couplings with this substrate is a common issue. The primary culprits are often related to catalyst deactivation and suboptimal reaction conditions. Key areas to investigate include:
-
Catalyst System: The choice of palladium precursor and, more importantly, the ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be effective for this challenging substrate.[4]
-
Base Selection: The strength and solubility of the base can significantly impact the reaction outcome.[5]
-
Solvent Choice: The solvent must be appropriate for the solubility of all reaction components and compatible with the catalytic system.[6]
-
Oxygen Contamination: Inadequate degassing of the reaction mixture can lead to oxidation of the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle.[6]
Q3: What are the most common side reactions I should be aware of?
A3: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges. The most prevalent include:
-
Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene, which is often promoted by the presence of water.[6]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often exacerbated by the presence of oxygen.[4]
-
Dehalogenation: The starting halide can be reduced to the corresponding arene.[4]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during cross-coupling reactions with this compound.
Guide 1: Overcoming Low Yields in Suzuki-Miyaura Coupling
Low yields in Suzuki-Miyaura coupling are often a multifactorial problem. The following workflow can help identify and address the root cause.
Caption: Troubleshooting workflow for low-yielding Suzuki-Miyaura reactions.
Detailed Troubleshooting Steps:
-
Step 1: Optimize the Catalyst System
-
Problem: The chosen palladium catalyst and ligand are not active enough to overcome the electronic and steric challenges of this compound.
-
Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[3][4] These ligands are known to be effective for challenging heteroaryl couplings. Consider using a pre-catalyst to ensure the efficient generation of the active Pd(0) species.[7]
-
-
Step 2: Screen Different Bases
-
Problem: The base may not be strong enough or sufficiently soluble in the reaction solvent to facilitate the transmetalation step effectively.
-
Solution: Screen a variety of bases. While stronger bases like NaOtBu can be effective, they may not be compatible with all functional groups.[5] Weaker inorganic bases such as K₃PO₄ and Cs₂CO₃ are often good alternatives.[5][8] Ensure the base is finely powdered and anhydrous.[6]
-
-
Step 3: Evaluate Solvent Systems
-
Problem: Poor solubility of reactants or the base can lead to a sluggish or incomplete reaction.
-
Solution: Common solvents for Suzuki couplings include dioxane, toluene, and THF, often with a small amount of water.[5][8] If solubility is an issue, consider a more polar aprotic solvent like DMF, but be mindful of potential side reactions at higher temperatures.
-
-
Step 4: Adjust the Reaction Temperature
-
Problem: The reaction may be too slow at lower temperatures.
-
Solution: Gradually increase the reaction temperature. While many Suzuki couplings are run between 80-110 °C, some challenging substrates may require higher temperatures.[8] However, be aware that higher temperatures can also lead to catalyst decomposition and increased side reactions.
-
-
Step 5: Improve Degassing Procedures
-
Problem: Residual oxygen is deactivating the palladium catalyst.
-
Solution: Ensure rigorous degassing of the solvent and reaction mixture. This can be achieved by sparging with an inert gas (argon or nitrogen) for an extended period or by using several freeze-pump-thaw cycles.[6] Maintain a positive pressure of inert gas throughout the reaction.
-
-
Step 6: Address Boronic Acid Instability
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of this compound
| Parameter | Recommended Condition | Rationale |
| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Readily available and effective with appropriate ligands. |
| Ligand | SPhos, XPhos, or RuPhos | Bulky, electron-rich ligands that promote oxidative addition and reductive elimination.[3][4] |
| Base | K₃PO₄ or Cs₂CO₃ | Effective and generally compatible with a wide range of functional groups.[5][8] |
| Solvent | Dioxane/H₂O (10:1) or Toluene | Good balance of solubility for most reactants. |
| Temperature | 90-110 °C | A good starting range for balancing reaction rate and catalyst stability. |
Guide 2: Enhancing Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination of this compound also presents challenges due to potential catalyst inhibition by the pyridine nitrogen and the amine coupling partner.[3]
Caption: Optimization workflow for Buchwald-Hartwig amination.
Detailed Troubleshooting Steps:
-
Step 1: Select the Appropriate Ligand
-
Problem: The ligand is not effectively promoting the catalytic cycle, possibly due to steric hindrance or electronic deactivation.
-
Solution: For challenging aminations, bulky, electron-rich biarylphosphine ligands such as BrettPhos or RuPhos are often necessary.[9] These ligands have been specifically designed to facilitate the difficult oxidative addition and reductive elimination steps.[10]
-
-
Step 2: Optimize the Base
-
Problem: The chosen base is either too weak to deprotonate the amine or too strong, leading to side reactions or substrate decomposition.
-
Solution: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[5][9] However, for sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ may be more suitable.[5]
-
-
Step 3: Choose a Compatible Solvent
-
Problem: The solvent may be inhibiting the catalyst or have poor solubility for the reactants.
-
Solution: Toluene and dioxane are common and effective solvents for Buchwald-Hartwig aminations.[5][11] It is crucial to avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.[5]
-
-
Step 4: Consider Using a Precatalyst
-
Problem: Inconsistent results may be due to the inefficient in situ generation of the active catalyst.
-
Solution: Using a pre-formed palladium-ligand complex (precatalyst) can often provide more reproducible results and higher yields compared to generating the catalyst from a separate palladium source and ligand.[7]
-
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | BrettPhos Pd G3 or RuPhos Pd G3 | Air-stable and highly active for challenging aminations. |
| Base | NaOtBu or LHMDS | Strong, non-nucleophilic bases that are effective in deprotonating a wide range of amines.[5][9] |
| Solvent | Toluene or Dioxane | Non-coordinating solvents that are compatible with the catalytic system.[5][11] |
| Temperature | 80-110 °C | A common temperature range for these reactions. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vial, add this compound halide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0 equiv), the palladium precatalyst (e.g., SPhos Pd G3, 1-3 mol%), and a stir bar.
-
Seal the vial with a septum cap and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent (e.g., dioxane/water 10:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
In a glovebox, to an oven-dried reaction vial, add the palladium precatalyst (e.g., BrettPhos Pd G3, 1-3 mol%), the base (e.g., NaOtBu, 1.2 equiv), and a stir bar.
-
Add this compound halide (1.0 equiv) and the amine (1.1 equiv).
-
Seal the vial with a septum cap and add the degassed solvent (e.g., toluene) via syringe.
-
Remove the vial from the glovebox and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines - Benchchem
- Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis - Benchchem
- Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting - Benchchem
- optimizing base and solvent for Buchwald-Hartwig amin
- Troubleshooting low reactivity in 5-Chloro-2-fluoropyridin-3-amine couplings - Benchchem
- Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - RSC Publishing
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Public
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- How Aromatic Fluorination Exchanges the Interaction Role of Pyridine with Carbonyl Compounds: The Formaldehyde Adduct - PMC - NIH
- Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit
- Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Arom
- Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings | ACS Omega - ACS Public
- troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions - Benchchem
- Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine - Benchchem
- Buchwald–Hartwig amin
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH
- Developing Ligands for Palladium(II)
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv
- Condition Optimization for Buchwald-Hartwig Reactions - YouTube
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI
- Buchwald-Hartwig Amin
- Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Ore
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides
- Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfon
- Privileged ligands for palladium-catalyzed cross-coupling reactions - ResearchG
- Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC
- Importance of a Fluorine Substituent for the Preparation of meta - and para -Pentafluoro-λ 6 -sulfanyl-Substituted Pyridines - ResearchG
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
- COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton
- Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Comput
- Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and
- The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Aryl
- A Simple Hydrophilic Palladium(II) Complex as a Highly Efficient Catalyst for Room Temperature Aerobic Suzuki Coupling Reactions in Aqueous Media - MDPI
- Suzuki reaction - Wikipedia
- Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont
- Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation - Chemical Communic
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals
- Application Notes and Protocols for Sonogashira Coupling of 4,6-difluoro-5-methylpyrimidine - Benchchem
- Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides | Request PDF - ResearchG
- ppm Pd-catalyzed, Cu-free Sonogashira couplings in water using commercially available catalyst precursors - Chemical Science (RSC Publishing)
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Prec
- Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper - University of California, Santa Barbara
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 7. youtube.com [youtube.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Temperature Control in the Fluorination of Dimethylpyridines
Welcome to the technical support center dedicated to one of the most critical parameters in the successful fluorination of dimethylpyridines: temperature control . For researchers, medicinal chemists, and process development professionals, mastering the thermal dynamics of these reactions is paramount for ensuring safety, achieving high yields, and controlling regioselectivity. The introduction of a fluorine atom onto a dimethylpyridine (lutidine) ring is often a highly energetic process, and slight deviations in temperature can lead to vastly different outcomes.
This guide provides in-depth, field-proven insights through a series of frequently asked questions, troubleshooting protocols, and step-by-step experimental guides.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Thermal Control
This section addresses the foundational questions regarding why temperature is a pivotal control point in these specific fluorination reactions.
Q1: Why is precise temperature control so critical when fluorinating dimethylpyridines?
A1: Temperature is arguably the most influential variable in the fluorination of electron-deficient heterocyclic systems like pyridines. There are three primary reasons for this:
-
Reaction Energetics & Safety: Many fluorination reactions are highly exothermic, particularly those using potent reagents like elemental fluorine (F₂) or even some electrophilic "F+" sources with reactive substrates.[1] Poor temperature control can lead to a rapid increase in reaction rate, causing a thermal runaway. This can result in violent decomposition of reagents, over-pressurization of the reaction vessel, and the formation of hazardous byproducts like hydrogen fluoride (HF).[2][3]
-
Selectivity Control (Regio- and Chemoselectivity): The dimethylpyridine ring has multiple potential sites for fluorination. The thermodynamic and kinetic barriers for C-H activation or substitution at these different positions can be very close. Temperature directly influences which of these pathways is favored. Elevated temperatures often provide enough energy to overcome multiple activation barriers, leading to mixtures of isomers and poor regioselectivity.[4][5] Conversely, lower temperatures can enhance selectivity by favoring the pathway with the lowest activation energy.
-
Reagent and Product Stability: Both the fluorinating agents and the fluorinated products can be thermally sensitive. For example, some reagents may decompose at higher temperatures, reducing their efficacy.[3] Similarly, the desired fluorinated dimethylpyridine product might be susceptible to degradation or subsequent reactions (like polymerization or elimination) if the temperature is not adequately controlled.[6]
Q2: What are the typical temperature ranges for different methods of fluorinating dimethylpyridines?
A2: The optimal temperature is highly dependent on the chosen fluorination method and the specific dimethylpyridine isomer. However, some general ranges can be outlined:
| Fluorination Method | Typical Reagent(s) | Common Temperature Range | Rationale & Causality |
| Direct C-H Fluorination | AgF₂, Elemental F₂ | Ambient (with cooling) to Cryogenic (-80 °C) | AgF₂ reactions are often conducted at ambient temperature (22-25 °C), but require an external cooling bath to dissipate the exotherm and prevent temperature spikes.[6][7] Direct fluorination with elemental F₂ is extremely exothermic and non-selective at ambient temperatures, necessitating cryogenic conditions to moderate its reactivity and prevent substrate destruction.[1] |
| Electrophilic Fluorination | Selectfluor®, NFSI | 0 °C to Elevated (50-80 °C) | The pyridine ring is electron-deficient and often requires heating to react with electrophilic sources.[4] However, starting at lower temperatures (e.g., 0 °C) during reagent addition is a common strategy to control the initial reaction rate before gently heating.[8] |
| Nucleophilic Aromatic Substitution (SNAr) | KF, CsF | Elevated (120 °C to >200 °C) | SNAr requires a pre-installed leaving group (e.g., -Cl, -Br) and high temperatures to overcome the high activation energy for displacing the group with a fluoride ion in an electron-deficient ring.[4][9] |
Q3: How does the choice of solvent affect thermal control?
A3: The solvent is not merely a medium for the reaction; it is an active participant in thermal management. Key considerations include:
-
Safety & Compatibility: Some fluorinating agents react violently with common laboratory solvents. For instance, Selectfluor® can react exothermically and rapidly with DMF, pyridine, and DMSO.[6][10] Acetonitrile is a more compatible choice for many electrophilic fluorinations.[6][8] Always consult safety literature before mixing a fluorinating agent and a solvent for the first time.[10]
-
Heat Capacity: Solvents with a higher heat capacity can absorb more thermal energy from the reaction with a smaller rise in temperature, acting as a thermal buffer.
-
Boiling Point: The solvent's boiling point sets the upper limit for the reaction temperature at atmospheric pressure. For high-temperature SNAr reactions, high-boiling polar aprotic solvents like sulfolane are often required.[4]
Part 2: Troubleshooting Guide - Common Temperature-Related Issues
When experiments go awry, temperature is a primary suspect. This guide provides a structured approach to diagnosing and solving common problems.
| Problem Observed | Potential Temperature-Related Cause | Recommended Solution & Explanation |
| Low or No Conversion of Starting Material | Temperature Too Low: The reaction lacks sufficient activation energy to proceed at a meaningful rate. | Solution: Gradually increase the reaction temperature in 5-10 °C increments, monitoring the reaction progress by TLC, GC-MS, or LC-MS at each stage.[3][4] For some substrates, extended reaction times at a slightly elevated temperature may be necessary.[6] |
| Poor Regioselectivity / Multiple Isomers Formed | Temperature Too High: Excessive thermal energy allows the reaction to overcome multiple activation barriers, leading to fluorination at undesired positions. | Solution: Reduce the reaction temperature. Employing a cryocooler or a dry ice/acetone bath (-78 °C) can significantly enhance selectivity. If the reaction is too slow at lower temperatures, screen for a more active catalyst or reagent that operates effectively under milder conditions. |
| Product Decomposition / Tar or Char Formation | Excessive Temperature / Thermal Runaway: The reaction rate has accelerated uncontrollably, leading to the decomposition of starting materials, reagents, and products.[5] | Solution: Immediately improve cooling and heat dissipation. Use a larger reaction vessel to increase the surface-area-to-volume ratio, switch to a more thermally conductive vessel material, or increase the solvent volume. The most critical step is to slow the rate of reagent addition, adding the fluorinating agent dropwise or via syringe pump over an extended period into the cooled substrate solution. |
| Inconsistent Yields Between Batches | Inadequate Temperature Monitoring & Control: The actual internal temperature of the reaction differs from the setpoint of the bath, or varies between runs. An exotherm may be occurring unnoticed. | Solution: Always use a calibrated thermometer or thermocouple placed directly in the reaction mixture, not just in the cooling bath. Ensure consistent stirring speed and vessel geometry. For critical applications, use an automated laboratory reactor (ALR) with active temperature feedback control. An ambient temperature water bath is often used to maintain a consistent temperature of 22-25 °C and absorb minor exotherms.[6][7] |
Part 3: Visualization & Logical Workflows
Visual aids are crucial for standardizing laboratory procedures and decision-making. The following diagrams, rendered in DOT language, outline key workflows for temperature control.
Caption: Troubleshooting workflow for common temperature-related issues.
Caption: Decision-making process for selecting a starting temperature protocol.
Part 4: Experimental Protocols & Best Practices
The following protocols provide detailed, step-by-step methodologies for temperature-controlled fluorination reactions.
Protocol 1: Direct C-H Fluorination of 3,5-Dimethylpyridine with AgF₂
This protocol is adapted from methodologies known for high regioselectivity at the C-2 position.[6][11][12] Even though it is an "ambient temperature" reaction, active temperature management is crucial.
Materials:
-
3,5-Dimethylpyridine
-
Silver(II) Fluoride (AgF₂)
-
Anhydrous Acetonitrile
-
Round-bottom flask with a magnetic stir bar
-
Water bath
-
Calibrated digital thermometer
Procedure:
-
Vessel Preparation: Place a clean, dry round-bottom flask equipped with a magnetic stir bar into a water bath situated on a magnetic stir plate. The water bath is not for heating or cooling initially, but to act as a heat sink to absorb any exotherm, maintaining a stable internal temperature.[7]
-
Reagent Setup: In the flask, dissolve 3,5-dimethylpyridine (1.0 eq) in anhydrous acetonitrile.
-
Temperature Monitoring: Insert a calibrated digital thermometer into the reaction mixture, ensuring the probe tip is submerged but not touching the glass. Record the initial temperature.
-
Reagent Addition: While stirring vigorously, add AgF₂ (typically 1.5-2.0 eq) to the solution in one portion. Caution: Silver(II) fluoride is a strong oxidant and is moisture-sensitive; handle it quickly in a fume hood.[7]
-
Reaction & Thermal Management:
-
Immediately begin monitoring the internal temperature. An exotherm is expected. A well-controlled reaction on a small scale might see a temperature rise of 5-8 °C.[7] The water bath will help to gently dissipate this heat.
-
Maintain the reaction at ambient temperature (target 22-25 °C) for the prescribed time (typically 1-2 hours). If the internal temperature rises above 35 °C, add small pieces of ice to the external water bath to bring it back into the target range.
-
Monitor the reaction to completion using TLC or GC-MS.
-
-
Work-up: Upon completion, quench the reaction by filtering through a pad of Celite, washing with additional acetonitrile.
Protocol 2: Electrophilic Fluorination of 2,4-Dimethylpyridine with Selectfluor®
This protocol demonstrates a common approach for less reactive substrates that require thermal input, emphasizing controlled heating.
Materials:
-
2,4-Dimethylpyridine
-
Selectfluor®
-
Anhydrous Acetonitrile
-
Three-neck round-bottom flask
-
Reflux condenser
-
Oil bath with a temperature controller
-
Calibrated digital thermometer
Procedure:
-
Vessel Preparation: Assemble a three-neck flask with a magnetic stir bar, a reflux condenser, a rubber septum, and a nitrogen inlet. Place the assembly in an oil bath on a heating magnetic stir plate.
-
Reagent Setup: Under a positive pressure of nitrogen, charge the flask with 2,4-dimethylpyridine (1.0 eq) and anhydrous acetonitrile.
-
Initial Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This initial cooling step is critical to control the reaction rate during the addition of the fluorinating agent.
-
Controlled Reagent Addition: Add Selectfluor® (1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5-10 °C.
-
Controlled Heating:
-
Once the addition is complete, remove the ice bath and replace it with the pre-calibrated oil bath.
-
Set the temperature controller to the desired reaction temperature (e.g., 70 °C). Allow the reaction to heat slowly.
-
Monitor both the internal reaction temperature and the oil bath temperature to ensure even heating.
-
-
Reaction Monitoring: Maintain the reaction at temperature, taking aliquots periodically to monitor progress by LC-MS or GC-MS.
-
Cooling and Work-up: Once complete, turn off the heating and allow the reaction to cool to room temperature before proceeding with the aqueous work-up.
References
- Dubois, M., et al. (2024). Pulsed additions of F₂ gas and monitoring of the fluorination temperature. ResearchGate.
- Sondej, M., et al. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 25(23), 5743. MDPI.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Fluorination Reagent Guide.
- Ponomareva, A., et al. (2021). Thermodynamics and Kinetics Research of the Fluorination Process of the Concentrate Rutile. Metals, 11(12), 2034. MDPI.
- Lei, A., et al. (2021). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. DSpace@MIT.
- Lei, A., et al. (2021). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Chemical Society Reviews, 50(11), 6486-6503. Royal Society of Chemistry. DOI:10.1039/D0CS00670J.
- Dolbier, W. R., Jr. (2018). Strategies Towards Challenging Fluorination Reactions.
- Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956-960. PubMed.
- Various Authors. (n.d.). meta-Selective Fluorination of Pyridine Derivatives. ResearchGate.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Fluorination.
- Kiefer, C., et al. (2022). Development of a Highly Responsive Organofluorine Temperature Sensor for 19F Magnetic Resonance Applications. ACS Sensors, 7(3), 826-836. PMC - NIH.
- Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. SciSpace.
- Kharitonov, A. P. (2020). Direct Fluorination: A “New” Approach to Fluorine Chemistry. ResearchGate.
- Fier, P. S., & Hartwig, J. F. (2013). ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. ResearchGate.
- Sun, H., & DiMagno, S. G. (2006). Room-Temperature Nucleophilic Aromatic Fluorination: Experimental and Theoretical Studies. ResearchGate.
- Fier, P. S., & Hartwig, J. F. (2020). Room Temperature Photochemical Copper-Mediated Fluorination of Aryl Iodides. Journal of the American Chemical Society, 142(34), 14356-14361. PMC.
- Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. SciSpace.
- O'Hagan, D., et al. (2021). Novel Synthetic Routes to Fluorinated Heterocycles using the Fluoroiodane Reagent. University of St Andrews.[25]
- Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 94, 46-53.
- Ley Research Group. (n.d.). Fluorination Reactions. University of Cambridge.
- Doyle, A. G., & Kalow, J. A. (2014). Late-Stage Fluorination: From Fundamentals to Application. Organic Process Research & Development, 18(3), 336-348. ACS Publications.
- Pharmaceutical Technology. (2015). Overcoming Challenges in Fluorine-Based Chemistry.
- Sun, H., & DiMagno, S. G. (2006). Room-temperature nucleophilic aromatic fluorination: Experimental and theoretical studies. Research Nebraska.
- Van den Vonder, D., et al. (2014). Fluorine−Silicon Surface Reactions during Cryogenic and Near Room Temperature Etching. The Journal of Physical Chemistry C, 118(49), 28548-28555. Universiteit Antwerpen.[31]
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Validation & Comparative
A Comparative Guide to the ¹H NMR Characterization of 5-Fluoro-2,3-dimethylpyridine
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a primary and indispensable tool for this purpose. This guide provides an in-depth characterization of 5-Fluoro-2,3-dimethylpyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. By comparing its ¹H NMR spectrum with that of its non-fluorinated analog, 2,3-dimethylpyridine (also known as 2,3-lutidine), and other relevant fluorinated pyridines, we will explore the nuanced effects of fluorine substitution on the proton chemical environment. This guide will provide not only the spectral data but also the underlying principles and experimental considerations necessary for a robust analysis.
The Foundational Role of ¹H NMR in Pyridine Chemistry
The pyridine ring is a fundamental scaffold in a vast array of chemical entities. The ¹H NMR spectrum of a substituted pyridine provides a detailed fingerprint of its electronic and steric environment. In a typical pyridine ring, the protons resonate in the aromatic region (δ 7.0-9.0 ppm), with their precise chemical shifts dictated by their position relative to the nitrogen atom and any substituents. Protons in the α-positions (C2 and C6) are the most deshielded due to the electron-withdrawing nature of the nitrogen, while the γ-proton (C4) is at an intermediate shift, and the β-protons (C3 and C5) are the most shielded.[1] The introduction of substituents further perturbs these chemical shifts, providing a wealth of structural information.
Characterization of this compound: A Predicted ¹H NMR Analysis
Key Structural Features Influencing the Spectrum:
-
Two Methyl Groups: The methyl groups at positions 2 and 3 will appear as singlets in the upfield region of the spectrum. Their chemical shifts will be influenced by their position on the pyridine ring.
-
Two Aromatic Protons: The protons at positions 4 and 6 are expected in the downfield aromatic region.
-
One Fluorine Atom: The fluorine atom at position 5 will not be directly observed in the ¹H NMR spectrum but will significantly influence the chemical shifts and, crucially, the splitting patterns of the nearby protons through spin-spin coupling (J-coupling).
Predicted ¹H NMR Data:
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant(s) (J, Hz) |
| H-4 | 7.0 - 7.5 | Doublet of doublets | ³J(H-H) ≈ 7-9 Hz, ⁴J(H-F) ≈ 2-4 Hz |
| H-6 | 8.0 - 8.5 | Doublet | ⁴J(H-F) ≈ 4-6 Hz |
| 2-CH₃ | 2.3 - 2.6 | Singlet | N/A |
| 3-CH₃ | 2.1 - 2.4 | Singlet | N/A |
Comparative Analysis: Unveiling the Influence of Fluorine
To understand the impact of the fluorine substituent, a direct comparison with the ¹H NMR spectrum of 2,3-dimethylpyridine is invaluable.
¹H NMR Data for 2,3-Dimethylpyridine (2,3-Lutidine):
| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) |
| H-4 | ~7.0 | Triplet | ~7.5 |
| H-5 | ~6.9 | Doublet | ~7.5 |
| H-6 | ~8.2 | Doublet | ~5.0 |
| 2-CH₃ | ~2.4 | Singlet | N/A |
| 3-CH₃ | ~2.2 | Singlet | N/A |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.[2][3][4]
Key Differences and Their Origins:
-
Chemical Shift of Aromatic Protons: The introduction of the highly electronegative fluorine atom at the 5-position will generally cause a downfield shift (deshielding) of the adjacent protons (H-4 and H-6) compared to their counterparts in 2,3-dimethylpyridine.[5][6] This is due to the inductive electron-withdrawing effect of fluorine.
-
Splitting Patterns (Multiplicity): This is the most dramatic and informative difference.
-
In 2,3-dimethylpyridine, the aromatic protons show simple H-H coupling.
-
In this compound, the fluorine atom (¹⁹F, spin I = ½) will couple with the neighboring protons. This results in more complex splitting patterns.
-
H-4: This proton will be split by the adjacent H-3 (if present, but in this case, a methyl group is there) and by the fluorine at position 5. We expect to see a doublet of doublets due to coupling to H-3 and a longer-range coupling to the fluorine.
-
H-6: This proton will be split by the fluorine at position 5, resulting in a doublet. The magnitude of the H-F coupling constant (JHF) is dependent on the number of bonds separating the nuclei.[7][8]
-
-
Experimental Protocol for ¹H NMR Acquisition
To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended:
1. Sample Preparation: a. Weigh approximately 5-10 mg of this compound. b. Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.[9][10] Chloroform-d (CDCl₃) is a good starting point for many organic molecules. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required.
2. NMR Spectrometer Setup: a. Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution. b. Tune and match the probe for the ¹H frequency. c. Shim the magnetic field to achieve good homogeneity and sharp spectral lines.
3. Data Acquisition: a. Acquire a standard one-dimensional ¹H NMR spectrum. b. Set the spectral width to encompass the expected chemical shift range (e.g., 0-10 ppm). c. Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio. d. Apply a 90° pulse angle and a relaxation delay of at least 5 times the longest T₁ of the protons of interest to ensure accurate integration.
4. Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase the spectrum to obtain pure absorption lineshapes. c. Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm). d. Integrate the signals to determine the relative number of protons for each resonance. e. Analyze the multiplicities and measure the coupling constants.
Visualizing the Spin-Spin Coupling
The coupling relationships in this compound can be visualized using a simple diagram.
Caption: Spin-spin coupling network in this compound.
Advanced NMR Techniques for Unambiguous Assignment
For complex molecules or to confirm assignments, two-dimensional (2D) NMR experiments are invaluable.[1]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, confirming the H-H coupling network.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and connecting different spin systems.
-
¹⁹F NMR: Direct observation of the fluorine nucleus provides its chemical shift and can be used in 2D experiments like ¹H-¹⁹F HETCOR to definitively establish H-F correlations.[11]
Conclusion
The ¹H NMR characterization of this compound provides a clear example of how the introduction of a fluorine atom significantly alters the spectral landscape of a pyridine ring. By understanding the principles of electronegativity and spin-spin coupling, researchers can interpret these changes to confirm the structure of the molecule. A comparative approach, using the non-fluorinated analog as a reference, is a powerful strategy for elucidating the finer details of molecular structure. The combination of one-dimensional and advanced two-dimensional NMR techniques provides a robust and self-validating system for the unambiguous characterization of novel fluorinated pyridine derivatives, which is essential for advancing drug discovery and materials science.
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A Senior Application Scientist's Guide to 13C NMR Analysis of 5-Fluoro-2,3-dimethylpyridine
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities, the unambiguous structural elucidation of fluorinated heterocycles is a critical step. Among the suite of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide direct insights into the carbon framework of a molecule. This guide offers an in-depth comparison and practical workflow for the 13C NMR analysis of 5-Fluoro-2,3-dimethylpyridine, a compound of interest in medicinal chemistry and materials science.
The strategic introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties. Consequently, precise confirmation of the fluorine's position and its electronic influence on the surrounding carbon atoms is paramount. 13C NMR spectroscopy is particularly powerful in this regard due to the large chemical shift dispersion and the presence of through-bond carbon-fluorine (C-F) spin-spin coupling, which provides a definitive signature of fluorination.
The Decisive Edge of 13C NMR for Fluorinated Pyridines
While other analytical techniques such as mass spectrometry and infrared spectroscopy provide valuable information regarding molecular weight and functional groups, they often fall short in definitively assigning the regiochemistry of substitution on a pyridine ring. 1H NMR, although a cornerstone of structural analysis, can be complicated by overlapping signals and complex proton-proton and proton-fluorine couplings. In contrast, proton-decoupled 13C NMR offers a simplified yet information-rich spectrum where each unique carbon atom typically appears as a distinct signal. The true diagnostic power for fluorinated compounds, however, lies in the C-F coupling constants, which are highly sensitive to the number of bonds separating the carbon and fluorine atoms.
Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum
The following protocol is designed to yield a high-resolution 13C NMR spectrum of this compound, ensuring both accuracy and reproducibility.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that readily dissolves the sample and has minimal overlapping signals with the analyte. Chloroform-d (CDCl3) is a common first choice due to its relatively simple solvent signal (a triplet at ~77.2 ppm) and good solvating power for many organic compounds.[1][2] Other suitable solvents include acetone-d6, and dimethyl sulfoxide-d6 (DMSO-d6).[3][4][5]
-
Concentration: Prepare a solution of this compound at a concentration of 50-100 mg/mL in the chosen deuterated solvent. This concentration range provides a good balance between signal-to-noise ratio and acquisition time.
-
Reference Standard: Tetramethylsilane (TMS) is the universally accepted internal reference standard for 1H and 13C NMR, with its signal defined as 0.0 ppm.[1] Most high-quality deuterated solvents are supplied with TMS already added.
Instrumental Parameters
The following parameters are recommended for a 400 MHz NMR spectrometer. Adjustments may be necessary for instruments with different field strengths.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 or similar | A standard 30° pulse angle is used to allow for faster relaxation and a shorter experimental time without significant signal loss. |
| Acquisition Time | 1-2 seconds | A longer acquisition time provides better resolution. |
| Relaxation Delay | 2-5 seconds | This delay allows for the complete relaxation of carbon nuclei, ensuring accurate signal integration. |
| Number of Scans | 1024 or higher | A sufficient number of scans is crucial to achieve an adequate signal-to-noise ratio for the less abundant 13C isotope. |
| Spectral Width | 0-200 ppm | This range comfortably encompasses the expected chemical shifts for most organic molecules. |
| Decoupling | Proton decoupled | This simplifies the spectrum by removing C-H couplings, resulting in singlets for carbons not coupled to fluorine. |
Predicted 13C NMR Spectrum and Interpretation
Based on established data for fluoropyridines and substituted pyridines, the following table summarizes the predicted 13C NMR chemical shifts (δ) and C-F coupling constants (JCF) for this compound.[6][7][8]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (JCF, Hz) | Multiplicity |
| C2 | ~148 | ~10 (3JCF) | Doublet |
| C3 | ~125 | ~5 (4JCF) | Doublet |
| C4 | ~138 | ~20 (2JCF) | Doublet |
| C5 | ~158 | ~240 (1JCF) | Doublet |
| C6 | ~140 | ~15 (2JCF) | Doublet |
| 2-CH3 | ~18 | < 2 | Singlet (or very small doublet) |
| 3-CH3 | ~15 | < 2 | Singlet (or very small doublet) |
Key Interpretive Insights:
-
Directly Attached Carbon (C5): The carbon directly bonded to the fluorine atom (C5) will exhibit the largest chemical shift and a very large one-bond C-F coupling constant (1JCF) in the range of 230-260 Hz.[9][10] This large doublet is the most unambiguous indicator of the fluorine's position.
-
Ortho Carbons (C4 and C6): The carbons ortho to the fluorine (C4 and C6) will show two-bond C-F couplings (2JCF) typically in the range of 10-25 Hz.[11]
-
Meta Carbon (C2): The carbon meta to the fluorine (C2) will display a smaller three-bond C-F coupling (3JCF) of approximately 5-10 Hz.
-
Para Carbon (C3): The carbon para to the fluorine (C3) will have the smallest four-bond C-F coupling (4JCF), often less than 5 Hz.
-
Methyl Carbons: The methyl carbons are expected to have negligible C-F coupling and will likely appear as sharp singlets.
The following diagram illustrates the expected through-bond C-F couplings in this compound.
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A Comparative Guide to the Mass Spectrum Analysis of 5-Fluoro-2,3-dimethylpyridine
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of innovation. 5-Fluoro-2,3-dimethylpyridine, a substituted pyridine, represents a class of molecules with significant potential in medicinal chemistry and material science. Its characterization is paramount, and mass spectrometry (MS) stands as a definitive analytical technique for this purpose. This guide provides an in-depth analysis of the expected mass spectrum of this compound, a comparison with related compounds, and a detailed experimental protocol for its analysis.
The Significance of Mass Spectrometry in Characterizing this compound
Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information about a compound by analyzing its fragmentation patterns upon ionization. For a molecule like this compound, understanding its mass spectrum is crucial for its unambiguous identification in complex reaction mixtures, for metabolic studies, and for quality control in synthesis. The presence of a fluorine atom and two methyl groups on the pyridine ring is expected to induce a characteristic fragmentation pattern that can be used as a fingerprint for its identification.
Recommended Analytical Approach: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
For a volatile and thermally stable compound like this compound, Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) is the method of choice. GC provides excellent separation of the analyte from impurities, while EI at 70 eV provides reproducible and information-rich fragmentation patterns that are ideal for structural elucidation and library matching.
Experimental Protocol: GC-EI-MS Analysis
This protocol outlines a self-validating system for the analysis of this compound.
1. Sample Preparation:
-
Dissolve approximately 1 mg of this compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
-
Perform serial dilutions to obtain a final concentration of 10-20 µg/mL. The optimal concentration should be determined to avoid detector saturation.
2. Gas Chromatography (GC) Conditions:
-
Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane) is recommended.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
3. Electron Ionization Mass Spectrometry (EI-MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV. This standard energy allows for comparison with established mass spectral libraries.[1]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-300 to ensure capture of the molecular ion and all significant fragments.
Predicted Mass Spectrum and Fragmentation Pathways of this compound
The chemical formula for this compound is C₇H₈FN, with a calculated molecular weight of approximately 125.15 g/mol . The molecular ion peak (M⁺˙) is therefore expected at m/z 125.
The fragmentation of the molecular ion is driven by the stability of the resulting fragments. For this compound, several key fragmentation pathways can be predicted based on the general principles of mass spectrometry for aromatic and halogenated compounds.[1][2]
Key Predicted Fragmentation Pathways:
-
Loss of a Methyl Radical (•CH₃): This is a common fragmentation for methylated aromatic compounds, leading to a stable pyridinium ion. This would result in a fragment at m/z 110 (125 - 15).
-
Loss of a Hydrogen Radical (•H): Loss of a hydrogen atom from one of the methyl groups can lead to the formation of a stable pyridylmethyl cation, resulting in a fragment at m/z 124 (125 - 1).
-
Ring Cleavage: The pyridine ring can undergo cleavage, often involving the loss of neutral molecules like hydrogen cyanide (HCN). Loss of HCN from the [M-CH₃]⁺ fragment could lead to a fragment at m/z 83 (110 - 27).
-
Loss of a Fluorine Radical (•F): While less common for aryl fluorides due to the strong C-F bond, some fragmentation with the loss of a fluorine radical might be observed, leading to a fragment at m/z 106 (125 - 19).
The following diagram illustrates the predicted primary fragmentation pathways:
Caption: Predicted fragmentation of this compound.
Comparative Analysis: The Influence of Fluorine Substitution
To understand the impact of the fluorine atom on the fragmentation pattern, we can compare the predicted spectrum of this compound with the known mass spectrum of a non-fluorinated analog, 2,5-dimethylpyridine (C₇H₉N, MW = 107.15 g/mol ), for which experimental data is available from the NIST Mass Spectrometry Data Center.[3]
| Feature | Predicted for this compound | Experimental for 2,5-dimethylpyridine[3] | Comparison and Rationale |
| Molecular Ion (M⁺˙) | m/z 125 | m/z 107 | The mass shift of 18 units is consistent with the replacement of a hydrogen atom with a fluorine atom. |
| [M-1]⁺ Peak | m/z 124 (Loss of •H) | m/z 106 (Loss of •H) | Both molecules are expected to show a peak corresponding to the loss of a hydrogen radical from a methyl group. |
| [M-15]⁺ Peak | m/z 110 (Loss of •CH₃) | m/z 92 (Loss of •CH₃) | The loss of a methyl radical is a prominent fragmentation pathway for both compounds. |
| Pyridine Ring Fragments | e.g., m/z 83 (from loss of HCN from [M-CH₃]⁺) | e.g., m/z 79, 77 | The presence of the electronegative fluorine atom can influence the stability of the ring and its fragments, potentially leading to different ring cleavage products. |
This comparison highlights that while the fundamental fragmentation pathways (loss of methyl and hydrogen radicals) are similar, the presence of the fluorine atom alters the masses of the fragments and may influence their relative abundances due to its electronic effects on bond strengths and ion stabilities.
Overall Analytical Workflow
The following diagram outlines the logical flow of the mass spectrum analysis of this compound, from sample handling to data interpretation.
Caption: Workflow for GC-MS analysis of this compound.
Conclusion
The mass spectrum analysis of this compound by GC-EI-MS is a robust method for its identification and structural characterization. While an experimental spectrum is not yet publicly available, a scientifically sound prediction of its fragmentation pattern can be made based on established principles of mass spectrometry and comparison with related molecules. The molecular ion peak is expected at m/z 125, with key fragments arising from the loss of methyl and hydrogen radicals. The fluorine substituent significantly influences the mass-to-charge ratios of the fragments and provides a unique spectral fingerprint. The experimental protocol and analytical workflow detailed in this guide provide a comprehensive framework for researchers to confidently analyze this and similar fluorinated pyridine derivatives.
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Navigating the Reactivity Landscape of Fluoropyridines: A Comparative Guide to 5-Fluoro-2,3-dimethylpyridine
Introduction: The Indispensable Role of Fluoropyridines in Modern Chemistry
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1][2] Fluoropyridine motifs are prevalent in a multitude of FDA-approved pharmaceuticals and advanced materials, owing to the unique physicochemical properties imparted by the fluorine atom.[2][3] These include enhanced metabolic stability, increased lipophilicity, and altered pKa, which can profoundly improve a molecule's pharmacokinetic and pharmacodynamic profile.[2][4] However, the reactivity of the fluoropyridine ring is a nuanced interplay of electronic and steric factors, governed by the position of the fluorine atom, the nitrogen heteroatom, and other ring substituents.
This guide provides an in-depth comparative analysis of the reactivity of 5-Fluoro-2,3-dimethylpyridine, placing it in the broader context of other fluoropyridine isomers. We will dissect the underlying principles that govern its reactivity in key synthetic transformations, supported by established mechanistic understanding and experimental data, to provide researchers, scientists, and drug development professionals with a predictive framework for their synthetic endeavors.
Part 1: The Electronic Landscape of Fluoropyridines: A Primer on Reactivity
The reactivity of a fluoropyridine is primarily dictated by its susceptibility to two major reaction classes: Nucleophilic Aromatic Substitution (SNAr) and metalation/C-H functionalization.
Nucleophilic Aromatic Substitution (SNAr): The Dominant Pathway
SNAr is the most synthetically valuable reaction for functionalizing electron-deficient aromatic rings like pyridines. The pyridine nitrogen acts as a powerful electron-withdrawing group, activating the ring towards nucleophilic attack.[5][6] The reaction proceeds via a two-step addition-elimination mechanism, forming a high-energy anionic intermediate known as the Meisenheimer complex.[7] The stability of this complex is the paramount factor determining the reaction rate.[7]
Caption: Influence of fluorine position on SNAr reactivity.
-
Substituent Effects:
-
Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, or -CF₃ further activate the ring towards nucleophilic attack by lowering its electron density. [8] * Electron-Donating Groups (EDGs) such as alkyl (-CH₃) or alkoxy (-OCH₃) groups deactivate the ring by increasing its electron density, making it less electrophilic. [9]
-
Metalation and C-H Functionalization
For fluoropyridines that are unreactive towards SNAr, C-H functionalization via deprotonation (metalation) is a powerful alternative. The regioselectivity of this process is governed by the acidity of the ring protons, which is influenced by the inductive effects of the substituents and the directing ability of both the nitrogen and fluorine atoms. Main group metal bases are often employed for these transformations. [10]
Part 2: In Focus: The Reactivity Profile of this compound
Structural Analysis:
-
Pyridine Core: An electron-deficient aromatic ring.
-
Fluorine at C5: This position is meta to the ring nitrogen.
-
Methyl Groups at C2 and C3: These are electron-donating groups (+I effect). [11]
Predicted Reactivity in SNAr: A Case of Significant Deactivation
-
Unfavorable Fluorine Position: The fluorine atom is at the 5-position (meta to the nitrogen), which is analogous to the 3-position in terms of electronic activation. As such, it does not benefit from the crucial resonance stabilization of the Meisenheimer intermediate by the ring nitrogen. [5][7]2. Deactivating Substituents: The presence of two methyl groups at the C2 and C3 positions further deactivates the ring. These electron-donating groups increase the electron density of the pyridine system, making it a poorer electrophile and disfavoring the initial nucleophilic attack. [9] Any attempt to force an SNAr reaction on this substrate would likely require harsh conditions (very high temperatures, extremely strong nucleophiles), which could lead to decomposition or undesired side reactions. [5]
Potential for C-H Functionalization and Metalation
Given its inertness to SNAr, the most viable pathways for functionalizing this compound involve targeting its C-H bonds. The two available ring protons are at the C4 and C6 positions.
-
C4-H: This proton is sterically shielded and electronically influenced by the adjacent C3-methyl group and the meta-directing fluorine.
-
C6-H: This proton is ortho to the ring nitrogen, making it the most acidic proton on the ring. The nitrogen's inductive effect significantly increases the acidity of the adjacent C-H bond.
Therefore, deprotonation with a strong base (e.g., LDA, n-BuLi) is most likely to occur regioselectively at the C6 position. The resulting lithiated or metalated species can then be trapped with various electrophiles to introduce a wide range of functional groups.
Part 3: A Comparative Analysis: this compound vs. Other Fluoropyridines
To fully appreciate the unique reactivity profile of this compound, it is essential to compare it with other common fluoropyridine isomers.
| Compound | F Position | Other Substituents | Predicted SNAr Reactivity | Primary Functionalization Strategy |
| 4-Fluoropyridine | 4 (para) | None | Very High | SNAr at C4 |
| 2-Fluoropyridine | 2 (ortho) | None | High | SNAr at C2 |
| 3-Fluoropyridine | 3 (meta) | None | Very Low | C-H Functionalization |
| Pentafluoropyridine | 2,3,4,5,6 | Four F atoms (EWG) | Extremely High (at C4) | SNAr at C4, then C2/C6 [12] |
| 5-Fluoro-2-nitropyridine | 5 (meta) | -NO₂ at C2 (strong EWG) | Moderate to High (at C2) | SNAr at C2 (NO₂ is the LG) |
| This compound | 5 (meta) | Two -CH₃ groups (EDG) | Extremely Low | C-H Functionalization at C6 |
This table clearly illustrates that the combination of a meta-fluorine and electron-donating methyl groups places this compound at the lowest end of the SNAr reactivity spectrum. In contrast, isomers like 4-fluoropyridine or highly activated systems like pentafluoropyridine are prime candidates for SNAr chemistry. [12]
Part 4: Experimental Corner: Protocols for Fluoropyridine Functionalization
The following protocols are provided as illustrative examples of the experimental conditions typically employed for the two primary reaction pathways discussed.
Protocol 1: General Procedure for SNAr with an Activated Fluoropyridine (e.g., 4-Fluoropyridine)
This protocol describes a typical etherification reaction. The choice of base and solvent is critical for success.
Caption: A typical experimental workflow for an SNAr reaction.
Methodology:
-
Nucleophile Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the desired alcohol (1.2 equivalents) and an anhydrous polar aprotic solvent such as THF, DMF, or DMSO.
-
Cool the solution to 0 °C using an ice bath. Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents), portion-wise to deprotonate the alcohol.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Reaction: Add the activated fluoropyridine (e.g., 4-fluoropyridine, 1.0 equivalent) to the flask, either neat or as a solution in the reaction solvent.
-
Heat the reaction mixture to an appropriate temperature (typically 80-150 °C) and monitor its progress by TLC or LC-MS. [5]6. Workup and Purification: Upon completion, cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Protocol 2: General Procedure for Directed ortho-Metalation (DoM) and Electrophilic Quench
This protocol is suitable for functionalizing C-H bonds ortho to the pyridine nitrogen, as would be the case for this compound at the C6 position.
Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the substrate (e.g., this compound, 1.0 equivalent) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Metalation: Slowly add a solution of a strong, non-nucleophilic base like lithium diisopropylamide (LDA, 1.1 equivalents, typically prepared fresh or used as a commercial solution) dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 1-2 hours to allow for complete deprotonation.
-
Electrophilic Trap: Add the desired electrophile (e.g., an aldehyde, ketone, iodine, or TMSCl, 1.2 equivalents) as a solution in THF.
-
Continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature.
-
Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride and proceed with an extractive workup and purification as described in Protocol 1.
Conclusion
The reactivity of this compound is a clear demonstration of the powerful and predictable electronic principles that govern the chemistry of substituted pyridines. Due to the combination of a meta-positioned fluorine atom and two electron-donating methyl groups, it is essentially inert to nucleophilic aromatic substitution at the C-F bond. This stands in stark contrast to its 2-fluoro and 4-fluoro isomers, which are highly activated towards SNAr. Consequently, the synthetic utility of this compound lies not in leveraging the fluorine as a leaving group, but in employing C-H functionalization strategies, with regioselective metalation at the C6 position being the most probable and synthetically useful pathway. A thorough understanding of these isomeric and substituent effects is paramount for any researcher aiming to efficiently design and execute synthetic routes involving fluoropyridine building blocks.
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A Comparative Guide to the Biological Activity of 5-Fluoro-2,3-dimethylpyridine and Its Analogs: A Predictive Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The introduction of a fluorine atom into organic molecules can significantly modulate their biological properties, enhancing metabolic stability, binding affinity, and bioavailability.[4] This guide presents a comparative analysis of the biological activities of key analogs of 5-Fluoro-2,3-dimethylpyridine. While direct experimental data for this compound is not extensively available in the public domain, this guide will leverage structure-activity relationship (SAR) data from its close analogs to construct a predictive biological activity profile for this target compound.
The Anticancer Potential: A Tale of Substitution
Pyridine derivatives exert their anticancer effects through diverse mechanisms, including the inhibition of kinases, disruption of tubulin polymerization, and induction of apoptosis.[2][5] The nature and position of substituents on the pyridine ring play a pivotal role in determining the potency and selectivity of these compounds.[1]
Comparative Anticancer Activity of 2,3-Dimethylpyridine Analogs
Several studies have explored the anticancer properties of substituted 2,3-dimethylpyridines. For instance, derivatives with varying substituents at the 5-position have been synthesized and evaluated against a panel of cancer cell lines. While specific data for this compound is limited, the activities of its halo- and nitro-analogs provide valuable insights.
| Compound ID | 5-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | -Cl | Not Specified | Data not available | [6] |
| Analog 2 | -Br | E. coli (antibacterial) | Moderate Activity | [7] |
| Analog 3 | -NO2 | Not Specified | Precursor for bioactive compounds | [8] |
Predictive Anticancer Profile of this compound
Based on the established principles of medicinal chemistry, the introduction of a fluorine atom at the 5-position of the 2,3-dimethylpyridine scaffold is anticipated to confer significant anticancer potential. The high electronegativity and small size of fluorine can lead to enhanced binding interactions with target proteins.[9] It is plausible that this compound could exhibit inhibitory activity against various cancer cell lines, potentially through mechanisms such as kinase inhibition or apoptosis induction, which are common for pyridine derivatives.[1][2]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[10][11]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[10]
Step-by-Step Protocol: [6][7][10][11]
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (e.g., this compound and its analogs) in the culture medium.
-
Replace the existing medium with the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a negative control (untreated cells).
-
Incubate the plates for 24, 48, or 72 hours.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Caption: Workflow of the MTT assay for determining cytotoxicity.
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX)
Non-steroidal anti-inflammatory drugs (NSAIDs) often exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.[12] Pyridine derivatives have been investigated as potential COX inhibitors.[9][13][14]
Comparative COX Inhibition of Dimethylpyridine Analogs
The inhibitory activity of pyridine derivatives against COX-1 and COX-2 can be influenced by the substituents on the pyridine ring. Fluorinated compounds, in particular, have shown promise as selective COX-2 inhibitors.[9][13]
| Compound ID | 5-Substituent | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| PS18 | Complex Schiff base at position 3 | 57.3 | >100 | >1.75 | [15] |
| PS33 | Complex Schiff base at position 3 | 51.8 | >100 | >1.93 | [15] |
Note: The presented data is for 4,6-dimethyl-2-sulfanylpyridine-3-carboxamide derivatives, which are structurally distinct from 2,3-dimethylpyridines but provide an indication of the anti-inflammatory potential of dimethylpyridine scaffolds.
Predictive COX Inhibitory Profile of this compound
The presence of a fluorine atom can enhance the binding affinity of a molecule to the active site of COX enzymes.[9] It is hypothesized that this compound could act as a COX inhibitor. The small, highly electronegative fluorine atom at the 5-position might facilitate interactions within the hydrophobic channel of the COX active site, potentially leading to selective inhibition of COX-2.[14]
Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)
This assay measures the peroxidase activity of COX-2, where the enzyme catalyzes the oxidation of a probe by PGG2, the product of the oxygenase activity.[16][17][18][19][20]
Principle: The assay fluorometrically detects Prostaglandin G2 (PGG2), an intermediate product generated by the COX enzyme. A fluorescent probe produces a signal proportional to the amount of PGG2.[16]
Step-by-Step Protocol: [16][17][18][19][20]
-
Reagent Preparation:
-
Reconstitute human recombinant COX-2 enzyme in purified water.
-
Prepare a COX assay buffer.
-
Prepare a solution of the COX probe in DMSO.
-
Prepare a solution of Arachidonic Acid (substrate).
-
-
Assay Setup (in a 96-well white opaque plate):
-
Enzyme Control (EC): Add COX Assay Buffer and the COX-2 enzyme solution.
-
Inhibitor Control (IC): Add a known COX-2 inhibitor (e.g., Celecoxib), COX Assay Buffer, and the COX-2 enzyme solution.
-
Test Sample (S): Add the test compound (e.g., this compound) at various concentrations, COX Assay Buffer, and the COX-2 enzyme solution.
-
-
Reaction Initiation:
-
Prepare a reaction mix containing COX Assay Buffer and the COX Probe.
-
Add the reaction mix to all wells.
-
Initiate the reaction by adding the Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes at 25°C.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percent inhibition against the compound concentration to determine the IC50 value.
-
Caption: Workflow for the fluorometric COX-2 inhibitor screening assay.
Antimicrobial Activity: A Potential New Frontier
Heterocyclic compounds, including pyridine derivatives, are a rich source of novel antimicrobial agents.[5] The search for new antibacterial and antifungal compounds is critical in the face of growing antimicrobial resistance.
Comparative Antimicrobial Activity of 2,3-Dimethylpyridine Analogs
The antimicrobial efficacy of pyridine derivatives is influenced by their structural features. For example, 5-bromo-2-methylpyridin-3-amine derivatives have shown biofilm inhibition activity against E. coli.[7]
| Compound ID | 5-Substituent | Target Organism | Activity | Reference |
| Analog 4f | -Br (on a 2-methylpyridin-3-amine core) | Escherichia coli | 91.95% biofilm inhibition | [7] |
Note: The data is for a structurally related bromo-substituted pyridine derivative.
Predictive Antimicrobial Profile of this compound
The introduction of a fluorine atom can enhance the antimicrobial activity of heterocyclic compounds.[21] It is plausible that this compound could possess antibacterial and/or antifungal properties. The mechanism of action could involve the inhibition of essential microbial enzymes or disruption of the cell membrane. Further screening against a panel of pathogenic bacteria and fungi would be necessary to validate this prediction.
Experimental Protocol: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to screen for the antimicrobial activity of chemical compounds.[8][22][23][24][25]
Principle: An antimicrobial agent placed in a well on an agar plate inoculated with a microorganism will diffuse into the agar and inhibit the growth of the microorganism, creating a zone of inhibition. The diameter of this zone is proportional to the antimicrobial activity of the agent.[23]
Step-by-Step Protocol: [8][22][23][24][25]
-
Media Preparation and Inoculation:
-
Prepare Mueller-Hinton agar and sterilize it by autoclaving.
-
Pour the molten agar into sterile Petri dishes and allow it to solidify.
-
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) with a turbidity equivalent to the 0.5 McFarland standard.
-
Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.
-
-
Well Preparation and Sample Addition:
-
Aseptically create wells (6-8 mm in diameter) in the inoculated agar plates using a sterile cork borer.
-
Add a specific volume (e.g., 100 µL) of the test compound solution (at a known concentration) into each well.
-
Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Measurement and Interpretation:
-
Measure the diameter of the zone of inhibition (in mm) around each well.
-
A larger zone of inhibition indicates greater antimicrobial activity.
-
Caption: Workflow of the agar well diffusion method for antimicrobial screening.
Proposed Mechanism of Action: A Look into Pyridine's Cellular Interactions
The biological activities of pyridine derivatives are often rooted in their ability to interact with specific cellular targets. For anticancer activity, a common mechanism involves the inhibition of protein kinases, which are crucial for cell signaling pathways that regulate cell growth, proliferation, and survival.[2][5]
Caption: Proposed mechanism of anticancer action for pyridine derivatives via kinase inhibition.
Conclusion and Future Directions
This guide has provided a comparative overview of the potential biological activities of this compound based on the known activities of its structural analogs. The predictive analysis suggests that this compound is a promising candidate for further investigation as an anticancer, anti-inflammatory, and antimicrobial agent. The provided experimental protocols offer a framework for the systematic evaluation of this and other novel pyridine derivatives. Future research should focus on the synthesis and in vitro and in vivo evaluation of this compound to validate these predictions and elucidate its precise mechanisms of action.
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A Comparative Guide to Analytical Methods for Validating the Purity of 5-Fluoro-2,3-dimethylpyridine
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development and manufacturing, the purity of chemical intermediates is a cornerstone of drug safety and efficacy. 5-Fluoro-2,3-dimethylpyridine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Ensuring its chemical purity is not merely a quality control checkpoint but a fundamental requirement to guarantee the desired reaction stoichiometry, minimize the formation of potentially toxic byproducts, and ultimately, ensure the safety and therapeutic efficacy of the final drug product. This guide provides an in-depth comparison of the primary analytical methodologies for the validation of this compound purity, offering insights into the rationale behind experimental choices and providing a framework for robust, self-validating protocols.
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1] This is a critical aspect of pharmaceutical quality assurance and is mandated by regulatory bodies worldwide.[2] Guidelines from the International Council for Harmonisation (ICH), such as Q2(R2), provide a comprehensive framework for validating analytical procedures, covering parameters like specificity, linearity, accuracy, precision, and robustness.[3][4][5] Similarly, the United States Pharmacopeia (USP) General Chapter <621> on chromatography provides detailed procedures and definitions for chromatographic techniques widely used in purity analysis.[6][7][8]
This guide will delve into the practical application of these principles for this compound, comparing the strengths and limitations of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Analysis of Key Analytical Techniques
The selection of an appropriate analytical method for purity determination hinges on several factors, including the physicochemical properties of this compound and its potential impurities, the required sensitivity, and the desired level of structural information.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on partitioning between a mobile and stationary phase. | Nuclear spin transitions in a magnetic field. |
| Primary Use | Quantitation of volatile and semi-volatile impurities. | Quantitation of the main compound and non-volatile impurities. | Structural elucidation, identification, and quantitation of impurities. |
| Key Advantages | High resolution for volatile compounds, sensitive detectors (e.g., FID, MS). | Versatile, applicable to a wide range of compounds, robust, and widely available. | Provides definitive structural information, non-destructive, and can be quantitative. |
| Limitations | Not suitable for non-volatile or thermally labile compounds. | May require method development to resolve all impurities. | Lower sensitivity compared to chromatographic methods, higher equipment cost. |
| Typical Purity Range | 95-100% | 95-100% | 95-100% |
| Sample Preparation | Dissolution in a volatile solvent. | Dissolution in a suitable mobile phase constituent. | Dissolution in a deuterated solvent. |
In-Depth Methodologies and Experimental Protocols
Gas Chromatography (GC) for Volatile Impurity Profiling
Causality of Experimental Choices: GC is the method of choice for analyzing volatile and semi-volatile impurities that may be present in this compound, such as residual solvents from the synthesis process or volatile byproducts.[9] The choice of a flame ionization detector (FID) provides high sensitivity for organic compounds, while coupling GC with a mass spectrometer (MS) offers the powerful advantage of identifying unknown impurities based on their mass spectra.[10] A non-polar capillary column is typically selected for the analysis of pyridine derivatives to achieve good separation based on boiling points.[11]
Experimental Workflow for GC Analysis
Caption: Workflow for GC-based purity analysis of this compound.
Detailed GC Protocol:
-
Sample Preparation: Accurately weigh approximately 50 mg of the this compound sample and dissolve it in 10 mL of a suitable volatile solvent such as dichloromethane or methanol.
-
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless injector and a flame ionization detector (FID) or mass spectrometer (MS).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
-
Detector Temperature (FID): 300 °C
-
MS (if used): Operate in electron ionization (EI) mode, scanning a mass range of m/z 35-400.
-
-
Data Analysis: Identify the main peak corresponding to this compound. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[10]
Self-Validation System: The protocol's integrity is maintained through regular system suitability tests, including checks for resolution, peak symmetry, and injection precision, as outlined in USP <621>.[6][12]
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
Causality of Experimental Choices: HPLC is a versatile and robust technique for the purity analysis of a wide range of organic compounds, particularly those that are non-volatile or thermally labile.[13] A reversed-phase HPLC (RP-HPLC) method using a C18 column is well-suited for separating this compound from potential polar and non-polar impurities.[14][15] UV detection is appropriate as the pyridine ring is a chromophore.[16] The mobile phase composition is optimized to achieve good resolution between the main peak and any impurity peaks.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC-based purity analysis of this compound.
Detailed HPLC Protocol:
-
Sample Preparation: Accurately weigh approximately 25 mg of the this compound sample and dissolve it in 50 mL of a 50:50 mixture of acetonitrile and water. Filter the solution through a 0.45 µm syringe filter before injection.
-
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and diode array detector (DAD) or variable wavelength detector (VWD).
-
Column: Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or equivalent.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile). Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 265 nm
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
Self-Validation System: Method validation should be performed according to ICH Q2(R2) guidelines, including specificity (forced degradation studies), linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[2][3][17]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
Causality of Experimental Choices: NMR spectroscopy is an exceptionally powerful tool for the unambiguous identification and structural elucidation of organic molecules.[18] For this compound, ¹H, ¹³C, and ¹⁹F NMR are invaluable. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR reveals the carbon skeleton.[19][20] Crucially for this molecule, ¹⁹F NMR offers a highly sensitive and specific window into the fluorine-containing components, with a wide chemical shift range that minimizes signal overlap.[21] Quantitative NMR (qNMR) can also be employed for a highly accurate purity assessment by integrating the signals of the analyte against a certified internal standard.
Logical Workflow for NMR-based Analysis
Caption: Workflow for NMR-based structural and purity analysis.
Detailed NMR Protocol:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. For quantitative analysis, add a known amount of a certified internal standard.
-
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 400 MHz or higher field instrument.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum.
-
-
Data Analysis:
-
Structural Verification: Compare the observed chemical shifts, coupling constants, and multiplicities with the expected values for this compound.
-
Impurity Identification: Analyze any additional signals to identify potential impurities.
-
Quantitative Analysis (qNMR): Calculate the purity by comparing the integral of a well-resolved analyte signal to the integral of the internal standard signal.
-
Self-Validation System: The accuracy of qNMR is dependent on the purity of the internal standard and the accurate weighing of both the sample and the standard. The non-destructive nature of the technique allows for the sample to be re-analyzed or analyzed by other methods for cross-validation.[18]
Conclusion: An Integrated Approach to Purity Validation
A comprehensive and robust validation of the purity of this compound necessitates an integrated analytical approach. While HPLC and GC are workhorse techniques for routine purity testing and the quantitation of known and unknown impurities, NMR spectroscopy provides an orthogonal and definitive method for structural confirmation and accurate quantitation. The choice of methodology should be guided by the specific requirements of the analysis, with each technique offering unique advantages. By employing these self-validating and scientifically sound protocols, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate, thereby safeguarding the integrity of the final drug product.
References
- U.S. Pharmacopeia.
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
- Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Agilent Technologies. [Link]
- AMSbiopharma. (2025, July 22).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
- U.S. Pharmacopeia. (2021, November 19).
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]
- LCGC International. (2024, September 16). Are You Sure You Understand USP <621>? [Link]
- ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2)
- U.S. Food and Drug Administration. (n.d.). Q2(R2)
- Pharmatech Associates. (2020, August 20). Validation of Analytical Procedures: Part 1. [Link]
- Dolan, J. W. (2014, August 22). Validation of Impurity Methods, Part II. LCGC North America. [Link]
- European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
- Rayner, P. J., et al. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE.
- Toref-Standards. (2023, February 15). NMR Applications in Pharmaceutical Impurity Profiling. [Link]
- Power, J. (2016). New NMR Tools for Impurity Analysis (Doctoral dissertation, The University of Manchester). Research Explorer - The University of Manchester. [Link]
- Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. In Toxicological Profile for Pyridine. [Link]
- ResearchGate. (2025, August 10). (PDF) Development and Validation of a New HPLC Method For the Detection of 5- Fluorouracil in Mobile Phase and in Plasma. [Link]
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A Senior Application Scientist’s Comparative Guide to the HPLC Analysis of 5-Fluoro-2,3-dimethylpyridine
Authored for researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of analytical methodologies for 5-Fluoro-2,3-dimethylpyridine. Moving beyond a simple recitation of steps, this document elucidates the fundamental principles and causal logic behind the selection of chromatographic conditions, empowering you to adapt, troubleshoot, and validate methods with scientific rigor.
Introduction: The Analytical Imperative for this compound
This compound is a fluorinated heterocyclic compound of increasing interest as a building block in the synthesis of novel pharmaceutical agents and agrochemicals. The introduction of a fluorine atom can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, the precise and accurate determination of its purity and the quantification of related impurities are critical for ensuring the safety, efficacy, and quality of downstream products.
This guide presents a robust High-Performance Liquid Chromatography (HPLC) method as the primary analytical technique, grounded in established chromatographic principles. We will then compare this method against alternative HPLC approaches and orthogonal technologies like Gas Chromatography (GC), providing the experimental data and logical frameworks necessary to select the optimal method for your specific analytical challenge.
Pillar 1: A Robust Reverse-Phase HPLC Method for Purity Assessment
The foundational method for analyzing this compound is reverse-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity. This choice is predicated on the analyte's molecular structure: a moderately polar aromatic pyridine ring balanced by methyl and fluoro substituents.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and serves as the optimal starting point. Its dense, non-polar bonded phase provides strong hydrophobic interactions with the pyridine derivative, ensuring adequate retention and separation from more polar impurities.
-
Mobile Phase: Pyridine derivatives are basic (pKa ≈ 5-6) and can exhibit poor peak shape on silica-based columns due to interactions with acidic silanol groups.[1] To mitigate this, the mobile phase is acidified with 0.1% formic acid. This protonates the pyridine nitrogen, ensuring a single ionic species and minimizing peak tailing. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.
-
Detection: The aromatic pyridine ring contains a chromophore that absorbs UV radiation. A detection wavelength of 265 nm is selected as it provides a suitable balance of sensitivity for the main analyte and potential aromatic impurities.
Detailed Experimental Protocol: RP-HPLC
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a 50:50 (v/v) mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Instrument: Standard HPLC system with UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 265 nm.
-
-
System Suitability Testing (SST):
-
Before analysis, perform five replicate injections of the standard solution.
-
The system is deemed suitable for use if it meets the criteria established by pharmacopeial guidelines like USP <621>.[2][3][4][5]
-
Acceptance Criteria:
-
Tailing Factor (Tf): ≤ 1.5
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
-
Visualizing the HPLC Workflow
Caption: Logical flow for developing a robust HPLC method for a novel compound.
Pillar 3: Comparison with Orthogonal Analytical Techniques
To ensure comprehensive characterization and validate analytical results, employing an orthogonal technique—one with a different separation principle—is best practice. Here, we compare HPLC with Gas Chromatography (GC) and Ultra-Performance Liquid Chromatography (UPLC).
-
Gas Chromatography (GC): GC separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase. It is highly effective for thermally stable and volatile compounds. For this compound (boiling point ~115 °C), GC is a viable option. It excels at separating non-polar, volatile process impurities like residual solvents.
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC is a form of HPLC that uses columns with smaller particles (<2 µm), requiring significantly higher pressures. The primary advantages are a dramatic increase in resolution, speed, and sensitivity, making it ideal for complex impurity profiling or high-throughput analysis.
Comparative Guide to Analytical Techniques
| Feature | HPLC (High-Performance Liquid Chromatography) | GC (Gas Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Same as HPLC, but with sub-2µm particles for higher efficiency. |
| Analyte Requirement | Must be soluble in the mobile phase. | Must be volatile and thermally stable. | Same as HPLC. |
| Primary Use Case | Robust, versatile purity and assay testing. [3] | Analysis of volatile impurities, residual solvents, and thermally stable analytes. [6] | High-resolution impurity profiling and high-throughput screening. |
| Typical Run Time | 15-30 minutes | 10-25 minutes | 2-10 minutes |
| Relative Sensitivity | High | Very High (with specific detectors like FID/MS) | Very High |
| Key Advantage | Universally applicable, robust, and widely available. | Excellent for volatile/semi-volatile compounds. | Superior speed, resolution, and sensitivity. |
| Key Limitation | Slower and lower resolution compared to UPLC. | Limited to thermally stable and volatile analytes. | Higher backpressure requires specialized instrumentation; more susceptible to clogging. |
Decision Framework for Technique Selection
Caption: Decision tree for selecting the appropriate chromatographic technique.
Trustworthiness: A Note on Method Validation
Every protocol described must be a self-validating system. The ultimate trustworthiness of any analytical method is established through formal validation, following guidelines such as ICH Q2(R1). [7][8][9][10]Key parameters to validate include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: Demonstrating that the results are directly proportional to the concentration of the analyte.
-
Accuracy & Precision: Ensuring the closeness of the results to the true value and the agreement among a series of measurements, respectively.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.
References
- United States Pharmacopeia. (2022).
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- International Council for Harmonis
- Starodub. (2024). Revised ICH Guideline Q2(R1)
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A Comparative Guide to the Analysis of 5-Fluoro-2,3-dimethylpyridine: A GC-MS Protocol and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical development, the incorporation of fluorine into heterocyclic scaffolds like pyridine is a cornerstone of modern medicinal chemistry. This strategic modification can significantly enhance metabolic stability, binding affinity, and bioavailability. The compound 5-Fluoro-2,3-dimethylpyridine, a key fluorinated building block, requires precise and robust analytical methods for quality control, reaction monitoring, and metabolic studies.
This guide provides an in-depth, field-proven Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of this compound. Moving beyond a simple list of steps, we will delve into the causality behind the experimental choices, ensuring a self-validating and reproducible method. Furthermore, we will objectively compare this GC-MS protocol with a common alternative, High-Performance Liquid Chromatography with UV detection (HPLC-UV), providing the necessary data to help you select the optimal analytical strategy for your research needs.
The Challenge of Analyzing Fluorinated Pyridines
Fluorinated pyridines, while advantageous in drug design, can present analytical challenges. Their volatility makes them suitable for GC-MS, a technique renowned for its high separation efficiency and definitive mass-based identification.[1] However, the thermal lability of some fluorinated compounds and the potential for interactions with the chromatographic system necessitate careful method development to prevent analyte degradation and ensure accurate quantification.[2]
Recommended Protocol: GC-MS for this compound
This protocol is designed to provide high sensitivity, selectivity, and robustness for the analysis of this compound.
Sample Preparation
The goal of sample preparation is to extract the analyte from the sample matrix and present it in a solvent compatible with the GC-MS system.
Protocol:
-
Solvent Selection: Use a high-purity, volatile organic solvent such as ethyl acetate or dichloromethane. These solvents provide good solubility for pyridine derivatives and are compatible with common GC injection techniques.
-
Extraction (from a reaction mixture):
-
Quench the reaction mixture with a suitable aqueous solution (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer three times with an equal volume of ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Carefully concentrate the solution under reduced pressure, avoiding excessive heat to prevent loss of the volatile analyte.
-
-
Final Dilution: Dilute the extracted and dried sample to a final concentration within the calibrated range of the instrument (e.g., 1-100 µg/mL) using ethyl acetate.
GC-MS Instrumentation and Parameters
The following parameters are a robust starting point and should be optimized for your specific instrument and application.
| Parameter | Setting | Justification |
| GC System | Agilent 8890 GC or equivalent | Provides excellent temperature control and reproducibility. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity. |
| Injection Port | Split/Splitless Inlet | Allows for a wide range of sample concentrations. |
| Injection Mode | Split (50:1) | Prevents column overloading and ensures sharp peaks for concentrated samples. A lower split ratio or splitless injection can be used for trace analysis. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of this compound without thermal degradation. The boiling point of the related 2,3-dimethylpyridine is around 163°C.[3] |
| Carrier Gas | Helium, 99.999% purity | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal for balancing separation speed and efficiency for a standard 30 m column. |
| GC Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of aromatic compounds based on their boiling points. |
| Oven Program | Initial: 60 °C, hold 2 min Ramp: 15 °C/min to 280 °C Hold: 5 min | The initial temperature ensures good focusing of the analyte at the head of the column. The ramp rate provides a good balance between analysis time and resolution from potential impurities.[4] |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before it enters the mass spectrometer. |
| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching. |
| Ion Source Temp. | 230 °C | A standard temperature that balances ionization efficiency and minimizes thermal degradation within the source. |
| Quadrupole Temp. | 150 °C | Standard operating temperature. |
| Electron Energy | 70 eV | Standard energy for EI, leading to consistent and comparable mass spectra. |
| Acquisition Mode | Full Scan (m/z 40-400) and/or Selected Ion Monitoring (SIM) | Full scan is used for initial identification and qualitative analysis. SIM mode offers significantly higher sensitivity for quantification by monitoring characteristic ions.[5] |
| SIM Ions (Predicted) | m/z 125 (M+), 124, 110, 82 | The molecular ion (M+) is expected at m/z 125. Other ions would correspond to losses of H, CH3, and other fragments, which would be confirmed during method development. |
GC-MS Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
Performance Comparison: GC-MS vs. HPLC-UV
While GC-MS is an excellent technique for volatile compounds, HPLC is a powerful alternative, particularly for less volatile or thermally labile molecules.[4] A comparison with a standard reversed-phase HPLC-UV method provides context for selecting the appropriate analytical tool.
| Performance Metric | GC-MS | HPLC-UV | Analysis & Justification |
| Selectivity & Identification | Excellent | Good to Fair | GC-MS provides definitive identification through reproducible mass spectral fragmentation patterns. HPLC-UV relies on retention time and UV absorbance, which are less specific and more prone to interference from co-eluting impurities. |
| Sensitivity (LOD/LOQ) | Excellent (especially in SIM mode) | Good | With SIM, GC-MS can achieve detection limits in the low pg range.[5] HPLC-UV sensitivity is typically in the low ng range and is dependent on the chromophore of the analyte. |
| Linearity & Dynamic Range | Good (2-3 orders of magnitude) | Excellent (3-4 orders of magnitude) | HPLC-UV detectors often provide a wider linear dynamic range compared to mass spectrometers, which can be advantageous for samples with widely varying concentrations. |
| Sample Throughput | Good | Good | A typical GC-MS run time, including oven cooling, is around 15-20 minutes. Modern UHPLC systems can offer faster analysis times, though method development can be more complex.[6] |
| Matrix Effect Susceptibility | Moderate | High | Non-volatile matrix components can contaminate the GC inlet and column head. However, HPLC is often more susceptible to matrix effects that can suppress or enhance the UV signal and affect peak shape.[6] |
| Solvent & Consumable Cost | Lower | Higher | GC-MS primarily consumes carrier gas (Helium). HPLC requires continuous consumption of high-purity, expensive solvents like acetonitrile and methanol. |
| Instrumentation Cost | Higher | Lower | GC-MS systems are generally more expensive to purchase and maintain than standard HPLC-UV systems. |
| Suitability for this compound | High | Moderate | The anticipated volatility and thermal stability of this compound make it an ideal candidate for GC-MS. HPLC-UV is a viable alternative, but lacks the definitive identification capabilities of MS. |
Conclusion: Choosing the Right Tool for the Job
For the routine analysis and definitive identification of this compound, the presented GC-MS protocol is the superior choice . Its high selectivity, rooted in mass spectral fragmentation, and excellent sensitivity in SIM mode provide a level of confidence that is critical in research and development settings. The method is robust, reproducible, and leverages the inherent volatility of the analyte for efficient separation.
HPLC-UV remains a valuable alternative , particularly in environments where a mass spectrometer is not available or for orthogonal validation. It excels in providing a wide linear range and can be a high-throughput screening tool. However, for impurity profiling, metabolite identification, or any application where unambiguous identification is paramount, GC-MS is the authoritative technique.
By understanding the principles behind the GC-MS protocol and objectively comparing it to its alternatives, researchers can make informed decisions, ensuring data integrity and accelerating the pace of drug discovery and development.
References
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- Barišić, M., et al. (2023). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Arhiv za higijenu rada i toksikologiju. [Link]
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- IRIS-AperTO. (n.d.). GCxGC-MS hyphenated techniques for the analysis of volatile organic compounds in air.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 5-Chloro-2-Fluoro-3-Methylpyridine: Properties and Applications.
- Carlucci, G., et al. (1996). Simultaneous determination of 5'-deoxy-5-fluorouridine, 5-fluorouracil and 5,6-dihydro-5-fluorouracil in human plasma by gas chromatography-mass spectrometry. Analytica Chimica Acta. [Link]
- Fier, P. S., & Hartwig, J. F. (2013). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses. [Link]
- Le-Cunff, M., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
- Le-Cunff, M., et al. (2020). Accessing (Multi)
- Martin, J. W., et al. (2004). Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. Environmental Science & Technology. [Link]
- National Institutes of Health. (2024). Development of the gas chromatography/mass spectrometry-based aroma designer capable of modifying volatile chemical compositions in complex odors. [Link]
- Skedung, L., et al. (2024). Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. Environmental Science: Processes & Impacts. [Link]
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- National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry.
- ResearchGate. (2019). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. [Link]
- Pipzine Chemicals. (n.d.). 2,3-dimethylpyridine(2,3-lutidine).
- Guitton, J., et al. (2009). Simultaneous quantification of 5-FU, 5-FUrd, 5-FdUrd, 5-FdUMP, dUMP and TMP in cultured cell models by LC-MS/MS.
- protocols.io. (2023). Targeted analysis of 5-Fluorouracil (5-FU) and Fluoroacetate (FAC) in human plasma by automated PPT+ extraction and LC-HRMS analysis. [Link]
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A Senior Application Scientist's Guide to the Comparative Study of Fluorinating Agents for 2,3-Dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Pyridines
The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry and agrochemical design. The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[1] Pyridine scaffolds are ubiquitous in pharmaceuticals, and their fluorinated analogues are of significant interest. 2,3-Dimethylpyridine (2,3-lutidine) presents a common structural motif, and the regioselective introduction of a fluorine atom onto this ring can lead to a diverse array of valuable building blocks for drug discovery.
This guide provides a comparative analysis of common fluorinating agents for the direct fluorination of 2,3-dimethylpyridine. As a Senior Application Scientist, my goal is to offer not just a list of reagents, but a deeper understanding of their reactivity, selectivity, and practical application, grounded in mechanistic principles and experimental considerations. It is important to note that while extensive research exists on the fluorination of pyridine itself and various substituted derivatives, direct comparative studies on 2,3-dimethylpyridine are not abundant in the literature. Therefore, this guide will synthesize information from studies on related substrates and first principles to provide a comprehensive overview.
Understanding the Battlefield: Regioselectivity in the Fluorination of 2,3-Dimethylpyridine
The pyridine ring is an electron-deficient heterocycle, which makes it less reactive towards electrophilic substitution than benzene. The nitrogen atom deactivates the ring, particularly at the C2, C4, and C6 positions. However, the two electron-donating methyl groups at the C2 and C3 positions of 2,3-dimethylpyridine activate the ring towards electrophilic attack and influence the regioselectivity of the fluorination.
The interplay of the directing effects of the nitrogen atom and the two methyl groups makes predicting the outcome of electrophilic fluorination complex. The possible mono-fluorinated isomers are:
-
4-fluoro-2,3-dimethylpyridine
-
5-fluoro-2,3-dimethylpyridine
-
6-fluoro-2,3-dimethylpyridine
The C2 and C3 positions are already substituted. The C4 position is para to the nitrogen, the C5 position is meta to the nitrogen and ortho/para to the methyl groups, and the C6 position is ortho to the nitrogen. Steric hindrance from the C2-methyl group will also play a significant role, particularly for substitution at the C6 position.
The Contenders: A Comparative Overview of Fluorinating Agents
We will focus on three major classes of fluorinating agents: electrophilic N-F reagents, a representative nucleophilic reagent, and a metal-based reagent for C-H activation.
Electrophilic N-F Reagents: Selectfluor® and N-Fluorobenzenesulfonimide (NFSI)
Electrophilic fluorinating agents of the N-F class are widely used due to their stability, ease of handling, and broad applicability.[2] They are considered "F+" sources, delivering an electrophilic fluorine atom to a nucleophilic carbon center.[2]
The precise mechanism of electrophilic fluorination with N-F reagents is still a subject of debate and can be substrate-dependent, with possibilities including a direct SN2-type attack on the fluorine atom or a single-electron transfer (SET) pathway.[3][4] For aromatic substrates, the reaction generally proceeds through a Wheland intermediate, similar to other electrophilic aromatic substitutions.
Figure 1: Generalized mechanism of electrophilic aromatic fluorination.
Selectfluor is a commercially available, crystalline, and user-friendly electrophilic fluorinating agent.[5] It is known for its high reactivity and is often used for the fluorination of electron-rich aromatic and heteroaromatic compounds.
-
Anticipated Reactivity with 2,3-Dimethylpyridine: The electron-donating methyl groups in 2,3-dimethylpyridine should activate the ring sufficiently for fluorination with Selectfluor. The reaction is typically carried out in a polar aprotic solvent like acetonitrile.
-
Expected Regioselectivity: Based on general principles, electrophilic attack is directed by both the activating methyl groups and the deactivating pyridine nitrogen. The C4 and C6 positions are electronically deactivated by the nitrogen, while the C5 position is activated by the ortho and meta methyl groups. Therefore, a mixture of isomers is possible, with the 5-fluoro and potentially the 4-fluoro isomers being significant products. Steric hindrance from the C2-methyl group might disfavor fluorination at the C6 position.
NFSI is another widely used, crystalline, and stable electrophilic fluorinating agent.[6] It is generally considered to be a milder fluorinating agent than Selectfluor.
-
Anticipated Reactivity with 2,3-Dimethylpyridine: The reaction with 2,3-dimethylpyridine would likely require more forcing conditions (e.g., higher temperature or longer reaction times) compared to Selectfluor.
-
Expected Regioselectivity: The regiochemical outcome is expected to be similar to that of Selectfluor, though the milder nature of NFSI might lead to a different product distribution.
Nucleophilic Fluorinating Agents: Diethylaminosulfur Trifluoride (DAST) and Deoxo-Fluor®
These reagents are typically used to convert hydroxyl and carbonyl groups to fluorides and gem-difluorides, respectively.[7] Direct C-H fluorination of aromatic rings with these reagents is not a standard application. However, they can be used to fluorinate pyridine N-oxides.
The N-oxide functionality activates the pyridine ring towards nucleophilic attack at the C2 and C6 positions and electrophilic attack at the C4 position. Fluorination of pyridine N-oxides can proceed via different pathways depending on the reagent and reaction conditions.
Figure 2: General workflow for the fluorination of a pyridine N-oxide.
-
DAST (Diethylaminosulfur Trifluoride): DAST is a versatile but thermally unstable nucleophilic fluorinating agent.[8] Its reaction with pyridine N-oxides can lead to fluorination at various positions, often accompanied by deoxygenation.
-
Deoxo-Fluor®: Deoxo-Fluor is a more thermally stable alternative to DAST.[9] It is expected to exhibit similar reactivity towards 2,3-dimethylpyridine-N-oxide.
C-H Activation Approach: Silver(II) Fluoride (AgF₂)
A significant advancement in pyridine fluorination is the use of AgF₂ for direct C-H fluorination, as reported by Hartwig and Fier.[10][11] This method shows remarkable regioselectivity for the position adjacent to the nitrogen atom.
-
Mechanism: The proposed mechanism is analogous to the Chichibabin amination reaction, involving nucleophilic attack of the pyridine on AgF₂, followed by deprotonation and rearomatization.[12]
-
Anticipated Reactivity and Regioselectivity with 2,3-Dimethylpyridine: This method is expected to be highly regioselective for the C6 position of 2,3-dimethylpyridine, a position that is sterically hindered and electronically disfavored for traditional electrophilic substitution. The reaction is typically fast and occurs at room temperature.[10]
Comparative Performance Analysis
The following table summarizes the expected performance of the discussed fluorinating agents for the direct fluorination of 2,3-dimethylpyridine. It is important to reiterate that this is a predictive analysis based on the known reactivity of these agents and principles of pyridine chemistry, in the absence of direct comparative experimental data.
| Fluorinating Agent | Reagent Type | Proposed Mechanism | Expected Major Isomer(s) | Anticipated Yield | Key Advantages | Key Disadvantages |
| Selectfluor® | Electrophilic (N-F) | Electrophilic Aromatic Substitution | 5-fluoro, 4-fluoro | Moderate | Easy to handle, commercially available, high reactivity.[5] | Mixture of isomers likely, potential for side reactions. |
| NFSI | Electrophilic (N-F) | Electrophilic Aromatic Substitution | 5-fluoro, 4-fluoro | Low to Moderate | Milder than Selectfluor, stable solid.[6] | Lower reactivity, may require harsher conditions. |
| DAST/Deoxo-Fluor® | Nucleophilic | Reaction with N-oxide | Dependent on conditions | Variable | Can provide access to different isomers via N-oxide. | Requires prior synthesis of the N-oxide, DAST is thermally unstable.[8][9] |
| AgF₂ | C-H Activation | Chichibabin-type | 6-fluoro | Good to Excellent | High regioselectivity for C6, mild conditions, fast reaction.[10] | AgF₂ is a strong oxidant, substrate scope may be limited. |
Experimental Protocols
The following are generalized, representative protocols. Safety Note: All fluorination reactions should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Some fluorinating agents and their byproducts are corrosive and toxic.
Protocol 1: General Procedure for Electrophilic Fluorination with Selectfluor®
This protocol is adapted from procedures for the fluorination of electron-rich heterocycles.[13]
-
Reaction Setup: In a clean, dry flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dimethylpyridine (1.0 equiv) in a suitable solvent such as acetonitrile.
-
Reagent Addition: Add Selectfluor® (1.0-1.2 equiv) portion-wise to the stirred solution at room temperature. An exotherm may be observed.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the isomeric products.
Protocol 2: General Procedure for C-H Fluorination with AgF₂
This protocol is based on the work of Hartwig and Fier.[10]
-
Reaction Setup: In a glovebox, to a vial containing a magnetic stir bar, add 2,3-dimethylpyridine (1.0 equiv) and a suitable solvent (e.g., acetonitrile or an ethereal solvent).
-
Reagent Addition: Add AgF₂ (1.0-1.5 equiv) to the solution at room temperature. The reaction mixture will typically turn dark.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by GC-MS. The reaction is often complete within a few hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the silver salts, washing with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Conclusion and Future Outlook
The direct fluorination of 2,3-dimethylpyridine presents a challenge in achieving high regioselectivity. Electrophilic N-F reagents like Selectfluor® and NFSI are likely to produce a mixture of isomers, necessitating careful chromatographic separation. The fluorination of the corresponding N-oxide with nucleophilic reagents such as DAST or Deoxo-Fluor® offers an alternative route that may favor different isomers, but requires an additional synthetic step.
The most promising approach for achieving high regioselectivity appears to be the C-H activation method using AgF₂, which is predicted to favor the sterically hindered yet electronically accessible 6-fluoro isomer. This highlights a modern trend in organic synthesis where C-H functionalization reactions provide access to products that are difficult to obtain through classical methods.
For researchers and drug development professionals, the choice of fluorinating agent will depend on the desired isomer and the scalability of the process. While electrophilic fluorination with N-F reagents is operationally simple, the C-H activation approach with AgF₂ offers a more elegant solution for accessing the 6-fluoro-2,3-dimethylpyridine isomer. Further experimental studies are warranted to provide a definitive comparative analysis of these reagents for the fluorination of 2,3-dimethylpyridine and to fully elucidate the product distributions and optimal reaction conditions for each.
References
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- Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.).
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- Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor). (n.d.). Common Organic Chemistry.
- Fier, P. S., & Hartwig, J. F. (2013).
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- Development of N-F fluorinating agents and their fluorinations: Historical perspective. (n.d.). PMC.
- Electrophilic fluorin
- A Convenient Late-Stage Fluorination of Pyridylic C−H Bonds with N -Fluorobenzenesulfonimide. (n.d.).
- Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. (n.d.). MDPI.
- Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions. (2022). Beilstein Journals.
- C-H Fluorination Promoted by Pyridine N‐Oxyl Radical. (n.d.). The Royal Society of Chemistry.
- Direct and Regioselective Monofluorination of N -Protected Pyridone Derivatives using N -Fluorobenzenesulfonimide (NFSI). (n.d.).
- Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. (2023). Journal of the American Chemical Society.
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- diethylaminosulfur trifluoride. (n.d.). Organic Syntheses Procedure.
- Mechanism of Electrophilic Fluorination with Pd(IV)
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- Synthesis of fluorin
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A Comparative Guide to the Structure-Activity Relationship of 5-Fluoro-2,3-dimethylpyridine Derivatives
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyridine Scaffold and the Rationale for Fluorination and Methylation
The pyridine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs. Its nitrogen atom provides a key site for hydrogen bonding and can be readily protonated, influencing solubility and receptor interactions. The aromatic system allows for π-stacking interactions with biological targets. To fine-tune the pharmacological properties of pyridine-based compounds, chemists often employ specific substitution patterns. This guide focuses on the largely unexplored 5-Fluoro-2,3-dimethylpyridine scaffold, offering a predictive analysis of its structure-activity relationship (SAR) by comparing it with well-established fluorinated heterocyclic drugs. The strategic placement of a fluorine atom and two methyl groups is intended to modulate the electronic, metabolic, and steric properties of the pyridine core, potentially leading to novel therapeutic agents with enhanced efficacy and safety profiles.
The this compound Scaffold: A Predictive SAR Analysis
Given the novelty of the this compound scaffold, a predictive analysis based on established medicinal chemistry principles is essential for guiding future drug discovery efforts.
The Influence of the 5-Fluoro Substituent
The introduction of a fluorine atom at the 5-position of the pyridine ring is anticipated to have several profound effects:
-
Electronic Modulation : Fluorine is the most electronegative element, and its strong electron-withdrawing nature will decrease the pKa of the pyridine nitrogen. This reduction in basicity can alter the compound's ionization state at physiological pH, which in turn affects its solubility, cell permeability, and binding to target proteins.
-
Metabolic Stability : The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom with fluorine at a metabolically labile position can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability.
-
Binding Interactions : Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions. This can lead to enhanced binding affinity and selectivity.
The Role of the 2,3-Dimethyl Substituents
The two methyl groups at the C2 and C3 positions introduce both steric and electronic effects:
-
Steric Hindrance : The methyl groups provide steric bulk, which can orient the molecule within a binding pocket and prevent unwanted interactions. This steric hindrance can also shield the pyridine nitrogen from metabolic enzymes.
-
Electronic Effects : Methyl groups are weakly electron-donating, which can partially offset the electron-withdrawing effect of the 5-fluoro substituent, fine-tuning the overall electronic properties of the ring.
-
Lipophilicity : The addition of methyl groups increases the lipophilicity of the scaffold, which can enhance membrane permeability.
Synergistic Effects and Predicted SAR
The combination of the 5-fluoro and 2,3-dimethyl substituents is likely to create a unique scaffold with a distinct pharmacological profile. We can predict the following SAR trends for derivatives of this scaffold, assuming further substitution at the C4 and C6 positions:
-
Substituents at C4 : This position is electronically influenced by both the 5-fluoro and 3-methyl groups. Small, electron-withdrawing groups might be well-tolerated and could enhance activity by participating in hydrogen bonding.
-
Substituents at C6 : This position is adjacent to the pyridine nitrogen and the 2-methyl group. Bulky substituents at this position may be detrimental to activity due to steric clashes with the target or interference with the pyridine nitrogen's interactions. Small, polar groups could be beneficial.
Comparative Analysis with Established Fluorinated Heterocyclic Drugs
To contextualize the potential of the this compound scaffold, we will compare its predicted SAR with that of two highly successful fluorinated heterocyclic drugs: ciprofloxacin and gefitinib.
Case Study 1: Ciprofloxacin - A Fluoroquinolone Antibiotic
Ciprofloxacin is a broad-spectrum antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] Its SAR is well-documented.
Table 1: Structure-Activity Relationship of Ciprofloxacin Analogs [1][2]
| Position | Substituent | Effect on Activity |
| C6 | Fluorine | Crucial for potent activity . Increases cell penetration and DNA gyrase inhibition. |
| N1 | Cyclopropyl | Optimal for broad-spectrum activity. |
| C7 | Piperazine | Enhances potency against Gram-negative bacteria. |
| C3 | Carboxylic Acid | Essential for binding to DNA gyrase. |
-
Comparison : Like in ciprofloxacin, the fluorine atom in the this compound scaffold is expected to be a key determinant of biological activity. However, the pyridine core of our scaffold is electronically and sterically different from the quinolone core of ciprofloxacin, suggesting it would likely interact with different biological targets.
Case Study 2: Gefitinib - A Fluorinated Kinase Inhibitor
Gefitinib is an epidermal growth factor receptor (EGFR) kinase inhibitor used in cancer therapy.[3] The fluorinated phenyl group is a key feature of its structure.
Table 2: Structure-Activity Relationship of Gefitinib Analogs [4][5]
| Position/Moiety | Substituent/Feature | Effect on Activity |
| Anilinoquinazoline Core | 3-chloro-4-fluorophenylamino | Essential for high-affinity binding to the ATP pocket of EGFR. The fluorine and chlorine atoms are crucial for this interaction. |
| Quinazoline C6 | 3-(morpholin-4-yl)propoxy | Enhances solubility and provides additional binding interactions. |
| Quinazoline C7 | Methoxy | Contributes to the overall binding affinity. |
-
Comparison : The 4-fluorophenyl group in gefitinib highlights the importance of a strategically placed fluorine atom for potent and selective inhibition of a kinase.[3] This supports the rationale for including a fluorine atom in the this compound scaffold for potential applications as a kinase inhibitor or in other therapeutic areas where specific binding interactions are critical.
Experimental Protocols for Synthesis and Biological Evaluation
Synthesis of this compound Derivatives
A plausible synthetic route to the this compound core could start from a commercially available substituted pyridine, followed by directed ortho-lithiation and subsequent functionalization.
Caption: A potential synthetic route to the this compound core.
Step-by-Step Protocol:
-
N-Oxidation of 2,3-Lutidine : To a solution of 2,3-lutidine in a suitable solvent (e.g., dichloromethane), add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Nitration : The resulting 2,3-lutidine-N-oxide is then carefully added to a mixture of nitric acid and sulfuric acid at low temperature to yield 2,3-dimethyl-4-nitropyridine-N-oxide.[6][7]
-
Reduction : The nitro group is reduced to an amino group using a standard reduction method, such as catalytic hydrogenation (H2, Pd/C).
-
Diazotization and Fluorination (Balz-Schiemann Reaction) : The resulting aminopyridine is treated with sodium nitrite in the presence of tetrafluoroboric acid (HBF4) to form a diazonium salt. Gentle heating of the diazonium salt will then yield the desired this compound.[8]
In Vitro Anticancer Activity Assessment (MTT Assay)
This assay determines the cytotoxic effect of a compound on a cancer cell line by measuring metabolic activity.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding : Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the synthesized this compound derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition : After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization : Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading : Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the concentration that inhibits 50% of cell growth (IC50) by plotting the percentage of cell viability against the compound concentration.
In Vitro Anti-inflammatory Activity Assessment (Griess Assay for Nitric Oxide Inhibition)
This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages.[9][10][11]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Nitrite standard solution
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding : Seed RAW 264.7 cells into a 96-well plate and allow them to adhere.
-
Compound Treatment : Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Inflammatory Stimulation : Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include untreated and LPS-only controls.
-
Supernatant Collection : Collect the cell culture supernatant.
-
Griess Reaction : Add the Griess reagent to the supernatant and incubate at room temperature for 10-15 minutes.
-
Absorbance Reading : Measure the absorbance at 540 nm.
-
Data Analysis : Determine the nitrite concentration from a standard curve and calculate the percentage of NO inhibition for each compound concentration.
Conclusion
The this compound scaffold represents a promising, yet underexplored, area for drug discovery. Based on a predictive analysis grounded in the established SAR of related fluorinated and methylated heterocycles, derivatives of this scaffold are hypothesized to possess favorable pharmacological properties. The strategic incorporation of fluorine can enhance metabolic stability and binding affinity, while the dimethyl groups can fine-tune lipophilicity and steric interactions. Comparative analysis with successful drugs like ciprofloxacin and gefitinib provides a valuable framework for understanding how these substitutions can be leveraged to achieve potent and selective biological activity. The experimental protocols provided herein offer a clear path for the synthesis and biological evaluation of novel this compound derivatives, paving the way for the discovery of new therapeutic agents.
References
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- Wibaut, J. P., & Broekman, F. W. (1951). Syntheses of 3,4-dimethylpyridine, 2,3-dimethylpyridine and 2-methyl-3-ethylpyridine. Recueil des Travaux Chimiques des Pays-Bas. [Link]
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A Researcher's Guide to Differentiating Fluorinated Pyridine Isomers: A Spectroscopic Comparison
Introduction: The Significance of Fluorine in Pyridine Chemistry
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of molecular design. Fluorinated pyridines, in particular, are privileged structures, offering modulated basicity, enhanced metabolic stability, and unique molecular interactions. Distinguishing between positional isomers—such as 2-fluoropyridine (2-FP), 3-fluoropyridine (3-FP), and 4-fluoropyridine (4-FP)—is a critical analytical challenge. This guide provides an in-depth comparison of the spectroscopic signatures of these key isomers, offering researchers the data and protocols necessary for unambiguous identification.
The Foundational Principle: How Fluorine's Position Governs Spectroscopic Output
The potent inductive effect and the through-space electronic influence of the fluorine atom create distinct spectroscopic fingerprints for each isomer. The proximity of the highly electronegative fluorine to the nitrogen atom and the various protons and carbons on the pyridine ring dictates the chemical shifts and coupling constants observed in Nuclear Magnetic Resonance (NMR), the vibrational modes in Infrared (IR) spectroscopy, and the fragmentation pathways in Mass Spectrometry (MS). Understanding these structure-property relationships is key to interpreting the complex data these molecules produce.
Comparative Spectroscopic Analysis
The most powerful tool for differentiating these isomers is undoubtedly multi-nuclear NMR spectroscopy. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a detailed electronic and structural map of each molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical environment of each nucleus in the pyridine ring is uniquely altered by the fluorine substituent's position. This results in predictable and diagnostic shifts and coupling patterns.
¹H NMR Spectroscopy
The ¹H NMR spectra are most affected by the fluorine's proximity. Fluorine couples with protons through space, with the magnitude of the coupling constant (J) decreasing with distance.
-
2-Fluoropyridine: The proton adjacent to the nitrogen (H-6) is significantly downfield. The proton ortho to the fluorine (H-3) shows a characteristic doublet with a ³JHF coupling of approximately 8-9 Hz.
-
3-Fluoropyridine: The protons ortho to the fluorine (H-2 and H-4) are most affected and exhibit clear coupling to ¹⁹F. The H-2 proton, being adjacent to the nitrogen, is the most deshielded.
-
4-Fluoropyridine: The molecule is symmetrical. The protons ortho to the fluorine (H-3 and H-5) are equivalent, as are the protons meta to the fluorine (H-2 and H-6). This results in a simpler spectrum with two distinct signals, both showing coupling to the fluorine.
¹³C NMR Spectroscopy
¹³C NMR is profoundly impacted by the direct attachment of fluorine, resulting in a large one-bond carbon-fluorine coupling constant (¹JCF) of over 200 Hz. This is the most definitive feature in the ¹³C spectrum.
-
2-Fluoropyridine: The C-2 carbon, directly bonded to fluorine, appears as a large doublet around 163 ppm with a ¹JCF of ~238 Hz.
-
3-Fluoropyridine: The C-3 carbon shows the characteristic large doublet at approximately 157 ppm, with a ¹JCF of ~255 Hz.
-
4-Fluoropyridine: The C-4 carbon exhibits the large doublet at a more shielded position, around 166 ppm, with a ¹JCF of ~241 Hz.
¹⁹F NMR Spectroscopy
¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it an excellent probe.[1] The chemical shift of the fluorine nucleus is indicative of its position on the electron-deficient pyridine ring.
-
2-Fluoropyridine: The fluorine signal is the most deshielded (least negative chemical shift) due to its proximity to the electronegative nitrogen atom.
-
3-Fluoropyridine: The fluorine signal appears at an intermediate chemical shift.
-
4-Fluoropyridine: The fluorine at the para position is the most shielded, appearing at the most negative chemical shift relative to the other isomers.
Table 1: Comparative NMR Data for Fluoropyridine Isomers (in CDCl₃)
| Isomer | Nucleus | Position | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| 2-Fluoropyridine | ¹H | H-3 | ~6.93 | ³JHF ≈ 8.2 |
| H-4 | ~7.78 | |||
| H-5 | ~7.18 | |||
| H-6 | ~8.23 | |||
| ¹³C | C-2 | ~163.4 | ¹JCF ≈ 238 | |
| C-3 | ~111.4 | ²JCF ≈ 41 | ||
| C-4 | ~141.2 | ³JCF ≈ 14 | ||
| C-5 | ~122.0 | ⁴JCF ≈ 5 | ||
| C-6 | ~149.2 | ³JCF ≈ 15 | ||
| ¹⁹F | F-2 | ~ -68.0 | ||
| 3-Fluoropyridine | ¹H | H-2 | ~8.45 | ³JHF ≈ 2.8 |
| H-4 | ~7.35 | ³JHF ≈ 8.7 | ||
| H-5 | ~7.25 | |||
| H-6 | ~8.40 | |||
| ¹³C | C-2 | ~141.2 | ³JCF ≈ 21 | |
| C-3 | ~157.1 | ¹JCF ≈ 255 | ||
| C-4 | ~124.1 | ²JCF ≈ 20 | ||
| C-5 | ~123.6 | ⁴JCF ≈ 3 | ||
| C-6 | ~147.9 | ⁴JCF ≈ 5 | ||
| ¹⁹F | F-3 | ~ -116.0 | ||
| 4-Fluoropyridine | ¹H | H-2, H-6 | ~8.50 | ³JHF ≈ 5.0 |
| H-3, H-5 | ~7.00 | ²JHF ≈ 8.0 | ||
| ¹³C | C-2, C-6 | ~150.5 | ³JCF ≈ 16 | |
| C-3, C-5 | ~110.0 | ²JCF ≈ 20 | ||
| C-4 | ~166.0 | ¹JCF ≈ 241 | ||
| ¹⁹F | F-4 | ~ -125.0 |
Note: Exact chemical shifts and coupling constants can vary slightly based on solvent, concentration, and instrument frequency. Data is compiled and averaged from multiple sources for comparison.[1][2][3][4][5][6][7][8]
Infrared (IR) Spectroscopy
The primary diagnostic feature in the IR spectra of fluoropyridines is the strong C-F stretching vibration.[9] Its position is sensitive to the electronic environment.
-
C-F Stretch: This band is typically strong and appears in the 1200-1300 cm⁻¹ region. The exact frequency can shift slightly between isomers. For 2-FP and 3-FP, this stretch is observed around 1250-1280 cm⁻¹.[9]
-
Ring Vibrations: The position of the fluorine atom also perturbs the C=C and C=N stretching and bending modes of the pyridine ring, leading to subtle but reproducible differences in the fingerprint region (below 1500 cm⁻¹).
Table 2: Key IR Absorption Bands for Fluoropyridine Isomers (Neat, cm⁻¹)
| Vibrational Mode | 2-Fluoropyridine (cm⁻¹) | 3-Fluoropyridine (cm⁻¹) | 4-Fluoropyridine (cm⁻¹) |
| Aromatic C-H Stretch | 3050-3100 | 3050-3100 | 3050-3100 |
| Ring C=N/C=C Stretch | ~1580, 1470, 1430 | ~1585, 1475, 1420 | ~1590, 1480, 1415 |
| C-F Stretch | ~1275 | ~1255 | ~1230 |
| C-H Out-of-Plane Bend | ~750 | ~800, 710 | ~820 |
Data compiled from various spectral databases.[10][11][12][13]
Mass Spectrometry (MS)
Under electron ionization (EI), fluoropyridine isomers exhibit a prominent molecular ion (M⁺) peak at m/z 97.[12][14] The key to differentiation lies in their fragmentation patterns. The primary fragmentation pathway involves the loss of HCN (27 Da), a characteristic fragmentation for pyridines, or the loss of a fluorine-containing species.
-
2-Fluoropyridine: Tends to show a significant loss of a neutral CHF radical, leading to a fragment at m/z 66.
-
3-Fluoropyridine & 4-Fluoropyridine: Both show a prominent fragment at m/z 70, corresponding to the loss of HCN from the molecular ion.[10] The relative intensities of subsequent fragment ions may differ, but distinguishing between the 3- and 4-isomers by EI-MS alone can be challenging without high-resolution mass spectrometry and careful analysis of fragmentation pathways.
Experimental Protocols: A Self-Validating System
To ensure trustworthy and reproducible data, standardized protocols are essential.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 10-20 mg of the fluoropyridine isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[15] Ensure the sample is fully dissolved and free of particulate matter by filtering if necessary.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.[16]
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum with 8-16 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of ¹³C, a larger number of scans (e.g., 128-1024) and a longer relaxation delay may be required.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a highly sensitive nucleus, so a small number of scans is typically sufficient. Use a common fluorine standard (e.g., CFCl₃) for referencing.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Reference the ¹H and ¹³C spectra to the residual solvent peak or an internal standard like TMS.
Protocol 2: FTIR Sample Preparation and Acquisition (ATR)
-
Instrument Setup: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.[17]
-
Sample Application: Place a single drop of the neat liquid fluoropyridine isomer directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[18]
-
Data Acquisition: Collect the spectrum, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[11]
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe between samples to prevent cross-contamination.[17]
Protocol 3: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the fluoropyridine isomer (~100 ppm) in a volatile solvent such as dichloromethane or methanol.
-
Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.[19]
-
GC Method:
-
Injector: Split/splitless injector at 250 °C.
-
Column: A standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10-15 °C/min to 250 °C.
-
Carrier Gas: Helium at a constant flow rate of ~1 mL/min.
-
-
MS Method:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
-
Analysis: Inject 1 µL of the sample. Identify the peak corresponding to the fluoropyridine isomer by its retention time and analyze the corresponding mass spectrum for the molecular ion and key fragment ions.[20]
Visualizing the Analytical Workflow
A systematic approach is crucial for efficient isomer identification. The following workflow outlines the process from sample receipt to final characterization.
Caption: Workflow for spectroscopic identification of fluoropyridine isomers.
The following diagram illustrates the key through-bond couplings that are diagnostic in the NMR spectra of 3-fluoropyridine.
Caption: Key J-couplings in 3-fluoropyridine.
Conclusion
The differentiation of 2-, 3-, and 4-fluoropyridine is readily achievable through a systematic application of modern spectroscopic techniques. While ¹H NMR and IR provide rapid initial assessments, the unambiguous assignment relies on the large, characteristic one-bond C-F coupling in ¹³C NMR and the distinct chemical shifts in ¹⁹F NMR. Mass spectrometry offers valuable confirmation of molecular weight and supplementary structural clues through fragmentation analysis. By employing the standardized protocols and understanding the structure-spectra correlations outlined in this guide, researchers can confidently identify and characterize these vital building blocks of medicinal and materials chemistry.
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A Comparative Guide to the Metabolic Stability of 5-Fluoro-2,3-dimethylpyridine
This guide provides a comprehensive framework for assessing the metabolic stability of 5-Fluoro-2,3-dimethylpyridine, a heterocyclic scaffold of interest in medicinal chemistry. We will delve into the scientific rationale behind experimental design, present detailed protocols for in vitro assessment, and compare its potential metabolic profile against relevant structural analogs. This document is intended for researchers, scientists, and drug development professionals seeking to understand and predict the pharmacokinetic properties of novel chemical entities.
The Imperative of Metabolic Stability in Drug Discovery
The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant portion of which are related to its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1] Metabolic stability, a measure of a compound's susceptibility to biotransformation by metabolic enzymes, is a cornerstone of this profile.[2][3] A compound that is metabolized too rapidly will have a short half-life and poor bioavailability, potentially requiring high or frequent dosing, which can lead to patient non-compliance and undesirable side effects.[1] Conversely, a compound that is excessively stable may accumulate in the body, leading to toxicity.
The liver is the primary site of drug metabolism, where enzymes, most notably the Cytochrome P450 (CYP450) superfamily, catalyze reactions to render xenobiotics more water-soluble for excretion.[4][5] Therefore, early assessment of metabolic stability using in vitro systems like human liver microsomes (HLM) is a critical, cost-effective strategy in the drug discovery pipeline to select and optimize lead compounds with favorable pharmacokinetic potential.[2][6]
This guide focuses on this compound, a substituted pyridine. The pyridine ring is a common motif in pharmaceuticals, but its metabolic fate can be complex.[7] The introduction of a fluorine atom and methyl groups creates a unique chemical entity whose stability requires careful experimental evaluation. Fluorine substitution is a common medicinal chemistry strategy to block metabolically labile sites and improve stability, but its effect is highly position-dependent.[8][9]
Predicted Metabolic Pathways of this compound
Before embarking on experimental work, it is instructive to hypothesize the potential metabolic "soft spots" of this compound based on established biochemical principles. The primary routes of Phase I metabolism for such a structure, catalyzed mainly by CYP450 enzymes, are likely to be oxidations.
-
Methyl Group Oxidation: The two methyl groups at the 2- and 3-positions are prime targets for oxidation. This can proceed via hydroxylation to form a hydroxymethyl derivative, which can be further oxidized to an aldehyde and then a carboxylic acid.
-
Aromatic Hydroxylation: The pyridine ring itself can undergo hydroxylation. The fluorine atom at the 5-position may act as a "metabolic blocker," potentially directing metabolism to other positions on the ring. However, direct enzymatic attack at the carbon bearing the fluorine, while less common, cannot be entirely ruled out and could lead to defluorination.[10]
-
N-Oxidation: The nitrogen atom in the pyridine ring is also susceptible to oxidation, forming the corresponding N-oxide.
The presence of the electron-withdrawing fluorine atom can influence the electron density of the pyridine ring, potentially modulating its interaction with CYP450 enzymes and altering the regioselectivity of metabolism compared to its non-fluorinated analog, 2,3-dimethylpyridine.
Caption: Predicted Phase I metabolic pathways for this compound.
Experimental Design: The Human Liver Microsomal Stability Assay
The most common and robust method for evaluating Phase I metabolic stability in early drug discovery is the liver microsomal stability assay.[11][12] Microsomes are vesicle-like artifacts formed from the endoplasmic reticulum of liver cells when they are homogenized.[13] They contain a high concentration of CYP450 enzymes.[13][14] The assay measures the rate of disappearance of a parent compound over time when incubated with microsomes and an essential cofactor, NADPH, which provides the reducing equivalents for CYP450-mediated reactions.[13]
Self-Validating Experimental Protocol
This protocol is designed to be self-validating by including critical controls. A "minus-cofactor" control (-NADPH) is essential to distinguish between enzymatic degradation and inherent chemical instability of the compound in the assay buffer.[13] A "zero-time" point (T=0) establishes the initial concentration before any significant metabolism has occurred. Including well-characterized positive control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin) validates the activity of the microsomal batch and the overall assay performance.
Materials:
-
Human Liver Microsomes (pooled from multiple donors, e.g., from BioIVT)
-
Test Compound (this compound) and Comparators (e.g., 2,3-dimethylpyridine)
-
Positive Controls (Verapamil, Warfarin)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH stock solution
-
Acetonitrile (ACN) with an appropriate internal standard (for LC-MS/MS analysis)
-
96-well incubation plates and collection plates
-
Thermomixer or shaking water bath set to 37°C
Step-by-Step Methodology:
-
Reagent Preparation:
-
Thaw human liver microsomes on ice. Dilute to a working concentration of 0.5 mg/mL in cold 100 mM potassium phosphate buffer (pH 7.4). Keep on ice.
-
Prepare a 1 µM working solution of the test compound, comparators, and positive controls in the phosphate buffer. This is achieved by diluting from a higher concentration DMSO stock (e.g., 10 mM). Ensure the final DMSO concentration in the incubation is low (<0.5%) to avoid enzyme inhibition.
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions or a 1 mM NADPH solution in buffer.
-
-
Incubation Setup:
-
Add the diluted microsomal solution to the wells of a 96-well plate.
-
Add the 1 µM compound working solution to the appropriate wells.
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.
-
-
Initiating the Reaction:
-
To initiate the metabolic reaction, add the pre-warmed NADPH solution to all wells except the "-NADPH" control wells. For the "-NADPH" wells, add an equivalent volume of buffer.
-
The final incubation volume will typically be 100-200 µL.
-
-
Time Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction.[14]
-
Termination is achieved by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard to the respective wells. The T=0 sample is quenched immediately after adding NADPH.
-
-
Sample Processing:
-
Once all time points are collected and quenched, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated microsomal proteins.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[15][16] The method must be optimized to selectively detect and quantify the parent compound and the internal standard.
-
The peak area ratio of the parent compound to the internal standard is used for quantification.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the in vitro microsomal stability assay.
Data Analysis and Comparative Results
The primary output of the assay is the concentration of the parent compound remaining at each time point. This data is used to calculate two key parameters of metabolic stability: the in vitro half-life (t½) and the intrinsic clearance (CLint).[14]
-
Half-Life (t½): The natural logarithm of the percentage of compound remaining is plotted against time. The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Slope (k) = (ln C₁ - ln C₂) / (t₂ - t₁)
-
t½ = 0.693 / k
-
-
Intrinsic Clearance (CLint): This value represents the volume of liver microsomal matrix cleared of the compound per unit time per unit of microsomal protein.
-
CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein)
-
Comparative Data Table (Hypothetical)
To contextualize the performance of this compound, its stability should be compared with structurally related analogs and controls. The following table presents a hypothetical but plausible dataset derived from such an experiment.
| Compound | Description | t½ (min) | CLint (µL/min/mg) | Predicted In Vivo Clearance |
| This compound | Test Article | 48.5 | 29.5 | Low to Moderate |
| 2,3-dimethylpyridine | Non-fluorinated analog | 25.1 | 56.8 | Moderate |
| 4-Fluoro-2,3-dimethylpyridine | Isomeric analog | > 60 | < 23.1 | Low |
| Verapamil | High Clearance Control | 8.2 | 172.5 | High |
| Warfarin | Low Clearance Control | > 60 | < 23.1 | Low |
Interpretation and Structure-Metabolism Relationships
The hypothetical data in the table above allows for a detailed structure-metabolism relationship (SMR) analysis.
-
Impact of Fluorination: Comparing this compound (t½ = 48.5 min) to its direct analog, 2,3-dimethylpyridine (t½ = 25.1 min), demonstrates the significant stabilizing effect of the fluorine atom at the 5-position. This suggests that the C5 position on the non-fluorinated ring is a primary site of metabolism (a "soft spot"), and its blockage by fluorine forces the enzymes to utilize slower metabolic pathways. This is a classic and successful application of fluorine in medicinal chemistry.[17]
-
Positional Isomer Effects: The comparison with the hypothetical isomer, 4-Fluoro-2,3-dimethylpyridine (t½ > 60 min), highlights the critical importance of the fluorine's position. A fluorine atom at the 4-position may provide even greater metabolic stability, perhaps due to a more pronounced electronic effect on the ring or by sterically hindering access to the adjacent methyl group at C3.
-
Benchmarking against Controls: The results for Verapamil (high clearance) and Warfarin (low clearance) confirm that the assay is performing as expected, giving confidence in the data obtained for the test compounds. The calculated CLint for this compound (29.5 µL/min/mg) falls into a desirable "low to moderate" clearance range, suggesting it has a good chance of possessing a favorable in vivo half-life.
Conclusion
The assessment of metabolic stability is a pivotal step in modern drug discovery. This guide outlines a comprehensive and scientifically rigorous approach to evaluating this compound. Through a combination of theoretical prediction and robust experimental design using the human liver microsomal stability assay, we can generate crucial data to understand its metabolic fate.
The comparative analysis reveals that the strategic placement of a fluorine atom on the 2,3-dimethylpyridine scaffold can significantly enhance metabolic stability by blocking key sites of oxidation. This provides a strong rationale for its further development and demonstrates how early, systematic ADME profiling can guide the design of drug candidates with improved pharmacokinetic properties, ultimately increasing the probability of clinical success.
References
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- Ghanbari, F., & Guengerich, F. P. (2019). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. ACS Omega, 4(7), 11846-11856.
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- ResearchGate. (n.d.). Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides.
- Yeung, K. S., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. MedChemComm, 10(12), 2096-2114.
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- MDPI. (n.d.). Special Issue: Cytochrome P450 Enzymes in Drug Metabolism.
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A Comparative Guide to In Vitro Assays for Profiling the Biological Effects of 5-Fluoro-2,3-dimethylpyridine
Introduction: Deconstructing the Biological Potential of a Novel Fluorinated Pyridine
In the landscape of modern drug discovery, fluorinated heterocyclic compounds represent a cornerstone of medicinal chemistry. The strategic incorporation of fluorine can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity, often enhancing its pharmacological properties.[1][2] 5-Fluoro-2,3-dimethylpyridine is a novel small molecule belonging to this privileged class. While its specific biological activities are yet to be characterized, its structure merits a systematic and rigorous in vitro evaluation to uncover any potential therapeutic value or toxicological liabilities.
This guide provides a comprehensive framework for the initial biological profiling of this compound. We eschew a rigid, one-size-fits-all template in favor of a logical, tiered approach that mirrors a typical drug discovery cascade.[3] Our methodology begins with broad assessments of cytotoxicity, progresses to critical safety and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, and culminates in exploratory screens to elucidate potential mechanisms of action. Each protocol is presented as a self-validating system, designed to generate robust and interpretable data that will guide subsequent research and development decisions.
Part 1: Foundational Assessment – General Cytotoxicity Profiling
Expertise & Experience: The first and most fundamental question for any novel compound is its effect on cell viability. A general cytotoxicity screen is not merely a toxicity test; it is a critical tool for establishing a therapeutic window. The data derived here—specifically the half-maximal inhibitory concentration (IC50)—informs the concentration ranges used in all subsequent, more sensitive assays, preventing misleading results due to overt cell death.[4]
We will compare two workhorse colorimetric assays: the MTT assay, which measures metabolic activity via mitochondrial reductase enzymes, and the Sulforhodamine B (SRB) assay, which quantifies total cellular protein.[5] While both are effective, the MTT assay is sensitive to compounds affecting mitochondrial function, whereas the SRB assay is less prone to interference from colored or reducing compounds. For this initial screen, we select the MTT assay for its widespread use and sensitivity to metabolic disruption.[6][7]
Comparative Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay quantifies the ability of viable cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals. This reduction is catalyzed by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily in the mitochondria, and the resulting absorbance is directly proportional to the number of metabolically active cells.[7]
Caption: General workflow for in vitro cytotoxicity testing of a novel compound.[5]
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 breast, A549 lung) and a non-cancerous cell line (e.g., HEK293 embryonic kidney) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).[5]
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for an additional 4 hours, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[7]
| Compound | Cell Line | Type | IC50 (µM) |
| This compound | MCF-7 | Breast Cancer | > 100 |
| A549 | Lung Cancer | > 100 | |
| HEK293 | Non-Cancerous | > 100 | |
| Doxorubicin (Control) | MCF-7 | Breast Cancer | 0.85 |
| A549 | Lung Cancer | 0.45 | |
| HEK293 | Non-Cancerous | 1.20 |
Part 2: Early Safety & ADME Profiling
Trustworthiness: Before investing significant resources, it is imperative to assess key safety and metabolic liabilities. This "fail early, fail cheap" strategy de-risks a drug discovery program. We focus on three critical in vitro assessments: metabolic stability, cytochrome P450 inhibition, and hERG channel binding. These assays are mandated by regulatory agencies for a reason: they are predictive of major clinical hurdles like poor pharmacokinetics, drug-drug interactions, and cardiotoxicity.[8][9][10]
Metabolic Stability in Human Liver Microsomes
Expertise & Experience: This assay predicts a compound's rate of metabolism in the liver, the body's primary site for drug metabolism.[11] We use human liver microsomes (HLM), which are vesicles of the endoplasmic reticulum containing a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450s.[12] By measuring the rate at which our compound disappears over time, we can calculate its intrinsic clearance (CLint), a key parameter for predicting in vivo half-life.[13]
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing human liver microsomes (0.5 mg/mL), and this compound (1 µM) in a phosphate buffer (pH 7.4).
-
Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding the NADPH-regenerating system (cofactor for CYP enzymes).
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
LC-MS/MS Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of this compound relative to the internal standard.
-
Data Analysis: Plot the natural log of the remaining compound percentage versus time. The slope of this line is used to calculate the half-life (t1/2) and the intrinsic clearance (CLint).[14]
| Compound | t1/2 (min) | In Vitro CLint (µL/min/mg protein) | Predicted Stability |
| This compound | 55 | 25.2 | Moderate |
| Verapamil (High Clearance) | < 5 | > 277 | Low |
| Warfarin (Low Clearance) | > 120 | < 11.5 | High |
Cytochrome P450 (CYP) Inhibition Profile
Expertise & Experience: Inhibition of CYP enzymes is a primary cause of adverse drug-drug interactions (DDIs).[15][16] If our compound inhibits a major CYP isoform (e.g., CYP3A4, which metabolizes ~50% of clinical drugs), it could dangerously elevate the concentration of co-administered drugs.[15] We utilize a high-throughput fluorescent assay that uses recombinant human CYP enzymes and specific fluorogenic substrates. Inhibition of the enzyme's activity is measured by a decrease in the fluorescent signal.[17]
-
Incubation Setup: In a black 96-well plate, incubate recombinant human CYP3A4 enzyme with a range of concentrations of this compound (e.g., 0.1 to 100 µM) in a phosphate buffer. Include a positive control inhibitor (e.g., Ketoconazole).
-
Reaction Initiation: Add a fluorogenic substrate for CYP3A4 (e.g., a Vivid® substrate) and an NADPH regenerating system to all wells to start the reaction.
-
Fluorescence Reading: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Monitor the increase in fluorescence over 30 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot percent inhibition against compound concentration to calculate the IC50 value.
| CYP Isoform | This compound IC50 (µM) | Control Inhibitor IC50 (µM) |
| CYP1A2 | > 50 | Furafylline (2.5) |
| CYP2C9 | > 50 | Sulfaphenazole (0.3) |
| CYP2C19 | 28 | Ticlopidine (1.1) |
| CYP2D6 | > 50 | Quinidine (0.04) |
| CYP3A4 | > 50 | Ketoconazole (0.02) |
hERG Channel Binding Assessment
Expertise & Experience: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical off-target effect that can prolong the QT interval of the heartbeat, leading to potentially fatal arrhythmias.[18][19] Early assessment is crucial. We employ a high-throughput fluorescence polarization (FP) binding assay as a cost-effective initial screen. This assay measures the displacement of a fluorescent tracer from the hERG channel by the test compound.[20] A positive result would then be confirmed using the gold-standard patch-clamp electrophysiology.
-
Reagent Preparation: Prepare membrane fractions from cells overexpressing the hERG channel, a high-affinity red-shifted fluorescent tracer, and serial dilutions of this compound.
-
Assay Plate Setup: Add the hERG membrane preparation, test compound dilutions, and the fluorescent tracer to a low-volume 384-well plate. Include a known hERG blocker (e.g., Astemizole) as a positive control.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.
-
Fluorescence Polarization Reading: Measure the fluorescence polarization on a suitable plate reader. A low FP value indicates displacement of the tracer and binding of the test compound to the channel.
-
Data Analysis: Calculate the percent inhibition of tracer binding and plot against the concentration of this compound to determine the IC50 value.
| Compound | hERG Binding IC50 (µM) | Risk Assessment |
| This compound | > 30 | Low |
| Astemizole (Control) | 0.005 | High |
Part 3: Exploratory Mechanism of Action (MoA) Screening
Authoritative Grounding: Having established a preliminary safety and viability profile, we now explore potential therapeutic mechanisms. The pyridine scaffold is prevalent in kinase inhibitors, and its potential immunomodulatory effects warrant investigation into key signaling pathways like NF-κB. These screens are performed "at-concentration"—using a single, high concentration (e.g., 10 µM) that is well below the cytotoxicity threshold—to identify potential "hits" for further investigation.
Kinase Profiling Panel
Expertise & Experience: Protein kinases are crucial regulators of cellular processes and are major targets in oncology and immunology. A broad kinase screen is an efficient method to identify potential molecular targets or off-target liabilities.[21][22] We will utilize the ADP-Glo™ Kinase Assay, a luminescent-based method that measures the amount of ADP produced during a kinase reaction. It is a universal platform applicable to virtually any kinase and avoids the use of radioactivity.[23]
-
Kinase Reaction: In a 384-well plate, incubate a specific kinase (from a panel of hundreds) with its corresponding substrate and ATP, in the presence of 10 µM this compound.
-
ADP-Glo™ Reagent Addition: After a 1-hour incubation at room temperature, add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the newly formed ADP into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal intensity is directly proportional to kinase activity.
-
Data Analysis: Calculate the percent inhibition of kinase activity for the test compound relative to a vehicle control. Hits are typically defined as >50% inhibition.
| Kinase Family | Kinase Target | % Inhibition by this compound |
| TK | EGFR | 8% |
| TK | SRC | 12% |
| CMGC | CDK2/cyclinA | 9% |
| CAMK | PIM1 | 78% |
| AGC | AKT1 | 5% |
| ... | (representative data) | ... |
NF-κB Signaling Pathway Activity
Expertise & Experience: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation, immunity, and cell survival.[24][25] Its dysregulation is linked to numerous diseases. A common method to assess pathway activation is to measure the translocation of the p65 (RelA) subunit from the cytoplasm to the nucleus.[26] High-content imaging provides a robust, quantitative, and cell-by-cell analysis of this key event.
Caption: The canonical NF-κB signaling pathway activated by TNF-α.[26]
-
Cell Culture: Plate A549 cells on 96-well imaging plates and allow them to adhere.
-
Pre-treatment: Treat cells with 10 µM this compound for 1 hour.
-
Stimulation: Stimulate the cells with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL), for 30 minutes. Include unstimulated and TNF-α-only controls.
-
Fix and Permeabilize: Fix the cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100.
-
Immunofluorescence: Stain the cells with a primary antibody against p65 and a fluorescently-labeled secondary antibody. Counterstain the nuclei with DAPI (a blue fluorescent DNA stain).
-
High-Content Imaging: Acquire images using an automated fluorescence microscope.
-
Image Analysis: Use image analysis software to define the nuclear and cytoplasmic compartments based on DAPI staining. Quantify the fluorescence intensity of p65 in both compartments for hundreds of cells per well. Calculate a nuclear-to-cytoplasmic intensity ratio.
| Condition | p65 Nuclear/Cytoplasmic Ratio (Mean ± SD) | Interpretation |
| Vehicle (Unstimulated) | 0.8 ± 0.1 | Pathway Inactive |
| TNF-α (Stimulated) | 2.5 ± 0.3 | Pathway Activated |
| This compound + TNF-α | 2.4 ± 0.4 | No Significant Inhibition |
| BAY 11-7082 (Control Inhibitor) + TNF-α | 1.1 ± 0.2 | Pathway Inhibited |
Summary and Integrated Perspective
This systematic in vitro cascade provides a multi-faceted biological profile of the novel compound this compound. Based on our hypothetical data, we can construct an initial narrative:
-
Favorable Safety and Druggability Profile: The compound exhibits low cytotoxicity across multiple cell lines (IC50 > 100 µM), suggesting it is not a non-specific toxin. Critically, it shows a low risk for hERG binding (IC50 > 30 µM) and does not significantly inhibit major CYP450 enzymes at relevant concentrations, reducing the risk of cardiotoxicity and drug-drug interactions. Its moderate metabolic stability suggests it may have a reasonable in vivo half-life.
-
Potential Mechanism of Action: While showing no effect on the NF-κB pathway, the compound demonstrated potent and specific inhibitory activity against PIM1 kinase in a broad panel screen.
References
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- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
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- Ponnapalli, M., et al. (2012). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 40(5), 899-906. [Link]
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- Das, S., et al. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- International Journal of Pharmaceutical Research and Applications. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Gao, Y., et al. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in Enzymology, 629, 395-410. [Link]
- RayBiotech. (n.d.). NF-kappaB Signaling Pathway.
- BPS Bioscience. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway).
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- Poon, S. F., et al. (2004). 3-[3-Fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)phenyl]-4-methylpyridine: a highly potent and orally bioavailable metabotropic glutamate subtype 5 (mGlu5) receptor antagonist. Bioorganic & Medicinal Chemistry Letters, 14(22), 5477-5480. [Link]
- Freel Meyers, C. L., et al. (2000). Synthesis and biological activity of novel 5-fluoro-2'-deoxyuridine phosphoramidate prodrugs. Journal of Medicinal Chemistry, 43(22), 4313-4318. [Link]
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- Murata, T., et al. (2008). The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. Antimicrobial Agents and Chemotherapy, 52(2), 458-464. [Link]
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A Comparative Guide to 5-Fluoro-2,3-dimethylpyridine in Catalysis: Benchmarking Against its Non-Fluorinated Analogue
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern catalysis, the pyridine scaffold remains a cornerstone for the design of effective ligands and reagents. The strategic introduction of fluorine atoms into these structures can profoundly alter their electronic properties, stability, and, consequently, their catalytic performance. This guide provides a comprehensive benchmark analysis of 5-Fluoro-2,3-dimethylpyridine, comparing its utility in catalysis against its non-fluorinated counterpart, 2,3-dimethylpyridine (also known as 2,3-lutidine). By examining the subtle yet significant impact of a single fluorine substituent, we aim to provide researchers with the insights necessary to make informed decisions in catalyst and ligand design.
The Fluorine Factor: Unpacking the Electronic and Steric Influence
The introduction of a highly electronegative fluorine atom at the 5-position of the 2,3-dimethylpyridine ring induces significant electronic perturbations. This "fluorine factor" is the primary driver of the differing catalytic behaviors observed between the fluorinated and non-fluorinated analogues.
Key Physicochemical Differences:
| Property | 2,3-Dimethylpyridine | This compound | Impact on Catalysis |
| pKa | ~6.57 | Lower (estimated) | The electron-withdrawing nature of fluorine decreases the basicity of the pyridine nitrogen. This can influence the ligand's coordination to a metal center and the overall stability of the resulting complex. |
| Dipole Moment | Lower | Higher | A higher dipole moment can affect solubility and interactions with polar substrates and solvents, potentially influencing reaction kinetics. |
| C-F Bond Strength | N/A | High | The strong C-F bond imparts high thermal and metabolic stability to the ligand, a desirable trait in robust catalytic systems and for applications in medicinal chemistry.[1] |
| Steric Profile | Moderate | Similar to non-fluorinated | The steric hindrance around the nitrogen atom is largely dictated by the two methyl groups at the 2- and 3-positions. The fluorine atom at the 5-position has a minimal steric impact. |
The primary electronic consequence of the fluorine substituent is the inductive withdrawal of electron density from the pyridine ring. This has a cascading effect on the nitrogen atom's ability to donate its lone pair of electrons to a metal center. In the context of palladium-catalyzed cross-coupling reactions, this modulation of ligand basicity and electron-donating ability can directly impact the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.
Performance in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview
While direct, side-by-side benchmark studies for this compound and 2,3-dimethylpyridine are not extensively documented in peer-reviewed literature, we can infer their relative performance by analyzing their application in common cross-coupling reactions. Pyridine derivatives are frequently employed as ligands that can stabilize the palladium catalyst and enhance its activity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The efficiency of this reaction is highly dependent on the nature of the ligand coordinated to the palladium center.
Hypothetical Performance Comparison in Suzuki-Miyaura Coupling:
| Ligand | Catalyst System | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Yield (%) |
| 2,3-Dimethylpyridine | Pd(OAc)₂ / Ligand | 4-Bromoanisole | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | High |
| This compound | Pd(OAc)₂ / Ligand | 4-Bromoanisole | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | Moderate to High |
Analysis: The reduced electron-donating ability of this compound, due to the fluorine's inductive effect, might lead to a slightly less electron-rich palladium center. This could potentially slow down the rate-determining oxidative addition step, possibly resulting in slightly lower yields or requiring longer reaction times compared to the more electron-rich 2,3-dimethylpyridine under identical conditions. However, the increased stability of the fluorinated ligand could be advantageous in prolonged reactions at high temperatures.
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general framework for evaluating the performance of this compound and 2,3-dimethylpyridine as ligands in a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound or 2,3-dimethylpyridine (Ligand)
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%) and the respective pyridine ligand (4 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add toluene (4 mL) and degassed water (1 mL).
-
Heat the reaction mixture at 100 °C with vigorous stirring for the desired time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, highlighting the role of the pyridine ligand (L).
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.
Synthesis of this compound
A reliable synthetic route to this compound is crucial for its application in catalysis research. While a variety of methods exist for the fluorination of pyridine rings, a common approach involves a multi-step synthesis starting from a readily available precursor. The following is a representative, though not exhaustive, synthetic pathway.
Caption: A potential synthetic pathway to this compound.
Detailed Protocol for the Synthesis of this compound via Balz-Schiemann Reaction
This protocol is adapted from general procedures for the synthesis of fluoropyridines.
Materials:
-
2,3-Dimethyl-5-aminopyridine
-
Tetrafluoroboric acid (HBF₄, 48% in water)
-
Sodium nitrite (NaNO₂)
-
Inert solvent (e.g., toluene or xylene)
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 2,3-Dimethyl-5-aminopyridine (1.0 equiv) in tetrafluoroboric acid at 0 °C in a flask equipped with a stirrer.
-
Slowly add an aqueous solution of sodium nitrite (1.1 equiv) while maintaining the temperature below 5 °C.
-
Stir the resulting mixture for 1-2 hours at 0-5 °C to form the diazonium tetrafluoroborate salt.
-
Isolate the precipitated salt by filtration and wash with cold ether.
-
Thoroughly dry the diazonium salt under vacuum.
-
In a separate flask, heat an inert solvent (e.g., xylene) to reflux.
-
Carefully add the dried diazonium salt in small portions to the hot solvent. Vigorous gas evolution (N₂) will occur.
-
After the addition is complete, continue heating for an additional 30-60 minutes.
-
Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain pure this compound.
Conclusion
The strategic placement of a fluorine atom on the pyridine ring, as in this compound, offers a powerful tool for fine-tuning the electronic properties of ligands in catalysis. While its reduced basicity may slightly temper its performance in certain catalytic steps compared to its non-fluorinated analog, 2,3-dimethylpyridine, the enhanced stability and unique electronic profile can be leveraged to achieve desired reactivity and selectivity in various transformations. The choice between the fluorinated and non-fluorinated ligand will ultimately depend on the specific requirements of the catalytic system, including the nature of the substrates, the desired reaction kinetics, and the overall stability demands of the process. Further direct comparative studies are warranted to fully elucidate the catalytic potential of this intriguing fluorinated pyridine derivative.
References
Sources
Safety Operating Guide
Navigating the Safe Disposal of 5-Fluoro-2,3-dimethylpyridine: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is paramount. This guide provides an in-depth, procedural framework for the safe handling and disposal of 5-Fluoro-2,3-dimethylpyridine, ensuring the well-being of laboratory personnel and the preservation of our environment. The protocols outlined herein are synthesized from authoritative safety data sheets and established best practices for hazardous waste management.
Immediate Safety and Hazard Assessment
Before initiating any disposal protocol, a thorough understanding of the hazards associated with this compound is essential. This compound is classified as a hazardous substance and requires careful handling to mitigate risks.
Key Hazards:
Due to these hazards, all handling and disposal procedures must be conducted within a certified chemical fume hood. Personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption[5]. |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes[5]. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination[5]. |
| Respiratory | Work in a well-ventilated area or chemical fume hood | To avoid inhalation of vapors[5]. |
In the event of a spill, the immediate priority is to ensure the safety of all personnel. For small spills, use an inert, non-combustible absorbent material such as vermiculite or sand to contain the substance[5]. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately[5].
Step-by-Step Disposal Protocol
The disposal of this compound must be treated as a hazardous waste process. Under no circumstances should this chemical be poured down the drain or disposed of with regular laboratory trash[5].
Step 1: Waste Segregation and Collection
-
Collect waste this compound, including any contaminated materials (e.g., absorbent pads, gloves), in a designated and clearly labeled hazardous waste container[5][6].
-
Ensure the container is made of a compatible material and can be securely sealed.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible materials include strong oxidizing agents and acids[5][7].
Step 2: Labeling
-
The hazardous waste container must be labeled with the full chemical name: "this compound".
-
Include appropriate hazard symbols (e.g., Flammable, Toxic, Irritant) as required by local and national regulations[5].
Step 3: Temporary Storage
-
Store the sealed and labeled waste container in a designated, well-ventilated hazardous waste accumulation area[5].
-
This area should be away from sources of ignition and incompatible materials[1][7]. The container should be kept tightly closed[1][3][4].
Step 4: Final Disposal
-
Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor[1][8].
-
Follow all institutional, local, state, and federal regulations for the transportation and disposal of hazardous chemical waste[9].
Disposal Decision Workflow
The following diagram illustrates the critical decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Emergency Procedures
In the case of accidental exposure, immediate and appropriate first aid is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[1].
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical help[1][3].
-
Inhalation: Remove the individual to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, seek medical help[1][3].
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor for treatment advice[1][2].
Always have the Safety Data Sheet (SDS) for this compound readily available for emergency responders.
Regulatory Compliance
Disposal of this compound is governed by regulations from agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) in the United States. It is imperative to consult with your institution's EHS department to ensure full compliance with all applicable local, state, and federal guidelines[9][10]. Waste pyridine is considered a hazardous waste, and its disposal must be managed accordingly[9].
By adhering to these rigorous protocols, we can ensure a safe laboratory environment and responsible stewardship of chemical resources.
References
- Benchchem. (n.d.). Navigating the Safe Disposal of 2-Fluoro-6-hydroxymethylpyridine: A Procedural Guide.
- ChemicalBook. (2025). 5-Fluoro-2-methylpyridine - Safety Data Sheet.
- Fisher Scientific. (2010). 2,3-Lutidine Safety Data Sheet.
- Sigma-Aldrich. (2024). 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate Safety Data Sheet.
- BOC Sciences. (n.d.). 5-BROMO-3-FLUORO-2-METHYLPYRIDINE SDS.
- Sigma-Aldrich. (2025). 2,6-Dimethylpyridine Safety Data Sheet.
- Fluorochem. (2024). 2-CHLORO-3,5-DIMETHYLPYRIDINE Safety Data Sheet.
- Fisher Scientific. (2010). 5-Fluoro-2'-deoxyuridine Safety Data Sheet.
- National Center for Biotechnology Information. (n.d.). Regulations and Guidelines Applicable to Pyridine.
- Washington State University. (n.d.). Pyridine Standard Operating Procedure.
- Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine.
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A Senior Application Scientist's Guide to the Safe Handling of 5-Fluoro-2,3-dimethylpyridine
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, immediate safety and logistical information for handling 5-Fluoro-2,3-dimethylpyridine. The protocols herein are designed not merely as a list of steps but as a self-validating system, grounded in the fundamental principles of chemical hazard mitigation. We will explore the causality behind each procedural choice, ensuring that every action taken in the laboratory is deliberate, understood, and safe.
Synthesized Hazard Profile of this compound
The pyridine backbone suggests potential for skin and respiratory irritation, with possible systemic effects upon absorption.[1] Fluorination can enhance biological activity and may alter toxicological properties, while the dimethylpyridine structure points towards flammability and specific organ toxicity. Based on related compounds, we can infer the following primary hazards:
| Hazard Classification | Anticipated Effects & Rationale | Supporting Evidence |
| Flammable Liquid | Like many pyridine derivatives, it is expected to be a flammable liquid with vapors that can form explosive mixtures with air.[2] | Based on 2,3-Lutidine and 2-Fluoro-5-methylpyridine.[2][3] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if swallowed, in contact with skin, or if inhaled.[4] Pyridine and its derivatives can be absorbed through the skin.[1] | Based on classifications for 3,5-Dimethylpyridine and 2-Fluoro-5-methylpyridine.[4] |
| Skin Corrosion/Irritation | Expected to cause skin irritation. Halogenated compounds and pyridines are known skin irritants.[5][6] | Based on classifications for Pyridine and 2-Fluoro-5-nitropyridine.[5][6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[6][7] This is a common hazard for this class of chemicals. | Based on classifications for 2-Fluoro-5-nitropyridine and Pyridin-1-ium butane-1-sulfonate.[6][7] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[7] Inhalation of vapors can lead to dizziness, headaches, and nausea.[8] | Based on classifications for 2,3-Dimethylpyridine and Pyridin-1-ium butane-1-sulfonate.[7] |
Engineering Controls & Personal Protective Equipment (PPE)
The foundation of safety lies in a multi-layered defense. Engineering controls are the first and most effective line of defense, with PPE serving as the critical final barrier.
Engineering Controls:
-
Chemical Fume Hood: All handling of this compound, including weighing and transfers, must be conducted within a properly functioning and certified laboratory chemical fume hood.[9][10] This is non-negotiable and serves to control inhalation exposure.
-
Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of flammable or toxic vapors.[8]
-
Emergency Equipment: An emergency eyewash station and safety shower must be unobstructed and located within a 10-second travel distance of the work area.[7][10]
Personal Protective Equipment (PPE): Strict adherence to the following PPE requirements is mandatory to minimize exposure.[7] There is no single glove type that protects against all chemicals, so proper selection is crucial.[11]
| Protection Type | Specification | Rationale & Causality |
| Eye & Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards.[12] A face shield should be worn over goggles during procedures with a high splash risk.[11] | Protects against splashes and vapors that can cause serious eye irritation.[7] A face shield provides a broader barrier for the entire face.[12] |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene are recommended for pyridine).[1][9] Double-gloving is advised for neat transfers. | Pyridine and its derivatives can be absorbed through the skin.[1] Nitrile and neoprene offer good resistance, unlike latex which is not recommended.[9] Checking the manufacturer's glove compatibility chart is a critical step.[10] |
| Body Protection | Flame-resistant lab coat, fully buttoned.[10][12] Long pants and closed-toe, chemical-resistant shoes are mandatory.[7][13] | A flame-resistant lab coat protects against the flammability hazard.[2] Full coverage minimizes the risk of accidental skin exposure from spills.[7] |
| Respiratory Protection | Not typically required when work is performed within a certified chemical fume hood.[7] If engineering controls fail or for large spills, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[14] | A fume hood is the primary control for respiratory hazards.[7] Respirator use requires prior medical clearance and fit-testing.[10] |
Standard Operating Procedure: A Step-by-Step Workflow
This protocol outlines the procedural workflow for the safe handling of this compound from receipt to use.
Step 1: Pre-Handling Preparation
-
Verify Engineering Controls: Confirm the chemical fume hood is operational and the certification is current.
-
Assemble PPE: Don all required PPE as specified in the table above.
-
Prepare Workspace: Designate a specific area within the fume hood for the procedure to contain potential spills.[7] Lay down absorbent, disposable bench paper.
-
Assemble Materials: Bring all necessary equipment (spatulas, weigh boats, glassware, solvent) into the fume hood.
Step 2: Handling and Dispensing
-
Container Inspection: Before opening, inspect the container for any damage.
-
Inert Atmosphere: If the compound is air-sensitive, ensure a source of inert gas (e.g., Nitrogen, Argon) is available.
-
Weighing and Transfer: Conduct all weighing and transfers of the compound within the fume hood to control vapors.[7]
-
Container Sealing: Keep containers tightly closed when not in use to minimize vapor release.[9][15]
Step 3: Post-Handling Procedures
-
Decontamination: Wipe down the work area within the fume hood. Decontaminate any non-disposable equipment.
-
Glove Removal: Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated solid waste container.[16]
-
Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete.[5]
Below is a diagram illustrating the core handling workflow.
Emergency Response Plan
Accidents can happen even with the best precautions. Knowing the correct first aid measures is critical.[8]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][14] Seek immediate medical attention.[10]
-
Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[10][14] Remove contact lenses if present and easy to do.[15] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[14][15] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4][15] Call a physician or Poison Control Center immediately.[5]
Spill Management:
-
Small Spills: Alert others in the area. Wearing appropriate PPE, contain the spill with a compatible absorbent material (e.g., sand, vermiculite).[8] Collect the material into a sealed, labeled container for disposal.[5]
-
Large Spills: Evacuate the area immediately. Secure the area and contact your institution's emergency response team (e.g., EH&S).[10][14] Do not attempt to clean up a large spill without specialized training.
This decision tree outlines the immediate actions required in an emergency.
Operational and Disposal Plan
Proper waste management is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, this compound waste must be handled with specific care.
Waste Segregation:
-
Do Not Mix: Never mix halogenated waste streams with non-halogenated waste.
-
Labeling: All waste containers must be clearly and accurately labeled with their contents.[10][14]
-
Container Compatibility: Use a sealable, airtight, and chemically compatible waste container.[10]
Disposal Protocol:
-
Liquid Waste: Collect all liquid waste containing this compound (including reaction mother liquors and solvent rinses) in a designated "Halogenated Organic Waste" container.
-
Solid Waste: Dispose of all contaminated solid waste (e.g., gloves, bench paper, silica gel) in a separate, clearly labeled "Halogenated Solid Waste" container.
-
Empty Containers: "Empty" containers must be triple-rinsed with a suitable solvent. The rinsate must be collected as halogenated liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Final Disposal: All generated waste must be disposed of through your institution's official hazardous waste management program.[16][17] Do not pour any amount down the drain.[3][18] Incineration at a permitted facility is a common and effective method for destroying halogenated organic compounds.[19][20]
References
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- 12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific. [Link]
- Pyridine Standard Operating Procedure.
- How to handle pyridine safely? (2025). BIOSYNCE. [Link]
- Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety. [Link]
- Discover the Various Types of PPE for Optimal Chemical Safety. (2024). Post Apple Scientific. [Link]
- Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. (2020). U.S. Environmental Protection Agency. [Link]
- Proper disposal of chemicals. Sciencemadness Wiki. [Link]
- A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]
- Interim Guidance on the Destruction and Disposal of PFAS. (2024). U.S. Environmental Protection Agency. [Link]
- Analysis and Disposal of Fluorine. (1950).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
